Product packaging for Vasotocin(Cat. No.:CAS No. 9034-50-8)

Vasotocin

Cat. No.: B1584283
CAS No.: 9034-50-8
M. Wt: 1050.2 g/mol
InChI Key: OXDZADMCOWPSOC-BQGUCLBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vasotocin is a heterodetic cyclic peptide that is homologous to oxytocin and vasopressin. It is a pituitary hormone that acts as an endocrine regulator for water balance, osmotic homoeostasis and is involved in social and sexual behavior in non-mammalian vertebrates. It has a role as an animal metabolite. It is a heterodetic cyclic peptide and a peptide hormone.
A nonapeptide that contains the ring of OXYTOCIN and the side chain of ARG-VASOPRESSIN with the latter determining the specific recognition of hormone receptors. This compound is the non-mammalian vasopressin-like hormone or antidiuretic hormone regulating water and salt metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H67N15O12S2 B1584283 Vasotocin CAS No. 9034-50-8

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZADMCOWPSOC-BQGUCLBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-80-4
Record name Argiprestocin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Arg8)-Vasotocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGIPRESTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6S6URY8OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the primary functions of arginine vasotocin (AVT) in non-mammalian vertebrates?

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT) is a highly conserved nonapeptide hormone that serves as the principal neurohypophysial hormone in non-mammalian vertebrates. It is the evolutionary precursor to the mammalian hormones arginine vasopressin (AVP) and oxytocin. AVT plays a pivotal role in a diverse array of physiological and behavioral processes, primarily centered around osmoregulation, reproduction, and social behavior. This technical guide provides an in-depth overview of the core functions of AVT, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.

Core Functions of Arginine this compound

AVT's functions are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the V1a, V1b, and V2 subtypes, which are distributed throughout the central nervous system and peripheral tissues.[1] The activation of these receptors initiates distinct intracellular signaling cascades, leading to a wide range of physiological and behavioral responses.

Osmoregulation

A fundamental role of AVT across non-mammalian vertebrates is the maintenance of water and electrolyte balance.[2][3]

  • In Amphibians: AVT is crucial for cutaneous water absorption, a primary mechanism for hydration in many amphibian species.[2][3] It increases the permeability of the skin, urinary bladder, and collecting ducts of the kidneys to water, thereby promoting water retention. For instance, in the Japanese tree frog (Hyla japonica), intracerebroventricular (ICV) injection of AVT significantly increases water absorption in a dose-dependent manner.

  • In Reptiles and Birds: AVT acts as an antidiuretic hormone, promoting water reabsorption in the kidneys. This is particularly important for species inhabiting arid environments. In birds, AVT also plays a role in regulating renal blood flow and glomerular filtration rate.

Reproduction

AVT is a key modulator of reproductive physiology and behavior in both males and females.

  • Male Reproductive Behavior: AVT is widely implicated in the initiation and modulation of male courtship and mating behaviors. In many species of frogs, AVT administration increases calling behavior, a critical component of mate attraction. For example, intraperitoneal injections of AVT in male túngara frogs significantly increase the likelihood of them resuming calling after a disturbance. In salamanders, AVT has been shown to trigger courtship behaviors such as body undulation.

  • Female Reproductive Behavior: In females, AVT is involved in smooth muscle contractions associated with oviposition and parturition. It can also influence female receptivity and mate choice.

  • Spermatogenesis: Emerging evidence suggests a direct role for AVT in regulating spermatogenesis in fish.

Social Behavior

AVT plays a complex and often species-specific role in modulating social behaviors such as aggression, affiliation, and social bonding.

  • Aggression: The effect of AVT on aggression is highly context-dependent. In some species, particularly those that are territorial, AVT can decrease aggressive behaviors. Conversely, in other species or different social contexts, it can enhance aggression.

  • Affiliation and Pair Bonding: In several avian species, AVT is involved in the formation and maintenance of pair bonds. Variations in the expression and distribution of AVT receptors in the brain have been linked to differences in social affiliation and parental care.

Quantitative Data on AVT Functions

The following tables summarize quantitative data from various studies on the effects of AVT on osmoregulation, reproduction, and social behavior in non-mammalian vertebrates.

Table 1: Effects of AVT on Osmoregulation

SpeciesAVT Administration (Dose)EffectQuantitative ChangeReference
Leiopelma archeyi (Archey's frog)7 x 10-13 mol/g (in vivo)Water RetentionSignificant increase
Hyla japonica (Japanese tree frog)10-12 to 10-9 mol (ICV)Water AbsorptionDose-dependent increase in residence time in water

Table 2: Effects of AVT on Reproductive Behavior

SpeciesAVT Administration (Dose)BehaviorQuantitative ChangeReference
Engystomops pustulosus (Túngara frog)25 mg (IP)Male CallingIncreased probability of resuming calling
Hynobius leechii (Salamander)50 or 100 µg (IP)Male Courtship (Body Undulation)Induction of behavior
Taeniopygia guttata (Zebra finch)1320 ng (subcutaneous osmotic minipump)Male Courtship DisplaySignificant reduction

Table 3: Effects of AVT on Social Behavior

SpeciesAVT Administration (Dose)BehaviorQuantitative ChangeReference
Sturnus vulgaris (European starling)1 or 4 µg (subcutaneous)Aggression (in response to crowding)Significant attenuation of aggressive behaviors
Gymnotus omarorum (Electric fish)Not specified (endogenous)AggressionAVT magno-gigantocellular neurons strongly activate EOD rate

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol for Intracerebroventricular (ICV) Injection in Amphibians

This protocol is adapted from studies on the effects of centrally administered AVT.

Materials:

  • Anesthetic (e.g., MS-222)

  • Stereotaxic apparatus

  • Microsyringe (e.g., Hamilton syringe)

  • AVT solution in sterile saline or artificial cerebrospinal fluid (aCSF)

  • Small animal drill

  • Surgical sutures or tissue adhesive

Procedure:

  • Anesthesia: Anesthetize the animal by immersion in a buffered solution of MS-222 until loss of righting reflex.

  • Stereotaxic Mounting: Securely mount the anesthetized animal in a stereotaxic frame.

  • Surgical Preparation: Expose the skull by making a small midline incision in the scalp.

  • Craniotomy: Using predetermined stereotaxic coordinates for the target brain region (e.g., a cerebral ventricle), drill a small burr hole through the skull.

  • Injection: Slowly lower the microsyringe needle to the target depth. Infuse the AVT solution at a slow, controlled rate (e.g., 0.5 µL/min) to minimize tissue damage and backflow.

  • Post-injection: Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

  • Closure and Recovery: Suture or glue the scalp incision. Monitor the animal during recovery from anesthesia in a separate tank with fresh, aerated water.

Protocol for In Situ Hybridization of AVT mRNA

This protocol provides a general workflow for localizing AVT gene expression in the brain.

Materials:

  • Microscope slides

  • Cryostat or microtome

  • Hybridization oven

  • Digoxigenin (DIG)-labeled AVT riboprobe

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain. Cryoprotect the brain in sucrose solution before sectioning on a cryostat.

  • Prehybridization: Mount the brain sections on slides and treat with proteinase K to improve probe penetration. Acetylate the sections to reduce background signal.

  • Hybridization: Apply the DIG-labeled AVT riboprobe in hybridization buffer to the sections and incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

  • Post-hybridization Washes: Perform a series of stringent washes to remove unbound probe.

  • Immunodetection: Block non-specific antibody binding and then incubate the sections with an anti-DIG-AP antibody.

  • Signal Detection: Wash off excess antibody and apply the NBT/BCIP substrate. The AP enzyme will convert the substrate into a colored precipitate, revealing the location of the AVT mRNA.

  • Imaging: Dehydrate the slides and coverslip. Image the sections using a brightfield microscope.

Signaling Pathways

AVT exerts its diverse effects by activating specific receptor subtypes that are coupled to different intracellular signaling cascades.

V1a Receptor Signaling Pathway

The V1a receptor is primarily involved in mediating the behavioral and reproductive functions of AVT. It is coupled to the Gq/11 family of G proteins.

V1a_Signaling_Pathway AVT AVT V1aR V1a Receptor AVT->V1aR binds Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) PKC->CellularResponse phosphorylates target proteins V2_Signaling_Pathway AVT AVT V2R V2 Receptor AVT->V2R binds Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) PKA->AQP2 phosphorylates CellularResponse Cellular Response (e.g., increased water permeability) AQP2->CellularResponse translocates to membrane

References

How does vasotocin regulate social behavior in fish and amphibians?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Regulation of Social Behavior by Vasotocin in Fish and Amphibians

Introduction

Arginine this compound (AVT) is a highly conserved neuropeptide and the non-mammalian homolog of arginine vasopressin (AVP), the latter of which is found in mammals.[1][2][3] Across vertebrate taxa, the AVT/AVP system serves as a critical modulator of social behaviors, in addition to its well-established peripheral roles in osmoregulation and reproductive physiology.[1][2] In fish and amphibians, AVT-producing neurons are primarily located in the preoptic area (POA) of the hypothalamus, with widespread projections to various brain regions associated with social decision-making.

The influence of AVT on behavior is remarkably complex and plastic, with its effects varying significantly depending on the species, sex, social status, and seasonal context. Generally, AVT exerts its central effects by binding to G-protein coupled receptors, with the V1a-type receptor being the most implicated in the modulation of neural circuits that underlie social responses such as aggression, courtship, and social affiliation. This guide provides a technical overview of the mechanisms by which AVT regulates social behavior in fish and amphibians, presenting quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

This compound Signaling Pathway

The primary mechanism for AVT's action on neural circuits involves the activation of the V1a-type receptor, which is coupled to the Gq/11 signal transduction pathway. This pathway mobilizes intracellular calcium and activates protein kinase C, leading to downstream changes in neuronal excitability and gene expression that ultimately shape behavioral outputs. The canonical signaling cascade is visualized below.

Vasotocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VTR This compound Receptor (V1a-type) G_protein Gq/11 VTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Intracellular Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Co-activates Response Modulation of Neural Activity & Social Behavior PKC->Response Phosphorylates target proteins VT This compound (AVT) VT->VTR Binds

Figure 1: Canonical V1a-type receptor signaling pathway.

Regulation of Social Behavior in Fish

In teleost fishes, AVT is a key neuromodulator of a wide array of social behaviors, though its effects can be bidirectional and highly species-specific. The peptide is centrally involved in aggression, dominance hierarchies, courtship, and interspecific cooperation.

Effects on Aggression and Dominance

The role of AVT in fish aggression is particularly varied. In some species, AVT enhances aggression and dominance, while in others, it is inhibitory or associated with subordination.

  • Inhibitory Effects: Intracerebroventricular (ICV) administration of AVT in juvenile rainbow trout (Oncorhynchus mykiss) caused treated fish to become subordinate in staged fights. Similarly, intraperitoneal (IP) injections of AVT in male Amargosa River pupfish (Cyprinodon nevadensis amargosae) reduced the initiation of aggressive interactions in both lab and wild settings.

  • Agonistic Effects: In contrast, hypothalamic expression of AVT is positively correlated with aggression and dominance in some cichlid species. Studies in beaugregory damselfish (Stegastes leucostictus) have shown that AVT injections increase aggression, while antagonists decrease it. This species-level variation underscores the evolutionary plasticity of the AVT system.

Effects on Courtship and Cooperation

AVT also modulates affiliative and cooperative behaviors.

  • Courtship: Systemic AVT injections have been shown to increase courtship behaviors in male bluehead wrasse (Thalassoma bifasciatum).

  • Social Approach: In goldfish (Carassius auratus), central administration of AVT inhibits the tendency to approach same-sex conspecifics. This effect is seasonally dependent, with fish being more sensitive to AVT's inhibitory effects during the breeding season, a change associated with higher expression of V1a-like receptors in the hindbrain.

  • Interspecific Cooperation: In the bluestreak cleaner wrasse (Labroides dimidiatus), a species that engages in mutualistic cleaning interactions with "client" fish, exogenous AVT administration decreased cleaning activities. Conversely, blocking V1a receptors with an antagonist increased the cleaners' likelihood of engaging in interactions and their level of dishonesty (i.e., cheating by eating client mucus), suggesting AVT plays a complex role in regulating the balance of cooperative behaviors.

Quantitative Data Summary: Fish
SpeciesBehaviorTreatment / DoseAdministrationKey Quantitative ResultReference
Oncorhynchus mykiss (Rainbow Trout)DominanceAVT (200 ng)ICVTreated fish became subordinate in 9/12 pairs (p<0.05).
Cyprinodon n. amargosae (Pupfish)AggressionAVT (10 µg/g)IPReduced aggressive charges towards males by ~60% (p<0.05).
Labroides dimidiatus (Cleaner Wrasse)CooperationManning Compound (V1a Antagonist)IPIncreased time spent cleaning by ~40% (p<0.05).
Carassius auratus (Goldfish)Social ApproachAVT (40 ng)CentralInhibited social approach in reproductively active fish (p<0.05).
Brachyhypopomus gauderio (Electric Fish)Courtship SignalAVT (1 µg/g)IPIncreased nocturnal EOD rate increase by >100% vs. saline (p<0.05).
Experimental Protocol: ICV Administration in Rainbow Trout

This protocol is adapted from studies examining the effect of AVT on dominance in rainbow trout.

  • Animal Housing: Juvenile rainbow trout are housed individually in aquaria with a constant flow of aerated water and a 12L:12D light cycle.

  • Anesthesia and Surgery: Fish are anesthetized via immersion in a buffered tricaine methanesulfonate (MS-222) solution. They are then placed in a stereotaxic holder equipped with a system for gill perfusion. A small hole is drilled in the skull over the telencephalon to allow for the implantation of a 26-gauge stainless steel guide cannula aimed at the third ventricle. The cannula is secured with dental acrylic.

  • Post-Operative Recovery: Fish are allowed to recover for at least 48 hours post-surgery.

  • Intracerebroventricular (ICV) Injection: For injection, a 33-gauge internal cannula connected to a microsyringe is inserted into the guide cannula. A volume of 1 µL containing either AVT (e.g., 200 ng dissolved in saline) or saline vehicle is injected over 30 seconds.

  • Behavioral Assay (Staged Fight): 15 minutes post-injection, the treated fish is placed in a neutral observation tank. An equal-sized, saline-injected opponent is introduced 5 minutes later. The ensuing fight is recorded for 30-60 minutes. Behaviors such as bites, charges, and displays are scored. Dominance is established when one fish consistently displaces the other and the loser ceases to initiate attacks.

  • Data Analysis: The winner and loser of each dyadic contest are determined. A chi-square test is used to assess whether the AVT treatment significantly affected the outcome of the fights.

Experimental Workflow Diagram

Experimental_Workflow_Fish Acclimation 1. Animal Acclimation (Individual Housing) Surgery 2. Stereotaxic Surgery (ICV Cannula Implantation) Acclimation->Surgery Recovery 3. Post-Surgical Recovery (>48 hours) Surgery->Recovery Grouping 4. Group Assignment (AVT vs. Vehicle) Recovery->Grouping Injection 5. ICV Injection (1 µL over 30s) Grouping->Injection Assay 6. Staged Dominance Assay (Dyadic Contest) Injection->Assay Analysis 7. Data Analysis (Chi-Square Test) Assay->Analysis Conclusion 8. Conclusion Analysis->Conclusion

Figure 2: Workflow for a typical fish neurobehavioral experiment.

Regulation of Social Behavior in Amphibians

In amphibians, particularly anurans (frogs and toads), AVT plays a well-documented role in reproductive and agonistic behaviors, most notably vocal communication.

Effects on Vocalization and Phonotaxis

Acoustic communication is a primary mode of social interaction in frogs. AVT is a potent modulator of both the production of calls by males and the response to those calls by both sexes.

  • Calling Behavior: Peripheral administration of AVT significantly increases the probability that male túngara frogs (Physalaemus pustulosus) will resume advertisement calling after being silenced. This demonstrates a clear role for AVT in promoting the broadcast of social signals for mate attraction.

  • Phonotaxis (Approach to Calls): In the same species, AVT treatment decreases the time it takes for both males and females to approach a speaker playing a conspecific male's call. This suggests that AVT enhances social motivation or the processing of acoustic cues, facilitating social approach. The neural pathways controlling anuran vocalization are well-known to contain both AVT peptides and their receptors.

Effects on Aggression and Other Behaviors

AVT is also implicated in aggressive signaling and amplexus (the mating clasp). Its influence on aggression is conserved across many amphibian taxa, similar to its role in other vertebrates.

Quantitative Data Summary: Amphibians
SpeciesBehaviorTreatment / DoseAdministrationKey Quantitative ResultReference
Physalaemus pustulosus (Túngara Frog)Male CallingAVT (25 µg)IPIncreased probability of resuming calling from ~18% (saline) to ~61% (AVT) (p<0.01).
Physalaemus pustulosus (Túngara Frog)Female PhonotaxisAVT (25 µg)IPDecreased latency to approach speaker by ~35% compared to saline controls (p<0.05).
Physalaemus pustulosus (Túngara Frog)Male PhonotaxisAVT (25 µg)IPDecreased latency to approach speaker by ~40% compared to saline controls (p<0.05).
Experimental Protocol: Phonotaxis Assay in Túngara Frogs

This protocol is adapted from studies investigating the effect of AVT on social approach in túngara frogs.

  • Animal Collection and Housing: Frogs are collected from their natural habitat and housed in laboratory conditions that mimic their environment.

  • Hormone Administration: Frogs are weighed and injected intraperitoneally (IP) with either AVT (e.g., 25 µg dissolved in amphibian Ringer's solution) or a vehicle control. The small injection volume is administered using a microsyringe.

  • Phonotaxis Arena: The testing arena consists of a circular enclosure with a speaker placed at one end. The arena floor is covered with damp paper towels to allow for normal locomotion. The experiment is conducted under infrared light and recorded with an IR-sensitive camera to minimize disturbance.

  • Acoustic Stimulus: An advertisement call of a male túngara frog is synthesized or recorded and broadcast from the speaker at a standardized sound pressure level.

  • Behavioral Trial: A single frog is placed in the center of the arena under a clear, acoustically transparent cone. After a 5-minute acclimation period, the acoustic stimulus begins, and the cone is lifted remotely.

  • Data Scoring: The latency for the frog to orient towards and reach the speaker is recorded. A trial is typically terminated if the frog does not reach the speaker within a set time (e.g., 15 minutes).

  • Data Analysis: Latencies between the AVT and control groups are compared using an appropriate statistical test, such as a Mann-Whitney U test, due to potential non-normality in latency data.

Logical Relationship Diagram

Logical_Relationship_Amphibian cluster_circuits Modulation of Neural Circuits Cue External Social Cue (e.g., Male Advertisement Call) POA Preoptic Area (POA) & other brain regions Cue->POA Sensory Input AVT_Release AVT Release POA->AVT_Release Stimulates Motivation Auditory Processing & Motivational Circuits AVT_Release->Motivation Acts on V1a Receptors Motor Vocal-Motor & Locomotor Pattern Generators AVT_Release->Motor Acts on V1a Receptors Behavior Behavioral Output (Increased Calling, Phonotaxis) Motivation->Behavior Motor->Behavior

References

The Neuroanatomy of Vasotocin: A Technical Guide to Synthesis, Release, and Signaling in the Vertebrate Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginine vasotocin (VT) is a highly conserved neuropeptide in non-mammalian vertebrates, homologous to arginine vasopressin (AVP) in mammals. It plays a critical role in regulating a wide array of physiological processes and social behaviors. This technical guide provides an in-depth exploration of the synthesis and release of this compound within the vertebrate brain. We delve into the specific neuroanatomical locations of VT-producing neurons, the pathways of its distribution, and the signaling cascades it initiates upon receptor binding. This document summarizes key quantitative data, outlines detailed experimental protocols for studying the this compound system, and provides visual representations of crucial pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Loci of this compound Synthesis

The synthesis of this compound is a complex process originating in specific, well-conserved nuclei of the vertebrate brain. The production of VT is primarily localized to two distinct types of neurons: magnocellular and parvocellular neurons, which differ in size, projection targets, and regulatory mechanisms. The general anatomical organization of the this compound system is remarkably conserved across vertebrate species[1][2].

Key Synthesis Sites:

  • Hypothalamus:

    • Paraventricular Nucleus (PVN): Contains both magnocellular and parvocellular VT neurons[3].

    • Supraoptic Nucleus (SON): Primarily composed of magnocellular neurons that synthesize VT[3].

  • Preoptic Area (POA): A crucial site for VT synthesis, particularly implicated in the regulation of social and reproductive behaviors[4].

  • Bed Nucleus of the Stria Terminalis (BNST): Especially the medial division (BSTm), contains parvocellular neurons that are often sexually dimorphic and sensitive to gonadal steroids.

These neuronal populations extend from the amygdala and nucleus accumbens through the preoptic area to the hypothalamus. While the hypothalamus, particularly the POA, is the most extensively studied site of VT expression in teleost fish, recent research suggests the presence of VT preprohormone mRNA in other forebrain regions, indicating a potentially wider distribution than previously understood.

Mechanisms and Sites of this compound Release

Following its synthesis in the neuronal cell bodies, this compound is transported along axons and released from nerve terminals. The sites of release are dictated by the projections of the magnocellular and parvocellular neurons.

  • Peripheral Release (Neurohypophyseal Pathway): Magnocellular neurons located in the PVN and SON project their axons to the posterior pituitary gland (neurohypophysis). Here, this compound is stored in Herring bodies and released into the systemic circulation to act as a hormone, regulating functions such as osmoregulation and smooth muscle contraction.

  • Central Release (Intracerebral Pathways): Parvocellular neurons in the PVN, POA, and BNST project to a wide range of brain regions to modulate neuronal activity and behavior. These projections form an extensive network with dense innervation in limbic areas associated with social behavior and decision-making. Key target areas for central VT release include:

    • Limbic System (e.g., lateral septum, amygdala)

    • Brainstem nuclei

    • Spinal cord

Additionally, parvocellular neurons can release this compound into the hypophyseal portal system at the median eminence, allowing it to act on the anterior pituitary.

Quantitative Data on this compound Expression and Concentration

The expression and concentration of this compound in the brain can vary significantly depending on the species, sex, social status, and physiological state. The following tables summarize quantitative data from select studies.

Species Brain Region Condition Measurement Key Finding Reference
Rough-skinned Newt (Taricha granulosa)Dorsal Preoptic AreaSexually Responsive MalesImmunoreactive AVT ConcentrationSignificantly higher VT concentrations compared to unresponsive males.
Rough-skinned Newt (Taricha granulosa)Ventral Preoptic AreaDehydrated MalesImmunoreactive AVT ConcentrationSignificantly lower VT concentrations compared to hydrated males.
Cichlid Fish (Oreochromis mossambicus)PituitarySubordinate MalesAVT Levels (HPLC-FL)Significantly higher pituitary AVT levels compared to dominant males.
Cichlid Fish (Oreochromis mossambicus)HindbrainDominant MalesIsotocin (IT) Levels (HPLC-FL)Significantly higher hindbrain IT levels compared to subordinate males.
Rat (Rattus norvegicus)Supraoptic Nucleus (SON)6 days of salt-loadingVasopressin mRNA levelsSevenfold increase in AVP mRNA.
Rat (Rattus norvegicus)Paraventricular Nucleus (PVN)6 days of salt-loadingVasopressin mRNA levelsFivefold increase in AVP mRNA.

Table 1: Quantitative Analysis of this compound/Vasopressin Levels in Vertebrate Brains

Experimental Protocols

The study of this compound synthesis and release relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Situ Hybridization for this compound mRNA

This technique is used to localize and quantify this compound mRNA in brain tissue.

Protocol Outline:

  • Tissue Preparation:

    • Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde).

    • Dissect the brain and post-fix overnight.

    • Cryoprotect the brain in a sucrose solution.

    • Section the brain on a cryostat and mount sections on coated slides.

  • Probe Preparation:

    • Synthesize radiolabeled (e.g., ³⁵S or ³²P) or non-radiolabeled (e.g., digoxigenin-labeled) antisense oligonucleotide or cRNA probes complementary to the this compound mRNA sequence.

  • Hybridization:

    • Pretreat sections to reduce non-specific binding (e.g., acetylation).

    • Apply the hybridization buffer containing the probe to the tissue sections.

    • Incubate overnight in a humidified chamber at an appropriate temperature (e.g., 70°C).

  • Washing and Detection:

    • Perform stringent washes to remove unbound probe.

    • For radiolabeled probes, expose the slides to autoradiographic film or emulsion.

    • For non-radiolabeled probes, use an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme (e.g., alkaline phosphatase) for colorimetric detection.

  • Quantification:

    • Analyze the signal intensity using densitometry for film autoradiography or grain counting for emulsion autoradiography.

Immunohistochemistry for this compound Peptides

This method is used to visualize the distribution of this compound peptides in the brain.

Protocol Outline:

  • Tissue Preparation:

    • Prepare tissue sections as described for in situ hybridization (see 4.1.1).

  • Antigen Retrieval (if necessary):

    • For paraffin-embedded tissues, deparaffinize and rehydrate the sections.

    • Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking:

    • Incubate sections in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody specific to this compound overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections and incubate with a biotinylated or fluorophore-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • For biotinylated secondary antibodies, use an avidin-biotin-enzyme complex (e.g., HRP) followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate.

    • For fluorophore-conjugated secondary antibodies, visualize the signal using fluorescence microscopy.

  • Controls:

    • Include a negative control by omitting the primary antibody.

    • For a specificity control, pre-absorb the primary antibody with an excess of the this compound peptide.

Neuropeptide Quantification by Mass Spectrometry

This workflow provides a highly sensitive and specific method for quantifying this compound levels in brain tissue.

Protocol Outline:

  • Sample Preparation:

    • Dissect the brain region of interest.

    • Extract peptides using an appropriate solvent.

    • Clean up the peptide extract using solid-phase extraction (SPE).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Separate the peptides using nano-high-performance liquid chromatography (nano-HPLC).

    • Analyze the eluted peptides using a mass spectrometer, often with ion mobility gas-phase fractionation to enhance sensitivity.

  • Data Acquisition:

    • Use data-dependent acquisition (DDA) to generate a spectral library of the peptides in the sample.

    • Use data-independent acquisition (DIA) for quantitative analysis, which allows for high-confidence MS2-level measurements.

  • Data Analysis:

    • Use specialized software (e.g., Skyline) to analyze the DIA data against the DDA-generated spectral library for peptide identification and quantification.

This compound Signaling Pathways

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. In non-mammalian vertebrates, these are primarily the this compound receptors, which are homologous to the vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors in mammals.

Key Receptor Subtypes and Signaling Cascades:

  • V1a-type Receptors: These receptors are widely distributed in the central nervous system and are crucial for social and reproductive behaviors. Upon VT binding, they typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway can also activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling cascade.

  • V1b-type Receptors: While less studied in non-mammalian vertebrates, in mammals, these receptors are implicated in aggression and stress responses. They also couple to the Gq/11-PLC pathway.

  • V2-type Receptors: These receptors are primarily associated with peripheral functions like osmoregulation. They couple to Gs proteins, which activate adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA).

  • Mesotocin/Isotocin Receptors (OTR homologs): These receptors can often be activated by both this compound and mesotocin/isotocin, though with varying potencies. They primarily signal through the Gq/11-PLC pathway, similar to V1a receptors.

Visualizations of Pathways and Workflows

This compound Signaling Pathways

Vasotocin_Signaling VT This compound (VT) V1aR V1a Receptor VT->V1aR V2R V2 Receptor VT->V2R Gq11 Gq/11 V1aR->Gq11 activates Gs Gs V2R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response1 Cellular Response (e.g., neuronal excitability) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Cellular_Response2 Cellular Response (e.g., gene expression) PKA->Cellular_Response2

Caption: Simplified this compound Signaling Pathways.

Experimental Workflow for Quantifying Neuropeptide Release

Neuropeptide_Release_Workflow start Start: Hypothesis on Neuropeptide Release gen_construct 1. Generate Genetically Encoded Neuropeptide Release Reporter (NPRR) start->gen_construct transfection 2. Express NPRR in Target Neurons (e.g., via viral vector or transgenesis) gen_construct->transfection stimulation 3. Stimulate Neurons (e.g., optogenetically or electrically) transfection->stimulation imaging 4. Live Imaging of NPRR Fluorescence (e.g., two-photon or confocal microscopy) stimulation->imaging data_acq 5. Record Real-Time Changes in Fluorescence Intensity (ΔF/F) imaging->data_acq analysis 6. Correlate Fluorescence Changes with Neuronal Activity and Behavior data_acq->analysis end End: Quantification of Spatiotemporal Dynamics of Neuropeptide Release analysis->end

Caption: Workflow for Measuring Neuropeptide Release.

Conclusion

The this compound system represents a fundamental and highly conserved neuroendocrine network in vertebrates. Its synthesis in specific hypothalamic and extra-hypothalamic nuclei and its targeted release both peripherally and centrally allow it to orchestrate a diverse range of functions, from homeostatic regulation to the modulation of complex social behaviors. A thorough understanding of the neuroanatomical organization, signaling pathways, and regulatory mechanisms of the this compound system is paramount for research in neuroscience and is of significant interest for the development of novel therapeutics targeting social and behavioral disorders. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further unravel the complexities of this influential neuropeptide.

References

What are the different subtypes of vasotocin receptors and their distribution?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a nonapeptide hormone that plays a crucial role in regulating a wide range of physiological and behavioral processes in non-mammalian vertebrates, homologous to the functions of arginine vasopressin (AVP) and oxytocin in mammals.[1] The diverse actions of AVT are mediated by a family of specific G protein-coupled receptors (GPCRs), known as this compound receptors. Understanding the different subtypes of these receptors, their tissue-specific distribution, and their downstream signaling pathways is paramount for advancing research in comparative endocrinology, neuroscience, and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound receptor subtypes, their distribution, quantitative pharmacological data, detailed experimental protocols, and a visual representation of their signaling cascades.

This compound Receptor Subtypes and Nomenclature

The classification of this compound receptors has evolved with the advancement of molecular and pharmacological techniques. A universal nomenclature for the oxytocin-vasotocin receptor family has been proposed to standardize the classification across vertebrates. This system identifies six major receptor subtypes based on their evolutionary relationships.[2] In non-mammalian vertebrates, the receptors are broadly categorized based on their homology to the mammalian vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors.[3]

The primary subtypes found in non-mammalian vertebrates include:

  • V1a-type receptors: Widely distributed in the central nervous system (CNS) and peripheral tissues, these receptors are involved in regulating social and reproductive behaviors.[4]

  • V1b-type receptors: While less extensively studied in non-mammalian species, their presence has been reported in the brain of amphibians and they are thought to be involved in aggression, social memory, and stress responses, similar to their mammalian counterparts.

  • V2-type receptors: The functions of V2-type receptors in the CNS of non-mammalian vertebrates are still being elucidated.

  • Oxytocin-like (OT-like) or Mesotocin receptors: These receptors are homologs of the mammalian oxytocin receptor and are involved in reproductive and social behaviors.

It is important to note that the nomenclature can be complex and species-specific. For instance, in birds, four nonapeptide receptors have been identified: VT1, VT2, VT3, and VT4, which are homologous to the mammalian V2, V1b, oxytocin, and V1a receptors, respectively.

Distribution of this compound Receptors

The anatomical distribution of this compound receptor subtypes is critical to understanding their functional roles. The expression of these receptors varies significantly across different species and tissues.

Central Nervous System Distribution

In the central nervous system, this compound receptors are prominently expressed in areas associated with social behavior, learning, and memory.

  • V1a-type receptors are widely distributed throughout the brains of fish, amphibians, and birds. Key areas of expression include the septum, amygdala, hypothalamus, and various vocal and auditory processing regions in songbirds.

  • V1b-type receptor distribution in the non-mammalian vertebrate brain has been less extensively mapped, with reports primarily in amphibian species.

  • V2-type receptor mRNA has been detected in the avian brain, suggesting a role in central neuromodulation, although its specific functions are not yet fully understood.

  • Oxytocin-like receptors are also found in brain regions overlapping with V1a-type receptors, suggesting potential interactions in the regulation of social behaviors.

Peripheral Tissue Distribution

In peripheral tissues, this compound receptors are involved in a variety of physiological processes, including osmoregulation and smooth muscle contraction.

  • V1a-type receptors are found in vascular smooth muscle, where they mediate vasoconstriction. They are also present in the liver, platelets, and uterus.

  • V1b-type receptors are primarily located in the anterior pituitary, where they regulate the release of adrenocorticotropic hormone (ACTH).

  • V2-type receptors are predominantly expressed in the renal collecting ducts, where they mediate the antidiuretic effects of this compound by promoting water reabsorption.

Quantitative Data on this compound Receptors

The pharmacological characterization of this compound receptors involves determining the binding affinities of various ligands. This data is crucial for understanding receptor function and for the design of selective agonists and antagonists.

Receptor SubtypeLigandSpeciesTissue/Cell LineKi (nM)Reference
V1a Arginine Vasopressin (AVP)HumanLiver1.8 ± 0.4
Oxytocin (OT)HumanLiver-
Manning CompoundSyrian HamsterBrain6.87
Arginine this compound (AVT)TroutVascular Smooth Muscle-
V1b Arginine Vasopressin (AVP)HumanPituitary-
d[Leu4,Lys8]VPRatPituitary-
V2 Arginine Vasopressin (AVP)HumanCHO cells1.36
Desmopressin (dDAVP)HumanCHO cells-
Oxytocin-like Oxytocin (OT)Syrian HamsterBrain4.28
Arginine Vasopressin (AVP)Syrian HamsterBrain36.1

Note: This table presents a selection of available data. Ki values represent the inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity.

Signaling Pathways of this compound Receptors

This compound receptors, like other GPCRs, transduce extracellular signals into intracellular responses through the activation of specific signaling cascades.

V1-type Receptor Signaling

V1a and V1b receptors are primarily coupled to Gq/11 proteins. Upon ligand binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

V1_Receptor_Signaling AVT AVT V1R V1a/V1b Receptor AVT->V1R Gq11 Gq/11 V1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Glycogenolysis, ACTH Release) Ca->CellularResponse PKC->CellularResponse

V1-type receptor signaling pathway.
V2-type Receptor Signaling

V2 receptors are coupled to Gs proteins. Ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, ultimately leading to the physiological response, such as the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.

V2_Receptor_Signaling AVT AVT V2R V2 Receptor AVT->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Substrates Protein Phosphorylation PKA->Substrates CellularResponse Cellular Response (e.g., Aquaporin-2 Insertion, Increased Water Permeability) Substrates->CellularResponse

V2-type receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of ligands to this compound receptors in a membrane preparation.

Radioligand_Binding_Assay Start Start MembranePrep Membrane Preparation Start->MembranePrep Incubation Incubation with Radioligand ± Competitor MembranePrep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification DataAnalysis Data Analysis (Kd, Ki, Bmax) Quantification->DataAnalysis End End DataAnalysis->End

Workflow for Radioligand Binding Assay.

1. Membrane Preparation:

  • Homogenize tissue samples or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • For saturation binding assays, incubate aliquots of the membrane preparation with increasing concentrations of the radiolabeled ligand.

  • For competition binding assays, incubate membrane aliquots with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.

  • Define non-specific binding by including a high concentration of a non-labeled specific ligand in a parallel set of tubes.

  • Incubate at an appropriate temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze saturation binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Analyze competition binding data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding), from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

In Situ Hybridization for Receptor mRNA Localization

This protocol outlines the general steps for localizing this compound receptor mRNA in tissue sections.

In_Situ_Hybridization Start Start TissuePrep Tissue Preparation (Fixation, Sectioning) Start->TissuePrep ProbePrep Probe Preparation (Labeled antisense RNA) Hybridization Hybridization of Probe to Tissue Section TissuePrep->Hybridization ProbePrep->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Detection Signal Detection (Autoradiography or Immunohistochemistry) Washing->Detection Analysis Microscopic Analysis Detection->Analysis End End Analysis->End

References

How does the anatomical distribution of vasotocin neurons vary across different species?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginine vasotocin (AVT), the non-mammalian vertebrate homolog of vasopressin (AVP), is a highly conserved neuropeptide that plays a critical role in regulating a diverse array of social behaviors, from courtship and aggression to parental care and pair-bonding. The anatomical distribution of AVT-producing neurons in the brain, while following a generally conserved pattern across vertebrates, exhibits significant species-specific variations that are thought to underlie the vast diversity in social behaviors observed in nature. This technical guide provides a comprehensive overview of the comparative neuroanatomy of the this compound system, with a focus on the distribution of AVT neurons across different vertebrate classes. We present quantitative data in structured tables, detail the experimental protocols for localizing these neurons, and visualize a key signaling pathway to provide a thorough resource for researchers and professionals in neuroscience and drug development.

Introduction: The Conserved Yet Diverse this compound System

The vasotocinergic system is an ancient and fundamental neuromodulatory network in vertebrates.[1][2] AVT-producing neurons are predominantly located in the forebrain, with major populations consistently identified in the preoptic area (POA), the bed nucleus of the stria terminalis (BNST), and various hypothalamic nuclei, including the supraoptic nucleus (SON) and paraventricular nucleus (PVN).[1][2][3] From these locations, AVT fibers project widely throughout the brain, innervating key regions of the "social behavior network," a set of interconnected brain areas that regulate social decision-making.

Despite this conserved blueprint, the precise number, density, and location of AVT cell bodies and the density of their projections can vary considerably between species, sexes, and even individuals with different social statuses. These variations are believed to be a key neural substrate for the evolution of diverse social behaviors. This guide will delve into these differences, providing a species-by-species comparison of the vasotocinergic neuroanatomy.

Anatomical Distribution of this compound Neurons: A Cross-Species Comparison

The following tables summarize the distribution of this compound-immunoreactive (AVT-ir) cell bodies in the brains of various vertebrate species. It is important to note that direct quantitative comparisons of cell numbers across different studies can be challenging due to variations in methodologies, such as antibody specificity, section thickness, and counting procedures. Therefore, some data are presented as presence/absence or relative density.

Fish

In teleost fish, AVT neurons are primarily located in the preoptic area (POA), which is subdivided into the parvocellular (pPOA), magnocellular (mPOA), and gigantocellular (gPOA) regions.

Brain RegionSpeciesCell TypeNumber/Density of NeuronsSex/Social Status DifferencesReference
Preoptic Area (POA) Oreochromis mossambicus (Mozambique tilapia)pPOA, mPOAFemales have a larger number of AVT neurons in pPOA and mPOA.Larger cell body areas in mPOA and gPOA of non-territorial males.
Astatotilapia burtoni (Cichlid)pPOA, gPOAHigher AVT mRNA expression in pPOA of non-territorial males; higher expression in gPOA of territorial males.Territorial males have more AVT-expressing cells in the gPOA (7.5 ± 0.9) compared to non-territorial males (3.5 ± 0.9).
Steindachneridion parahybae (Catfish)pPOA, mPOA, gPOACellular and nuclear areas are greater in dominant females compared to non-dominant females in the mPOA.Semi-quantitative analysis showed lower optical density of AVT-ir in all POA regions of non-dominant females.
Amphibians

Amphibian studies have revealed extensive AVT systems, with notable differences between anurans (frogs and toads) and urodeles (salamanders and newts).

Brain RegionSpeciesPresence of AVT-ir Cell BodiesQuantitative Data (if available)Reference
Medial Amygdala (MA) Rana ridibunda (Anuran)Present-
Pleurodeles waltlii (Urodele)Present-
Plethodon shermani (Urodele)Present-
Bed Nucleus of the Stria Terminalis (BNST) Taricha granulosa (Urodele)Present-
Plethodon shermani (Urodele)Present-
Preoptic Area (POA) Rana ridibunda (Anuran)Present-
Pleurodeles waltlii (Urodele)Present-
Rana catesbeiana (Bullfrog)PresentMales have more AVT cells and denser fibers in the amygdala pars lateralis.
Nucleus Accumbens Rana ridibunda (Anuran)Present-
Pleurodeles waltlii (Urodele)Absent-
Reptiles

In reptiles, the most prominent AVT cell groups are found in the supraoptic nucleus (SON), paraventricular nucleus (PVN), and the bed nucleus of the stria terminalis (BNST).

Brain RegionSpeciesPresence of AVT-ir Cell BodiesFiber Density NotesSex DifferencesReference
Supraoptic Nucleus (SON) Pseudemys scripta elegans (Turtle)Present--
Python regius (Snake)Present--
Anolis carolinensis (Lizard)Present-Greater intensity of AVT-ir staining in males.
Paraventricular Nucleus (PVN) Pseudemys scripta elegans (Turtle)Present--
Python regius (Snake)Present--
Urosaurus ornatus (Tree Lizard)Present-Males have larger magnocellular AVT cells than females.
Bed Nucleus of the Stria Terminalis (BNST) Pseudemys scripta elegans (Turtle)Present-Higher density of AVT-ir fibers in males in the lateral septum.
Python regius (Snake)Present-Higher density of AVT-ir fibers in males in the lateral septum.
Birds

The avian vasotocinergic system shows significant sexual dimorphism, particularly in the BNST.

Brain RegionSpeciesPresence of AVT-ir Cell BodiesQuantitative Data (if available)Sex DifferencesReference
Bed Nucleus of the Stria Terminalis (BNST) Gallus gallus (Chicken)Present in males-Present in males, absent in females.
Zebra finch (Taeniopygia guttata)PresentMales that fail to court females have dramatically fewer VT-ir neurons in the BSTm.-
Supraoptic Nucleus (SON) Gallus gallus (Chicken)Present--
Anas platyrhynchos (Pekin duck)Present--
Paraventricular Nucleus (PVN) Gallus gallus (Chicken)Present--
Anas platyrhynchos (Pekin duck)Present--
Medial Preoptic Nucleus (POM) Blue tit (Cyanistes caeruleus)Present-Sex difference in favor of males for AVT-ir neurons, fibers, and terminals.

Experimental Protocols

Accurate localization of this compound neurons is fundamental to understanding their function. The two primary techniques employed are immunohistochemistry (IHC) to detect the AVT peptide and in situ hybridization (ISH) to detect its corresponding mRNA.

Immunohistochemistry (IHC) for this compound

This protocol is a generalized procedure for free-floating vertebrate brain sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific species and antibodies.

Workflow for this compound Immunohistochemistry

IHC_Workflow A Tissue Preparation (Perfusion & Fixation) B Sectioning (Cryostat/Vibratome, 30-50µm) A->B C Pre-treatment (Endogenous Peroxidase Quenching) B->C D Blocking (e.g., Normal Goat Serum) C->D E Primary Antibody Incubation (Anti-Vasotocin, 4°C, 24-48h) D->E F Secondary Antibody Incubation (Biotinylated Anti-Rabbit/Guinea Pig) E->F G Signal Amplification (Avidin-Biotin Complex - ABC) F->G H Visualization (DAB Chromogen Reaction) G->H I Mounting, Dehydration & Coverslipping H->I J Microscopy & Analysis I->J

Caption: Generalized workflow for immunohistochemical localization of this compound.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by sinking it in a 30% sucrose solution in PBS.

  • Sectioning:

    • Cut 30-50 µm thick sections using a freezing microtome or cryostat.

    • Collect sections in a cryoprotectant solution and store at -20°C or in PBS for immediate use.

  • Immunostaining (Free-Floating):

    • Wash sections three times in PBS.

    • Quench endogenous peroxidase activity by incubating in a solution of 1% H₂O₂ in PBS for 15-30 minutes.

    • Wash three times in PBS.

    • Block non-specific binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

    • Incubate sections with the primary antibody (e.g., rabbit anti-vasotocin) diluted in blocking solution for 24-48 hours at 4°C with gentle agitation.

    • Wash sections three times in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

    • Wash sections three times in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC kit) solution for 1-2 hours at room temperature.

    • Wash sections three times in PBS.

    • Visualize the signal by incubating sections in a diaminobenzidine (DAB) solution until the desired staining intensity is reached.

    • Stop the reaction by washing with PBS.

  • Mounting and Analysis:

    • Mount the stained sections onto gelatin-coated slides.

    • Allow the slides to air dry.

    • Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

    • Analyze the distribution and morphology of stained neurons using a light microscope.

In Situ Hybridization (ISH) for this compound mRNA

This protocol describes a non-radioactive in situ hybridization method using digoxigenin (DIG)-labeled riboprobes.

Workflow for this compound In Situ Hybridization

ISH_Workflow A Probe Synthesis (DIG-labeled riboprobe) D Hybridization (Probe incubation, 55-65°C, overnight) A->D B Tissue Preparation (Cryosectioning, Fixation) C Pre-hybridization B->C C->D E Post-hybridization Washes (Stringency washes) D->E F Immunodetection (Anti-DIG-AP antibody) E->F G Color Development (NBT/BCIP substrate) F->G H Mounting & Coverslipping G->H I Microscopy & Analysis H->I

Caption: Generalized workflow for in situ hybridization of this compound mRNA.

Step-by-Step Protocol:

  • Probe Preparation:

    • Synthesize a DIG-labeled antisense RNA probe corresponding to the this compound mRNA sequence using an in vitro transcription kit.

    • Purify the probe and verify its integrity.

  • Tissue Preparation:

    • Cut 10-20 µm thick sections from fresh-frozen brains using a cryostat.

    • Thaw-mount the sections onto RNase-free, coated slides.

    • Fix the sections in 4% PFA in PBS for 10-20 minutes at room temperature.

    • Wash twice in PBS.

  • Pre-hybridization and Hybridization:

    • Treat sections with proteinase K to improve probe penetration.

    • Post-fix in 4% PFA.

    • Acetylate the sections to reduce background staining.

    • Dehydrate through a graded ethanol series and air dry.

    • Apply the hybridization buffer containing the DIG-labeled probe to the sections.

    • Incubate in a humidified chamber at 55-65°C overnight.

  • Post-hybridization Washes and Detection:

    • Perform a series of high-stringency washes in saline-sodium citrate (SSC) buffer at elevated temperatures to remove non-specifically bound probe.

    • Wash in a buffer containing Tris-HCl, NaCl, and Tween-20 (MABT).

    • Block non-specific antibody binding with a blocking solution (e.g., 2% blocking reagent in MABT).

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution for 2 hours to overnight.

    • Wash extensively in MABT.

    • Equilibrate the sections in an alkaline phosphatase buffer.

    • Develop the color reaction by incubating with a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark until the desired signal is achieved.

    • Stop the reaction by washing in PBS.

  • Mounting and Analysis:

    • Mount with an aqueous mounting medium and coverslip.

    • Analyze the distribution of the labeled cells under a light microscope.

This compound Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs). The V1a-type receptor is widely distributed in the brain and is crucial for mediating the social and behavioral effects of AVT. The V1a receptor primarily signals through the Gq/11 pathway.

V1a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1aR V1a Receptor Gq Gq Protein V1aR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C DAG->PKC activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse phosphorylates targets Ca Ca²⁺ Ca->PKC activates Ca->CellularResponse modulates activity IP3R->Ca releases AVT This compound AVT->V1aR binds

References

What are the known signaling pathways activated by vasotocin receptor binding?

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Arginine vasotocin (AVT), the non-mammalian vertebrate homolog of vasopressin, is a neurohypophysial hormone that plays a critical role in regulating a wide array of physiological processes, including osmoregulation, cardiovascular function, and social behaviors.[1] Its actions are mediated by a family of G protein-coupled receptors (GPCRs), primarily the V1a, V1b, and V2 subtypes.[2] Understanding the intricate signaling pathways activated upon this compound receptor binding is paramount for elucidating its diverse physiological roles and for the development of novel therapeutics targeting these systems. This technical guide provides an in-depth overview of the known signaling cascades initiated by this compound receptor activation, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the pathways.

This compound Receptor Subtypes and G Protein Coupling

This compound receptors are classified into three main subtypes, each with distinct tissue distribution and primary G protein coupling mechanisms that dictate the downstream signaling events.[2][3]

  • V1a Receptors (V1aR): Predominantly coupled to Gαq/11 proteins.[4] Activation of V1aR initiates the phospholipase C (PLC) signaling cascade.

  • V1b Receptors (V1bR): Also coupled to Gαq/11 proteins, leading to the activation of phospholipase C.

  • V2 Receptors (V2R): Primarily coupled to Gαs proteins, which stimulate adenylyl cyclase (AC) activity. However, evidence suggests that V2R can also couple to other G proteins, including Gαi/o and Gα12/13, indicating a more promiscuous signaling profile than previously understood.

Quantitative Analysis of this compound Receptor Binding and Activation

The affinity of this compound and its analogs for different receptor subtypes, as well as the potency of these ligands in eliciting downstream signaling events, are critical parameters in pharmacological studies. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities (Ki/Kd) of this compound and Related Peptides to this compound/Vasopressin Receptors

LigandReceptor SubtypeSpecies/TissueBinding Affinity (Ki/Kd) (nM)Reference
Arginine this compound (AVT)V1aRTeleost Fish (Amargosa pupfish) Gill-
Arginine this compound (AVT)VTRFrog (Rana catesbeiana)High affinity
Arginine Vasopressin (AVP)V1aRSyrian Hamster BrainKi = 4.70
Arginine Vasopressin (AVP)V1aRHuman Platelets-
Oxytocin (OT)V1aRSyrian Hamster BrainKi = 495.2
Manning Compound (V1aR antagonist)V1aRSyrian Hamster BrainKi = 6.87
[³H]AVPhV1ACHO cellsKd = 0.39
[³H]AVPhV1BCHO cellsKd = 0.25
[³H]AVPhV2CHO cellsKd = 1.21

Table 2: Functional Potency (EC50/IC50) of this compound and Analogs

LigandReceptor SubtypeAssaySpecies/Cell LineEC50/IC50 (nM)Reference
Arginine Vasopressin (AVP)hV1AIntracellular Ca²⁺ increaseCHO cellsEC50 = 1.13
Arginine Vasopressin (AVP)hV1BIntracellular Ca²⁺ increaseCHO cellsEC50 = 0.90
Arginine Vasopressin (AVP)hV2cAMP accumulationCHO cellsEC50 = 2.22
Arginine this compound (AVT)VTRc-fos promoter activityFrog (Rana catesbeiana)High potency
Arginine this compound (AVT)ITR1CRE-luciferase activityGuppy (Poecilia reticulata)Significant activation at 10⁻⁸ to 10⁻⁶ M

Signaling Pathways Activated by this compound Receptor Binding

V1a and V1b Receptor Signaling: The Phospholipase C Pathway

Activation of V1a and V1b receptors by this compound leads to the stimulation of the Gαq/11-PLCβ pathway. This cascade results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ concentration is a key signaling event that activates various downstream effectors, including calmodulin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs).

  • DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to diverse cellular responses, such as smooth muscle contraction, glycogenolysis, and cell growth.

  • Downstream MAPK/ERK Signaling: V1a receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can occur through PKC-dependent mechanisms.

V1aR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVT This compound V1aR V1a Receptor AVT->V1aR Binding Gq Gαq/11 V1aR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto ER->Ca2_cyto Release Ca2_ER Ca2_cyto->PKC CaM Calmodulin (CaM) Ca2_cyto->CaM Binding ERK ERK1/2 PKC->ERK Phosphorylation CaMK CaMK CaM->CaMK Activation CellularResponse Cellular Responses (e.g., Contraction, Growth) CaMK->CellularResponse pERK p-ERK1/2 ERK->pERK pERK->CellularResponse

V1a Receptor Signaling Pathway
V2 Receptor Signaling: The Adenylyl Cyclase Pathway

The canonical signaling pathway for the V2 receptor involves its coupling to the stimulatory G protein, Gαs. This initiates a cascade that elevates intracellular cyclic adenosine monophosphate (cAMP) levels.

  • cAMP Production: Upon this compound binding, the activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.

  • Protein Kinase A Activation: cAMP acts as a second messenger by binding to and activating Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates numerous intracellular proteins, including enzymes, ion channels, and transcription factors, leading to a variety of cellular effects. A primary example is the PKA-mediated phosphorylation of aquaporin-2 (AQP2) water channels in the kidney collecting ducts, which promotes their translocation to the apical membrane and increases water reabsorption.

  • Modulation of MAPK/ERK Signaling: In contrast to V1a receptors, V2 receptor activation in some cell types has been shown to decrease the phosphorylation and activation of ERK1/2. This effect is thought to be mediated by PKA.

V2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVT This compound V2R V2 Receptor AVT->V2R Binding Gs Gαs V2R->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Substrates Protein Substrates (e.g., AQP2) PKA->Substrates Phosphorylation ERK ERK1/2 PKA->ERK Inhibition of Phosphorylation pSubstrates Phosphorylated Substrates Substrates->pSubstrates CellularResponse Cellular Responses (e.g., Water Reabsorption) pSubstrates->CellularResponse pERK p-ERK1/2

V2 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound receptors.

Experimental Workflow:

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells or tissue expressing This compound receptors) incubate 2. Incubation - Membranes - Radiolabeled this compound Analog (e.g., [³H]AVT, [¹²⁵I]AVT) - Unlabeled competitor (for competition assays) prep->incubate separate 3. Separation (Rapid filtration to separate bound and free radioligand) incubate->separate count 4. Quantification (Scintillation counting of filter-bound radioactivity) separate->count analyze 5. Data Analysis (Scatchard or non-linear regression analysis to determine Kd and Bmax) count->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the this compound receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with increasing concentrations of a radiolabeled this compound analog (e.g., [³H]AVT or an iodinated analog) to determine total binding. For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound. For competition assays, a fixed concentration of radioligand is incubated with varying concentrations of an unlabeled competitor.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using Scatchard analysis or non-linear regression to calculate the Kd and Bmax.

Second Messenger Assays

This assay measures the production of cAMP in response to V2 receptor stimulation.

Methodology:

  • Cell Culture and Stimulation: Culture cells expressing the V2 receptor and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of this compound or its analogs.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. These assays typically involve a labeled cAMP competitor and a specific anti-cAMP antibody.

  • Data Analysis: Generate a dose-response curve by plotting cAMP concentration against the ligand concentration to determine the EC50 value.

This assay quantifies the production of inositol phosphates, primarily IP3, following the activation of V1a or V1b receptors.

Methodology:

  • Cell Labeling and Stimulation: Label cells expressing the V1 receptor subtype with [³H]myo-inositol. Pre-incubate the cells with lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates. Stimulate the cells with this compound or its analogs.

  • Extraction of Inositol Phosphates: Stop the reaction and extract the soluble inositol phosphates from the cells.

  • Separation and Quantification: Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography. Measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the ligand concentration to generate a dose-response curve and determine the EC50.

Measurement of Intracellular Calcium Mobilization (for V1a/V1b Receptors)

This method directly measures the increase in cytosolic Ca²⁺ concentration following V1 receptor activation.

Methodology:

  • Cell Loading: Load cells expressing the V1 receptor with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation and Measurement: Place the loaded cells in a fluorometer or on a fluorescence microscope. Establish a baseline fluorescence reading and then stimulate the cells with this compound. Record the change in fluorescence intensity over time.

  • Data Analysis: Convert the fluorescence intensity changes into intracellular Ca²⁺ concentrations. Plot the peak Ca²⁺ concentration against the ligand concentration to determine the EC50.

Western Blotting for ERK1/2 Phosphorylation

This technique is used to assess the activation of the MAPK/ERK signaling pathway downstream of this compound receptor activation.

Methodology:

  • Cell Treatment and Lysis: Treat cells expressing the this compound receptor with the ligand for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye. Detect the signal using chemiluminescence or fluorescence imaging. To normalize the data, re-probe the membrane with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities and express the p-ERK1/2 signal relative to the total ERK1/2 signal.

Conclusion

The signaling pathways activated by this compound receptor binding are complex and multifaceted, involving classic second messenger systems as well as intricate downstream kinase cascades. The V1-type receptors primarily signal through the Gαq/11-PLC pathway, leading to intracellular calcium mobilization and PKC activation, while the V2-type receptors classically activate the Gαs-adenylyl cyclase-cAMP-PKA pathway. However, emerging evidence points to a greater complexity in V2 receptor signaling, including the modulation of MAPK pathways. A thorough understanding of these signaling networks, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of this compound's physiological functions and for the rational design of targeted therapeutics.

References

Are there sex differences in the expression and function of vasotocin?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Sex Differences in the Expression and Function of Vasotocin

Introduction

Arginine this compound (AVT), and its mammalian homologue arginine vasopressin (AVP), are highly conserved neuropeptides that play a pivotal role in regulating a wide array of social behaviors, including aggression, affiliation, pair-bonding, and social recognition.[1] In addition to their well-established peripheral functions in osmoregulation and cardiovascular control, these peptides act as neuromodulators within a network of interconnected brain regions often referred to as the "Social Behavior Neural Network" (SBNN).[1][2] A growing body of evidence indicates that the expression and function of the this compound/vasopressin system are often sexually dimorphic, contributing to profound sex differences in social behaviors across vertebrates.[3][4]

These sex differences are not uniform; they are highly specific to species, brain region, and developmental stage. Generally, males tend to exhibit higher levels of AVP expression and V1a receptor (V1aR) density in specific neural circuits compared to females. This dimorphism is largely organized and activated by gonadal steroid hormones, such as testosterone and its estrogenic metabolites.

This technical guide provides a comprehensive overview of the current state of knowledge regarding sex differences in the this compound/vasopressin system. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.

This compound Signaling Pathway

This compound and vasopressin primarily exert their effects in the brain through the V1a receptor, a G-protein coupled receptor (GPCR). The V1aR typically couples to the Gαq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This pathway is crucial for many of the peptide's neuromodulatory effects on social behavior.

Vasotocin_V1a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VT This compound (VT) / Vasopressin (AVP) V1aR V1a Receptor VT->V1aR Binds Gq Gαq V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca Ca²⁺ IP3R->Ca Releases CellResponse Cellular Responses (e.g., Neuronal Excitability, Gene Expression) Ca->CellResponse Modulates PKC->CellResponse Modulates

Caption: this compound V1a receptor Gq signaling pathway.

Sex Differences in this compound/Vasopressin Expression

Significant sex differences have been identified in the number of this compound-producing neurons and the density of their projections in the brain. These differences are most prominent in the extra-hypothalamic pathways originating from the bed nucleus of the stria terminalis (BNST) and the medial amygdala (MeA). In many vertebrate species, males have a greater number of AVT/AVP-immunoreactive cells and denser fiber networks in these regions and their projection targets, such as the lateral septum (LS).

Table 1: Quantitative Sex Differences in this compound/Vasopressin Expression

Species Brain Region Measurement Finding Citation
Rat (Adult) Bed Nucleus of the Stria Terminalis (BNST) AVP-immunoreactive (ir) neurons Males > Females
Rat (Adult) Medial Amygdala (MeA) AVP-ir neurons, AVP mRNA Males > Females
Rat (Adult) Lateral Septum (LS) AVP-ir fiber fractional area Males > Females
Rat (Adult) Medial Preoptic Area (MPOA) AVP-ir fiber fractional area Males > Females
Chicken Bed Nucleus of the Stria Terminalis (BNST) AVT-ir neurons, AVT gene expression Males > Females (or absent in females)
Bullfrog Preoptic Area (POA) AVT concentration Sexually dimorphic & steroid sensitive
Medaka Fish Nucleus Posterior Tuberis (NPT) vt gene expression Male-specific expression

| Damselfish | Preoptic Nuclei (Parvocellular) | VT-ir somata number and size | Sex differences observed | |

Sex Differences in this compound/Vasopressin Receptor Expression

While less extensively studied than peptide expression, sex differences in the distribution and density of this compound/vasopressin receptors (primarily the V1a subtype) have also been reported. These differences can be species- and region-specific and do not always align with the dimorphisms seen in peptide expression. For instance, in some brain regions, females may exhibit higher levels of V1a receptor binding than males, even in species where males have denser vasopressin innervation.

Table 2: Quantitative Sex Differences in this compound/Vasopressin V1a Receptor (V1aR) Expression

Species Brain Region Measurement Finding Citation
Rat Lateral Septum (LS) V1aR binding Females > Males
Rat Spinal Cord (Pudental Nuclei) V1aR binding Males > Females
Siberian Hamster Ventromedial Hypothalamus (VMH) V1aR binding Males > Females
Mouse Medial Preoptic Area (MPOA) V1aR binding Females > Males (Absent in males)

| Bullfrog | Amygdala Pars Lateralis | AVT receptor concentration | Sexually dimorphic | |

Functional and Behavioral Consequences

The sexual dimorphism in the this compound system has profound implications for behavior. AVP is known to modulate social communication, territoriality, and aggression, predominantly in males. In contrast, oxytocin (a related peptide) is more often associated with maternal behavior and social bonding in females. The male-biased AVP system in the BNST-LS pathway is strongly linked to the regulation of social recognition, social investigation, and aggression. Manipulations of this system often produce sex-specific behavioral outcomes.

Hormonal_Regulation_of_VT_Function cluster_Hormones Gonadal Steroids cluster_Brain Brain (Organizational & Activational Effects) cluster_Behavior Behavioral Output Testosterone Testosterone (from testes) Aromatase Aromatase Testosterone->Aromatase Converted via VT_Expression ↑ this compound/Vasopressin Expression in BNST/MeA Testosterone->VT_Expression Promotes Estradiol Estradiol Aromatase->Estradiol Estradiol->VT_Expression Promotes VT_Circuit Development of a Male-Typical VT Circuit (e.g., to Lateral Septum) VT_Expression->VT_Circuit Leads to Behavior Male-Typical Social Behaviors (e.g., Aggression, Scent-Marking, Social Memory) VT_Circuit->Behavior Modulates IHC_Workflow cluster_prep Tissue Preparation cluster_stain Immunostaining cluster_analysis Analysis A1 Animal Perfusion (Saline + 4% PFA) A2 Brain Extraction & Post-Fixation A1->A2 A3 Cryoprotection (30% Sucrose) A2->A3 A4 Cryosectioning (40µm) A3->A4 B1 Blocking (e.g., Normal Goat Serum) A4->B1 B2 Primary Antibody Incubation (anti-Vasotocin, 48h) B1->B2 B3 Secondary Antibody Incubation (Biotinylated) B2->B3 B4 ABC Complex Incubation B3->B4 B5 Chromogen Reaction (DAB) B4->B5 C1 Microscopy & Imaging B5->C1 C2 Define Region of Interest (ROI) C1->C2 C3 Quantification (Cell Counts / Fiber Density) C2->C3 C4 Statistical Comparison (Male vs. Female) C3->C4

References

What is the relationship between vasotocin and reproductive physiology in non-mammals?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT) is a highly conserved nonapeptide hormone that plays a pivotal role in regulating a wide array of physiological processes in non-mammalian vertebrates, with a particularly profound influence on reproductive physiology. As the homolog of the mammalian hormones arginine vasopressin (AVP) and oxytocin (OXT), AVT orchestrates a complex suite of reproductive behaviors, influences gonadal function, and modulates the release of other reproductive hormones. This technical guide provides an in-depth examination of the multifaceted relationship between this compound and reproductive physiology in non-mammalian species, including birds, fish, amphibians, and reptiles. It summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic and physiological implications of the this compound system.

Introduction

Arginine this compound (AVT) is a neurohypophysial hormone that is structurally similar to oxytocin and vasopressin, the corresponding hormones in mammals.[1][2] In non-mammalian vertebrates, AVT is a key endocrine regulator of water balance and osmotic homeostasis.[1][3] Beyond these fundamental physiological roles, AVT has emerged as a critical modulator of social and sexual behaviors.[1] This peptide hormone is synthesized in the neurosecretory cells of the brain, primarily in the preoptic area (POA) and the bed nucleus of the stria terminalis (BST), and is released into the bloodstream from the posterior pituitary gland. Its expression can be influenced by gonadal steroids, and its levels often vary seasonally and with the reproductive state of the animal.

The diverse actions of AVT are mediated through a family of G-protein coupled receptors (GPCRs), namely the V1a, V1b, and V2 subtypes, which are distributed throughout the brain and peripheral tissues, including the gonads. The activation of these receptors triggers distinct intracellular signaling cascades, leading to a wide range of physiological and behavioral responses. This guide will delve into the specific roles of AVT in the reproductive processes of various non-mammalian taxa, presenting quantitative data on its effects, outlining key experimental methodologies for its study, and providing visual representations of its signaling pathways.

Data Presentation: Quantitative Effects of this compound on Reproduction

The following tables summarize quantitative data from various studies on the effects of this compound on reproductive parameters in different non-mammalian species.

Table 1: Effects of this compound on Reproductive Behaviors

SpeciesSexBehaviorAVT AdministrationDosageObserved EffectCitation(s)
Zebra Finch (Taeniopygia guttata)MaleCourtship Song & DisplaySubcutaneous osmotic minipump1320 ngSignificant reduction in singing and courtship displays.
Rough-skinned Newt (Taricha granulosa)MaleAmplectic ClaspingIntracerebroventricular (ICV) injection0.1 µgGreatest induction of sexual activity.
Korean Salamander (Hynobius leechii)MaleBody Undulation (Courtship)Intraperitoneal (IP) injection50 µg and 100 µgInduction of body undulation, even without female presence. Increased frequency in the presence of female odors.
Zebrafish (Danio rerio)FemaleQuivering (Courtship)Gene knockout (avp-/-)N/AReduced female quivering courtship behavior.

Table 2: Effects of this compound on Gonadal Function and Steroidogenesis

SpeciesSexParameterExperimental ConditionAVT ConcentrationObserved EffectCitation(s)
Catfish (Heteropneustes fossilis)FemaleEstradiol-17β (E2) production (pre-vitellogenic phase)In vitro ovarian tissue incubationNot specifiedSignificant stimulation of E2 production.
Catfish (Heteropneustes fossilis)FemaleEstradiol-17β (E2) production (pre-spawning & spawning phases)In vitro ovarian tissue incubationNot specifiedDose- and duration-dependent decrease in E2 levels.
Catfish (Heteropneustes fossilis)FemaleProgesterone (P4) productionIn vitro ovarian tissue incubationNot specifiedDose- and duration-dependent increase in P4 levels.
Chicken (Gallus gallus)FemaleProgesterone releaseIn vitro ovarian tissue incubation50 ng/mlEnhanced release of progesterone.
Bluehead Wrasse (Thalassoma bifasciatum)MaleHypothalamic AVT mRNA levelsComparison between male phenotypesN/ADominant males have ~3x higher AVT mRNA levels than females; non-aggressive males have ~2x higher levels.
Zebrafish (Danio rerio)MaleSpermatogonia proliferation (in the presence of FSH)Ex vivo testis culture10 nMEnhanced proliferation of undifferentiated spermatogonia.
Zebrafish (Danio rerio)FemaleOocyte maturationGene knockout (avp-/-)N/AOverall reduction in oocytes and altered distribution of maturation stages.

Experimental Protocols

This section provides an overview of key experimental methodologies used in this compound research.

Radioimmunoassay (RIA) for this compound Quantification

Radioimmunoassay is a common technique for measuring the concentration of AVT in plasma or tissue extracts.

Protocol Outline:

  • Sample Collection and Extraction: Blood samples are collected and centrifuged to separate the plasma. Tissues are homogenized and extracted, often using techniques like celite chromatography with solvents such as 30% ethyl acetate in isooctane.

  • Antibody Incubation: A specific antibody against AVT is incubated with the extracted sample and a known quantity of radiolabeled AVT (e.g., iodinated AVT). The unlabeled AVT in the sample competes with the radiolabeled AVT for binding to the antibody.

  • Separation of Bound and Free AVT: The antibody-bound AVT is separated from the free (unbound) AVT. This can be achieved by methods such as precipitation with a second antibody or using solid-phase coated tubes.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of AVT in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled AVT.

In Situ Hybridization (ISH) for Localization of this compound and its Receptors

In situ hybridization is used to visualize the location of AVT mRNA or its receptor mRNA within tissues, providing insights into the sites of synthesis and action.

Protocol Outline:

  • Tissue Preparation: Tissues (e.g., brain, gonads) are fixed (e.g., with 4% paraformaldehyde), dehydrated, and embedded in paraffin. Thin sections (e.g., 7-10 µm) are cut and mounted on slides.

  • Probe Synthesis: Labeled antisense RNA probes complementary to the target mRNA (AVT or its receptor) are synthesized. The probes can be labeled with radioisotopes or non-radioactive markers like digoxigenin (DIG) or biotin.

  • Hybridization: The labeled probes are applied to the tissue sections and incubated under specific conditions of temperature and buffer composition to allow the probe to bind to the target mRNA.

  • Washing: Non-specifically bound probes are removed through a series of stringent washes.

  • Detection: The location of the hybridized probe is visualized. For radiolabeled probes, this is done by autoradiography. For non-radioactively labeled probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label is used, followed by the addition of a substrate that produces a colored precipitate. Dual-fluorescence ISH can be used to co-localize different mRNAs.

Receptor Binding Assays

Receptor binding assays are used to characterize the affinity of ligands for this compound receptors.

Protocol Outline:

  • Membrane Preparation: Tissues expressing the receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]-AVT) in the presence or absence of a competing unlabeled ligand.

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the binding affinity (Kd) and the density of receptors (Bmax). Competition binding assays are used to determine the affinity of unlabeled ligands for the receptor.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow in this compound research.

Vasotocin_Signaling_Pathways cluster_V1aR V1a Receptor Signaling cluster_V2R V2 Receptor Signaling AVT_V1a This compound V1aR V1a Receptor AVT_V1a->V1aR Gq_alpha_V1a Gαq V1aR->Gq_alpha_V1a PLC_V1a Phospholipase C (PLC) Gq_alpha_V1a->PLC_V1a PIP2_V1a PIP2 PLC_V1a->PIP2_V1a hydrolyzes IP3_V1a IP3 PIP2_V1a->IP3_V1a DAG_V1a DAG PIP2_V1a->DAG_V1a ER_V1a Endoplasmic Reticulum IP3_V1a->ER_V1a binds to receptor on PKC_V1a Protein Kinase C (PKC) DAG_V1a->PKC_V1a activates Ca2_V1a Ca²⁺ ER_V1a->Ca2_V1a releases Ca2_V1a->PKC_V1a co-activates Cellular_Response_V1a Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) Ca2_V1a->Cellular_Response_V1a PKC_V1a->Cellular_Response_V1a AVT_V2 This compound V2R V2 Receptor AVT_V2->V2R Gs_alpha_V2 Gαs V2R->Gs_alpha_V2 AC_V2 Adenylyl Cyclase (AC) Gs_alpha_V2->AC_V2 ATP_V2 ATP AC_V2->ATP_V2 converts cAMP_V2 cAMP ATP_V2->cAMP_V2 PKA_V2 Protein Kinase A (PKA) cAMP_V2->PKA_V2 activates Cellular_Response_V2 Cellular Response (e.g., changes in gene expression, ion channel activity) PKA_V2->Cellular_Response_V2

Caption: this compound signaling pathways via V1a and V2 receptors.

Experimental_Workflow cluster_hypothesis Hypothesis Formulation cluster_experimental_design Experimental Design cluster_methods Methodology cluster_data_analysis Data Analysis & Interpretation Hypothesis Hypothesis: AVT modulates reproductive behavior in Species X Behavioral_Assay Behavioral Assay: Observe courtship displays Hypothesis->Behavioral_Assay Hormone_Measurement Hormone Measurement: Quantify plasma steroid levels Hypothesis->Hormone_Measurement Gene_Expression Gene Expression Analysis: Measure AVT receptor mRNA in brain Hypothesis->Gene_Expression AVT_Admin AVT Administration (e.g., ICV injection) Behavioral_Assay->AVT_Admin RIA Radioimmunoassay (RIA) Hormone_Measurement->RIA qPCR Quantitative PCR (qPCR) Gene_Expression->qPCR Behavioral_Recording Video Recording & Scoring AVT_Admin->Behavioral_Recording Stats Statistical Analysis Behavioral_Recording->Stats RIA->Stats qPCR->Stats Conclusion Conclusion: AVT's role in Species X reproduction Stats->Conclusion

Caption: A typical experimental workflow for investigating AVT's role.

Conclusion

Arginine this compound is a pleiotropic hormone with a profound and conserved role in the reproductive physiology of non-mammalian vertebrates. Its influence extends from the regulation of intricate courtship and social behaviors to the direct modulation of gonadal function and steroidogenesis. The diversity of its effects is mediated by a family of specific receptors that trigger distinct intracellular signaling pathways. A thorough understanding of the this compound system is crucial for a complete picture of vertebrate reproductive biology and holds potential for applications in aquaculture, conservation breeding programs, and the development of novel pharmaceuticals. This guide provides a foundational resource for professionals in these fields, summarizing the current state of knowledge and providing practical insights into the experimental approaches used to unravel the complexities of this compound's role in reproduction. Further research, particularly focusing on the specific signaling cascades of different receptor subtypes across a wider range of non-mammalian species, will undoubtedly continue to illuminate the intricate ways in which this ancient peptide shapes the reproductive success of a vast array of animals.

References

The Dichotomous Role of Vasotocin in Modulating Aggression and Territoriality: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arginine vasotocin (AVT), the non-mammalian homolog of arginine vasopressin (AVP), is a highly conserved neuropeptide that plays a pivotal, yet remarkably complex, role in the regulation of social behaviors across vertebrate species. This technical guide provides a comprehensive analysis of the influence of this compound on aggression and territoriality, synthesizing findings from key studies in teleost fishes, birds, amphibians, and reptiles. We present quantitative data in structured tables for comparative analysis, detail the experimental protocols utilized in this research, and provide visual representations of the underlying signaling pathways and experimental workflows. The evidence underscores the species- and context-dependent nature of AVT's effects, highlighting the intricate interplay between neurochemistry, social structure, and behavioral expression. This document is intended to serve as a critical resource for researchers in neuroethology, pharmacology, and for professionals engaged in the development of therapeutics targeting social-behavioral circuits.

Introduction

The nonapeptide arginine this compound is a key neuromodulator implicated in a wide array of social behaviors, including affiliation, courtship, and parental care.[1] Its influence on agonistic behaviors, such as aggression and the defense of territory, is of particular interest due to its profound implications for social dynamics and reproductive success. Research across diverse vertebrate taxa has revealed that AVT's effects on aggression are not uniform; it can act as both a promoter and an inhibitor of aggressive displays.[2] This functional dichotomy appears to be heavily influenced by the species' social system (e.g., territorial versus colonial), the social context of the interaction (e.g., mate competition versus resident-intruder conflict), and the specific neural circuits being modulated.[2]

This guide will delve into the nuanced role of AVT in shaping aggressive and territorial behaviors, with a focus on the quantitative outcomes of experimental manipulations and the methodologies employed to achieve these findings.

Quantitative Analysis of this compound's Effects on Aggression and Territoriality

The following tables summarize the quantitative data from key studies investigating the impact of this compound administration on aggressive and territorial behaviors in various non-mammalian vertebrate species.

Table 1: Effects of this compound on Aggression and Territoriality in Teleost Fishes

SpeciesSocial SystemExperimental ContextThis compound (AVT) AdministrationAgonist/AntagonistDosageEffect on Aggression/TerritorialityReference
Beaugregory Damselfish (Stegastes leucostictus)TerritorialResident-Intruder (bottled intruder)Intramuscular (IM)AVT0.5 µg/g body weightSignificant increase in bites towards intruder.[3][4]
Beaugregory Damselfish (Stegastes leucostictus)TerritorialResident-Intruder (bottled intruder)Intramuscular (IM)Manning Compound (V1a antagonist)1.61 µg/g body weightSignificant decrease in bites towards intruder.
Amargosa River Pupfish (Cyprinodon nevadensis amargosae)TerritorialMixed-sex groups (lab & wild)Intraperitoneal (IP)AVT0.1, 1, 10 µg/g body weightReduced initiation of aggressive interactions.
Amargosa River Pupfish (Cyprinodon nevadensis amargosae)TerritorialMixed-sex groups (lab)Intraperitoneal (IP)Manning Compound (V1a antagonist)2.5 µg/g body weightNo significant effect on aggression.
Rainbow Trout (Oncorhynchus mykiss)TerritorialStaged fights for dominanceIntracerebroventricular (ICV)AVT200 ngIncreased likelihood of becoming subordinate.
Rainbow Trout (Oncorhynchus mykiss)TerritorialStaged fights for dominanceIntracerebroventricular (ICV)AVT20 ngNo effect on the outcome of fights.
Zebrafish (Danio rerio)Dominance hierarchiesPaired male interactionsN/A (Immunohistochemistry)N/AN/ADominant males show AVT expression in large magnocellular preoptic cells, while subordinates show expression in small parvocellular preoptic cells.

Table 2: Effects of this compound on Aggression and Territoriality in Birds

SpeciesSocial SystemExperimental ContextThis compound (AVT) AdministrationAgonist/AntagonistDosageEffect on Aggression/TerritorialityReference
Violet-eared Waxbill (Uraeginthus granatina)TerritorialResident-IntruderIntraseptal infusionAVTNot specifiedSignificantly inhibited aggressive behavior.
Field Sparrow (Spizella pusilla)TerritorialResident-IntruderIntraseptal infusionAVTNot specifiedInhibited male aggression.
Zebra Finch (Taeniopygia guttata)ColonialMate competitionIntraseptal/Intraventricular infusionAVTNot specifiedFacilitated aggression.

Table 3: Effects of this compound on Aggression and Territoriality in Amphibians and Reptiles

SpeciesSocial SystemExperimental ContextThis compound (AVT) AdministrationAgonist/AntagonistDosageEffect on Aggression/TerritorialityReference
Green Anole Lizard (Anolis carolinensis)TerritorialMirror-elicited aggressionIntraperitoneal (IP)AVT1 µg/g body weightSignificant decrease in push-up displays.
Green Anole Lizard (Anolis carolinensis)TerritorialPaired male interactionIntraperitoneal (IP)AVTNot specifiedNo significant effect on aggressive displays.
Tree Lizard (Urosaurus ornatus)TerritorialResident-IntruderN/A (Immunohistochemistry)N/AN/ANo correlation between AVT immunoreactivity and aggression.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in this guide.

Resident-Intruder Paradigm

This paradigm is a standardized method for assessing offensive and defensive aggressive behaviors in a semi-naturalistic context.

  • Animal Housing: The "resident" animal is typically housed individually in a home cage for a specified period (e.g., at least one week) to establish territoriality. In some variations, a female companion may be present to enhance territorial behavior, and is removed prior to the test.

  • Intruder Selection: The "intruder" is an unfamiliar conspecific, often slightly smaller than the resident to minimize the risk of injury to the resident and to elicit offensive aggression from the resident rather than defensive behavior.

  • Pharmacological Intervention: The resident animal is administered this compound, a V1a receptor antagonist (e.g., Manning compound), or a vehicle control (e.g., saline) via a specified route (e.g., IP, IM, or intracranially) at a predetermined time before the introduction of the intruder.

  • Behavioral Observation: The intruder is introduced into the resident's home cage, and the ensuing interaction is recorded for a set duration (e.g., 10-30 minutes).

  • Data Scoring: Recorded behaviors are scored by trained observers who are often blind to the experimental treatment. Key metrics include the latency to the first attack, the frequency and duration of aggressive acts (e.g., bites, chases, aggressive displays), and submissive postures.

Mirror-Elicited Aggression Test

This method is used to assess an animal's aggressive response to its own reflection, which is perceived as a conspecific intruder.

  • Acclimation: The subject animal is acclimated to the testing arena.

  • Baseline Measurement: A baseline level of aggressive behavior is often recorded during an initial exposure to the mirror.

  • Pharmacological Intervention: The animal is administered AVT or a control substance.

  • Test Exposure: After a specified time, the mirror is presented again, and the animal's behavioral response is recorded.

  • Behavioral Quantification: Aggressive displays (e.g., push-ups in lizards, gill flaring in fish) are counted and compared between the baseline and post-treatment periods.

Intracranial Administration of this compound

Direct administration of AVT into specific brain regions allows for the investigation of the neural circuits mediating its behavioral effects.

  • Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain nucleus (e.g., the lateral septum).

  • Recovery: A post-surgical recovery period is allowed.

  • Microinjection: A fine-gauge injector is inserted through the guide cannula, and a small volume of AVT solution or vehicle is infused directly into the target brain region.

  • Behavioral Testing: Following the microinjection, the animal is subjected to a behavioral paradigm, such as the resident-intruder test.

Signaling Pathways and Experimental Workflow

The behavioral effects of this compound are mediated by its interaction with specific receptors in the brain, primarily the V1a-type receptor. The activation of these receptors modulates the activity of neural circuits involved in social decision-making.

Vasotocin_Signaling_Pathway cluster_input Social Stimulus cluster_brain Central Nervous System cluster_output Behavioral Output Social_Context Aggressive Encounter (e.g., Territorial Intrusion) AVT_Neurons This compound Neurons (e.g., POA, BSTm) Social_Context->AVT_Neurons Sensory Input AVT_Release This compound Release AVT_Neurons->AVT_Release Neuronal Activation V1a_Receptor V1a Receptor AVT_Release->V1a_Receptor Binding Social_Behavior_Network Social Behavior Network (e.g., Lateral Septum, Amygdala) V1a_Receptor->Social_Behavior_Network Signal Transduction Aggressive_Territorial_Behavior Aggressive/ Territorial Behavior Social_Behavior_Network->Aggressive_Territorial_Behavior Modulation

Caption: this compound signaling pathway in response to a social stimulus.

Experimental_Workflow Animal_Selection 1. Animal Selection & Acclimation Baseline_Behavior 2. Baseline Behavioral Assessment (Optional) Animal_Selection->Baseline_Behavior Pharmacological_Manipulation 3. Pharmacological Manipulation (AVT, Antagonist, or Vehicle) Baseline_Behavior->Pharmacological_Manipulation Behavioral_Paradigm 4. Behavioral Paradigm (e.g., Resident-Intruder) Pharmacological_Manipulation->Behavioral_Paradigm Data_Collection 5. Data Collection & Recording Behavioral_Paradigm->Data_Collection Data_Analysis 6. Behavioral Scoring & Statistical Analysis Data_Collection->Data_Analysis Interpretation 7. Interpretation of Results Data_Analysis->Interpretation

Caption: A generalized experimental workflow for studying this compound's effects.

Discussion

The compiled data reveal a complex and often contradictory role for this compound in the regulation of aggression and territoriality. In some species, particularly those with a territorial social structure, AVT appears to have an inhibitory effect on aggression. For example, in the territorial violet-eared waxbill and field sparrow, intraseptal AVT administration suppresses aggressive behavior. Similarly, in the territorial green anole lizard, peripheral AVT injections reduce mirror-elicited aggression. In contrast, in the colonial zebra finch, AVT facilitates aggression in the context of mate competition.

This dichotomy suggests that the social organization of a species may be a critical determinant of AVT's function. It is hypothesized that in territorial species, where overt aggression can be costly, AVT may promote social tolerance to reduce the risks associated with frequent agonistic encounters. Conversely, in colonial species, where competition for resources and mates is intense and occurs in close proximity, AVT may enhance aggression to secure reproductive opportunities.

The findings in teleost fishes further illustrate the context-dependency of AVT's effects. In the beaugregory damselfish, a highly territorial species, AVT enhances aggression towards intruders. This contrasts with the inhibitory effects seen in some other territorial species and highlights the diversity of AVT's function even within a similar social structure. Furthermore, studies in zebrafish and other cichlids indicate that the activity of different populations of AVT-producing neurons (magnocellular vs. parvocellular) in the preoptic area is associated with dominant or subordinate status, respectively, suggesting a role for AVT in the establishment and maintenance of social hierarchies.

The V1a receptor is a key mediator of AVT's effects on social behavior. The use of V1a receptor antagonists, such as Manning compound, has been instrumental in demonstrating the receptor-specificity of AVT's actions. The distribution and density of V1a receptors in the brain are known to vary between species and even between individuals within a species, which may contribute to the observed differences in behavioral responses to AVT.

Conclusion

Arginine this compound is a potent modulator of aggression and territoriality across a wide range of vertebrate species. Its effects are not monolithic but are instead shaped by a complex interplay of factors including the species' social system, the specific social context, and the underlying neuroanatomy of the vasotocinergic system. For researchers and drug development professionals, this complexity underscores the importance of considering these variables when investigating the neurochemical basis of social behavior and when designing therapeutic interventions for disorders characterized by inappropriate aggression. Future research should continue to explore the precise neural circuits through which AVT exerts its influence and the genetic and environmental factors that contribute to the diversity of its behavioral effects. A deeper understanding of the vasotocinergic system holds significant promise for elucidating the fundamental mechanisms of social behavior and for the development of novel treatments for social-behavioral deficits.

References

The Role of Vasotocin in Avian Parental Care and Pair Bonding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroendocrine mechanisms underlying parental care and pair bonding in birds, with a specific focus on the nonapeptide hormone, arginine vasotocin (VT). Drawing from current scientific literature, this document details the effects of VT on avian social behaviors, outlines relevant experimental methodologies, and presents key quantitative data and signaling pathways.

Introduction: this compound and the Avian Social Brain

Arginine this compound (VT) is the avian homolog of the mammalian hormone arginine vasopressin (AVP).[1] It is a key neuromodulator in the avian brain, implicated in a wide range of social behaviors, including aggression, courtship, and social bonding.[2][3] VT exerts its effects through a family of G-protein coupled receptors, influencing neural circuits that govern social responses. This guide explores the intricate role of VT in two critical aspects of avian sociality: the formation and maintenance of pair bonds and the expression of parental care behaviors.

This compound's Influence on Pair Bonding

The vasotocinergic system is critically involved in the regulation of affiliative and aggressive behaviors that are fundamental to the establishment and maintenance of pair bonds in many avian species.

Quantitative Effects of this compound System Manipulation on Pair Bonding Behaviors

Studies utilizing receptor antagonists have been instrumental in elucidating the role of the this compound/mesotocin system in pair bonding. The following table summarizes key findings from such studies.

Bird SpeciesExperimental AgentBehavior MeasuredKey Quantitative FindingsReference
Zebra Finch (Taeniopygia guttata)Oxytocin/Vasotocin Receptor AntagonistLatency to PairIncreased latency to form a pair bond in both sexes.[4]
Zebra Finch (Taeniopygia guttata)Oxytocin/Vasotocin Receptor AntagonistPair FormationDecreased overall success of pair formation.[4]
Zebra Finch (Taeniopygia guttata)Intraseptal V1a Receptor AntagonistGregariousness (Preference for larger flock)Significantly reduced preference for a larger group of conspecifics.
Zebra Finch (Taeniopygia guttata)Intraseptal this compound InfusionAggression (Beak Fencing)Significantly increased instances of beak fencing.
Zebra Finch (Taeniopygia guttata)Intraseptal V1a Receptor AntagonistAggression (Pecks, Beak Fences, Chases)Significantly reduced all measured aggressive behaviors.

This compound's Role in Parental Care

The nonapeptide system, including both this compound and mesotocin (the avian homolog of oxytocin), plays a significant role in regulating parental behaviors such as nest building, incubation, and chick rearing. While much of the research has focused on mesotocin, the cross-reactivity of ligands and receptors suggests a coordinated function of both neuropeptides.

Quantitative Effects of Nonapeptide System Manipulation on Parental Behaviors

Pharmacological interventions have provided insights into the necessity of nonapeptide signaling for successful parental care.

Bird SpeciesExperimental AgentParental Behavior MeasuredKey Quantitative FindingsReference
Zebra Finch (Taeniopygia guttata)Nonapeptide Receptor Antagonist (OTA)Time in NestA near-significant decline in the amount of time spent in the nest for both experienced and inexperienced birds treated with OTA.
Zebra Finch (Taeniopygia guttata)Nonapeptide Receptor Antagonist (OTA)Nest GuardingA significant interaction between treatment and day of trial, indicating altered nest guarding behavior.
Zebra Finch (Taeniopygia guttata)Nonapeptide Receptor Antagonist (OTA)Nest MaintenanceA significant three-way interaction between treatment, parental experience, and day of trial.
Zebra Finch (Taeniopygia guttata)Nonapeptide Receptor Antagonist (OTA)Chick Growth RateChicks reared by OTA-treated parents had significantly lower growth rates.
Zebra Finch (Taeniopygia guttata)Nonapeptide Receptor Antagonist (OTA)Chick MortalityAmong experienced parents, OTA treatment led to higher chick mortality compared to controls.

Signaling Pathways and Logical Relationships

This compound Signaling Pathway in Avian Brain

This compound binds to specific receptors in the avian brain, initiating intracellular signaling cascades that modulate neuronal activity and, consequently, behavior. In birds, there are four identified nonapeptide receptors: VT1, VT2, VT3, and VT4. These are homologous to the mammalian V2, V1b, Oxytocin, and V1a receptors, respectively. The V1a-like receptor (VT4) is particularly implicated in social and reproductive behaviors.

Vasotocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VT This compound (VT) VT_Receptor VT Receptor (e.g., V1a-like/VT4) VT->VT_Receptor G_Protein Gq/11 Protein VT_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Activity Modulation of Neuronal Activity Ca_Release->Neuronal_Activity PKC->Neuronal_Activity Behavioral_Output Behavioral Output (Parental Care, Pair Bonding) Neuronal_Activity->Behavioral_Output

Caption: this compound V1a-like receptor signaling pathway.

Logical Relationship between this compound and Social Behaviors

The influence of this compound on parental care and pair bonding is multifaceted, involving interactions with other neurochemical systems and modulation by social context and individual experience.

Logical_Relationship VT This compound System (VT Neurons & Receptors) Aggression Social Aggression (Territorial Defense) VT->Aggression modulates Anxiety Anxiety-like Behavior VT->Anxiety decreases Social_Salience Perception of Social Salience VT->Social_Salience modulates Pair_Bonding Pair Bonding (Affiliation, Mate Guarding) Parental_Care Parental Care (Nest Building, Incubation, Provisioning) Aggression->Pair_Bonding contributes to Aggression->Parental_Care contributes to (Nest Defense) Anxiety->Pair_Bonding can inhibit Anxiety->Parental_Care can inhibit Social_Salience->Pair_Bonding influences Social_Salience->Parental_Care influences

Caption: Interplay of this compound and social behaviors.

Experimental Protocols

Intracerebroventricular (ICV) Administration of this compound and Antagonists

This protocol is adapted from studies on feeding and social behavior in birds and can be applied to investigate the effects of this compound on parental care.

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Experimental Phase cluster_analysis Data Analysis Acclimation Acclimation of Breeding Pairs Baseline Baseline Behavioral Observation Acclimation->Baseline Anesthesia Anesthesia Baseline->Anesthesia Stereotaxic Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic Recovery Post-Operative Recovery Stereotaxic->Recovery Habituation Habituation to Injection Procedure Recovery->Habituation Injection ICV Injection: VT, Antagonist, or Vehicle Habituation->Injection Observation Post-Injection Behavioral Recording Injection->Observation Scoring Behavioral Scoring Observation->Scoring Stats Statistical Analysis Scoring->Stats

Caption: Workflow for ICV administration experiments.

5.1.1 Materials:

  • Avian stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Guide cannula and dummy cannula (e.g., 26-gauge)

  • Injection cannula (e.g., 33-gauge)

  • Microsyringe pump

  • Arginine this compound (agonist)

  • V1a receptor antagonist (e.g., Manning Compound, d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin)

  • Vehicle (e.g., sterile saline)

5.1.2 Procedure:

  • Animal Preparation: Anesthetize the bird using isoflurane. Secure the head in the stereotaxic apparatus.

  • Surgical Implantation: Expose the skull and locate the target coordinates for the lateral ventricle based on a species-specific brain atlas. Drill a small hole and implant the guide cannula. Secure the cannula with dental acrylic. Insert a dummy cannula to maintain patency.

  • Recovery: Allow the bird to recover for a minimum of 48 hours. Monitor for any signs of distress.

  • Infusion: Gently restrain the bird and remove the dummy cannula. Insert the injection cannula, which extends slightly beyond the guide cannula, into the lateral ventricle. Infuse a small volume (e.g., 1-2 µL) of the experimental solution (VT, antagonist, or vehicle) over a period of 1-2 minutes.

  • Behavioral Observation: Return the bird to its home cage with its mate and/or offspring. Record parental behaviors (e.g., time on nest, feeding frequency, nest defense) for a predetermined period.

Conclusion and Future Directions

The evidence strongly indicates that the this compound system is a critical regulator of both pair bonding and parental care in birds. Pharmacological blockade of nonapeptide receptors disrupts these essential social behaviors, leading to decreased reproductive success. While the role of mesotocin in parental care has been more extensively studied, the overlapping functions and receptor affinities of this compound and mesotocin suggest a complex and integrated nonapeptide system governing avian sociality.

Future research should aim to:

  • Elucidate the specific roles of different this compound receptor subtypes (VT1-VT4) in mediating distinct components of parental and pair-bonding behaviors.

  • Conduct studies using this compound agonists to further clarify its direct effects on parental care, moving beyond the antagonist models.

  • Investigate how the vasotocinergic system interacts with other hormonal systems, such as prolactin and steroids, to fine-tune parental responses.

  • Explore the neuroanatomical circuits through which this compound influences these complex social behaviors.

A deeper understanding of these mechanisms holds significant potential for the development of novel therapeutic strategies for social-behavioral disorders and for advancing our fundamental knowledge of the evolution of sociality.

References

The Pivotal Role of Vasotocin in the Cognitive Landscapes of Non-Mammalian Vertebrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive whitepaper released today sheds new light on the multifaceted role of arginine vasotocin (AVT), the non-mammalian homolog of vasopressin, in shaping learning and memory in fish, amphibians, reptiles, and birds. This technical guide, tailored for researchers, scientists, and drug development professionals, amalgamates current research to provide a detailed understanding of AVT's influence on cognitive processes, its underlying signaling pathways, and the experimental methodologies used to elucidate its function.

Abstract

Arginine this compound (AVT) is a highly conserved neuropeptide that plays a crucial role in regulating a variety of social behaviors in non-mammalian vertebrates, including aggression, courtship, and parental care. Emerging evidence, detailed in this report, demonstrates that AVT's influence extends beyond social realms to significantly modulate learning and memory. This whitepaper synthesizes findings from across piscine, amphibian, reptilian, and avian species to provide a comprehensive overview of AVT's cognitive functions. It delves into the experimental data, outlines detailed research protocols, and visualizes the key signaling pathways, offering a critical resource for the scientific and drug development communities.

Introduction to this compound and its Cognitive Functions

Arginine this compound is a neuropeptide hormone produced in the hypothalamus and released from the posterior pituitary gland.[1][2] While its role in osmoregulation and reproduction is well-established, its function as a neuromodulator within the central nervous system has garnered increasing attention.[3][4] Across non-mammalian vertebrates, AVT has been shown to be integral to social hierarchies and pair bonding.[1] This guide focuses on its less-explored, yet significant, impact on cognitive processes such as associative learning, spatial memory, and fear conditioning.

This compound's Role in Learning and Memory Across Non-Mammalian Vertebrates

The effects of AVT on cognition are diverse and often context-dependent, varying across species and the specific learning paradigm.

Fish

In fish, AVT has been shown to modulate associative learning. Studies in the cleaner wrasse (Labroides dimidiatus) have demonstrated that AVT's impact on learning is task-dependent, affecting performance in cue and place discrimination tasks differently. For instance, blocking AVT signaling with an antagonist can improve learning in ecologically relevant tasks. Intracerebroventricular (ICV) administration of AVT in goldfish has been shown to induce anxiety-like behavior, which can indirectly affect performance in learning tasks.

Amphibians

Research in amphibians suggests a role for AVT in modulating sensory processing and motivation, which are critical for learning and memory. For example, AVT can influence phonotaxis in frogs, a behavior that involves learning and recognizing species-specific calls. While direct studies on spatial or associative learning are less common, the widespread distribution of AVT and its receptors in the amphibian brain, including in regions homologous to the mammalian hippocampus and amygdala, points to a conserved role in cognitive functions.

Reptiles

In reptiles, AVT is known to influence social behaviors that rely on learning and memory, such as territoriality and individual recognition. Studies in lizards have shown that AVT can modulate responses to social cues, and its expression can be linked to aggressive encounters, which often involve a learned component. The neuroanatomical distribution of AVT in the reptilian brain further supports its potential involvement in cognitive processes beyond social interactions.

Birds

The avian AVT system is the most extensively studied among non-mammalian vertebrates in the context of social behavior, with implications for learning and memory. In songbirds like the zebra finch, AVT is involved in flocking behavior and anxiety, which can influence how birds learn from and adapt to their environment. While direct evidence linking AVT to performance in spatial memory tasks like the radial arm maze is still emerging, the presence of AVT receptors in brain regions critical for learning and memory suggests a significant modulatory role.

Quantitative Data on this compound's Effects on Learning and Memory

The following tables summarize the quantitative findings from key studies investigating the impact of AVT on learning and memory tasks in non-mammalian vertebrates.

Species Task Treatment Dosage Key Findings Reference
Cleaner Wrasse (Labroides dimidiatus)Cue & Place DiscriminationAVT0.5 µg/g & 2.5 µg/g (body weight)Task-dependent effects on learning performance.
Cleaner Wrasse (Labroides dimidiatus)Cue DiscriminationManning Compound (V1a antagonist)3.0 µg/g (body weight)Improved learning response in the ecologically relevant task.
Goldfish (Carassius auratus)Novel Tank Test (Anxiety)AVT (ICV)1, 5, 10 pmol/g (body weight)Dose-dependent increase in time spent in the lower (safer) area.
Goldfish (Carassius auratus)Food IntakeAVT (ICV)5 & 10 pmol/g (body weight)Significant decrease in food intake.
Zebra Finch (Taeniopygia guttata)Courtship BehaviorAVT (subcutaneous osmotic pump)264 ng & 1320 ngHigh dose significantly reduced singing and courtship displays.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols.

Behavioral Assays

4.1.1. Radial Arm Maze for Birds

The radial arm maze is used to assess spatial working and reference memory.

  • Apparatus: An elevated maze with a central platform and eight arms radiating outwards. A food reward is placed at the end of some or all arms.

  • Procedure:

    • Habituation: Birds are allowed to freely explore the maze and consume rewards for several sessions.

    • Training: A specific subset of arms is consistently baited. The bird is placed on the central platform and allowed to explore the arms.

    • Data Collection: The number of entries into baited and unbaited arms, the order of arm entries, and the time taken to find all rewards are recorded. Re-entry into a previously visited arm is considered a working memory error, while entry into a never-baited arm is a reference memory error.

4.1.2. Morris Water Maze for Amphibians

This task is a test of spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water. A hidden platform is submerged just below the surface.

  • Procedure:

    • Acquisition Phase: The amphibian is placed in the pool from different starting locations and must find the hidden platform. Extra-maze cues are available for spatial orientation.

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured to assess memory retention.

  • Data Collection: Escape latency (time to find the platform), path length, and swimming speed are recorded during the acquisition phase.

4.1.3. Inhibitory Avoidance Task for Fish

This task assesses fear-based learning and memory.

  • Apparatus: A two-chambered tank with a light and a dark compartment, connected by a door.

  • Procedure:

    • Habituation: The fish is allowed to explore both compartments freely.

    • Training: When the fish enters the dark compartment, a mild electric shock is delivered.

    • Testing: After a retention interval, the fish is placed back in the light compartment, and the latency to enter the dark compartment is measured.

  • Data Collection: A longer latency to enter the dark compartment during testing indicates successful learning and memory of the aversive stimulus.

Pharmacological Manipulations

4.2.1. Intracerebroventricular (ICV) Injection in Fish

This technique allows for the direct administration of substances like AVT into the brain ventricles.

  • Procedure:

    • The fish is anesthetized.

    • A small hole is drilled in the skull at a predetermined stereotaxic coordinate.

    • A microsyringe is used to slowly inject the solution containing AVT or an antagonist into the brain ventricle.

    • The hole is sealed, and the fish is allowed to recover before behavioral testing.

Signaling Pathways

AVT exerts its effects on learning and memory through specific receptor signaling cascades. The V1a-type receptor is a key player in the central nervous system.

This compound V1a Receptor Signaling Pathway

Activation of the V1a receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that can modulate synaptic plasticity, a cellular correlate of learning and memory.

AVT_V1a_Signaling AVT Arginine this compound (AVT) V1aR V1a Receptor AVT->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Synaptic_Proteins Synaptic Proteins (e.g., PSD-95, GluA1) PKC->Synaptic_Proteins Phosphorylates Synaptic_Plasticity Modulation of Synaptic Plasticity Synaptic_Proteins->Synaptic_Plasticity Learning_Memory Learning & Memory Synaptic_Plasticity->Learning_Memory

AVT V1a Receptor Signaling Cascade

This pathway illustrates how AVT, by binding to its V1a receptor, can influence the phosphorylation state of key synaptic proteins, thereby modulating the strength of synaptic connections and contributing to the cellular mechanisms underlying learning and memory.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of this compound in learning and memory.

Experimental_Workflow Animal_Selection Animal Model Selection (e.g., Fish, Bird) Habituation Habituation to Experimental Setup Animal_Selection->Habituation Treatment_Groups Assignment to Treatment Groups (Control, AVT, Antagonist) Habituation->Treatment_Groups Drug_Administration Drug Administration (e.g., ICV, Systemic) Treatment_Groups->Drug_Administration Behavioral_Task Behavioral Task (e.g., Radial Arm Maze, MWM) Drug_Administration->Behavioral_Task Data_Collection Data Collection & Analysis (Latency, Errors, etc.) Behavioral_Task->Data_Collection Neurobiological_Analysis Neurobiological Analysis (e.g., c-Fos, Receptor Autoradiography) Behavioral_Task->Neurobiological_Analysis Conclusion Conclusion on AVT's Role in Learning & Memory Data_Collection->Conclusion Neurobiological_Analysis->Conclusion

General Experimental Workflow

Conclusion and Future Directions

The evidence presented in this whitepaper strongly supports a significant role for arginine this compound in modulating learning and memory in non-mammalian vertebrates. Its effects are mediated, at least in part, through the V1a receptor signaling pathway, which influences synaptic plasticity. Future research should aim to further dissect the specific downstream targets of this pathway and explore the role of other AVT receptor subtypes in different cognitive domains. A deeper understanding of these mechanisms holds promise for the development of novel therapeutic strategies for cognitive disorders.

References

The Enduring Legacy of Vasotocin: A Technical Guide to Its Conserved Functions in Vertebrate Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasotocin (AVT), the non-mammalian vertebrate homolog of vasopressin, stands as a testament to the remarkable conservation of signaling molecules throughout evolution. This technical guide delves into the core functions of this compound that have been steadfastly maintained across diverse vertebrate lineages, from fish to birds. We will explore its pivotal roles in osmoregulation, reproduction, and the modulation of social behaviors. This document provides a comprehensive overview of the evolutionary history of the this compound system, details its signaling pathways, presents available quantitative data in a comparative format, and outlines key experimental methodologies for its study. The information herein is intended to serve as a valuable resource for researchers investigating the neuroendocrine control of physiological and behavioral processes, and for professionals in drug development exploring the therapeutic potential of targeting this ancient and highly conserved system.

Introduction: The Ancient Origins and Enduring Importance of this compound

Arginine this compound (AVT) is a nanopeptide hormone that represents the ancestral form of the vasopressin/oxytocin family of neuropeptides.[1] Found in all non-mammalian vertebrates, including fish, amphibians, reptiles, and birds, AVT plays a fundamental role in a triumvirate of essential physiological and behavioral processes: osmoregulation, reproduction, and social behavior.[1][2] Its remarkable structural and functional conservation across hundreds of millions of years of vertebrate evolution underscores its critical importance for survival and propagation. In mammals, a gene duplication event led to the evolution of two distinct peptides: arginine vasopressin (AVP), which primarily retained the osmoregulatory and social behavior functions of AVT, and oxytocin, which is more specialized for reproductive and social bonding functions.[1] Understanding the conserved functions of this compound not only provides insights into the evolutionary history of neuroendocrine systems but also offers a powerful comparative framework for elucidating the fundamental principles governing these vital processes in all vertebrates, including humans.

Conserved Functions of this compound

The functional repertoire of this compound is remarkably consistent across vertebrate classes, highlighting its indispensable role in maintaining physiological homeostasis and orchestrating complex behaviors.

Osmoregulation: The Primordial Role

One of the most ancient and conserved functions of this compound is the regulation of water and salt balance.[1] In terrestrial and aquatic environments, maintaining osmotic homeostasis is paramount for cellular function and survival.

  • In Fish: AVT plays a crucial role in the osmoregulation of both freshwater and saltwater teleost fish. In response to hyperosmotic conditions (e.g., in seawater), AVT promotes water reabsorption in the kidneys and reduces urine output. It also influences ion transport across the gills. Studies in flounder have shown that pituitary AVT content is significantly higher in freshwater-adapted fish compared to those in seawater.

  • In Amphibians: In amphibians, which are highly susceptible to dehydration, AVT is a potent antidiuretic hormone. It increases water permeability in the skin, urinary bladder, and kidneys, facilitating water reabsorption from the environment and urine. For instance, studies on the Japanese treefrog (Hyla japonica) have demonstrated that intracerebroventricular (ICV) injection of AVT significantly increases water absorption behavior.

  • In Reptiles and Birds: In these predominantly terrestrial vertebrates, AVT continues its vital role in water conservation. It acts on the kidneys to reduce water loss and concentrate urine. In birds, AVT is considered the primary antidiuretic hormone, regulating glomerular filtration rate and tubular water reabsorption.

Reproduction: Orchestrating the Perpetuation of Species

This compound exerts profound and conserved effects on various aspects of reproduction, from courtship and mating to oviposition and parental care.

  • In Fish: AVT is implicated in reproductive behaviors in several fish species. In the ovoviviparous guppy, for example, AVT is involved in the expression of genes related to parturition.

  • In Amphibians: AVT plays a significant role in stimulating male courtship and vocalizations. In several species of frogs, administration of AVT has been shown to increase the rate and intensity of advertisement calls, which are crucial for attracting mates.

  • In Reptiles: In lizards, AVT has been shown to influence both aggressive and courtship displays.

  • In Birds: AVT is critically involved in the process of oviposition (egg-laying) by stimulating contractions of the uterine muscles. It also modulates courtship and other reproductive behaviors. For instance, in male zebra finches, high doses of AVT have been shown to inhibit courtship singing and displays.

Social Behavior: A Modulator of Interactions

Beyond its physiological roles, this compound is a key neuromodulator of a wide spectrum of social behaviors, including aggression, affiliation, and social bonding.

  • In Fish: The effects of AVT on social behavior in fish can be species- and context-dependent. In some species, it is associated with increased aggression and dominance, while in others, it can promote shoaling and reduce anxiety.

  • In Amphibians and Reptiles: In amphibians, AVT is linked to male-male aggression and territoriality. In lizards, the AVT system is also involved in regulating social hierarchies and aggressive encounters.

  • In Birds: AVT plays a complex role in regulating social dynamics in birds. It has been implicated in territorial aggression, flocking behavior, and pair-bond formation. In zebra finches, a socially monogamous species, the formation and maintenance of pair bonds are associated with changes in this compound mRNA expression in the brain.

Quantitative Data on this compound Function

The following tables summarize available quantitative data on the effects of this compound across different vertebrate classes. Due to the diversity of experimental designs and species studied, direct comparisons should be made with caution.

Table 1: Effects of this compound on Osmoregulation

Vertebrate ClassSpeciesExperimental ManipulationMeasured EffectQuantitative ChangeReference
Fish Amargosa pupfish (Cyprinodon nevadensis amargosae)Transfer from 7.5 ppt to 35 ppt or 55 ppt salinityGill v1a2 receptor mRNA expression>4-fold increase at 24h
Amphibians Leiopelmatid frogs (Leiopelma archeyi, L. hamiltoni)In vivo AVT injection (7 x 10⁻¹³ mol/g)Water retentionSignificant increase
Amphibians Japanese treefrog (Hyla japonica)Intracerebroventricular AVT injectionWater absorption (residence time in water)Dose-dependent increase
Birds Domestic chicken (Gallus gallus)DehydrationPlasma AVT concentrationSignificant increaseN/A

Table 2: Effects of this compound on Reproductive Behaviors

Vertebrate ClassSpeciesExperimental ManipulationMeasured BehaviorQuantitative ChangeReference
Amphibians Túngara frog (Physalaemus pustulosus)Subcutaneous AVT injectionChuck production in callsSignificant increase
Amphibians Cricket frog (Acris crepitans)Intraperitoneal AVT injectionProbability of callingSignificant increase
Birds Zebra finch (Taeniopygia guttata)Subcutaneous osmotic minipump with AVT (1320 ng)Courtship displaysSignificant reduction
Birds Zebra finch (Taeniopygia guttata)Paired for 48h vs. unpairedVT mRNA in Paraventricular Nucleus (PVN)Significant increase

Table 3: Effects of this compound on Social Behaviors

Vertebrate ClassSpeciesExperimental ManipulationMeasured BehaviorQuantitative ChangeReference
Fish Goldfish (Carassius auratus)Intracerebroventricular AVT injection (5 and 10 pmol/g)Food intakeSignificant decreaseN/A
Reptiles Green anole lizard (Anolis carolinensis)Intraperitoneal AVT injectionAggressive display bouts (mirror test)Significant decrease
Birds Territorial songbirdsV1a receptor antagonist injectionMate competition aggressionSignificant reduction (36.3 vs 27.8 displacements)N/A

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the function of this compound.

Intracerebroventricular (ICV) Injection

This technique allows for the direct administration of substances into the brain's ventricular system, bypassing the blood-brain barrier.

Protocol Overview for Fish (adapted from trout and goldfish studies):

  • Anesthesia: Anesthetize the fish using a suitable anesthetic (e.g., tricaine methanesulfonate, MS-222).

  • Stereotaxic Surgery: Secure the fish in a stereotaxic apparatus.

  • Craniotomy: Carefully drill a small hole in the skull above the target ventricle (e.g., the third ventricle).

  • Injection: Lower a microsyringe or a guided cannula to the correct coordinates and slowly inject the this compound solution or vehicle control.

  • Closure: Seal the hole with bone wax and suture the incision if necessary.

  • Recovery: Allow the fish to recover in well-aerated water.

  • Behavioral/Physiological Analysis: Conduct behavioral observations or collect physiological data at predetermined time points post-injection.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to measure the concentration of antigens (e.g., this compound) in biological samples.

General Protocol Steps:

  • Sample Collection and Extraction: Collect plasma, tissue, or other biological fluid. This compound may need to be extracted from the sample to remove interfering substances.

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of unlabeled this compound.

  • Incubation: Incubate the standards and unknown samples with a specific antibody against this compound and a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-AVT). Unlabeled this compound in the sample will compete with the radiolabeled this compound for antibody binding sites.

  • Separation of Bound and Free Antigen: Separate the antibody-bound this compound from the free (unbound) this compound. This is often achieved by precipitation with a second antibody or by using solid-phase coated tubes.

  • Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

In Situ Hybridization (ISH)

ISH is a technique used to visualize the location of specific mRNA sequences within cells and tissues, providing information about gene expression.

Simplified Protocol for this compound Receptor mRNA:

  • Tissue Preparation: Perfuse the animal and fix the tissue of interest (e.g., brain, gills) in a suitable fixative (e.g., 4% paraformaldehyde). Cryoprotect the tissue and prepare frozen sections.

  • Probe Synthesis: Synthesize a labeled antisense RNA probe that is complementary to the this compound receptor mRNA sequence. The probe can be labeled with a radioisotope or a non-radioactive tag (e.g., digoxigenin, DIG).

  • Hybridization: Incubate the tissue sections with the labeled probe under conditions that allow the probe to bind specifically to its target mRNA.

  • Washing: Wash the sections to remove any unbound probe.

  • Detection: If using a radiolabeled probe, expose the sections to autoradiographic film or emulsion. If using a non-radioactively labeled probe, use an antibody against the label that is conjugated to an enzyme (e.g., alkaline phosphatase). The enzyme then converts a chromogenic substrate into a colored precipitate, revealing the location of the mRNA.

  • Microscopy: Visualize and document the results using a microscope.

Signaling Pathways and Visualizations

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The primary this compound receptor subtypes are homologous to the mammalian V1a, V1b, and V2 vasopressin receptors.

  • V1a-type Receptors: These receptors are typically coupled to the Gq/11 signaling pathway. Upon ligand binding, they activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is commonly associated with smooth muscle contraction and neurotransmission.

  • V2-type Receptors: These receptors are coupled to the Gs signaling pathway. Ligand binding activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. This pathway is centrally involved in the antidiuretic effects of this compound in the kidney.

Vasotocin_Signaling_Pathways cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway AVT1 This compound V1aR V1a Receptor AVT1->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 AVT2 This compound V2R V2 Receptor AVT2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response2 Cellular Response (e.g., Aquaporin Insertion) PKA->Cellular_Response2

Caption: this compound signaling through V1a and V2 receptor pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Control vs. Treatment) Animal_Acclimation->Group_Assignment Surgery Stereotaxic Surgery (ICV Cannulation) Group_Assignment->Surgery Recovery Post-operative Recovery Surgery->Recovery Injection ICV Injection (this compound or Vehicle) Recovery->Injection Behavioral_Assay Behavioral Assay (e.g., Social Preference Test) Injection->Behavioral_Assay Data_Collection Data Collection (Video Recording & Scoring) Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for an ICV injection and behavioral study.

Vasotocin_Evolution cluster_this compound cluster_oxytocin Ancestral_Peptide Ancestral Nonapeptide Vasotocin_Lineage This compound Lineage Ancestral_Peptide->Vasotocin_Lineage Oxytocin_Lineage Oxytocin Lineage Ancestral_Peptide->Oxytocin_Lineage This compound This compound (Fish, Amphibians, Reptiles, Birds) Vasotocin_Lineage->this compound Isotocin Isotocin (Fish) Oxytocin_Lineage->Isotocin Vasopressin Vasopressin (Mammals) This compound->Vasopressin Mesotocin Mesotocin (Amphibians, Reptiles, Birds) Isotocin->Mesotocin Oxytocin Oxytocin (Mammals) Mesotocin->Oxytocin

Caption: Simplified evolution of the this compound/vasopressin and oxytocin/mesotocin/isotocin peptide families.

Conclusion and Future Directions

The remarkable conservation of this compound's functions across the vast expanse of vertebrate evolution highlights its indispensable role in orchestrating fundamental physiological and behavioral processes. From maintaining water balance in the earliest fish to modulating complex social interactions in birds, the this compound system has been a constant and critical component of the vertebrate neuroendocrine toolkit. For researchers, the study of this compound in non-mammalian vertebrates offers a powerful comparative approach to unraveling the basic principles of osmoregulation, reproduction, and social behavior. For drug development professionals, the highly conserved nature of this compound and its receptors presents both opportunities and challenges. A deeper understanding of the structure-function relationships of these receptors across different species could inform the design of more specific and effective therapeutic agents targeting the vasopressin and oxytocin systems in humans.

Future research should focus on filling the gaps in our quantitative understanding of this compound's effects across a wider range of species. The development of novel, species-specific pharmacological tools will be crucial for dissecting the precise roles of different this compound receptor subtypes. Furthermore, the application of modern techniques such as CRISPR/Cas9 gene editing in non-traditional model organisms will provide unprecedented opportunities to investigate the causal relationships between this compound signaling and complex phenotypes. By continuing to explore the enduring legacy of this ancient neuropeptide, we can gain profound insights into the evolution of vertebrate life and potentially unlock new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for Immunohistochemical Detection of Vasotocin Neurons in the Amphibian Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a neuropeptide in non-mammalian vertebrates, homologous to vasopressin in mammals, that plays a crucial role in regulating social and reproductive behaviors, as well as hydromineral balance.[1][2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of AVT-containing neurons and fibers within the amphibian brain, providing insights into their neuroanatomical organization and potential function.[3][4] This document provides detailed protocols for performing immunohistochemistry for this compound neurons in the amphibian brain, tailored for both chromogenic and fluorescent detection methods.

Data Presentation

Quantitative analysis of this compound-immunoreactive (irAVT) neurons can provide valuable data on the effects of experimental manipulations or differences between populations. The following table summarizes representative quantitative data, primarily derived from radioimmunoassay studies, which can serve as a reference for expected concentrations in various brain regions of the rough-skinned newt (Taricha granulosa). It is important to note that values obtained through IHC quantification (e.g., cell counts or optical density) may not directly correlate with these concentrations but should show similar regional variations.

Brain RegionImmunoreactive this compound Concentration (ng/mg protein)MethodReference Species
Neurohypophysis> 200RadioimmunoassayTaricha granulosa
Ventral Preoptic Area2.0 - 4.0RadioimmunoassayTaricha granulosa
Dorsal Preoptic Area1.0 - 2.5RadioimmunoassayTaricha granulosa
Optic Tectum0.5 - 1.5RadioimmunoassayTaricha granulosa
Amygdala~ 0.8RadioimmunoassayTaricha granulosa
Striatum~ 0.6RadioimmunoassayTaricha granulosa
Thalamus~ 0.5RadioimmunoassayTaricha granulosa
Brainstem Nuclei> 0.40RadioimmunoassayTaricha granulosa
Olfactory BulbNot DetectedRadioimmunoassayTaricha granulosa

Experimental Protocols

I. Tissue Preparation

Proper tissue fixation and preparation are critical for successful immunohistochemistry. Perfusion is the recommended method for fixing amphibian brains to ensure rapid and uniform preservation of morphology and antigenicity.

A. Anesthesia and Perfusion

This protocol is adapted from a procedure developed for Xenopus laevis and may require optimization for other amphibian species.[5]

  • Anesthetize the animal by immersion in a buffered solution of 0.1% tricaine methanesulfonate (MS-222). Ensure a deep plane of anesthesia is reached, as indicated by the loss of the righting reflex and unresponsiveness to a toe pinch.

  • Prepare the perfusion solutions:

    • Wash Solution: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4, containing 10 U/mL heparin. Keep on ice.

    • Fixative Solution: 4% paraformaldehyde (PFA) in 0.1 M PBS, pH 7.4. Prepare fresh and keep on ice.

  • Position the animal ventral side up and expose the heart.

  • Perform a small incision in the ventricle.

  • Insert a perfusion needle (e.g., 27-30 gauge) into the ventricle and secure it.

  • Make a small incision in the right atrium to allow for drainage.

  • Begin perfusion with the ice-cold wash solution at a flow rate of approximately 5-10 mL/min. Continue until the fluid running from the atrium is clear of blood.

  • Switch to the ice-cold 4% PFA fixative solution and perfuse with a volume approximately equal to the animal's body weight.

  • Dissect the brain carefully and post-fix in the same 4% PFA solution for 4-24 hours at 4°C.

B. Cryoprotection and Sectioning

  • Cryoprotect the brain by immersing it in a solution of 30% sucrose in 0.1 M PBS at 4°C until it sinks (typically 24-48 hours).

  • Embed the brain in Optimal Cutting Temperature (OCT) compound in a cryomold.

  • Freeze the embedded brain rapidly in isopentane cooled with dry ice or in liquid nitrogen.

  • Store the frozen block at -80°C until sectioning.

  • Section the brain on a cryostat at a thickness of 30-40 µm.

  • Collect free-floating sections in 0.1 M PBS and store at 4°C for immediate use or in a cryoprotectant solution (e.g., 30% sucrose, 30% ethylene glycol in PBS) at -20°C for long-term storage.

II. Immunohistochemical Staining

The following protocols are provided for both chromogenic (e.g., DAB) and fluorescent detection.

A. Chromogenic Immunohistochemistry Protocol

Chromogenic_IHC_Workflow Wash1 Wash Sections in PBS Peroxidase_Quench Endogenous Peroxidase Quenching (0.3% H2O2 in PBS) Wash1->Peroxidase_Quench Wash2 Wash Sections in PBS Peroxidase_Quench->Wash2 Blocking Blocking (e.g., 5% Normal Goat Serum in PBS-T) Wash2->Blocking Primary_Ab Primary Antibody Incubation (Anti-Vasotocin, overnight at 4°C) Blocking->Primary_Ab Wash3 Wash Sections in PBS-T Primary_Ab->Wash3 Secondary_Ab Biotinylated Secondary Antibody Incubation Wash3->Secondary_Ab Wash4 Wash Sections in PBS-T Secondary_Ab->Wash4 ABC ABC Reagent Incubation Wash4->ABC Wash5 Wash Sections in PBS ABC->Wash5 DAB DAB Substrate Development Wash5->DAB Wash6 Wash Sections in PBS DAB->Wash6 Mount Mount, Dehydrate, and Coverslip Wash6->Mount

Caption: Chromogenic Immunohistochemistry Workflow.

  • Wash free-floating sections three times for 5 minutes each in 0.1 M PBS.

  • Quench endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide (H₂O₂) in PBS for 15-30 minutes at room temperature.

  • Wash sections three times for 5 minutes each in PBS.

  • Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS; PBS-T).

  • Incubate with primary antibody diluted in blocking solution overnight at 4°C with gentle agitation. The optimal dilution for the anti-vasotocin antibody should be determined empirically, but a starting point of 1:1000 to 1:5000 is recommended.

  • Wash sections three times for 10 minutes each in PBS-T.

  • Incubate with biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBS-T for 1-2 hours at room temperature.

  • Wash sections three times for 10 minutes each in PBS-T.

  • Incubate with Avidin-Biotin Complex (ABC) reagent prepared according to the manufacturer's instructions for 1 hour at room temperature.

  • Wash sections three times for 10 minutes each in PBS.

  • Develop the signal with a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached. Monitor the reaction under a microscope.

  • Stop the reaction by washing sections thoroughly with PBS.

  • Mount the sections onto gelatin-coated slides, air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

B. Fluorescent Immunohistochemistry Protocol

Fluorescent_IHC_Workflow Wash1 Wash Sections in PBS Blocking Blocking (e.g., 5% Normal Goat Serum in PBS-T) Wash1->Blocking Primary_Ab Primary Antibody Incubation (Anti-Vasotocin, overnight at 4°C) Blocking->Primary_Ab Wash2 Wash Sections in PBS-T Primary_Ab->Wash2 Secondary_Ab Fluorophore-Conjugated Secondary Antibody Incubation Wash2->Secondary_Ab Wash3 Wash Sections in PBS-T Secondary_Ab->Wash3 Counterstain Nuclear Counterstain (Optional) (e.g., DAPI) Wash3->Counterstain Wash4 Wash Sections in PBS Counterstain->Wash4 Mount Mount and Coverslip Wash4->Mount

Caption: Fluorescent Immunohistochemistry Workflow.

  • Wash free-floating sections three times for 5 minutes each in 0.1 M PBS.

  • Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS; PBS-T).

  • Incubate with primary antibody diluted in blocking solution overnight at 4°C with gentle agitation. A starting dilution of 1:500 to 1:2000 is recommended.

  • Wash sections three times for 10 minutes each in PBS-T.

  • Incubate with fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in PBS-T for 1-2 hours at room temperature. Protect from light from this step onwards.

  • Wash sections three times for 10 minutes each in PBS-T.

  • (Optional) Counterstain with a nuclear stain such as DAPI (1 µg/mL in PBS) for 5-10 minutes.

  • Wash sections two times for 5 minutes each in PBS.

  • Mount the sections onto slides and coverslip with an anti-fade mounting medium.

  • Store slides in the dark at 4°C until imaging.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Data Acquisition & Analysis Anesthesia Anesthesia Perfusion Perfusion & Fixation Anesthesia->Perfusion Dissection Brain Dissection & Post-fixation Perfusion->Dissection Cryoprotection Cryoprotection (30% Sucrose) Dissection->Cryoprotection Embedding Embedding & Freezing Cryoprotection->Embedding Sectioning Cryosectioning Embedding->Sectioning Blocking_Stain Blocking Sectioning->Blocking_Stain Primary_Ab_Stain Primary Antibody Blocking_Stain->Primary_Ab_Stain Secondary_Ab_Stain Secondary Antibody Primary_Ab_Stain->Secondary_Ab_Stain Detection Signal Detection (Chromogenic or Fluorescent) Secondary_Ab_Stain->Detection Imaging Microscopy & Imaging Detection->Imaging Quantification Quantitative Analysis (Cell Counting, Optical Density) Imaging->Quantification Interpretation Data Interpretation Quantification->Interpretation

Caption: Overview of the immunohistochemistry workflow.

Logical Relationship of Key Reagents

Reagent_Relationships This compound This compound Antigen Primary_Ab Primary Antibody (e.g., Rabbit anti-Vasotocin) This compound->Primary_Ab binds to Secondary_Ab_Biotin Biotinylated Secondary Ab (e.g., Goat anti-Rabbit) Primary_Ab->Secondary_Ab_Biotin Secondary_Ab_Fluor Fluorophore-conjugated Secondary Ab (e.g., Goat anti-Rabbit) Primary_Ab->Secondary_Ab_Fluor ABC Avidin-Biotin-HRP Complex (ABC) Secondary_Ab_Biotin->ABC binds to Fluorophore Fluorophore Secondary_Ab_Fluor->Fluorophore carries DAB DAB Substrate ABC->DAB catalyzes Precipitate Colored Precipitate DAB->Precipitate forms Fluorescence Fluorescent Signal Fluorophore->Fluorescence emits

Caption: Reagent interactions in IHC detection.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Staining Inactive primary antibodyUse a new aliquot of antibody; verify antibody validity on positive control tissue.
Insufficient primary antibody concentrationPerform a titration of the primary antibody to determine the optimal concentration.
Over-fixation of tissueReduce post-fixation time. Consider antigen retrieval methods (e.g., heat-induced epitope retrieval with citrate buffer), although this may require optimization for amphibian tissue.
Improper tissue storageEnsure sections are stored correctly at 4°C (short-term) or -20°C in cryoprotectant (long-term).
High Background Non-specific binding of antibodiesIncrease the concentration of normal serum in the blocking solution (up to 10%); increase the duration of the blocking step.
High concentration of primary or secondary antibodyTitrate antibodies to use the lowest concentration that gives a specific signal.
Insufficient washingIncrease the number and duration of wash steps.
Endogenous peroxidase activity (chromogenic)Ensure the peroxidase quenching step is performed correctly and for a sufficient duration.
Non-specific Staining Cross-reactivity of the secondary antibodyUse a secondary antibody that has been pre-adsorbed against the species of the tissue.
Presence of Fc receptors on cellsInclude normal serum from the same species as the secondary antibody in the blocking buffer.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the immunohistochemical localization of this compound neurons in the amphibian brain. Successful staining requires careful attention to tissue preparation and optimization of antibody concentrations and incubation times. By following these guidelines and troubleshooting suggestions, researchers can effectively visualize and quantify this compound systems, contributing to a deeper understanding of their role in amphibian neurobiology.

References

Best Practices for In Situ Hybridization of Vasotocin mRNA in Fish: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing in situ hybridization (ISH) for the detection of vasotocin (VT) mRNA in fish tissues, particularly within the brain. This compound, the fish homolog of vasopressin, is a key neuropeptide involved in a wide array of physiological processes and behaviors, including osmoregulation, reproduction, and social interactions.[1][2][3] Visualizing the precise location of VT mRNA expression is crucial for understanding its function and regulation.

This protocol consolidates best practices from established methodologies, offering options for both chromogenic and fluorescent detection. It is designed to be adaptable for various fish species, with specific considerations for optimizing the procedure.

I. Experimental Workflow

The overall workflow for in situ hybridization involves several key stages, from tissue preparation to signal detection and analysis.

InSituHybridizationWorkflow cluster_prep Tissue Preparation cluster_prehyb Pre-Hybridization cluster_hyb Hybridization cluster_posthyb Post-Hybridization & Detection TissueCollection Tissue Collection (e.g., Brain Dissection) Fixation Fixation (e.g., 4% PFA) TissueCollection->Fixation Embedding Embedding (Paraffin or Cryo) Fixation->Embedding Sectioning Sectioning (Microtome/Cryostat) Embedding->Sectioning Deparaffinization Deparaffinization/ Rehydration Sectioning->Deparaffinization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Acetylation Acetylation (Acetic Anhydride) Permeabilization->Acetylation Prehybridization Prehybridization (Blocking) Acetylation->Prehybridization ProbeApplication Probe Application (DIG-labeled VT probe) Prehybridization->ProbeApplication Hybridization Hybridization (Overnight at 65-70°C) ProbeApplication->Hybridization StringencyWashes Stringency Washes (SSC Buffers) Hybridization->StringencyWashes Immunodetection Immunodetection (Anti-DIG Antibody) StringencyWashes->Immunodetection SignalDevelopment Signal Development (NBT/BCIP or Fluorescence) Immunodetection->SignalDevelopment Imaging Imaging & Analysis SignalDevelopment->Imaging

Figure 1. A generalized workflow for in situ hybridization of this compound mRNA in fish tissue sections.

II. Detailed Experimental Protocols

This section outlines a standard protocol for non-radioactive in situ hybridization using digoxigenin (DIG)-labeled probes on paraffin-embedded fish brain sections. Key steps can be adapted for fluorescent in situ hybridization (FISH).

A. Probe Synthesis

  • Template Generation: Amplify a 300-600 bp region of the this compound cDNA using PCR. It is crucial to select a region with low homology to the isotocin gene to avoid cross-hybridization.[4]

  • In Vitro Transcription: Synthesize antisense and sense (control) RNA probes using a DIG RNA labeling kit according to the manufacturer's instructions.

  • Probe Purification and Quantification: Purify the labeled probes and determine their concentration.

B. Tissue Preparation

  • Fixation: Immediately after dissection, fix the brain in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol washes and embed in paraffin wax.[5]

  • Sectioning: Cut 10-25 µm thick sections using a microtome and mount them on positively charged slides.

C. In Situ Hybridization

StepReagent/ConditionIncubation Time & TemperaturePurpose
Deparaffinization & Rehydration Xylene, followed by a graded series of ethanol (100% to 70%) and finally DEPC-treated water.2 x 10 min in Xylene, 5 min in each ethanol concentration.To remove paraffin and rehydrate the tissue sections.
Permeabilization Proteinase K (10 µg/mL in PBS)10-30 min at 37°CTo partially digest cellular proteins and improve probe penetration.
Post-fixation 4% PFA in PBS20 min at room temperatureTo re-fix the tissue and prevent loss of mRNA.
Acetylation 0.25% Acetic Anhydride in 0.1 M Triethanolamine10 min at room temperatureTo reduce non-specific binding of the probe.
Prehybridization Hybridization Buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA)2-4 hours at 65-70°CTo block non-specific binding sites.
Hybridization DIG-labeled this compound probe (100-500 ng/mL) in hybridization buffer.Overnight (16-24 hours) at 65-70°CFor the specific binding of the probe to the target mRNA.
Stringency Washes A series of washes with decreasing concentrations of SSC (e.g., 2x SSC, 0.2x SSC) and increasing temperatures.Variable, typically 2 x 30 min for each wash at 65-70°C.To remove non-specifically bound probe.

D. Immunodetection and Visualization

  • Blocking: Incubate sections in a blocking solution (e.g., 2% normal sheep serum in Tris-buffered saline with Tween 20 - TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD), diluted in blocking solution, overnight at 4°C.

  • Washing: Wash the sections thoroughly in TBST.

  • Signal Development:

    • Chromogenic (AP): Incubate with NBT/BCIP solution in the dark until the desired signal intensity is reached.

    • Fluorescent (POD): Use a tyramide signal amplification (TSA) kit for fluorescent detection.

  • Counterstaining and Mounting: Counterstain with a nuclear stain if desired (e.g., DAPI for fluorescence), dehydrate, and mount with an appropriate mounting medium.

III. Quantitative Data Summary

The following tables provide a summary of key quantitative parameters from various published protocols. These values should be used as a starting point and may require optimization for your specific fish species and experimental setup.

Table 1: Tissue Preparation and Pre-treatment

ParameterRecommended RangeSpecies Example
Fixation Time 4 hours to overnightCatfish, Stickleback
Section Thickness 10 - 25 µmBluehead wrasse
Proteinase K Concentration 1 - 20 µg/mLZebrafish, Medaka
Proteinase K Incubation Time 10 - 30 minZebrafish, Medaka

Table 2: Hybridization and Washing Conditions

ParameterRecommended RangeSpecies Example
Probe Concentration 100 - 500 ng/mLGeneral
Hybridization Temperature 55 - 70°CCatfish, Stickleback
Hybridization Time 16 - 24 hoursGeneral
Stringency Wash (Final) 0.1x - 0.2x SSCGeneral
Wash Temperature 65 - 75°CGeneral

IV. Key Signaling Pathways and Logical Relationships

The process of in situ hybridization relies on the specific binding of a labeled probe to the target mRNA within the tissue. The subsequent detection steps amplify this signal for visualization.

SignalDetectionPathway cluster_hybridization Hybridization cluster_detection Immunodetection cluster_visualization Visualization VT_mRNA This compound mRNA in tissue Hybrid mRNA-Probe Hybrid VT_mRNA->Hybrid DIG_Probe DIG-labeled Antisense Probe DIG_Probe->Hybrid Hybrid_Ab_Complex Hybrid-Antibody Complex Hybrid->Hybrid_Ab_Complex AntiDIG_AP Anti-DIG Antibody (AP-conjugated) AntiDIG_AP->Hybrid_Ab_Complex Precipitate Colored Precipitate (Signal) Hybrid_Ab_Complex->Precipitate NBT_BCIP NBT/BCIP (Substrate) NBT_BCIP->Precipitate

Figure 2. The logical relationship of molecular interactions during signal detection in chromogenic in situ hybridization.

V. Conclusion

This protocol provides a robust framework for the localization of this compound mRNA in fish. Successful in situ hybridization requires careful attention to detail, particularly in maintaining an RNase-free environment and optimizing incubation times and temperatures. By following these guidelines and adapting them to the specific experimental context, researchers can obtain high-quality, specific signals that will contribute to a deeper understanding of the this compound system in fish.

References

Measuring Vasotocin Levels in Plasma Using Radioimmunoassay (RIA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative measurement of vasotocin in plasma samples using a competitive radioimmunoassay (RIA). The protocol outlines the necessary steps from sample collection and preparation to data analysis and interpretation.

Principle of this compound Radioimmunoassay

Radioimmunoassay is a highly sensitive in vitro technique used to measure the concentration of antigens, such as this compound, in a sample. The assay is based on the principle of competitive binding, where a known quantity of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in the sample (the "cold" this compound) for a limited number of binding sites on a specific anti-vasotocin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, from which the concentration of this compound in the unknown samples can be determined.

RIA_Principle cluster_0 Competitive Binding Reaction Antibody Anti-Vasotocin Antibody Bound_Complex Antibody-Vasotocin Complex Antibody->Bound_Complex Binds to Radiolabeled_VT Radiolabeled This compound (Tracer) Radiolabeled_VT->Bound_Complex Unlabeled_VT Unlabeled this compound (Sample/Standard) Unlabeled_VT->Bound_Complex Competes with

Caption: Principle of Competitive Binding in this compound RIA.

Materials and Reagents

  • Anti-vasotocin antibody (primary antibody)

  • Radiolabeled this compound (e.g., ¹²⁵I-vasotocin)

  • This compound standards

  • Assay buffer

  • Second antibody (e.g., goat anti-rabbit IgG) bound to a solid phase or precipitating agent (e.g., polyethylene glycol)

  • Reagents for plasma extraction (e.g., acetone, ethanol, or solid-phase extraction columns)

  • Gamma counter

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Experimental Protocols

A critical step for accurate measurement of this compound in plasma is the extraction of the peptide from plasma proteins, which can interfere with the assay.[1]

Plasma Sample Collection and Handling
  • Draw blood into chilled tubes containing an anticoagulant such as EDTA or heparin.[2]

  • Immediately centrifuge the blood at 2000 x g for 15-20 minutes at 4°C to separate the plasma.[2][3]

  • Transfer the plasma to clean tubes and store at -20°C or lower until extraction. For long-term storage, -70°C is recommended. This compound in plasma is stable for up to 4 weeks at -20°C.[2]

Plasma Extraction

Two common methods for this compound extraction from plasma are solvent precipitation and solid-phase extraction (SPE).

Method A: Acetone Precipitation

  • To 1 mL of plasma, add 2 mL of cold acetone.

  • Vortex the mixture thoroughly.

  • Centrifuge at 2000 rpm for 20 minutes at 4°C.

  • Carefully decant the supernatant.

  • Evaporate the remaining acetone from the precipitate under a gentle stream of nitrogen or air.

  • Reconstitute the dried extract in 1 mL of assay buffer.

Method B: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE column by washing with 10 mL of distilled water, followed by 5 mL of methanol, and finally 10 mL of distilled water.

  • Acidify 1 mL of plasma with 150 µL of 1N HCl.

  • Load the acidified plasma onto the conditioned SPE column.

  • Wash the column with 20 mL of 4% acetic acid to remove interfering substances.

  • Elute the this compound with 4 mL of methanol.

  • Dry the methanol eluate under a stream of nitrogen or air.

  • Reconstitute the residue in 1 mL of assay buffer.

To determine the efficiency of the extraction process, a recovery estimation can be performed by adding a known amount of radiolabeled this compound to a plasma sample and processing it alongside the unknown samples.

Radioimmunoassay Procedure

The following is a general protocol; specific volumes and incubation times may vary depending on the kit and reagents used.

  • Set up Assay Tubes : Label tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, quality controls, and unknown samples.

  • Pipetting :

    • Pipette assay buffer into the NSB and B0 tubes.

    • Pipette the reconstituted standards into their respective tubes.

    • Pipette the reconstituted extracted plasma samples into the unknown sample tubes.

  • Add Primary Antibody : Add the anti-vasotocin antibody to all tubes except the TC and NSB tubes. Vortex gently.

  • First Incubation : Incubate the tubes for 16-24 hours at 4°C. This allows for the binding of unlabeled this compound to the primary antibody.

  • Add Radiolabeled this compound : Add the ¹²⁵I-vasotocin (tracer) to all tubes. Vortex gently.

  • Second Incubation : Incubate the tubes for another 16-24 hours at 4°C. During this time, the radiolabeled this compound will compete with the unlabeled this compound for the antibody binding sites.

  • Separation of Bound and Free this compound :

    • Add the second antibody (precipitating antibody) to all tubes except the TC tubes.

    • Incubate for 90-120 minutes at room temperature or as specified by the manufacturer to allow for the formation of a precipitate.

    • Add a wash buffer or RIA buffer to all tubes except the TC tubes and centrifuge at approximately 2000 x g for 20 minutes at 4°C.

    • Carefully decant or aspirate the supernatant, leaving the pellet containing the antibody-bound this compound.

  • Counting : Measure the radioactivity of the pellet in each tube using a gamma counter.

RIA_Workflow cluster_workflow Experimental Workflow Start Start Sample_Collection Plasma Sample Collection Start->Sample_Collection Extraction Plasma Extraction (Acetone or SPE) Sample_Collection->Extraction Assay_Setup Assay Setup (Standards, Samples) Extraction->Assay_Setup Add_Antibody Add Primary Antibody Assay_Setup->Add_Antibody Incubation1 Incubation 1 (16-24h at 4°C) Add_Antibody->Incubation1 Add_Tracer Add Radiolabeled This compound Incubation1->Add_Tracer Incubation2 Incubation 2 (16-24h at 4°C) Add_Tracer->Incubation2 Separation Separation of Bound/ Free this compound Incubation2->Separation Counting Gamma Counting Separation->Counting Data_Analysis Data Analysis Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for this compound radioimmunoassay.

Data Analysis

  • Calculate the average counts per minute (CPM) for each duplicate set of tubes.

  • Calculate the percentage of bound radioligand for each standard and sample using the following formula: % B/B0 = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100

  • Plot the % B/B0 for the standards against their corresponding concentrations on a log-logit or semi-log graph to generate a standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their % B/B0 values from the standard curve.

  • Correct the final concentration for the extraction recovery rate.

Assay Performance and Characteristics

The performance of a this compound RIA is determined by several factors, including sensitivity, specificity, and extraction efficiency. The following table summarizes typical performance data from various RIA protocols for this compound and the closely related peptide, vasopressin.

ParameterTypical ValueReference
Assay Sensitivity 0.1 - 1.0 pg/mL
Extraction Recovery
    Acetone Precipitation65-70%
    Solid-Phase Extraction60-87.6%
Cross-Reactivity
    Isotocin< 1%
    Arginine VasopressinVaries with antibody
    Oxytocin< 0.1%
Typical Plasma Levels (Fish) 1-20 pg/mL

Troubleshooting

IssuePossible CauseSolution
High Non-Specific Binding (NSB) - Improper separation of bound and free tracer- Degraded tracer- Ensure complete aspiration of supernatant- Use fresh or properly stored tracer
Low B0 Counts - Inactive antibody or tracer- Incorrect buffer pH- Check expiration dates and storage conditions- Verify buffer preparation
Poor Precision (High CVs) - Pipetting errors- Inconsistent incubation times or temperatures- Calibrate pipettes- Standardize all incubation steps
Inaccurate Results - Incomplete extraction- Presence of interfering substances- Optimize extraction protocol- Ensure proper sample handling and storage

By following these detailed protocols and considering the performance characteristics, researchers can accurately and reliably measure this compound levels in plasma, facilitating further investigations into its physiological and pharmacological roles.

References

Application Notes: Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Vasotocin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vasotocin, a neurohypophysial hormone structurally related to oxytocin and vasopressin, plays a crucial role in regulating water balance, social behavior, and cardiovascular functions in vertebrates.[1][2] Accurate quantification of this compound in biological samples is essential for research in endocrinology, neuroscience, and drug development. This document provides a comprehensive guide for developing a robust and sensitive competitive ELISA for this compound.

The competitive ELISA format is particularly well-suited for quantifying small molecules like this compound. In this assay, this compound present in a sample competes with a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) this compound for binding to a limited number of specific anti-vasotocin antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[1][3]

Assay Development Strategy

The development of a reliable this compound ELISA involves several key stages: selection of critical reagents, optimization of assay parameters, and thorough validation of the assay's performance.

  • Reagent Selection and Preparation :

    • Antibody : A high-affinity, high-specificity polyclonal antibody raised against this compound is critical. Often, a polyclonal antibody is used to recognize multiple epitopes, which can be advantageous in a competitive format.[4] The antibody should exhibit minimal cross-reactivity with structurally similar peptides like oxytocin and vasopressin.

    • Solid Phase : High-protein-binding 96-well microplates are used as the solid phase. An indirect coating method, where a secondary antibody (e.g., goat anti-rabbit IgG) is pre-coated on the plate, is often employed to ensure consistent orientation of the primary anti-vasotocin antibody.

    • This compound Standard : A highly purified, synthetic this compound peptide of known concentration is required to generate a standard curve.

    • Conjugate : this compound is conjugated to a reporter molecule, such as biotin or an enzyme like horseradish peroxidase (HRP). This labeled this compound will compete with the sample this compound.

    • Enzyme and Substrate : If a biotinylated conjugate is used, a streptavidin-HRP conjugate is added, followed by a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine). The reaction is stopped with an acid solution, and the color development is measured spectrophotometrically.

  • Sample Preparation :

    • The choice of sample type (e.g., serum, plasma, tissue culture supernatant) dictates the preparation protocol.

    • For complex matrices like serum or plasma, an extraction step is often necessary to remove interfering substances that can affect assay performance. Common extraction methods include acetone or solid-phase extraction (SPE).

  • Assay Optimization :

    • Systematic optimization of each step is crucial for achieving desired sensitivity and specificity. This includes determining the optimal concentrations of the coating antibody, primary antibody, and enzyme conjugate through checkerboard titrations.

    • Incubation times and temperatures for each step must also be optimized to ensure the reaction reaches equilibrium without generating excessive background noise.

  • Assay Validation :

    • The final assay must be validated to ensure it is fit for purpose. Key validation parameters include:

      • Sensitivity : The lowest concentration of this compound that can be reliably distinguished from zero.

      • Specificity : The degree of cross-reactivity with related peptides.

      • Precision : Intra-assay and inter-assay variability (CV%).

      • Accuracy (Recovery) : The ability to accurately measure a known amount of this compound spiked into a sample matrix.

Visualizations

ELISA_Workflow Competitive ELISA Workflow for this compound cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis A Coat plate with Goat Anti-Rabbit IgG B Block non-specific binding sites A->B Wash C Add Standards/Samples, Anti-Vasotocin Ab, & this compound-Biotin Conjugate B->C D Incubate (Competition Occurs) C->D E Wash plate D->E Wash F Add Streptavidin-HRP E->F G Incubate F->G H Wash plate G->H Wash I Add TMB Substrate H->I J Incubate in dark I->J K Add Stop Solution J->K L Read Absorbance at 450 nm K->L M Generate Standard Curve & Calculate Concentrations L->M

Caption: Workflow for a typical competitive this compound ELISA.

Development_Logic This compound ELISA Development Pathway Start Start Development Reagent_Selection 1. Reagent Selection - Anti-Vasotocin Antibody - this compound Conjugate - Microplates Start->Reagent_Selection Optimization 2. Assay Optimization (Checkerboard Titration) - Coating Ab Conc. - Primary Ab Conc. - Conjugate Conc. Reagent_Selection->Optimization Parameter_Opt 3. Parameter Optimization - Incubation Times - Incubation Temperatures - Buffer Compositions Optimization->Parameter_Opt Validation 4. Assay Validation - Specificity - Sensitivity - Precision (Intra/Inter-assay) - Accuracy (Spike/Recovery) Parameter_Opt->Validation Final_Protocol Finalized Protocol Validation->Final_Protocol End Assay Ready for Use Final_Protocol->End

Caption: Logical flow for developing and validating the ELISA.

Experimental Protocols

Protocol 1: Reagent Preparation and Optimization

This phase focuses on determining the optimal concentrations of antibodies and conjugates.

1.1 Materials Required

  • High-binding 96-well ELISA plates

  • Goat Anti-Rabbit IgG (for coating)

  • Rabbit Anti-Vasotocin Polyclonal Antibody (Primary Antibody)

  • This compound-Biotin Conjugate

  • Streptavidin-HRP

  • Bovine Serum Albumin (BSA)

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

  • Assay Buffer (e.g., PBS with 1% BSA, 0.05% Tween-20, pH 7.4)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader (450 nm)

1.2 Protocol: Checkerboard Titration for Antibody and Conjugate

  • Coating : Coat the wells of a 96-well plate with 100 µL/well of Goat Anti-Rabbit IgG diluted in Coating Buffer at various concentrations (e.g., 1, 2, 5, 10 µg/mL). Incubate overnight at 4°C.

  • Washing : Wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking : Add 200 µL/well of Assay Buffer (or a dedicated blocking buffer) and incubate for 1-2 hours at room temperature (RT).

  • Primary Antibody Titration : Wash the plate 3 times. Prepare serial dilutions of the Rabbit Anti-Vasotocin antibody in Assay Buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000). Add 50 µL of each dilution to different rows of the plate.

  • Conjugate Titration : Prepare serial dilutions of the this compound-Biotin conjugate in Assay Buffer (e.g., 1:5000, 1:10000, 1:20000, 1:40000). Add 50 µL of each dilution to different columns of the plate.

  • Incubation : Incubate for 2 hours at RT or overnight at 4°C.

  • Detection :

    • Wash the plate 5 times.

    • Add 100 µL/well of Streptavidin-HRP (at a pre-determined optimal dilution, e.g., 1:1000) and incubate for 30-60 minutes at RT.

    • Wash the plate 5 times.

    • Add 100 µL/well of TMB Substrate and incubate in the dark for 15-30 minutes at RT.

    • Add 50 µL/well of Stop Solution.

  • Analysis : Read the absorbance at 450 nm. The optimal combination of antibody and conjugate concentrations is the one that yields a high signal (OD ≈ 1.5-2.0) with low background.

Protocol 2: Standard Curve Generation

2.1 Protocol: Preparation of this compound Standards

  • Stock Solution : Reconstitute lyophilized synthetic this compound in Assay Buffer to create a high-concentration stock solution (e.g., 10,000 pg/mL). Aliquot and store at -20°C or below.

  • Serial Dilution : Perform a serial dilution of the stock solution to create a standard curve. For a range of 1000 pg/mL to ~15 pg/mL:

    • Label 7 tubes. Add 500 µL of Assay Buffer to each tube.

    • Add 500 µL of the stock solution to the first tube to get 1000 pg/mL. Vortex.

    • Transfer 500 µL from the first tube to the second to get 500 pg/mL. Vortex.

    • Continue this 2-fold serial dilution for all 7 tubes. The 8th point will be the Assay Buffer alone (0 pg/mL or B₀).

2.2 Protocol: Standard Competitive ELISA Procedure

  • Coating and Blocking : Prepare a plate as described in Protocol 1.2 (Steps 1-3) using the optimal coating concentration determined previously.

  • Competitive Reaction :

    • Add 50 µL of Assay Buffer to the Non-Specific Binding (NSB) wells.

    • Add 50 µL of each standard dilution (from 1000 pg/mL to 0 pg/mL) to their respective wells in duplicate.

    • Add 25 µL of the optimal dilution of Rabbit Anti-Vasotocin antibody to all wells except the NSB and blank wells.

    • Add 25 µL of the optimal dilution of this compound-Biotin conjugate to all wells except the blank.

  • Incubation : Seal the plate and incubate for 18-24 hours at 4°C.

  • Detection : Proceed with the detection steps as described in Protocol 1.2 (Step 7).

  • Data Analysis :

    • Calculate the average absorbance for each duplicate.

    • Normalize the data by expressing the absorbance of each standard as a percentage of the maximum binding (B/B₀), where B is the absorbance of a given standard and B₀ is the absorbance of the zero standard (0 pg/mL).

    • Plot the B/B₀ (%) against the this compound concentration on a semi-log scale to generate the standard curve. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of unknown samples.

Protocol 3: Sample Preparation and Assay Validation

3.1 Protocol: Sample Extraction (for Serum/Plasma)

  • Add 2 volumes of ice-cold acetone to 1 volume of the sample (e.g., 1 mL acetone to 500 µL plasma).

  • Vortex thoroughly and centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 5 volumes of ice-cold petroleum ether, vortex, and centrifuge at 10,000 x g for 10 minutes.

  • Discard the upper ether layer.

  • Dry the remaining aqueous layer completely under a stream of nitrogen gas.

  • Reconstitute the dried extract in a known volume of Assay Buffer and proceed with the ELISA.

3.2 Assay Validation

  • Specificity : Test the cross-reactivity of the antibody by running standard curves of structurally related peptides (e.g., Arginine Vasopressin, Oxytocin, Desmopressin). Calculate the percent cross-reactivity.

  • Precision :

    • Intra-assay : Run multiple replicates (n=10-20) of at least two different sample concentrations on the same plate. Calculate the mean, standard deviation, and coefficient of variation (CV%). A CV% < 10% is generally acceptable.

    • Inter-assay : Run the same samples on multiple plates across different days. Calculate the CV%. A CV% < 15% is generally acceptable.

  • Accuracy/Recovery : Spike known amounts of this compound standard into various sample matrices. Perform the extraction and ELISA procedure. Calculate the percent recovery of the spiked amount. Recoveries between 80-120% are typically considered acceptable.

Data Presentation

Table 1: Example this compound Standard Curve Data

Standard Conc. (pg/mL)Avg. Absorbance (450 nm)B/B₀ (%)
0 (B₀)1.852100.0%
15.61.51181.6%
31.21.23466.6%
62.50.95551.6%
1250.67836.6%
2500.45124.4%
5000.29916.1%
10000.20110.9%
NSB0.0553.0%

Table 2: Specificity and Cross-Reactivity Profile

PeptideCross-Reactivity (%)
(Arg⁸)-Vasotocin 100%
Arginine Vasopressin100%
Lysine Vasopressin18%
Oxytocin< 0.01%
Desmopressin< 0.001%
(Ser⁴, Ile⁸)-Oxytocin< 0.001%

Table 3: Troubleshooting Common ELISA Problems

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal Reagents added in wrong order or expired.Follow protocol carefully; use fresh reagents.
Insufficient antibody or conjugate concentration.Re-optimize concentrations via checkerboard titration.
Inadequate incubation times/temperatures.Increase incubation time or temperature as needed.
High Background Antibody or conjugate concentration too high.Use higher dilutions.
Insufficient blocking or washing.Increase blocking time; increase number of wash steps.
Contaminated TMB substrate.Use fresh, colorless substrate.
Poor Precision (High CV%) Inconsistent pipetting technique.Calibrate pipettes; use fresh tips for each addition.
Incomplete washing; wells drying out.Ensure uniform washing; do not let plates dry between steps.
Edge effects due to temperature variation.Incubate plates in a humidified chamber; avoid stacking plates.

References

Application Notes and Protocols for Studying Avian Social Behavior Using Vasotocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine vasotocin (AVT), the avian homolog of the mammalian neuropeptide arginine vasopressin (AVP), plays a crucial role in regulating a wide array of social behaviors in birds.[1][2] Its actions are mediated through specific receptors, primarily the V1a-like receptor (V1aR), which is widely distributed in brain regions associated with social processing.[3] The administration of this compound receptor antagonists is a powerful pharmacological tool to investigate the necessity of endogenous AVT signaling for various social behaviors. These antagonists competitively bind to this compound receptors, thereby blocking the effects of the endogenous ligand and allowing researchers to infer the role of the vasotocinergic system in behaviors such as aggression, affiliation, social bonding, and courtship.[4][5]

This document provides detailed application notes and experimental protocols for utilizing this compound receptor antagonists to study social behavior in avian species. It includes summaries of quantitative data from key studies, detailed methodologies for antagonist administration and behavioral testing, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Effects of this compound Receptor Antagonists on Avian Social Behavior

The following tables summarize quantitative data from studies that have used this compound receptor antagonists to investigate social behavior in various bird species.

Table 1: Effects of V1a Receptor Antagonists on Social Behavior in Birds

SpeciesAntagonistAdministration RouteBehavioral ParadigmKey FindingsReference
Zebra Finch (Taeniopygia guttata)Manning Compound (V1aR antagonist)Intracranial injection (daily, post-hatch days 2-8)Social attachment and affiliation testsDecreased attachment to parents; males showed reduced affiliative interest in opposite-sex individuals at maturity.
Zebra Finch (Taeniopygia guttata)Vasopressin antagonistIntracerebroventricular infusionMate competition, intersexual affiliation, partner preferenceBlocked the facilitative effect of this compound on aggression in males. No effect on affiliation or partner preference.
Large-billed Crow (Corvus macrorhynchos)V1aR antagonist (peripheral administration)Triadic cohabitation and social interaction testsDisrupted established affiliative relationships (allopreening) and led to a resurgence of agonistic behaviors in affiliated males.

Table 2: Effects of Oxytocin/Mesotocin Receptor Antagonists on Social Behavior in Birds

SpeciesAntagonistAdministration RouteBehavioral ParadigmKey FindingsReference
Zebra Finch (Taeniopygia guttata)Oxytocin antagonistCentral infusionGroup size preference and social partner familiarity testsSignificantly reduced time spent with large groups and familiar social partners, particularly in females.
Common Waxbill (Estrilda astrild)Oxytocin antagonistNot specifiedCompetition over foodReduced social behaviors (aggression and allopreening). Reduced aggressiveness specifically in females.
Pinyon Jay (Gymnorhinus cyanocephalus)Oxytocin antagonistIntranasal administrationSame-sex social bond formation and maintenance testsNo significant effect on the proximity between pairs during pair-formation or pair-maintenance phases.

Experimental Protocols

Protocol 1: Intracranial Administration of a V1a Receptor Antagonist in Zebra Finch Hatchlings to Study Social Development

Objective: To investigate the role of the this compound system in the development of social attachment and affiliation.

Materials:

  • Zebra finch hatchlings (post-hatch day 2)

  • Manning Compound (a potent V1a receptor antagonist)

  • Saline (vehicle control)

  • Microsyringe and stereotaxic apparatus for intracranial injections

  • Behavioral testing arenas for isolation and reunion paradigms

Procedure:

  • Animal Preparation: On post-hatch day 2, chicks are briefly removed from the nest for injection.

  • Antagonist Preparation: Prepare a solution of Manning Compound in saline at the desired concentration.

  • Intracranial Injection:

    • Administer daily intracranial injections from post-hatch days 2 through 8.

    • Use a microsyringe to deliver a small volume (e.g., 1 µL) of either the antagonist solution or saline (control) into the brain. The precise coordinates for targeting specific brain regions should be determined based on a stereotaxic atlas for the species.

  • Behavioral Testing (Post-fledging):

    • Isolation/Reunion Paradigm: After fledging, isolate individual birds from their family group for a short period.

    • Measure distress vocalizations or other signs of separation anxiety.

    • Reunite the fledgling with its male parent and quantify affiliative behaviors (e.g., proximity, contact calls).

    • Social Preference Tests: At different developmental stages (e.g., weekly), assess the subject's affiliation with parents versus unfamiliar conspecifics of both sexes in a choice paradigm.

  • Data Analysis: Compare the behavioral responses of the antagonist-treated group with the control group using appropriate statistical tests (e.g., t-tests, ANOVAs).

Protocol 2: Peripheral Administration of a V1a Receptor Antagonist in Large-Billed Crows to Study Established Social Bonds

Objective: To determine the role of this compound in maintaining established same-sex affiliative relationships.

Materials:

  • Adult male large-billed crows with established affiliative relationships (formed through triadic cohabitation)

  • A selective V1a receptor antagonist

  • Vehicle control (e.g., saline)

  • Syringes for intramuscular or subcutaneous injection

  • Video recording equipment for behavioral observation

Procedure:

  • Animal Selection: Use male crows that have formed stable, affiliative dyads through a period of cohabitation.

  • Antagonist Administration:

    • Administer the V1aR antagonist or vehicle peripherally (e.g., via intramuscular injection).

    • Test different doses of the antagonist (e.g., low dose and high dose) to assess dose-dependent effects.

  • Behavioral Observation:

    • Record the social interactions of the dyad for a defined period before and after the injection.

    • Quantify the frequency and duration of affiliative behaviors (e.g., allopreening) and agonistic behaviors (e.g., threats, pecking).

    • Also, measure submissive behaviors (e.g., submissive vocalizations).

  • Data Analysis:

    • Compare the rates of affiliative, aggressive, and submissive behaviors before and after treatment for both the antagonist and vehicle conditions.

    • Analyze the data using statistical tests appropriate for repeated measures (e.g., paired t-tests or repeated measures ANOVA).

Signaling Pathways and Experimental Workflows

Caption: this compound V1a receptor signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Subject Preparation & Baseline cluster_1 Phase 2: Pharmacological Intervention cluster_2 Phase 3: Behavioral Assessment & Analysis Animal_Selection Select Avian Subjects Habituation Habituate to Experimental Conditions Animal_Selection->Habituation Baseline_Behavior Record Baseline Social Behavior Habituation->Baseline_Behavior Group_Assignment Assign to Groups (Antagonist vs. Vehicle) Baseline_Behavior->Group_Assignment Antagonist_Admin Administer this compound Receptor Antagonist Group_Assignment->Antagonist_Admin Vehicle_Admin Administer Vehicle Control Group_Assignment->Vehicle_Admin Post_Treatment_Behavior Record Post-Treatment Social Behavior Antagonist_Admin->Post_Treatment_Behavior Vehicle_Admin->Post_Treatment_Behavior Data_Quantification Quantify Behavioral Metrics Post_Treatment_Behavior->Data_Quantification Statistical_Analysis Statistical Comparison of Groups Data_Quantification->Statistical_Analysis Conclusion Draw Conclusions on the Role of Endogenous this compound Statistical_Analysis->Conclusion

Caption: General experimental workflow for studying this compound function.

References

Central Administration of Vasotocin in Conscious Fish: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a nonapeptide hormone in non-mammalian vertebrates, homologous to arginine vasopressin (AVP) in mammals. In fish, AVT plays a crucial role in regulating a wide array of physiological processes and behaviors, including osmoregulation, stress responses, metabolism, social behavior, and reproduction.[1][2] The central administration of AVT directly into the brain ventricles allows for the investigation of its neuromodulatory functions, bypassing the blood-brain barrier and enabling a more precise understanding of its effects on neural circuits.

These application notes provide detailed protocols for the central administration of this compound in conscious fish, primarily focusing on intracerebroventricular (ICV) cannulation and injection techniques. This document also summarizes the quantitative effects of central AVT administration and illustrates its signaling pathways.

Techniques for Central Administration

The most common and effective method for central administration of neuropeptides like this compound in conscious fish is through intracerebroventricular (ICV) injection via a surgically implanted cannula. This technique allows for repeated, direct administration of substances into the cerebrospinal fluid, ensuring their distribution throughout the brain ventricular system.

Experimental Workflow for ICV Cannulation and Injection

ICV Cannulation and Injection Workflow cluster_pre_surgery Pre-operative Phase cluster_surgery Surgical Phase cluster_post_surgery Post-operative Phase cluster_experiment Experimental Phase acclimation Acclimation fasting Fasting (12-24h) acclimation->fasting anesthesia Anesthesia fasting->anesthesia stereotaxic_mounting Stereotaxic Mounting anesthesia->stereotaxic_mounting cannula_implantation Cannula Implantation stereotaxic_mounting->cannula_implantation securing_cannula Securing Cannula cannula_implantation->securing_cannula recovery Recovery securing_cannula->recovery post_op_care Post-operative Care recovery->post_op_care habituation Habituation to Injection post_op_care->habituation icv_injection ICV Injection habituation->icv_injection behavioral_physiological_assessment Behavioral & Physiological Assessment icv_injection->behavioral_physiological_assessment This compound V1a Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVT This compound (AVT) V1aR V1a Receptor AVT->V1aR Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., behavior, smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response This compound V2 Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AVT This compound (AVT) V2R V2 Receptor AVT->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Phosphorylation Phosphorylation of Target Proteins PKA_activation->Phosphorylation Cellular_Response Cellular Response (e.g., osmoregulation) Phosphorylation->Cellular_Response

References

Analyzing Vasotocin Gene Expression with Quantitative Real-Time PCR (qPCR): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of vasotocin (VT) gene expression using quantitative real-time polymerase chain reaction (qPCR). The protocols outlined below cover the essential steps from tissue sample collection to the final data analysis, ensuring accuracy and reproducibility for researchers investigating the roles of this compound in various physiological processes.

Introduction

Arginine this compound (AVT), the non-mammalian vertebrate homolog of vasopressin and oxytocin, is a neuropeptide primarily involved in regulating water balance, osmotic homeostasis, and social and sexual behaviors.[1] Accurate quantification of this compound gene expression is crucial for understanding its physiological functions and its potential as a therapeutic target. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring mRNA levels, making it the gold standard for gene expression analysis.[2]

This guide provides a comprehensive workflow for analyzing this compound gene expression, including tissue preparation, RNA extraction, cDNA synthesis, qPCR, and data analysis.

Experimental Workflow Overview

The entire process of analyzing this compound gene expression via qPCR can be broken down into several key stages. Each stage is critical for obtaining reliable and reproducible results.

qPCR Workflow for this compound Gene Expression cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 qPCR Amplification cluster_3 Data Analysis Tissue Tissue Collection (e.g., Brain, Gonads) RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Collection Data Collection (Ct Values) qPCR_Run->Data_Collection Data_Analysis Relative Quantification (ΔΔCt Method) Data_Collection->Data_Analysis

Figure 1: Experimental workflow for this compound gene expression analysis using qPCR.

Experimental Protocols

Tissue Collection and Storage

Proper tissue collection and storage are paramount to preserve RNA integrity.

  • Tissue of Interest: this compound is primarily expressed in the brain (e.g., hypothalamus, pituitary) and gonads.[1][3]

  • Procedure:

    • Excise the tissue of interest from the subject organism rapidly.

    • Immediately snap-freeze the tissue in liquid nitrogen to halt RNA degradation.

    • Store the frozen tissue at -80°C until RNA extraction.

Total RNA Extraction

High-quality RNA is essential for accurate qPCR results.

  • Recommended Method: Use a commercial RNA extraction kit (e.g., TRIzol reagent, RNeasy Mini Kit) according to the manufacturer's instructions. These kits typically involve cell lysis, followed by separation and purification of RNA.

  • DNase Treatment: It is highly recommended to perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

RNA Quality and Quantity Assessment

Before proceeding to cDNA synthesis, it is crucial to assess the quality and quantity of the extracted RNA.

ParameterMethodAcceptable Range
Concentration UV-Vis Spectrophotometry (e.g., NanoDrop)Dependent on downstream application needs
Purity (A260/A280) UV-Vis Spectrophotometry1.8 - 2.2
Purity (A260/A230) UV-Vis Spectrophotometry> 1.8
Integrity (RIN) Agilent Bioanalyzer or similarRIN > 7.0
cDNA Synthesis (Reverse Transcription)

The process of reverse transcription converts the extracted RNA into complementary DNA (cDNA), which serves as the template for the qPCR reaction.

  • Recommended Kits: Use a commercial cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, High-Capacity cDNA Reverse Transcription Kit).

  • Procedure (General):

    • In a sterile, nuclease-free tube, combine the following components:

      • Total RNA (typically 1 µg)

      • Reverse Transcriptase

      • dNTPs

      • Random Primers and/or Oligo(dT)s

      • RNase Inhibitor

      • Reaction Buffer

    • Incubate the reaction mixture according to the manufacturer's recommended thermal profile.

    • The resulting cDNA can be stored at -20°C.

qPCR Primer Design for this compound

Proper primer design is critical for the specificity and efficiency of the qPCR reaction.

  • Guidelines for Primer Design:

    • Length: 18-24 nucleotides.[4]

    • GC Content: 40-60%.

    • Melting Temperature (Tm): 60-65°C, with the forward and reverse primers having Tms within 2-3°C of each other.

    • Amplicon Size: 70-200 base pairs.

    • Specificity: Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA. Use NCBI's Primer-BLAST tool to check for specificity against the target species' genome.

Gene TargetPrimer Sequence (5' to 3') - Example for Chicken (Gallus gallus)
This compound (VT) Forward: TGCATCCAGAACTGCCCAAG Reverse: AGCAGGCGGTAGTTGTCGAT
Reference Gene 1 Select from Table 2
Reference Gene 2 Select from Table 2
Selection of Reference Genes

Normalization of qPCR data to stably expressed reference (housekeeping) genes is essential to correct for variations in RNA input and reverse transcription efficiency. For avian brain tissue, several studies have identified suitable reference genes.

Reference GeneFunctionRationale for Use in Brain Tissue
YWHAZ Signal transductionStably expressed in avian brain.
RPS7 Ribosomal proteinStably expressed across different avian species and tissues.
PGK1 GlycolysisShown to be stable in avian brain samples.
HPRT Purine metabolismIdentified as a stable reference gene in songbird brains.
PPIA Protein foldingDemonstrated stability in avian brain and gonads.

It is recommended to test a panel of reference genes and use a program like geNorm or NormFinder to determine the most stable ones for your specific experimental conditions.

Quantitative Real-Time PCR (qPCR)
  • Reaction Setup (per 20 µL reaction):

    • SYBR Green Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA Template (diluted): 2 µL

    • Nuclease-free Water: 7 µL

  • Thermal Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis

The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method.

The ΔΔCt Method
  • Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene (this compound) and the Ct value of the reference gene.

    • ΔCt = Ct(this compound) - Ct(Reference Gene)

  • Calculate ΔΔCt: For each experimental sample, calculate the difference between its ΔCt and the average ΔCt of the control group.

    • ΔΔCt = ΔCt(Experimental) - ΔCt(Control)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Sample GroupReplicateCt (this compound)Ct (Reference Gene)ΔCtAverage ΔCtΔΔCtFold Change (2-ΔΔCt)
Control 125.220.15.15.001
224.919.95.0
325.120.24.9
Treated 123.520.33.23.3-1.73.25
223.820.43.4
323.620.33.3

This compound Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The subsequent intracellular signaling cascade can vary depending on the receptor subtype and the cell type.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway VT This compound VTR This compound Receptor (GPCR) VT->VTR binds G_Protein G-protein (Gq/11 or Gs) VTR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylyl Cyclase (AC) G_Protein->AC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response (e.g., muscle contraction) Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Gs Cellular Response (e.g., changes in gene expression) PKA->Cellular_Response_Gs

Figure 2: Generalized this compound signaling pathways.

Upon binding of this compound to its receptor, a conformational change activates an associated G-protein. Depending on the receptor subtype, this can initiate either the Gq/11 pathway, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC), or the Gs pathway, which activates Adenylyl Cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). These signaling cascades ultimately result in various cellular responses.

References

Application Notes and Protocols for Cloning and Sequencing the Vasotocin Receptor Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the cloning and sequencing of the vasotocin receptor (VTR) gene, a critical component in understanding various physiological processes and a key target in drug development. The protocols outlined below are compiled from established research and offer a comprehensive guide for laboratory application.

Overview of this compound Receptor Gene Cloning and Sequencing

The cloning and sequencing of the this compound receptor gene are fundamental steps to enable its functional characterization and to facilitate studies on its role in physiological and pathological conditions. The general workflow involves the isolation of genetic material, amplification of the target gene, insertion into a suitable vector, and subsequent sequencing and analysis.

Experimental Protocols

RNA Extraction and cDNA Synthesis

High-quality RNA is crucial for the successful cloning of the this compound receptor gene.

Protocol: Total RNA Extraction

  • Tissue Homogenization: Homogenize target tissue (e.g., brain, shell gland, pituitary) in a suitable lysis buffer, such as TRIzol® reagent.

  • Phase Separation: Add chloroform and centrifuge to separate the solution into aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.

  • RNA Solubilization: Air-dry the pellet and dissolve it in RNase-free water.

  • Quality Control: Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio of ~2.0) and verify integrity via gel electrophoresis.

Protocol: First-Strand cDNA Synthesis

  • Reverse Transcription Reaction Setup: In a sterile, RNase-free tube, combine total RNA (1-5 µg), oligo(dT) primers or random hexamers, and dNTPs.

  • Incubation: Heat the mixture to 65°C for 5 minutes and then place on ice.

  • Reverse Transcriptase Addition: Add reverse transcriptase buffer, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase).

  • Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.

PCR Amplification of the this compound Receptor Gene

Polymerase Chain Reaction (PCR) is employed to amplify the specific this compound receptor cDNA.

Protocol: PCR Amplification

  • Reaction Mixture: Prepare a PCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers specific for the this compound receptor gene

    • dNTPs

    • Taq DNA polymerase and buffer

    • Nuclease-free water

  • PCR Cycling Conditions: A typical PCR program consists of:

    • Initial Denaturation: 95°C for 3-5 minutes.

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30-60 seconds.

      • Annealing: 55-65°C for 30-60 seconds (optimize based on primer melting temperature).

      • Extension: 72°C for 1-2 minutes (depending on the expected product size).

    • Final Extension: 72°C for 5-10 minutes.

  • Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.

Cloning of the PCR Product

The amplified this compound receptor gene is then inserted into a plasmid vector for propagation and sequencing.

Protocol: TA Cloning

  • Ligation: Mix the purified PCR product with a linearized TA cloning vector (e.g., pGEM®-T Easy Vector) and T4 DNA ligase. Incubate at room temperature for 1-3 hours or at 4°C overnight.

  • Transformation: Transform competent E. coli cells with the ligation mixture using heat shock or electroporation.

  • Plating: Plate the transformed cells on LB agar plates containing a selective antibiotic (e.g., ampicillin) and a substrate for blue-white screening (e.g., X-gal and IPTG).

  • Colony Selection: Select white colonies, which presumably contain the inserted this compound receptor gene.

Sequencing of the Cloned Gene

The nucleotide sequence of the cloned this compound receptor gene is determined to confirm its identity.

Protocol: Sanger Sequencing

  • Plasmid DNA Extraction: Isolate plasmid DNA from overnight cultures of the selected bacterial colonies using a miniprep kit.

  • Sequencing Reaction: Prepare a sequencing reaction containing the purified plasmid DNA, a sequencing primer (e.g., T7 or SP6 promoter primers flanking the cloning site), DNA polymerase, and fluorescently labeled dideoxynucleotides (ddNTPs).

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.

  • Data Analysis: The sequence is read by detecting the fluorescence of the incorporated ddNTPs.

Data Presentation

Quantitative data from functional characterization studies of this compound receptors are summarized below.

Receptor/LigandSpeciesAssay TypeKi (nM)EC50 (nM)Reference
VT1 Receptor
This compoundChickenRadioligand Binding--[1]
VasopressinChickenRadioligand Binding--[1]
OxytocinChickenRadioligand Binding--[1]
MesotocinChickenRadioligand Binding--[1]
IsotocinChickenRadioligand Binding--[1]
apVTR1 Aplysia californicaIP1 Accumulation-70
apVTR2 Aplysia californicaIP1 Accumulation-77
OTR
OxytocinSyrian HamsterCompetition Binding4.28-
Arginine VasopressinSyrian HamsterCompetition Binding36.06-
V1aR
Arginine VasopressinSyrian HamsterCompetition Binding4.70-
OxytocinSyrian HamsterCompetition Binding495.2-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for VTR Gene Cloning and Sequencing

G cluster_0 Sample Preparation cluster_1 Gene Amplification & Cloning cluster_2 Sequencing & Analysis Tissue Tissue Sample (e.g., Brain, Pituitary) RNA Total RNA Extraction Tissue->RNA cDNA cDNA Synthesis RNA->cDNA PCR PCR Amplification of VTR Gene cDNA->PCR Purification PCR Product Purification PCR->Purification Ligation Ligation into Cloning Vector Purification->Ligation Transformation Transformation into E. coli Ligation->Transformation Selection Colony Selection Transformation->Selection Plasmid Plasmid DNA Isolation Selection->Plasmid Sequencing Sanger Sequencing Plasmid->Sequencing Analysis Sequence Analysis & Confirmation Sequencing->Analysis

Caption: Workflow for VTR Gene Cloning and Sequencing.

This compound Receptor Signaling Pathways

This compound receptors are G-protein coupled receptors (GPCRs) that can activate multiple downstream signaling cascades.

G cluster_0 This compound Receptor Signaling AVT Arginine this compound (AVT) VTR This compound Receptor (VTR) AVT->VTR Gq Gαq VTR->Gq Gs Gαs VTR->Gs PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction Secretion Hormone Secretion Ca->Secretion Gene_Expression_PKC Gene Expression PKC->Gene_Expression_PKC AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Gene_Expression_PKA Gene Expression PKA->Gene_Expression_PKA Metabolism Metabolic Regulation PKA->Metabolism

Caption: this compound Receptor Signaling Pathways.

References

Application Notes and Protocols for Studying Vasotocin Function in Zebrafish via a Knockout Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed framework for creating and characterizing a knockout (KO) zebrafish model to investigate the function of arginine vasotocin (AVT), a key neuropeptide in social and reproductive behaviors.[1][2][3] The protocols outlined below leverage the power of CRISPR/Cas9 technology for targeted gene disruption and provide methodologies for subsequent phenotypic analysis.

Introduction to this compound in Zebrafish

Arginine this compound (AVT) is the non-mammalian homolog of vasopressin and plays a crucial role in regulating a variety of behaviors in vertebrates.[1][2] In zebrafish, AVT is produced in the preoptic area of the brain and is implicated in social behavior, aggression, and reproductive functions. Understanding the precise roles of AVT is critical for neurobiology and may provide insights into related human psychiatric disorders. Creating a knockout model allows for the direct assessment of the physiological and behavioral consequences of a complete loss of this compound function.

Experimental Workflow Overview

The generation and analysis of a this compound knockout zebrafish line involves a multi-step process, from initial design to in-depth phenotyping.

G cluster_0 Phase 1: Knockout Model Generation cluster_1 Phase 2: Phenotypic Analysis gRNA Design gRNA Design gRNA Synthesis gRNA Synthesis gRNA Design->gRNA Synthesis Microinjection Microinjection gRNA Synthesis->Microinjection F0 Screening F0 Screening Microinjection->F0 Screening Germline Transmission (F1) Germline Transmission (F1) F0 Screening->Germline Transmission (F1) Genotyping & Homozygous Line (F2) Genotyping & Homozygous Line (F2) Germline Transmission (F1)->Genotyping & Homozygous Line (F2) Gene Expression Analysis Gene Expression Analysis Genotyping & Homozygous Line (F2)->Gene Expression Analysis In Situ Hybridization In Situ Hybridization Genotyping & Homozygous Line (F2)->In Situ Hybridization Behavioral Assays Behavioral Assays Genotyping & Homozygous Line (F2)->Behavioral Assays Reproductive Fitness Reproductive Fitness Genotyping & Homozygous Line (F2)->Reproductive Fitness

Caption: A high-level overview of the experimental workflow.

Protocol 1: Generation of this compound Knockout Zebrafish using CRISPR/Cas9

This protocol details the steps to create a stable this compound knockout zebrafish line.

1.1. Guide RNA (gRNA) Design and Synthesis

  • Target Gene: The zebrafish this compound gene (avp).

  • gRNA Design:

    • Utilize online tools such as CHOPCHOP or CRISPRscan to identify optimal gRNA target sites within the avp gene.

    • Target exons early in the gene to maximize the likelihood of generating a null allele due to frameshift mutations.

    • Select multiple gRNAs to test for efficiency.

  • gRNA Synthesis:

    • Synthesize gRNAs using an in vitro transcription kit.

    • Purify the synthesized gRNAs to remove contaminants.

1.2. Microinjection into Zebrafish Embryos

  • Injection Mix Preparation:

    • Prepare a solution containing the designed gRNAs and Cas9 protein or mRNA. A typical concentration is 25 ng/µl for each gRNA and 20 ng/µl for Cas9 protein.

    • Include a lineage tracer (e.g., Phenol Red) to visualize successful injection.

  • Microinjection Procedure:

    • Collect freshly fertilized zebrafish embryos at the one-cell stage.

    • Using a microinjection setup, inject approximately 1-2 nL of the gRNA/Cas9 mix into the cytoplasm of each embryo.

  • Embryo Rearing:

    • Incubate the injected embryos at 28.5°C in E3 embryo medium.

    • Monitor for normal development and remove any dead or deformed embryos.

1.3. Screening for Mutations (F0 Generation)

  • At 24-48 hours post-fertilization (hpf), sacrifice a small subset of injected embryos (n=8-10) to assess mutagenesis efficiency.

  • Extract genomic DNA from individual embryos.

  • Use PCR to amplify the target region of the avp gene.

  • Analyze the PCR products for insertions or deletions (indels) using methods like Heteroduplex Mobility Assay (HMA) or Sanger sequencing.

1.4. Raising Founder Fish (F0) and Screening for Germline Transmission (F1 Generation)

  • Raise the remaining injected embryos to adulthood (F0 generation).

  • Outcross individual F0 fish with wild-type (WT) fish.

  • Collect and raise the resulting F1 embryos.

  • Genotype individual F1 offspring by fin clipping and DNA sequencing to identify founders that have transmitted the mutation through their germline.

1.5. Establishing a Homozygous Knockout Line (F2 Generation)

  • Incross heterozygous F1 siblings that carry the same mutation.

  • Genotype the resulting F2 generation to identify homozygous knockout individuals (-/-), heterozygotes (+/-), and wild-type siblings (+/+).

Parameter Typical Value/Range Reference
gRNA Concentration25 ng/µl
Cas9 Protein Concentration20 ng/µl
Injection Volume1-2 nL
Incubation Temperature28.5°C
Mutagenesis Efficiency (F0)50-90%-
Germline Transmission Rate (F0)10-50%-

Protocol 2: Validation of this compound Knockout

Confirmation of the successful knockout at the molecular level is crucial before proceeding with phenotypic analysis.

2.1. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To quantify the expression level of avp mRNA in homozygous knockout fish compared to wild-type siblings.

  • Procedure:

    • Euthanize adult zebrafish (n=5-8 per genotype) and dissect the brain.

    • Extract total RNA from the brain tissue using a suitable kit. The combined use of TRIzol extraction and column-based purification is recommended for high-quality RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for the zebrafish avp gene and a reference gene (e.g., β-actin or ef1α) for normalization.

  • Expected Outcome: A significant reduction or complete absence of avp mRNA in knockout fish.

2.2. Whole-Mount In Situ Hybridization (WISH)

  • Objective: To visualize the spatial expression pattern of avp mRNA in zebrafish embryos or larval brains.

  • Procedure:

    • Fix zebrafish embryos or larvae (e.g., at 72 hpf) in 4% paraformaldehyde (PFA).

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for the avp gene.

    • Perform the in situ hybridization protocol, which involves permeabilization, hybridization with the probe, antibody incubation, and colorimetric detection.

  • Expected Outcome: Absence of avp mRNA signal in the preoptic area of knockout embryos/larvae.

Protocol 3: Phenotypic Analysis of this compound Knockout Zebrafish

A battery of behavioral and physiological assays should be performed to characterize the functional consequences of this compound loss.

3.1. Behavioral Assays

  • Social Preference Test:

    • Objective: To assess the preference of a test fish to associate with conspecifics.

    • Apparatus: A three-chamber tank where the test fish is placed in the central chamber, with one side chamber containing conspecifics and the other empty.

    • Procedure: After an acclimation period, track the time the test fish spends in the zone near the chamber with conspecifics versus the empty chamber.

    • Data Analysis: Calculate a preference index.

  • Shoaling Assay:

    • Objective: To quantify the natural tendency of zebrafish to form groups.

    • Procedure: Place a group of fish (e.g., 6-8) in a novel tank and record their movements.

    • Data Analysis: Measure parameters such as inter-individual distance and group cohesion over time.

  • Aggression Assay:

    • Objective: To measure aggressive behaviors in response to a social stimulus.

    • Procedure: The mirror biting test is a well-established method where the fish's reflection serves as the stimulus. Alternatively, resident-intruder tests can be performed.

    • Data Analysis: Quantify the number and duration of aggressive displays (e.g., bites, charges).

Behavioral Assay Key Parameters Measured Expected Phenotype in KO
Social PreferenceTime near conspecifics, Preference IndexReduced preference for conspecifics
ShoalingInter-individual distance, Group cohesionLooser shoals, increased distance
AggressionNumber of bites, charges, aggressive posturesAltered levels of aggression

3.2. Reproductive Fitness Assessment

  • Objective: To determine the impact of this compound loss on reproductive success.

  • Procedure:

    • Set up breeding pairs of knockout fish (KO x KO), wild-type fish (WT x WT), and control crosses (KO male x WT female, WT male x KO female).

    • Collect and count the number of eggs laid per clutch.

    • Determine the fertilization rate by observing embryo development.

  • Data Analysis: Compare the clutch size and fertilization rate across the different breeding pairs. A study has shown that this compound knockout female zebrafish have reduced reproductive success.

This compound Signaling Pathway

G cluster_0 Presynaptic Neuron (Preoptic Area) cluster_1 Postsynaptic Neuron AVP Gene AVP Gene AVP Precursor Protein AVP Precursor Protein AVP Gene->AVP Precursor Protein Transcription & Translation This compound This compound AVP Precursor Protein->this compound Cleavage This compound Receptor (V1a/V2 type) This compound Receptor (V1a/V2 type) This compound->this compound Receptor (V1a/V2 type) Binding G-protein signaling G-protein signaling This compound Receptor (V1a/V2 type)->G-protein signaling Second Messengers (e.g., IP3, DAG, cAMP) Second Messengers (e.g., IP3, DAG, cAMP) G-protein signaling->Second Messengers (e.g., IP3, DAG, cAMP) Cellular Response Cellular Response Second Messengers (e.g., IP3, DAG, cAMP)->Cellular Response Behavioral/Physiological Output Behavioral/Physiological Output Cellular Response->Behavioral/Physiological Output

Caption: A simplified diagram of the this compound signaling pathway.

Conclusion

The creation and thorough characterization of a this compound knockout zebrafish model provide a powerful tool for dissecting the roles of this neuropeptide in complex behaviors. The protocols outlined here offer a comprehensive guide for researchers to successfully generate and analyze such a model, ultimately contributing to a deeper understanding of the neurobiology of social behavior and reproduction.

References

What are the applications of vasotocin in aquaculture for induced spawning?

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT), a non-mammalian homolog of vasopressin, is a neuropeptide that plays a crucial role in the reproductive physiology of fish.[1][2] It acts as a neuromodulator and an endocrine or paracrine signaling molecule, influencing a wide range of processes from social and reproductive behaviors to the regulation of the brain-pituitary-gonadal (BPG) axis.[3] In aquaculture, the manipulation of reproductive processes is essential for sustainable production, and AVT has emerged as a promising tool for inducing spawning in various fish species. This document provides an overview of the applications of this compound in aquaculture, detailed experimental protocols, and a summary of its physiological effects.

Pharmacological manipulation of the this compound system has shown sex- and species-specific roles in teleost fish.[4] In females, AVT is linked to oocyte maturation and release.[4] Studies in Asian stinging catfish have demonstrated that this compound promotes estradiol production in previtellogenic follicles and induces a steroidogenic shift in post-vitellogenic follicles to promote final oocyte maturation. In males, AVT has been shown to stimulate the release of testosterone and 11-ketotestosterone, which are crucial for the final stages of spermiogenesis. Furthermore, administration of this compound has been found to increase the concentration of spermatozoa in the strippable milt of catfish.

Signaling Pathways of this compound in Reproduction

This compound exerts its effects by binding to specific G-protein coupled receptors in various tissues, including the brain, pituitary, and gonads. Its signaling cascade can influence the release of other key reproductive hormones and directly impact gonadal function.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

AVT plays a significant role in modulating the HPG axis. It can influence the secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary. In some species, this compound has been shown to have a dose-dependent effect on LH and FSH secretion. This interaction highlights AVT's role as a central regulator of reproductive endocrine cascades.

AVT_HPG_Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary + GnRH Gonads Gonads (Ovary/Testis) Pituitary->Gonads + LH / FSH Gonads->Hypothalamus - Feedback Gonads->Pituitary - Feedback Gametes Gametogenesis & Spawning Gonads->Gametes Induces AVT Arginine this compound (AVT) AVT->Pituitary Modulates AVT->Gonads Direct Action GnRH GnRH LH_FSH LH / FSH Steroids Steroid Hormones (e.g., E2, T, 11-KT)

Caption: Simplified signaling pathway of Arginine this compound (AVT) in the fish Hypothalamic-Pituitary-Gonadal (HPG) axis.

Direct Gonadal Actions and Prostaglandin Synthesis

Beyond its role in the HPG axis, AVT can also act directly on the gonads. In females, a key mechanism involves the stimulation of prostaglandin F2α (PGF2α) synthesis. PGF2α is a potent hormone involved in oocyte maturation, ovulation, and the expression of female courtship behaviors. In males, AVT can directly stimulate androgen production within the testes, which is critical for the final stages of sperm production.

Quantitative Data on this compound-Induced Spawning

The efficacy of this compound in inducing spawning varies among species and is dependent on the dosage and method of administration. The following table summarizes key quantitative data from various studies.

Fish SpeciesThis compound DosageAdministration RouteKey FindingsReference
Peacock Blenny (Salaria pavo)3 µg/g body weightIntraperitoneal InjectionInduced female courtship behavior and nuptial coloration in sneaker males and females.
Rainbow Trout (Oncorhynchus mykiss)10 nM (in vitro)Testis IncubationIncreased testosterone production by six-fold compared to control.
Cichlid (Cichlasoma dimerus)Not specifiedIn vitroStimulated pituitary LH and FSH secretion and increased androgen production.
Zebrafish (Danio rerio)10 nM (ex vivo)Testis CultureSignificantly increased 11-ketotestosterone (11-KT) production.
Catfish (Clarias magur)Not specifiedNot specifiedIncreased spermatozoa concentration in strippable milt.

Experimental Protocols

Protocol 1: In Vivo Induced Spawning with AVT Injection

This protocol outlines a general procedure for inducing spawning in fish using intraperitoneal injections of arginine this compound.

Materials:

  • Arginine this compound (AVT)

  • Sterile saline solution (0.9% NaCl)

  • Syringes (1 mL) with fine-gauge needles

  • Anesthetic (e.g., MS-222)

  • Acclimation tanks

  • Spawning tanks with appropriate substrate

Procedure:

  • Broodstock Selection: Select sexually mature and healthy male and female fish. Acclimate them to the experimental tanks for at least 48 hours.

  • Hormone Preparation: Prepare a stock solution of AVT in sterile saline. The final concentration should be calculated based on the desired dosage and the average weight of the fish.

  • Anesthesia and Weighing: Anesthetize each fish individually and record its body weight to calculate the precise volume of AVT solution to be injected.

  • Injection: Inject the calculated volume of AVT solution intraperitoneally, typically in the area just behind the pectoral fin. A control group should be injected with saline solution only.

  • Post-injection Monitoring: Place the injected fish into spawning tanks, ensuring an appropriate male-to-female ratio. Monitor the fish for courtship behavior and spawning.

  • Data Collection: Record the latency to spawning, fertilization rate, and hatching rate.

Experimental_Workflow_Induced_Spawning Start Start: Select Broodstock Acclimate Acclimate to Tanks Start->Acclimate Prepare Prepare AVT Solution Acclimate->Prepare Anesthetize Anesthetize & Weigh Fish Prepare->Anesthetize Inject Intraperitoneal Injection (AVT or Saline Control) Anesthetize->Inject Monitor Monitor for Spawning Behavior Inject->Monitor Collect Collect Data: - Latency to Spawning - Fertilization Rate - Hatching Rate Monitor->Collect End End of Experiment Collect->End

Caption: A typical experimental workflow for induced spawning in fish using Arginine this compound (AVT).

Protocol 2: Ex Vivo Testis Culture for Steroidogenesis Assay

This protocol is designed to assess the direct effect of AVT on androgen production in fish testes.

Materials:

  • Mature male fish

  • Culture medium (e.g., L-15) supplemented with antibiotics

  • Arginine this compound (AVT)

  • 24-well culture plates

  • Surgical instruments

  • Incubator with controlled temperature and atmosphere

  • ELISA or RIA kits for steroid hormone quantification (e.g., 11-KT)

Procedure:

  • Testis Collection: Euthanize a mature male fish and aseptically dissect the testes.

  • Tissue Preparation: Cut the testes into small fragments of approximately equal size.

  • Culture Setup: Place one testis fragment into each well of a 24-well plate containing culture medium.

  • Treatment: Add AVT to the culture medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a control group with no AVT.

  • Incubation: Incubate the culture plates for a specified period (e.g., 24 hours) at a temperature suitable for the fish species.

  • Medium Collection: After incubation, collect the culture medium from each well.

  • Steroid Quantification: Measure the concentration of the target androgen (e.g., 11-ketotestosterone) in the collected medium using an appropriate assay.

  • Data Analysis: Compare the steroid levels between the different AVT concentrations and the control group to determine the effect of AVT on steroidogenesis.

Concluding Remarks

Arginine this compound is a potent neuropeptide with significant applications in aquaculture for the induction of spawning. Its dual role in modulating the HPG axis and exerting direct effects on the gonads makes it a versatile tool for reproductive management. Further research is needed to optimize species-specific protocols and to fully understand the complex interactions of AVT with other reproductive hormones. The development of new delivery systems, such as nanocarriers, may also enhance the efficacy and practicality of using this compound in commercial aquaculture settings.

References

Application Notes and Protocols for Fluorescent Vasotocin Conjugates in Receptor Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Arginine vasotocin (AVT) is a neuropeptide hormone in non-mammalian vertebrates, homologous to mammalian arginine vasopressin (AVP) and oxytocin. It plays crucial roles in regulating social behaviors, reproduction, and osmotic balance.[1] These actions are mediated by specific G protein-coupled receptors (GPCRs). Understanding the precise localization of these receptors is fundamental to elucidating the neurobiological mechanisms of AVT and for the development of novel therapeutics targeting this system. Fluorescently labeled this compound analogs provide a powerful tool for the direct visualization and quantification of receptor distribution in cells and tissues.[2][] This document provides detailed protocols for the application of fluorescent this compound conjugates in receptor localization studies.

Characteristics of Fluorescent this compound/Vasopressin Conjugates

The choice of a fluorescent conjugate depends on the specific application, available instrumentation, and the desired photophysical and pharmacological properties. Below is a summary of reported data for various fluorescent this compound and vasopressin analogs. Due to their high structural similarity, fluorescent vasopressin analogs are excellent proxies for this compound studies and are often used interchangeably.

Conjugate NameFluorophoreReceptor TargetAffinity (Ki or EC50)Excitation Max (nm)Emission Max (nm)Application Notes
[MPA¹, (p-NH₂flu)Phe⁹]AVTFluoresceinThis compound~2 nM (EC₅₀)~495~520An agonist suitable for epifluorescence microscopy. Demonstrated punctate basal localization in toad bladder epithelial cells.[2][4]
[MPA¹, (p-NH₂rhod)Phe⁹]AVTRhodamineThis compound~2 nM (EC₅₀)~545~566An agonist with similar properties to the fluorescein conjugate, offering a different spectral profile.
Rhodamine-d(CH₂)₅[Tyr(Me)²,Arg⁸]VP AntagonistTetramethylrhodamineHuman V1a0.07 nM (Kᵢ)~560~575A high-affinity antagonist for the V1a receptor subtype. Excellent for selective labeling in fluorescence microscopy and flow cytometry.
Human Oxytocin1.2 nM (Kᵢ)Shows good selectivity over the oxytocin receptor.
Human V1b~27 nM (Kᵢ)Moderate selectivity over the V1b receptor.
Human V2>5000 nM (Kᵢ)Highly selective against the V2 receptor.
AVT-Oregon Green 1Oregon Green 488This compoundNot reported~495~520An agonist shown to be internalized upon binding, making it useful for studying receptor trafficking in vivo.

Signaling Pathways of this compound Receptors

This compound receptors, like vasopressin receptors, are primarily divided into V1-type (V1a and V1b) and V2-type, which couple to distinct G protein signaling cascades.

Vasotocin_Signaling cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway AVT1 This compound V1a V1a Receptor AVT1->V1a Gq Gαq/11 V1a->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response1 Physiological Response (e.g., Vasoconstriction) Ca->Response1 PKC->Response1 AVT2 This compound V2 V2 Receptor AVT2->V2 Gs Gαs V2->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response2 Physiological Response (e.g., Antidiuresis) PKA->Response2

Figure 1: this compound Receptor Signaling Pathways.

General Experimental Workflow

The following diagram outlines the general workflow for a fluorescent this compound conjugate-based receptor localization experiment.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stain 2. Staining cluster_control 3. Controls cluster_acq 4. Data Acquisition cluster_analysis 5. Analysis a Culture Cells on Coverslips/Plates d Incubate with Fluorescent This compound Conjugate a->d b Prepare Acute Tissue Slices b->d c Prepare Single Cell Suspension c->d e Wash to Remove Unbound Ligand d->e h Fluorescence Microscopy e->h i Flow Cytometry e->i f Competition Control: + Unlabeled this compound f->d g Negative Control: Receptor-negative cells g->d j Image Analysis: Localization & Colocalization h->j k Quantitative Analysis: Fluorescence Intensity i->k

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Receptor Localization in Cultured Cells via Fluorescence Microscopy

This protocol details the staining of this compound receptors in adherent cells grown on coverslips.

Materials:

  • Cells expressing this compound receptors (e.g., transfected CHO cells, WRK1 cells).

  • Sterile glass coverslips.

  • 24-well culture plates.

  • Complete culture medium.

  • Fluorescent this compound Conjugate (e.g., Rhodamine-labeled antagonist).

  • Unlabeled this compound (for competition assay).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Nuclear Counterstain: DAPI (1 µg/mL).

  • Antifade mounting medium.

  • Fluorescence microscope with appropriate filter sets.

Methodology:

  • Cell Seeding:

    • Place sterile coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-80% confluency on the day of the experiment.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Ligand Binding (Live Cells):

    • Prepare the fluorescent this compound conjugate solution in pre-warmed, serum-free medium. A starting concentration of 2-5 times the Kd or Ki is recommended (e.g., 1-5 nM for high-affinity ligands).

    • For Competition Control: In a separate set of wells, prepare the same concentration of fluorescent conjugate co-incubated with a 100-fold molar excess of unlabeled this compound.

    • Gently wash the cells twice with warm PBS.

    • Add the ligand solutions to the respective wells and incubate for 30-60 minutes at 37°C or on ice to inhibit internalization if only surface receptors are to be labeled.

  • Washing:

    • Aspirate the ligand solution.

    • Wash the cells three times with ice-cold PBS to remove unbound ligand. Perform washes quickly to minimize dissociation.

  • Fixation:

    • Add 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Counterstaining and Mounting:

    • Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using antifade mounting medium, with the cell-side down.

  • Imaging:

    • Visualize the coverslips using a fluorescence microscope.

    • Capture images using appropriate filters for the chosen fluorophore and DAPI.

    • In the competition control slide, the fluorescent signal should be significantly reduced, confirming specific binding.

Protocol 2: Receptor Localization in Tissue Sections

This protocol is for localizing this compound receptors in fresh-frozen brain or other tissue slices.

Materials:

  • Fresh tissue (e.g., fish or amphibian brain).

  • Optimal Cutting Temperature (OCT) compound.

  • Cryostat.

  • Microscope slides.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Fluorescent this compound Conjugate.

  • Unlabeled this compound.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Antifade mounting medium with DAPI.

Methodology:

  • Tissue Preparation:

    • Rapidly dissect the tissue of interest and embed in OCT compound.

    • Freeze the tissue block and store at -80°C.

    • Using a cryostat, cut sections at 10-20 µm thickness and mount them onto microscope slides.

    • Allow sections to air-dry for 30 minutes at room temperature.

  • Pre-incubation:

    • Rehydrate the sections by incubating them in binding buffer for 15 minutes at room temperature.

  • Ligand Binding:

    • Prepare the fluorescent this compound conjugate in binding buffer (e.g., 2-10 nM).

    • For Competition Control: Prepare a parallel solution containing the fluorescent conjugate plus a 100-1000 fold molar excess of unlabeled this compound.

    • Carefully apply the solutions to cover the tissue sections and incubate in a humidified chamber for 60-90 minutes at room temperature.

  • Washing:

    • Gently wash the slides three times (5 minutes each) in ice-cold wash buffer.

    • Perform a final quick rinse in ice-cold deionized water to remove salts.

  • Mounting and Imaging:

    • Allow the slides to air-dry in the dark.

    • Apply a coverslip using antifade mounting medium containing DAPI.

    • Image the sections using a confocal or epifluorescence microscope.

Protocol 3: Quantification of Receptor Expression using Flow Cytometry

This protocol allows for the quantification of receptor-positive cells in a suspension.

Materials:

  • Single-cell suspension expressing this compound receptors.

  • FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.

  • Fluorescent this compound Conjugate.

  • Unlabeled this compound.

  • Viability Dye (e.g., Propidium Iodide or a fixable viability stain).

  • FACS tubes.

  • Flow cytometer.

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in ice-cold FACS buffer.

  • Ligand Binding:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Prepare serial dilutions of the fluorescent this compound conjugate in FACS buffer to determine saturation binding, or use a single saturating concentration (e.g., 5-10 times Kd).

    • For Non-specific Binding Control: Prepare a tube with the fluorescent conjugate and a 100-fold molar excess of unlabeled this compound.

    • Add the ligand solutions to the cells and incubate for 1 hour on ice, protected from light.

  • Washing:

    • Add 1 mL of ice-cold FACS buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step twice.

  • Resuspension and Viability Staining:

    • Resuspend the cell pellet in 500 µL of FACS buffer.

    • If using a non-fixable viability dye like Propidium Iodide, add it just before analysis.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer using the appropriate laser and emission filter for your fluorophore.

    • Collect data for at least 10,000-20,000 events per sample.

    • Use forward and side scatter to gate on the cell population of interest.

    • Gate on live cells using the viability dye.

  • Data Analysis:

    • Determine the geometric mean fluorescence intensity (MFI) of the live cell population for each sample.

    • Specific binding can be calculated by subtracting the MFI of the non-specific binding control from the MFI of the total binding sample.

References

How to design behavioral experiments to test the effects of vasotocin on social recognition?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a nonapeptide hormone that is the evolutionary precursor to the mammalian hormones arginine vasopressin (AVP) and oxytocin.[1] In non-mammalian vertebrates, AVT is a key regulator of a wide array of social behaviors, including social recognition, aggression, and mating.[2][3] Social recognition, the ability of an animal to distinguish between familiar and novel conspecifics, is fundamental for stable social structures. Understanding the neurobiological basis of this behavior is crucial, and AVT and its receptors are a primary focus of this research. These application notes provide detailed protocols for behavioral experiments designed to test the effects of this compound on social recognition, primarily focusing on rodent models which are commonly used in preclinical research.

This compound Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the V1a and V1b receptor subtypes in the context of social behavior. The binding of this compound to these receptors initiates an intracellular signaling cascade that modulates neuronal activity and, consequently, behavior. The canonical signaling pathway for V1a and V1b receptors involves the activation of Phospholipase C (PLC).

Vasotocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VT This compound V1aR V1a/V1b Receptor VT->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates CellularResponse Modulation of Neuronal Activity & Social Behavior PKC->CellularResponse Phosphorylates Target Proteins

Figure 1: this compound V1a/V1b Receptor Signaling Pathway.

Experimental Workflow

A typical experiment to investigate the effects of this compound on social recognition follows a structured workflow. This ensures consistency and minimizes confounding variables. The workflow includes acclimatization of the animals, baseline behavioral testing, administration of this compound or a vehicle, and post-treatment behavioral assessment.

Experimental_Workflow start Start: Animal Acclimatization (e.g., 1-2 weeks) habituation Habituation to Handling and Test Environment start->habituation baseline Baseline Behavioral Testing (Optional, for within-subject design) habituation->baseline grouping Random Assignment to Groups (Vehicle, this compound Doses, Antagonist) baseline->grouping drug_admin Drug Administration (e.g., ICV, IP, Intranasal) grouping->drug_admin waiting_period Waiting Period (for drug to take effect) drug_admin->waiting_period behavioral_test Behavioral Assay (e.g., Social Habituation/Dishabituation) waiting_period->behavioral_test data_collection Data Collection & Video Recording behavioral_test->data_collection data_analysis Data Analysis (e.g., Investigation Time, Preference Index) data_collection->data_analysis end End: Interpretation of Results data_analysis->end

Figure 2: General Experimental Workflow.

Experimental Protocols

Two widely used behavioral paradigms to assess social recognition are the Social Habituation/Dishabituation Test and the Three-Chamber Social Choice Test.

Protocol 1: Social Habituation/Dishabituation Test

This test leverages the natural tendency of rodents to investigate novel social stimuli more than familiar ones. A decrease in investigation time upon repeated exposure to the same stimulus animal indicates habituation (and thus, recognition), while a renewed interest in a novel stimulus animal demonstrates dishabituation.[4][5]

Materials:

  • Test cages (standard rodent cages)

  • Stopwatch or automated video tracking software

  • Stimulus animals (e.g., juvenile, same-sex conspecifics)

  • This compound or vehicle solution

  • Administration equipment (e.g., syringes for intraperitoneal (IP) or cannulae for intracerebroventricular (ICV) injections)

Procedure:

  • Habituation Phase:

    • Acclimatize the experimental animal to the clean test cage for at least 30 minutes prior to the test.

  • Drug Administration:

    • Administer this compound or vehicle to the experimental animal via the chosen route (e.g., IP injection 30 minutes before the test).

  • Testing Phase:

    • Trial 1 (Familiarization): Introduce a juvenile stimulus animal ('Stimulus 1') into the cage for a 4-minute period. Record the total time the experimental animal spends actively investigating (e.g., sniffing the head and anogenital regions) Stimulus 1.

    • Remove Stimulus 1.

    • Inter-Trial Interval (ITI): A 10-15 minute interval where the experimental animal remains in its home cage.

    • Trial 2 (Habituation): Re-introduce the same Stimulus 1 for another 4-minute period. Record the investigation time. A significant decrease in investigation time from Trial 1 indicates social memory.

    • Remove Stimulus 1.

    • Inter-Trial Interval (ITI): Another 10-15 minute interval.

    • Trial 3 (Dishabituation): Introduce a novel juvenile stimulus animal ('Stimulus 2') for a 4-minute period. Record the investigation time. A significant increase in investigation time compared to Trial 2 demonstrates the ability to discriminate between the familiar and novel animal.

Protocol 2: Three-Chamber Social Choice Test

This test assesses an animal's preference for social novelty by providing a choice between a familiar and a novel conspecific.

Materials:

  • Three-chambered apparatus (a rectangular box divided into three chambers with openings between them)

  • Small, transparent, perforated containers to hold stimulus animals

  • Stopwatch or automated video tracking software

  • Familiar and novel stimulus animals

  • This compound or vehicle solution

  • Administration equipment

Procedure:

  • Habituation Phase:

    • Allow the experimental animal to freely explore all three empty chambers of the apparatus for 10 minutes.

  • Drug Administration:

    • Administer this compound or vehicle.

  • Sociability Phase (Optional but Recommended):

    • Place a novel, unfamiliar stimulus animal ('Stimulus 1') in a container in one of the side chambers. Place an empty container in the opposite side chamber.

    • Place the experimental animal in the central chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each container. Healthy animals should spend more time with the social stimulus.

  • Social Novelty Preference Phase:

    • Keep the now-familiar 'Stimulus 1' in its container in one side chamber.

    • Place a novel, unfamiliar stimulus animal ('Stimulus 2') in the container in the other side chamber.

    • Place the experimental animal in the central chamber and allow it to explore for 10 minutes.

    • Record the time spent sniffing the container with the familiar animal versus the novel animal.

Data Presentation and Analysis

Quantitative data should be collected and analyzed to determine the statistical significance of the results. Key metrics include total investigation time and a preference index.

Table 1: Hypothetical Data from Social Habituation/Dishabituation Test

Treatment GroupTrial 1: Familiar (Investigation Time in s)Trial 2: Familiar (Investigation Time in s)Trial 3: Novel (Investigation Time in s)
Vehicle (n=12)65.2 ± 5.830.5 ± 4.168.9 ± 6.2
This compound (1 µg) (n=12)68.1 ± 6.345.7 ± 5.270.3 ± 5.9
This compound (5 µg) (n=12)66.9 ± 5.558.3 ± 4.9**69.5 ± 6.4
V1a Antagonist (n=12)64.5 ± 6.020.1 ± 3.835.6 ± 4.5***
Data are presented as mean ± SEM.
*p < 0.05, p < 0.01 compared to Vehicle Trial 2 (impaired habituation).
p < 0.01 compared to Vehicle Trial 3 (impaired dishabituation).

Table 2: Hypothetical Data from Three-Chamber Social Choice Test

Treatment GroupTime Sniffing Familiar (s)Time Sniffing Novel (s)Social Novelty Preference Index
Vehicle (n=12)45.3 ± 4.795.8 ± 8.10.68 ± 0.05
This compound (5 µg) (n=12)50.1 ± 5.1110.2 ± 9.3**0.74 ± 0.04
V1a Antagonist (n=12)70.5 ± 6.9 75.3 ± 7.20.52 ± 0.06
Data are presented as mean ± SEM.
*Preference Index = (Time with Novel - Time with Familiar) / (Total Investigation Time).
p < 0.05 compared to Vehicle Novel Sniffing Time.
p < 0.01 compared to Vehicle (loss of preference).

Conclusion

The protocols outlined provide a robust framework for investigating the effects of this compound on social recognition. Careful implementation of these behavioral assays, coupled with rigorous data analysis, will enable researchers to elucidate the role of this critical neuropeptide in modulating social behavior. These findings can have significant implications for understanding the neurobiology of social cognition and for the development of novel therapeutics for disorders characterized by social deficits.

References

What are the ethical considerations for in vivo studies involving vasotocin administration?

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasotocin (AVT) is a neuropeptide hormone that is the non-mammalian vertebrate homolog of arginine vasopressin (AVP) and oxytocin.[1] It plays a crucial role in regulating a variety of physiological processes and social behaviors, including water balance, reproductive functions, and aggression.[1][2] In vivo studies involving the administration of this compound are essential for understanding its complex mechanisms of action and for the development of novel therapeutics targeting its signaling pathways. However, such research necessitates rigorous ethical considerations to ensure the welfare of the animal subjects involved.

These application notes provide a comprehensive overview of the ethical principles and detailed experimental protocols for in vivo studies involving this compound administration. The information is intended to guide researchers, scientists, and drug development professionals in designing and conducting humane and scientifically sound experiments.

Ethical Considerations

All research involving animals must adhere to the highest ethical standards. The following principles are fundamental to the responsible conduct of in vivo studies with this compound.

The Three Rs (3Rs)

The principles of Replacement, Reduction, and Refinement (the 3Rs) are a cornerstone of ethical animal research and are widely adopted in legislation and guidelines globally.[3][4]

  • Replacement: Researchers should, whenever possible, use non-animal methods to achieve their scientific objectives. This could include in vitro experiments using cell cultures or in silico computer modeling.

  • Reduction: The number of animals used in experiments should be minimized while still ensuring statistically significant and scientifically valid results. This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data.

  • Refinement: Experimental procedures and animal husbandry practices should be refined to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, providing environmental enrichment, and ensuring humane endpoints.

Institutional Animal Care and Use Committee (IACUC)

All research involving vertebrate animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The IACUC is responsible for ensuring that all animal research complies with federal regulations and institutional policies. The committee reviews research protocols to ensure that the use of animals is justified, that the research goals cannot be achieved through alternative methods, and that all procedures are conducted in a humane manner.

Animal Welfare and Husbandry

Proper animal care is a critical component of ethical research. This includes:

  • Housing: Animals should be housed in clean, comfortable, and species-appropriate environments with adequate space and environmental enrichment.

  • Health Monitoring: The health and well-being of the animals must be monitored regularly by trained personnel.

  • Veterinary Care: Access to veterinary care must be available to address any health concerns.

  • Training of Personnel: All personnel involved in animal care and experimentation must be adequately trained in the proper handling, restraint, and procedures for the specific species being used.

Experimental Protocols

The following are generalized protocols for in vivo this compound administration. These should be adapted and refined based on the specific research question, animal model, and institutional guidelines.

Protocol 1: Intracerebroventricular (ICV) Administration of this compound in Rodents

This protocol is designed for the direct administration of this compound into the central nervous system to study its effects on behavior.

Materials:

  • Arginine this compound (AVT)

  • Sterile saline solution (0.9%)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microsyringe pump

  • Guide cannula and injector

  • Surgical instruments

  • Analgesics

Procedure:

  • Animal Preparation: Anesthetize the animal using an appropriate anesthetic.

  • Surgical Implantation of Guide Cannula:

    • Place the anesthetized animal in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates, drill a small hole in the skull above the target lateral ventricle.

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Administer post-operative analgesics as prescribed by the veterinarian.

    • Allow the animal to recover for at least one week before the experiment.

  • This compound Administration:

    • Gently restrain the animal and remove the dummy cannula.

    • Insert the injector cannula, which extends slightly beyond the tip of the guide cannula, into the guide cannula.

    • Connect the injector to a microsyringe pump and infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).

    • After the infusion is complete, leave the injector in place for a short period to allow for diffusion before slowly retracting it.

    • Replace the dummy cannula.

  • Behavioral Observation: Following administration, place the animal in the appropriate testing apparatus and record behavioral parameters.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Amphibians

This protocol is suitable for systemic administration of this compound to investigate its peripheral and central effects.

Materials:

  • Arginine this compound (AVT)

  • Amphibian Ringer's solution

  • Syringe with a fine-gauge needle (e.g., 27-30 gauge)

Procedure:

  • Animal Handling: Gently handle the amphibian to minimize stress.

  • Injection:

    • Hold the animal securely and identify the injection site in the lower abdominal quadrant, avoiding internal organs.

    • Insert the needle at a shallow angle into the peritoneal cavity.

    • Slowly inject the this compound solution.

  • Post-injection Monitoring: Return the animal to its housing and monitor for any adverse reactions.

Data Presentation

The following tables summarize typical dosage ranges and observed effects of this compound administration from published studies. These are intended as a guide and optimal doses should be determined empirically for each specific experimental paradigm.

Animal Model Route of Administration Dosage Range Observed Effects Reference
RatIntracerebroventricular (ICV)0.4 µgIncreased exploratory behavior
RatPeripineal infusion10⁻⁴ pgAttenuated hole visits and increased visit duration
Newt (Taricha granulosa)Intracerebroventricular (ICV)0.1 µgIncreased sexual activity (amplectic clasping)
Newt (Taricha granulosa)Intraperitoneal (IP)Not specifiedStimulates amplectic clasping
Zebra FinchIntracerebroventricular (ICV)Not specifiedDose-dependent facilitation of aggression
Guppy (Poecilia reticulata)Intraperitoneal (IP)500 ng/gInduction of premature birth

Visualizations

This compound Signaling Pathway

VasotocinSignaling cluster_V1aR V1aR Pathway cluster_V2R V2R Pathway AVT Arginine this compound (AVT) V1aR V1a-type Receptor (V1aR) AVT->V1aR V2R V2-type Receptor (V2R) AVT->V2R Gq_11 Gq/11 V1aR->Gq_11 Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response (e.g., water reabsorption) PKA->Cellular_Response2

Caption: this compound signaling through V1a-type and V2-type receptors.

Experimental Workflow for In Vivo this compound Studies

ExperimentalWorkflow Protocol_Review IACUC Protocol Submission and Approval Animal_Acclimation Animal Acclimation and Habituation Protocol_Review->Animal_Acclimation Baseline_Measures Baseline Behavioral/Physiological Measurements (Optional) Animal_Acclimation->Baseline_Measures Group_Assignment Random Assignment to Treatment Groups Baseline_Measures->Group_Assignment Vasotocin_Admin This compound or Vehicle Administration Group_Assignment->Vasotocin_Admin Post_Admin_Measures Post-Administration Behavioral/Physiological Measurements Vasotocin_Admin->Post_Admin_Measures Data_Collection Data Collection and Analysis Post_Admin_Measures->Data_Collection Humane_Endpoint Humane Endpoint/ Euthanasia Data_Collection->Humane_Endpoint

Caption: A typical experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the Vasotocin Gene in Xenopus laevis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the targeted disruption of the arginine vasotocin (AVT) gene in the African clawed frog, Xenopus laevis, using the CRISPR-Cas9 system. Xenopus laevis is a powerful model organism for developmental biology and neurobiology, and the AVT neuropeptide plays a crucial role in regulating social behaviors and osmoregulation. Understanding its function through targeted gene knockout can provide valuable insights into these processes. As Xenopus laevis possesses an allotetraploid genome, this protocol specifically addresses the challenge of targeting both homeologous copies of the AVT gene. Detailed methodologies for guide RNA design, preparation of CRISPR-Cas9 reagents, microinjection into Xenopus embryos, and validation of gene editing are presented.

Introduction to this compound in Xenopus laevis

Arginine this compound (AVT) is a neurohypophysial hormone belonging to the vasopressin/oxytocin superfamily of neuropeptides. In non-mammalian vertebrates like Xenopus laevis, AVT is the functional homolog of vasopressin and oxytocin, playing key roles in a variety of physiological and behavioral processes.

Key Functions of this compound:

  • Osmoregulation: AVT is a potent antidiuretic hormone, regulating water reabsorption in the kidneys and bladder.

  • Social and Reproductive Behaviors: It is heavily implicated in the modulation of social behaviors such as aggression, courtship, and amplectic clasping in amphibians.

  • Cardiovascular Regulation: AVT can influence blood pressure and heart rate.

The allotetraploid nature of the Xenopus laevis genome means that for most genes, including avt, there are two distinct copies, or homeologs, designated with ".L" (long chromosome) and ".S" (short chromosome) suffixes. Successful knockout of the this compound gene, therefore, requires the simultaneous targeting of both avt.L and avt.S homeologs.

Experimental Workflow

The overall workflow for CRISPR-Cas9 mediated editing of the avt gene in Xenopus laevis is outlined below.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation gRNA_design Guide RNA Design (Targeting avt.L and avt.S) reagent_prep Preparation of Cas9 Protein and sgRNA gRNA_design->reagent_prep injection Microinjection into Xenopus laevis Embryos reagent_prep->injection incubation Embryo Incubation and Phenotypic Observation injection->incubation genomic_dna Genomic DNA Extraction incubation->genomic_dna pcr PCR Amplification of Target Loci genomic_dna->pcr sequencing Sanger Sequencing pcr->sequencing analysis Analysis of Editing Efficiency sequencing->analysis

Figure 1: Experimental workflow for CRISPR-Cas9 editing of the this compound gene in Xenopus laevis.

Protocols

Identification of Xenopus laevis this compound Gene Sequences

Accurate genomic and transcript sequences are essential for effective guide RNA design. The Xenopus laevis this compound gene is annotated as arginine this compound-neurophysin 2-copeptin (avp). The protein accession number for a predicted Xenopus laevis arginine this compound precursor-like protein is XP_018080922.1 .

Procedure to obtain gene sequences:

  • Utilize NCBI tblastn: Perform a tblastn (protein query against a translated nucleotide database) search on the NCBI BLAST website.

    • Query: Enter the protein accession number XP_018080922.1.

    • Database: Select the Xenopus laevis genomic and transcript database (e.g., "RefSeq RNA" or "RefSeq Genome Database (refseq_genomes)").

  • Identify Homeologs: The search results will reveal the genomic loci and corresponding transcript sequences for both the avt.L and avt.S homeologs. Note the genomic coordinates and download the FASTA sequences for both genes.

Guide RNA (gRNA) Design

The goal is to design gRNAs that will efficiently target both avt.L and avt.S homeologs in a conserved and functionally important region, such as an early exon encoding the this compound peptide.

Recommended Online Design Tools:

  • CHOPCHOP: A user-friendly tool for designing gRNAs for various CRISPR systems.

  • Benchling: A comprehensive platform that includes a robust CRISPR guide RNA design tool.

Design Strategy:

  • Input Sequences: Paste the FASTA sequences of both avt.L and avt.S exons into the design tool.

  • Target Selection: Identify a 20-base pair (bp) target sequence that is identical in both homeologs and is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9 (SpCas9).

  • Prioritize Early Exons: Target an early exon to maximize the probability of generating a loss-of-function mutation due to frameshifts.

  • Off-Target Analysis: Utilize the built-in off-target prediction tools to minimize the likelihood of cleavage at unintended genomic sites.

  • Select Multiple gRNAs: It is highly recommended to design and test 2-3 different gRNAs to identify the most efficient one.

Table 1: Example of Designed Guide RNAs for Xenopus laevis this compound (Note: These are hypothetical examples. Actual sequences must be derived from the latest genome assembly.)

gRNA IDTarget Sequence (5' to 3')PAMTarget ExonOn-Target ScoreOff-Target Score
Xl-AVT-gRNA1GCACTGACCGCTGCATCAGCAGGExon 195> 80
Xl-AVT-gRNA2TGTACATCAAC TGCCCTCGCGGExon 192> 80
Preparation of CRISPR-Cas9 Reagents

This protocol utilizes the injection of a pre-formed Ribonucleoprotein (RNP) complex of Cas9 protein and synthetic single guide RNA (sgRNA), which has been shown to be highly efficient and reduces mosaicism.

Materials:

  • Nuclease-free water

  • Alt-R® S.p. Cas9 Nuclease V3 (IDT)

  • Custom synthesized sgRNA (e.g., from Synthego or IDT)

  • Microinjection buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mM EDTA)

Procedure:

  • Resuspend sgRNA: Resuspend the lyophilized sgRNA in nuclease-free water to a stock concentration of 100 µM.

  • Prepare Injection Mix: On ice, prepare the injection mix as described in Table 2. The components should be added in the order listed.

Table 2: CRISPR-Cas9 RNP Injection Mix

ComponentStock ConcentrationVolume per 10 µLFinal Concentration
sgRNA100 µM1.0 µL10 µM
SpCas9 Protein10 mg/mL (~62 µM)1.6 µL10 µM
Nuclease-free water-7.4 µL-
Total Volume 10 µL
  • RNP Assembly: Gently mix the components and incubate at 37°C for 5-10 minutes to allow the RNP complex to form.

  • Storage: Place the RNP mix on ice for immediate use or store at -80°C for long-term storage.

Microinjection of Xenopus laevis Embryos

Materials:

  • Xenopus laevis eggs and sperm

  • 1X Modified Barth's Saline (MBS)

  • Ficoll solution (2-4% in 1X MBS)

  • Microinjection setup with a calibrated needle

Procedure:

  • Fertilization: Perform in vitro fertilization of Xenopus laevis eggs.

  • Dejellying: Once the embryos have rotated (animal pole up), remove the jelly coat using a 2% L-cysteine solution (pH 7.8-8.0) in 1X MBS.

  • Injection:

    • Transfer the dejellied embryos to a mesh-bottomed dish containing 2-4% Ficoll in 1X MBS.

    • Inject approximately 5-10 nanoliters (nL) of the Cas9 RNP injection mix into the cytoplasm of one-cell stage embryos.

  • Incubation: Transfer the injected embryos to a fresh dish containing 0.1X MBS with 50 µg/mL gentamycin and incubate at 18-23°C.

  • Observation: Monitor the embryos for normal development and any observable phenotypes.

Validation of Gene Editing

Procedure:

  • Genomic DNA Extraction: At the desired developmental stage (e.g., Nieuwkoop and Faber stage 25-30), individually collect at least 8-10 injected embryos and a similar number of uninjected control embryos. Extract genomic DNA using a standard kit or protocol.

  • PCR Amplification:

    • Design PCR primers that flank the gRNA target site in both avt.L and avt.S homeologs. If possible, design primers in regions that are conserved between the two homeologs to amplify both with a single primer pair.

    • Perform PCR on the genomic DNA from each individual embryo.

  • Analysis of Editing Efficiency:

    • Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of insertions or deletions (indels) can sometimes be detected as a smear or additional bands compared to the control.

    • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing using one of the PCR primers. The presence of multiple peaks in the chromatogram downstream of the gRNA target site is indicative of successful editing and mosaicism.

    • TIDE/ICE Analysis: For a more quantitative assessment of editing efficiency, use online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to analyze the Sanger sequencing data.

Signaling Pathways and Logical Relationships

The this compound signaling pathway is initiated by the binding of AVT to its receptors, which are G-protein coupled receptors (GPCRs).

signaling_pathway AVT Arginine this compound (AVT) AVTR This compound Receptor (GPCR) AVT->AVTR Binds to G_protein G-protein Activation AVTR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, changes in water permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2: Simplified this compound signaling pathway in a target cell.

Data Presentation

Quantitative data from the validation experiments should be summarized for clear comparison.

Table 3: Summary of CRISPR-Cas9 Editing Efficiency for avt Gene

gRNA IDNumber of Embryos InjectedNumber of Embryos AnalyzedEditing Efficiency (%) (TIDE/ICE Analysis)Predominant Mutation Type
Xl-AVT-gRNA1501085%Small deletions (1-5 bp)
Xl-AVT-gRNA2501078%Small insertions/deletions
Control (Uninjected)20100%Wild-type

Conclusion

This protocol provides a detailed framework for the successful application of CRISPR-Cas9 technology to edit the this compound gene in Xenopus laevis. By carefully following these methodologies, researchers can generate knockout models to investigate the multifaceted roles of this compound in development, physiology, and behavior. The key considerations for working with the allotetraploid genome of Xenopus laevis have been addressed to ensure a high probability of successful biallelic gene disruption.

Troubleshooting & Optimization

How to overcome challenges with vasotocin antibody specificity in immunoassays?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding vasotocin antibody specificity in immunoassays.

Troubleshooting Guide

This section addresses common problems encountered during this compound immunoassays.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Insufficient Blocking: Blocking buffer is not effectively preventing non-specific binding. 2. Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive, leading to non-specific binding. 3. Inadequate Washing: Wash steps are not stringent enough to remove unbound antibodies. 4. Cross-Reactivity: The primary antibody is cross-reacting with other molecules in the sample matrix.1. Optimize Blocking: Increase blocking incubation time or try a different blocking agent (e.g., 1-5% BSA or non-fat dry milk). Commercial blocking buffers can also be effective. 2. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes the signal-to-noise ratio. 3. Improve Washing: Increase the number of wash cycles or the duration of each wash. Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can also help. 4. Assess Specificity: Perform a competitive ELISA (see protocol below) with related peptides (mesotocin, isotocin) to quantify cross-reactivity.
Weak or No Signal 1. Reagent Issue: An essential reagent was omitted, expired, or improperly prepared. 2. Low Antibody Affinity: The primary antibody has low affinity for this compound. 3. Sample Degradation: this compound in the sample has degraded due to improper storage or handling. 4. Incorrect Plate Type: Using plates not designed for ELISA can lead to poor protein binding.1. Verify Reagents & Protocol: Double-check that all reagents were added in the correct order and are within their expiration dates. Prepare fresh buffers. 2. Use a High-Affinity Antibody: Select a validated antibody with high specificity and affinity for this compound. 3. Proper Sample Handling: Store samples at -80°C and avoid repeated freeze-thaw cycles. Use protease inhibitors during sample preparation. 4. Use High-Binding Plates: Ensure you are using plates specifically designed for immunoassays.
High Variability Between Replicates 1. Pipetting Inconsistency: Inaccurate or inconsistent pipetting of reagents or samples. 2. Inadequate Mixing: Reagents were not mixed thoroughly before being added to the wells. 3. Edge Effects: Wells on the edge of the plate are evaporating at a different rate than the inner wells.1. Practice Pipetting: Use calibrated pipettes and pre-wet the tips before dispensing. 2. Ensure Homogeneity: Thoroughly mix all solutions before use. 3. Mitigate Edge Effects: Use a plate sealer during incubations and avoid using the outermost wells of the plate for critical samples.

Frequently Asked Questions (FAQs)

Q1: Why is this compound antibody specificity a major challenge?

A1: The primary challenge arises from the high degree of structural similarity between this compound and other related neuropeptides, particularly mesotocin and isotocin in non-mammalian vertebrates, and vasopressin and oxytocin in mammals. These peptides belong to the same family and often differ by only one or two amino acids. This homology increases the likelihood of an antibody recognizing and binding to these other peptides, a phenomenon known as cross-reactivity, which can lead to inaccurate quantification of this compound.

Q2: How can I validate the specificity of my this compound antibody?

A2: A multi-pronged approach is recommended for antibody validation:

  • Competitive Immunoassay: This is the gold standard for quantifying specificity. By running a competitive ELISA or RIA with a range of concentrations of related peptides (mesotocin, isotocin, vasopressin), you can determine the percentage of cross-reactivity for each.

  • Western Blot: While this compound is too small for standard Western blotting, if the antibody is intended to recognize a larger precursor protein, this method can confirm binding to a protein of the correct molecular weight.

  • Knockout/Knockdown Validation: The most rigorous method involves using samples from a knockout animal model that does not express the this compound gene. A specific antibody should show no signal in these samples.[1]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This technique can definitively identify the protein(s) that the antibody binds to in a complex sample.

Q3: What is the most critical step in sample preparation for a this compound immunoassay?

A3: For neuropeptides like this compound, preventing degradation is paramount. Due to their small size, they are highly susceptible to proteases present in biological samples. It is crucial to collect samples quickly, keep them on ice, and add protease inhibitors to all buffers. Additionally, for complex matrices like plasma, an extraction step (e.g., solid-phase extraction) is often necessary to remove interfering substances that can affect antibody binding.[2] Without proper extraction, immunoassays on raw plasma can produce erroneously high results.[2][3]

Q4: Should I choose a monoclonal or polyclonal antibody for my this compound immunoassay?

A4: Both have their advantages.

  • Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity and lower batch-to-batch variability.

  • Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the antigen. This can sometimes result in a stronger signal, but also carries a higher risk of cross-reactivity. For quantitative assays where specificity is critical, a well-characterized monoclonal antibody is often preferred. However, a high-quality, affinity-purified polyclonal antibody can also be suitable if thoroughly validated.

Quantitative Data: Antibody Cross-Reactivity

The specificity of an immunoassay is determined by the cross-reactivity of the primary antibody with related peptides. Lower cross-reactivity percentages indicate higher specificity. The following table summarizes cross-reactivity data for commercially available oxytocin immunoassay kits, which are structurally related to this compound, highlighting the variability that can be expected.

Kit ManufacturerPeptideReported Cross-Reactivity (%)
Arbor Assays Isotocin94.3%
Mesotocin88.4%
This compound < 0.15%
Arginine Vasopressin< 0.15%
Enzo Mesotocin7.0%
Arginine this compound 7.5%
Arginine Vasopressin< 0.02%
Cayman Mesotocin100%
Isotocin100%
Arginine Vasopressin< 0.01%

Data compiled from Gnanadesikan et al., 2021.[2] This table illustrates the importance of verifying the specificity of any antibody or kit, as cross-reactivity profiles can vary significantly.

Experimental Protocols & Visualizations

Structural Similarity of this compound and Analogs

The root cause of antibody cross-reactivity is the high structural similarity between this compound and related nonapeptides.

cluster_VT This compound (VT) cluster_MT Mesotocin (MT) cluster_IT Isotocin (IT) cluster_AVP Arginine Vasopressin (AVP) VT Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2 MT Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Ile-Gly-NH2 VT->MT Arg -> Ile (Pos 8) IT Cys-Tyr-Ile-Ser-Asn-Cys-Pro-Ile-Gly-NH2 VT->IT Gln -> Ser (Pos 4) Arg -> Ile (Pos 8) AVP Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 VT->AVP Ile -> Phe (Pos 3)

Structural comparison of this compound and its common analogs.
Troubleshooting Workflow for Poor Specificity

This workflow provides a logical sequence of steps to diagnose and resolve issues of poor antibody specificity in a this compound immunoassay.

Start High Background or Inconsistent Results Check_Basics Verify Protocol: - Reagent concentrations - Incubation times/temps - Wash steps Start->Check_Basics Optimize_Assay Optimize Assay Parameters: - Titrate primary antibody - Increase blocking stringency - Increase wash steps Check_Basics->Optimize_Assay Problem_Solved Problem Resolved Optimize_Assay->Problem_Solved Yes Problem_Persists Problem Persists: Suspect Cross-Reactivity Optimize_Assay->Problem_Persists No Comp_ELISA Perform Competitive ELISA with this compound Analogs (Mesotocin, Isotocin, etc.) Problem_Persists->Comp_ELISA Quantify_CR Quantify Cross-Reactivity (%) Comp_ELISA->Quantify_CR High_CR Cross-Reactivity > 5%? Quantify_CR->High_CR New_Ab Source New Antibody (Monoclonal, different epitope) High_CR->New_Ab Yes Sample_Prep Optimize Sample Prep (e.g., Solid-Phase Extraction) to remove interfering substances High_CR->Sample_Prep No New_Ab->Start Sample_Prep->Start

A logical workflow for troubleshooting this compound antibody specificity.
Protocol: Competitive ELISA for Specificity Assessment

A competitive ELISA is a powerful tool to quantify the cross-reactivity of a this compound antibody. In this format, the signal is inversely proportional to the amount of this compound in the sample.

Principle: Free this compound in the sample or standard competes with a fixed amount of labeled this compound (or this compound coated on the plate) for binding to a limited amount of primary antibody. The more this compound in the sample, the less labeled this compound will bind, resulting in a weaker signal.

Methodology:

  • Coating: Coat a 96-well high-binding ELISA plate with a this compound-conjugate (e.g., this compound-BSA) or a capture antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition Reaction:

    • Prepare standard curves for this compound and each potential cross-reactant (e.g., mesotocin, isotocin) in assay buffer.

    • In separate tubes, pre-incubate the this compound primary antibody with your samples, standards, or the potential cross-reactants for 1-2 hours.

    • Add these mixtures to the wells of the coated plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step thoroughly.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the standard curves for this compound and the other peptides. The concentration of the cross-reactant that causes 50% inhibition of binding is compared to the concentration of this compound that causes 50% inhibition.

    Cross-Reactivity (%) = (Concentration of this compound at 50% displacement / Concentration of Analog at 50% displacement) x 100

cluster_prep Plate Preparation cluster_comp Competition cluster_detect Detection p1 Coat Plate with This compound-Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c2 Add Mixture to Plate p4->c2 c1 Pre-incubate Antibody with: 1. VT Standards 2. Analog Peptides 3. Unknown Samples c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add Secondary Ab-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Plate (450nm) d5->d6

Experimental workflow for a competitive ELISA to assess specificity.

References

How to minimize variability in vasotocin RIA results between different laboratories?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-laboratory variability in vasotocin radioimmunoassay (RIA) results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-laboratory variability in this compound RIA results?

A1: Inter-laboratory variability in this compound RIA results can arise from a combination of factors, including:

  • Reagent and Standard Preparation: Differences in the source, purity, and handling of standards, antibodies, and tracers.

  • Sample Collection and Handling: Inconsistent procedures for sample collection, processing, and storage can lead to degradation of this compound.

  • Extraction Method: The choice of extraction method (e.g., solid-phase extraction vs. solvent precipitation) and its efficiency can significantly impact results.

  • Assay Protocol: Variations in incubation times, temperatures, and separation techniques for bound and free fractions.

  • Antibody Specificity and Cross-Reactivity: The specificity of the primary antibody and its cross-reactivity with related peptides like vasopressin and oxytocin are critical.[1][2]

  • Data Analysis: Differences in curve-fitting algorithms and the calculation of intra- and inter-assay coefficients of variation (CVs).

Q2: What are acceptable levels of intra- and inter-assay variability?

A2: Generally, for immunoassays, an intra-assay coefficient of variation (CV) of less than 10% is considered acceptable, reflecting the precision of the assay within a single run. The inter-assay CV, which measures reproducibility between different assay runs, should ideally be below 15%.[3][4][5] Maintaining CVs within these limits is crucial for ensuring reliable and comparable data across different laboratories.

Q3: How critical is sample handling and storage for this compound stability?

A3: Sample handling and storage are critical for maintaining the integrity of this compound. Peptides like this compound are susceptible to degradation by proteases present in biological samples. Prolonged storage at room temperature or even at 4°C can lead to a significant decrease in measurable this compound concentrations. For long-term storage, freezing samples at -70°C or lower is recommended to minimize degradation. Inconsistent freezing and thawing cycles should also be avoided.

Q4: Should I extract my samples before performing a this compound RIA?

A4: Yes, extraction is a crucial step for accurately measuring this compound in complex biological matrices like plasma. Extraction removes interfering substances, such as plasma proteins, that can non-specifically bind to the antibody and lead to inaccurate results. Common extraction methods include solid-phase extraction (SPE) and solvent precipitation (e.g., with ethanol or acetone). The choice of method can influence recovery and should be standardized across collaborating laboratories.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound RIA.

Problem Potential Cause(s) Recommended Solution(s)
High Intra-Assay Variability (>10%) 1. Inconsistent pipetting technique.2. Improper mixing of reagents.3. Temperature fluctuations across the assay plate.1. Calibrate and use precision pipettes. Ensure consistent timing and technique for all additions.2. Vortex or gently mix all reagents thoroughly before and during use.3. Ensure the entire assay plate is incubated at a uniform and stable temperature.
High Inter-Assay Variability (>15%) 1. Inconsistent preparation of standards and reagents between assays.2. Degradation of stored reagents (antibody, tracer).3. Variation in incubation times.1. Prepare fresh standards for each assay from a common, well-characterized stock. Aliquot and store reagents to avoid repeated freeze-thaw cycles.2. Monitor the quality of the radiolabeled tracer and antibody over time. Store them according to the manufacturer's instructions.3. Strictly adhere to standardized incubation times for all assays.
Low Binding/Signal 1. Degraded antibody or radiotracer.2. Incorrect buffer pH or composition.3. Inefficient separation of bound and free fractions.1. Use a fresh batch of antibody and/or tracer. Check the expiration dates.2. Verify the pH and composition of all buffers used in the assay.3. Optimize the separation step (e.g., centrifugation speed and time for second antibody precipitation).
High Non-Specific Binding (NSB) 1. Poor quality of radiotracer (e.g., aggregation).2. Cross-reactivity of the antibody with other molecules in the sample.3. Incomplete removal of unbound tracer during the separation step.1. Purify the radiotracer if necessary. Use a high-quality tracer from a reputable supplier.2. Ensure the antibody has high specificity for this compound. Consider sample extraction to remove interfering substances.3. Optimize the washing steps after separation to ensure complete removal of the supernatant.

Data Presentation: Impact of Storage Conditions on this compound Stability

The following table summarizes the potential impact of storage temperature and duration on the measured concentration of peptides similar to this compound. This data highlights the importance of standardized sample storage to minimize variability.

Storage Temperature Duration Observed Effect on Peptide Concentration Reference
Room Temperature (20-25°C)> 2 hoursSignificant degradation
Refrigerated (4°C)24 hoursModerate degradation
Frozen (-20°C)1-4 weeksMinimal to no degradation
Ultra-low Freezer (-70°C or lower)> 1 monthOptimal for long-term stability

Experimental Protocols

To ensure consistency between laboratories, it is essential to follow a standardized experimental protocol. Below is a generalized methodology for a competitive this compound RIA.

Reagent Preparation
  • Assay Buffer: Prepare a buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin) and ensure the pH is stable and consistent for all experiments.

  • Standard Curve: Prepare a stock solution of synthetic this compound of known purity and concentration. Perform serial dilutions in assay buffer to create a standard curve ranging from the expected lower to upper limits of detection.

  • Antibody Dilution: Dilute the primary anti-vasotocin antibody in assay buffer to the optimal concentration determined through titration experiments.

  • Radiolabeled Tracer: Dilute the radiolabeled this compound (e.g., ¹²⁵I-vasotocin) in assay buffer to a concentration that provides an optimal count range.

Sample Extraction (Solid-Phase Extraction Example)
  • Condition a C18 SPE cartridge with methanol followed by water.

  • Acidify the plasma sample.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 4% acetic acid) to remove interfering substances.

  • Elute the this compound with a stronger solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in assay buffer.

Radioimmunoassay Procedure
  • Pipette standards, controls, and reconstituted samples into appropriately labeled tubes.

  • Add the diluted primary antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.

  • Vortex and incubate for 18-24 hours at 4°C.

  • Add the diluted radiolabeled tracer to all tubes.

  • Vortex and incubate for another 18-24 hours at 4°C.

  • Add the second antibody (precipitating antibody) to all tubes except the TC tubes.

  • Incubate for a sufficient time to allow for precipitation (e.g., 2 hours at 4°C).

  • Centrifuge the tubes to pellet the bound fraction.

  • Decant the supernatant.

  • Count the radioactivity in the pellet using a gamma counter.

Data Analysis
  • Calculate the percentage of bound tracer for each standard, control, and sample.

  • Plot a standard curve of %B/B₀ versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.

  • Calculate the intra- and inter-assay CVs to monitor assay performance.

Mandatory Visualizations

Logical Workflow for Minimizing Inter-Laboratory RIA Variability

Minimizing_RIA_Variability A Standardized Protocol Development B Sample Collection & Handling A->B C Sample Extraction A->C D Assay Procedure A->D E Data Analysis & QC A->E F Inter-Laboratory Comparison B->F B1 - Uniform collection tubes - Consistent processing time - Standardized storage temp. B->B1 C->F C1 - Same extraction method - Monitor recovery efficiency C->C1 D->F D1 - Identical reagents & standards - Fixed incubation times/temps D->D1 E->F E1 - Common curve-fitting algorithm - Monitor Intra/Inter-Assay CVs E->E1 G Consistent & Reliable Results F->G Troubleshooting_High_Variability Start High Variability Detected (CV > 15%) CheckIntra Review Intra-Assay CVs Start->CheckIntra IntraHigh Intra-Assay CV > 10%? CheckIntra->IntraHigh CheckInter Review Inter-Assay CVs InterHigh Inter-Assay CV > 15%? CheckInter->InterHigh IntraHigh->CheckInter No TroubleshootPipetting Action: - Check pipettes - Review pipetting technique - Ensure proper mixing IntraHigh->TroubleshootPipetting Yes TroubleshootReagents Action: - Prepare fresh standards/reagents - Check for reagent degradation - Standardize incubation times InterHigh->TroubleshootReagents Yes ReRun Re-run Assay InterHigh->ReRun No (Variability Acceptable) TroubleshootPipetting->ReRun TroubleshootReagents->ReRun

References

What are the common pitfalls in vasotocin sample collection and preparation for ELISA?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with vasotocin sample collection, preparation, and ELISA analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound ELISA experiments, offering potential causes and solutions.

Issue 1: Low or No Signal

Potential CauseRecommended Solution
Degraded this compound in Samples Ensure proper sample collection on ice and immediate processing or freezing. Aliquot samples to avoid repeated freeze-thaw cycles.
Inefficient Sample Extraction Verify the efficiency of your solid-phase extraction (SPE) protocol. Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for this compound.
Incorrect Reagent Preparation Prepare all reagents according to the kit manufacturer's instructions. Ensure proper dilution of standards, antibodies, and conjugates.
Suboptimal Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.
Inactive Enzyme Conjugate Ensure the enzyme conjugate has been stored correctly and has not expired. Avoid repeated warming and cooling of the conjugate.

Issue 2: High Background

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells between each wash.
Non-specific Antibody Binding Ensure that the blocking buffer is fresh and has been incubated for the recommended time to prevent non-specific binding of antibodies to the plate.
Contaminated Reagents or Plate Use sterile pipette tips and reagent reservoirs. Do not reuse plate sealers. Ensure the substrate solution is colorless before use.
Cross-Reactivity Be aware of potential cross-reactivity with other peptides like isotocin or vasopressin. Check the kit's cross-reactivity data.

Issue 3: High Coefficient of Variation (CV) Between Duplicates

Potential CauseRecommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure no air bubbles are present in the wells.
Inconsistent Incubation Conditions Avoid "edge effects" by ensuring uniform temperature across the plate during incubation. Do not stack plates.
Improper Plate Washing Ensure consistent and thorough washing of all wells. An automated plate washer can improve consistency.
Poorly Mixed Reagents Gently vortex or invert all reagents and samples before adding them to the wells.

Frequently Asked Questions (FAQs)

Sample Collection and Preparation

  • Q1: What is the best anticoagulant to use for collecting plasma samples for this compound analysis?

    • A1: EDTA is generally recommended as the anticoagulant for collecting plasma samples for hormone analysis.[1] It helps to preserve the stability of peptides like this compound. While heparin can also be used, some studies suggest EDTA plasma may be more suitable for long-term storage of certain hormones.[1]

  • Q2: How should I store my samples and for how long?

    • A2: For short-term storage (up to 5 days), keep plasma or serum samples at 4°C.[1] For long-term storage, it is recommended to aliquot the samples and store them at -80°C. Avoid repeated freeze-thaw cycles as they can lead to degradation of the peptide.

  • Q3: Is it necessary to extract this compound from my samples before running the ELISA?

    • A3: Yes, due to the low concentrations of this compound in biological fluids and the presence of interfering substances, it is highly recommended to perform a solid-phase extraction (SPE) to concentrate the peptide and purify it from the sample matrix.[2]

  • Q4: Can hemolysis in my samples affect the ELISA results?

    • A4: Yes, severe hemolysis can negatively impact ELISA performance. Hemolysis can be caused by improper sample collection or handling. It is best to use non-hemolyzed samples for accurate results. Visually inspect your samples for any pink or red coloring, which indicates hemolysis.

ELISA Procedure

  • Q5: My standard curve is poor. What could be the reason?

    • A5: A poor standard curve can be due to several factors, including inaccurate pipetting when preparing the dilutions, degradation of the standard, or using the wrong diluent. Always prepare fresh standard dilutions for each assay and ensure your pipettes are calibrated.

  • Q6: I am not getting any signal even in my positive control. What should I do?

    • A6: This could indicate a problem with one of the critical reagents, such as the enzyme conjugate or the substrate. Ensure all reagents are prepared correctly, have not expired, and have been stored at the recommended temperatures. Also, double-check that all steps of the protocol were followed in the correct order.

  • Q7: How significant is the cross-reactivity of this compound ELISA kits with vasopressin and isotocin?

    • A7: Cross-reactivity can be a significant issue as this compound, vasopressin, and isotocin are structurally similar peptides. The degree of cross-reactivity varies between different antibody pairs used in ELISA kits. For example, one commercially available (Arg8)-Vasopressin ELISA kit shows 53% cross-reactivity with (Arg8)-Vasotocin. It is crucial to check the cross-reactivity data provided by the manufacturer of your specific ELISA kit.

Quantitative Data Summary

Table 1: Cross-Reactivity of a Commercial (Arg8)-Vasopressin ELISA Kit

PeptideCross-Reactivity (%)
(Arg8)-Vasopressin100
(Arg8)-Vasotocin53
(Lys8)-Vasopressin0
Oxytocin0
LHRH0
ACTH (1-39) (human)0
Met-Enkephalin0
Data from a commercially available (Arg8)-Vasopressin ELISA kit specification sheet.

Experimental Protocols

Protocol 1: Plasma Sample Collection

  • Collect whole blood into chilled tubes containing EDTA as an anticoagulant.

  • Immediately place the tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.

  • Carefully collect the plasma (the supernatant) without disturbing the buffy coat.

  • If not proceeding immediately to extraction, aliquot the plasma into cryovials and store at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may need optimization for your specific samples and SPE cartridges.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Acidify the plasma sample (e.g., 1 mL) with an equal volume of 0.1% trifluoroacetic acid (TFA) in water.

    • Load the acidified plasma onto the conditioned C18 cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of 0.1% TFA in water to remove interfering substances.

  • Elution:

    • Elute the this compound from the cartridge with 2-3 mL of an appropriate organic solvent mixture, such as 60% acetonitrile in 0.1% TFA.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in the assay buffer provided with the ELISA kit. The reconstituted sample is now ready for ELISA analysis.

Visualizations

Vasotocin_Sample_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis ELISA Analysis cluster_pitfalls Common Pitfalls Blood_Collection Blood Collection (EDTA tubes, on ice) Centrifugation Centrifugation (1,600 x g, 15 min, 4°C) Blood_Collection->Centrifugation Hemolysis Hemolysis Blood_Collection->Hemolysis Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-80°C, aliquot) Plasma_Separation->Storage SPE Solid-Phase Extraction (C18 cartridge) Storage->SPE Thaw on ice Freeze_Thaw Repeated Freeze-Thaw Storage->Freeze_Thaw Reconstitution Reconstitution (Assay Buffer) SPE->Reconstitution Low_Recovery Low Extraction Recovery SPE->Low_Recovery ELISA ELISA Reconstitution->ELISA Cross_Reactivity Cross-Reactivity ELISA->Cross_Reactivity

Caption: Experimental workflow for this compound sample collection and preparation for ELISA with common pitfalls highlighted.

Vasotocin_Signaling cluster_synthesis Synthesis & Release cluster_circulation Circulation & Action cluster_cellular Cellular Signaling cluster_measurement Measurement Hypothalamus Hypothalamus (Synthesis) Posterior_Pituitary Posterior Pituitary (Storage & Release) Hypothalamus->Posterior_Pituitary Axonal Transport Bloodstream Bloodstream Posterior_Pituitary->Bloodstream Hormonal Release Target_Organ Target Organ (e.g., Kidney, Gonads) Bloodstream->Target_Organ ELISA_Measurement ELISA measures circulating this compound Bloodstream->ELISA_Measurement Receptor This compound Receptor (GPCR) Target_Organ->Receptor Second_Messengers Second Messengers (e.g., cAMP, IP3/DAG) Receptor->Second_Messengers Activation Physiological_Response Physiological Response (e.g., Osmoregulation, Reproductive Behavior) Second_Messengers->Physiological_Response Signal Transduction

Caption: Simplified overview of the this compound synthesis, release, and signaling pathway.

References

How to improve the signal-to-noise ratio in vasotocin in situ hybridization experiments?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in vasotocin in situ hybridization (ISH) experiments.

Troubleshooting Guide

High background and weak signal are common issues in ISH. The following guide addresses specific problems and offers potential solutions.

Problem 1: High Background Across the Entire Tissue Section

Potential Cause Recommended Solution Experimental Protocol
Probe concentration is too high. Optimize probe concentration by performing a dilution series.Start with a probe concentration of 100 ng/mL and perform two-fold dilutions down to 12.5 ng/mL to find the optimal concentration with the highest signal-to-noise ratio.
Inadequate pre-hybridization treatment. Ensure proper tissue permeabilization and blocking of non-specific binding sites.Proteinase K Treatment: Treat sections with Proteinase K (1-5 µg/mL) for 10-30 minutes at 37°C to unmask the target mRNA. Titrate both concentration and time for your specific tissue. Acetylation: Incubate sections in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to block positively charged groups that can cause non-specific probe binding.
Hybridization temperature is too low. Increase the hybridization temperature in 2-5°C increments.The optimal hybridization temperature is typically 15-25°C below the melting temperature (Tm) of the probe-target hybrid. If the Tm is 85°C, start with a hybridization temperature of 60-70°C.
Insufficient washing stringency. Increase the stringency of post-hybridization washes by increasing temperature or decreasing salt concentration.High Stringency Wash: Perform washes in 0.1x SSC at 65°C for 30 minutes. This helps to remove non-specifically bound probe.

Problem 2: Weak or No this compound Signal

Potential Cause Recommended Solution Experimental Protocol
Degradation of target mRNA. Use fresh or properly stored tissue. Handle all solutions and equipment with RNase-free technique.Tissue Preparation: Perfuse animals with a fixative containing an RNase inhibitor (e.g., 0.1% DEPC-treated PBS). Store tissue sections at -80°C until use. Use certified RNase-free reagents and bake glassware at 180°C for 4 hours.
Inefficient probe labeling. Verify the efficiency of probe labeling with a dot blot or other quality control method.Dot Blot for Probe QC: Spot serial dilutions of your labeled probe onto a nylon membrane and detect the signal. This will confirm that the probe is labeled and can be detected.
Poor probe penetration. Optimize tissue permeabilization steps.Increase the duration or concentration of the Proteinase K treatment. Be cautious, as over-digestion can lead to tissue morphology loss.
Low abundance of this compound mRNA. Use a signal amplification system.Tyramide Signal Amplification (TSA): This method uses horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules at the site of the probe, significantly amplifying the signal.

Frequently Asked Questions (FAQs)

Q1: What is the ideal probe length for this compound ISH?

For oligonucleotide probes, a length of 40-50 bases is generally recommended for good specificity and penetration. For riboprobes, a length of 200-600 bases is common.

Q2: How can I be sure my signal is specific to this compound?

It is crucial to include proper controls in your experiment. A sense-strand probe, which has the same sequence as the mRNA and should not bind, is an essential negative control. A positive control, such as a probe for a highly expressed housekeeping gene like GAPDH or β-actin, should also be included to verify the integrity of the tissue and the experimental procedure.

Q3: Can I perform immunohistochemistry (IHC) and ISH on the same section?

Yes, this is a common technique called double labeling. It is generally recommended to perform the ISH protocol first, followed by the IHC protocol, as the high temperatures and harsh conditions of ISH can damage the epitopes for antibody binding.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for this compound ISH and provides a logical approach to troubleshooting common issues.

ISH_Workflow start Start: Tissue Preparation prehybridization Pre-hybridization (Permeabilization, Acetylation) start->prehybridization hybridization Hybridization with this compound Probe prehybridization->hybridization post_hybridization Post-hybridization Washes hybridization->post_hybridization signal_detection Signal Detection post_hybridization->signal_detection analysis Analysis: High Signal-to-Noise? signal_detection->analysis end_good End: Successful Experiment analysis->end_good Yes troubleshoot Troubleshooting analysis->troubleshoot No high_bg High Background? troubleshoot->high_bg low_signal Weak/No Signal? troubleshoot->low_signal probe_conc Optimize Probe Concentration high_bg->probe_conc Yes prehyb_opt Optimize Pre-hybridization high_bg->prehyb_opt Yes wash_stringency Increase Wash Stringency high_bg->wash_stringency Yes rna_quality Check RNA Quality low_signal->rna_quality Yes probe_labeling Verify Probe Labeling low_signal->probe_labeling Yes signal_amp Use Signal Amplification low_signal->signal_amp Yes probe_conc->hybridization prehyb_opt->prehybridization wash_stringency->post_hybridization rna_quality->start probe_labeling->hybridization signal_amp->signal_detection

Caption: Troubleshooting workflow for this compound in situ hybridization.

Signaling Pathway Considerations

While this compound itself is a neuropeptide and does not have a classical intracellular signaling pathway, its release is tightly regulated by various upstream signaling events within the neuron. Understanding these can be relevant for experimental design.

Vasotocin_Regulation stimulus External Stimulus (e.g., Osmotic Stress, Social Cues) receptor Membrane Receptors stimulus->receptor second_messenger Second Messengers (cAMP, Ca2+) receptor->second_messenger kinase_cascade Kinase Cascades (PKA, MAPK) second_messenger->kinase_cascade transcription_factors Transcription Factors (CREB, c-Fos) kinase_cascade->transcription_factors vt_gene This compound Gene Transcription transcription_factors->vt_gene vt_mrna This compound mRNA vt_gene->vt_mrna In Situ Hybridization Target

Caption: Simplified pathway of this compound gene expression regulation.

What are the alternative methods for quantifying vasotocin when immunoassays are unreliable?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with alternative methods for quantifying vasotocin when immunoassays prove unreliable. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound immunoassay results inconsistent or unreliable?

Immunoassays for small peptides like this compound can be unreliable for several reasons:

  • Interference from Matrix Effects : High molecular weight factors present in unextracted plasma can interfere with antibody-hormone binding, leading to erroneously high readings.[1][2]

  • Cross-Reactivity : Antibodies raised against this compound may cross-react with other structurally similar peptides, such as oxytocin or mesotocin, compromising the specificity of the assay.[3] Vasopressin and oxytocin, for instance, share a 78% amino acid sequence homology.[4]

  • Lack of Consistency : Different immunoassay methods can produce results that differ by orders of magnitude for the same samples, with no correlation between them.[1] This is often observed between assays using extracted versus unextracted plasma.

Q2: What are the primary alternative methods for quantifying this compound?

When immunoassays are not viable, the following methods are considered robust alternatives:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Recognized as a gold-standard analytical method, LC-MS/MS offers superior specificity and selectivity compared to immunoassays. It physically separates this compound from other plasma components before quantifying it based on its unique mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection : This method involves derivatizing the peptide with a fluorescent compound, allowing for sensitive detection after separation via HPLC. It is generally less time-consuming than radioimmunoassays (RIAs) and avoids the use of radioisotopes.

  • Bioassays : These were the original methods for quantifying this compound, measuring its biological activity, such as the "pressor" response (blood pressure changes) in rats. While they measure functional activity, they can be confounded by other factors in the sample that might elicit a similar biological response.

Q3: Which method offers the highest sensitivity and specificity?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method. Its ability to chromatographically separate this compound from related peptides and then identify it by its specific mass and fragmentation pattern minimizes the risk of cross-reactivity and interference. Recent LC-MS/MS methods have achieved lower limits of quantification (LLOQ) as low as 0.2 pg/mL.

Alternative Quantification Methods: Performance Comparison

The table below summarizes key performance metrics for alternative this compound quantification methods, providing a basis for comparison with immunoassays.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)HPLC with Fluorescence DetectionRadioimmunoassay (RIA) - Extracted
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 pg/mL0.8 pmol/mL (~800 pg/mL)0.4 pg/mL
Precision (% RSD / CV) < 8% (Intra- and Inter-day)< 5.5% (Intra- and Inter-day)Not consistently reported; can show poor agreement with LC-MS/MS at low concentrations.
Accuracy / Recovery > 70%89 - 93%Not consistently reported
Specificity High; based on chromatographic separation and mass fragmentation.Moderate to High; depends on chromatographic separation from other derivatized compounds.Variable; prone to cross-reactivity and matrix interference.
Key Advantage Gold standard for specificity and sensitivity.No radioisotopes required; can measure multiple peptides simultaneously.Historically established method.
Key Disadvantage Requires specialized equipment and expertise.Lower sensitivity compared to LC-MS/MS.Prone to significant interference and cross-reactivity.

Troubleshooting Guides

Troubleshooting LC-MS/MS Quantification
  • Issue: Poor Sensitivity / Low Signal Intensity

    • Cause : Inefficient sample extraction, suboptimal ionization, or matrix effects suppressing the signal.

    • Solution :

      • Optimize Solid-Phase Extraction (SPE) : Ensure the correct SPE cartridge (e.g., weak cation exchange) is used and that wash/elution steps are optimized for this compound. Recoveries should be consistently greater than 70%.

      • Improve Ionization : Operate the mass spectrometer in positive ionization mode using multiple reaction monitoring (MRM).

      • Mobile Phase Additives : The addition of 0.02% dichloromethane to the mobile phase has been shown to enhance sensitivity.

      • Minimize Matrix Effects : Ensure the standard curve is prepared in a surrogate matrix (e.g., charcoal-stripped plasma or PBS with 0.1% BSA) that mimics the study samples to compensate for matrix effects.

  • Issue: High Variability Between Replicates (%RSD > 15%)

    • Cause : Inconsistent sample preparation, particularly during the SPE or evaporation steps.

    • Solution :

      • Automate SPE : If possible, use an automated SPE system to improve consistency.

      • Careful Evaporation : When evaporating eluates to dryness, use a gentle stream of nitrogen or helium to avoid sample loss.

      • Internal Standard : Use a stable isotope-labeled this compound internal standard to account for variability during sample processing and injection.

  • Issue: Peak Tailing or Poor Chromatographic Shape

    • Cause : Column degradation, improper mobile phase composition, or interactions between the peptide and the analytical column.

    • Solution :

      • Column Selection : Use a suitable C18 column, such as a Waters Acquity UPLC BEH C18.

      • Mobile Phase pH : Ensure the mobile phase (e.g., water and methanol with 0.02% aqueous acetic acid) is properly prepared and degassed. The pH can significantly impact peak shape for peptides.

      • Gradient Optimization : Adjust the gradient elution profile to ensure the peak is sharp and symmetrical.

Detailed Experimental Protocols

Protocol 1: this compound Quantification by LC-MS/MS

This protocol is a generalized procedure based on validated methods for quantifying vasopressin, a close homolog of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Use weak cation exchange SPE cartridges.
  • Condition the cartridge with sequential washes of methanol and ultrapure water.
  • Load 200 µL of plasma or urine sample.
  • Wash the cartridge to remove interfering substances. A typical wash may involve 3% aqueous acetone.
  • Elute this compound from the cartridge. A suitable elution buffer could be an acidified acetone solution (e.g., 80% acetone with 0.02 M HCl).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column : Waters Acquity UPLC BEH C18 column (or equivalent).
  • Mobile Phase A : 0.02% Acetic Acid in Water.
  • Mobile Phase B : Methanol.
  • Flow Rate : 0.55 mL/min.
  • Gradient : Implement a linear gradient suitable for eluting this compound, ensuring separation from other endogenous compounds.
  • Injection Volume : 20 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode : Positive Electrospray Ionization (ESI+).
  • Scan Type : Multiple Reaction Monitoring (MRM).
  • Precursor/Product Ions : The specific mass transitions for this compound must be determined by infusing a pure standard. For the highly homologous arginine vasopressin, a common transition is from the parent ion (m/z 542.8) to a product ion (m/z 328.3).

Protocol 2: this compound Quantification by HPLC with Fluorescence Detection

This protocol is based on a validated method for fish plasma.

1. Sample Preparation and Derivatization

  • Perform SPE as described in the LC-MS/MS protocol to extract and purify this compound.
  • After purifying the sample on the cartridge, perform on-cartridge derivatization using a fluorescent reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
  • Elute the derivatized peptides using a mixture of ethanol and hydrochloric acid (1000:1).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. High-Performance Liquid Chromatography

  • Column : Reversed-phase C18 column.
  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
  • Mobile Phase B : 0.1% TFA in acetonitrile/water (3:1).
  • Gradient : A linear gradient from 48% to 80% of mobile phase B over 20 minutes.
  • Detection : Fluorescence detector with excitation at 470 nm and emission at 530 nm.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for LC-MS/MS quantification and the general signaling pathway for this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample 1. Plasma/Urine Sample Collection SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Elute 3. Elution & Evaporation SPE->Elute Recon 4. Reconstitution Elute->Recon HPLC 5. HPLC Separation (C18 Column) Recon->HPLC MS 6. Tandem Mass Spectrometry (MRM) HPLC->MS Data 7. Data Acquisition MS->Data Quant 8. Peak Integration & Quantification Data->Quant

Caption: LC-MS/MS workflow for this compound quantification.

ligand This compound (AVT) receptor This compound Receptor (e.g., V1a-type) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc Activates ca2 Ca²⁺ Release er->ca2 Induces response Cellular Responses (e.g., smooth muscle contraction) ca2->response pkc->response

Caption: this compound V1a-type receptor signaling pathway.

References

How to troubleshoot poor spawning success after vasotocin administration in captive fish?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor spawning success following vasotocin administration in captive fish.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound-induced spawning experiments in a question-and-answer format.

Q1: What are the most common reasons for complete spawning failure after this compound administration?

A1: Complete spawning failure can often be attributed to several key factors:

  • Improper Broodstock Condition: The fish may not be at the correct stage of sexual maturity for this compound to be effective. It is crucial to select broodstock with well-developed gonads. For females, this can be assessed by a swollen, soft abdomen and a reddened, protruding genital pore. For males, the presence of milt when gentle pressure is applied to the abdomen is a key indicator.

  • Suboptimal Environmental Conditions: Environmental cues play a significant role in fish reproduction.[1][2][3][4][5] Abrupt changes or inappropriate water temperature, photoperiod, dissolved oxygen levels, or pH can inhibit spawning.

  • Stress: Handling, injection, and confinement can cause significant stress, leading to the resorption of eggs and a failure to spawn. Minimizing handling time and using anesthetics can help mitigate stress.

  • Incorrect Hormone Dosage or Administration: The dosage of this compound is critical and species-specific. An insufficient dose may not trigger an ovulatory response, while an excessive dose can have counterproductive effects. The injection technique is also important to ensure proper delivery of the hormone.

Q2: My fish have ovulated, but the fertilization rate is very low. What could be the cause?

A2: Low fertilization rates are typically linked to poor gamete quality in either the male, the female, or both.

  • Poor Egg Quality: This can be a result of over-ripening, where eggs are not stripped at the optimal time after ovulation. Nutritional deficiencies in the broodstock can also lead to eggs with insufficient yolk or essential fatty acids.

  • Poor Sperm Quality: Factors such as low sperm motility, low sperm concentration, or high levels of sperm abnormalities will result in poor fertilization. Stress and improper nutrition can negatively impact sperm quality.

  • Improper Fertilization Technique: The timing of stripping and fertilization is crucial. Once eggs and sperm are exposed to water, their viability decreases rapidly. Ensure that the gametes are mixed gently and thoroughly in a suitable fertilization solution.

Q3: How can I determine the optimal this compound dosage for my fish species?

A3: Determining the optimal dosage often requires a pilot study. Start with a dosage range reported for a closely related species (see Table 1). It is recommended to test at least three different dosages (e.g., low, medium, and high) on a small group of fish to determine the most effective concentration that induces ovulation and results in high fertilization and hatching rates. The response to a given dosage can also be influenced by the fish's size, age, and reproductive history.

Q4: What are the key environmental parameters to monitor during induced spawning trials?

A4: Maintaining optimal environmental conditions is critical for success. Key parameters to monitor include:

  • Water Temperature: Temperature influences the latency period (time from injection to ovulation) and overall spawning success. Each species has an optimal temperature range for spawning.

  • Photoperiod: The light-dark cycle can influence the timing of maturation and spawning.

  • Dissolved Oxygen: Low dissolved oxygen levels can cause stress and negatively impact fish health and reproductive performance.

  • pH and Water Hardness: These parameters should be maintained within the optimal range for the specific species being cultured.

Q5: Can this compound be used in combination with other hormones?

A5: Yes, this compound can be used in combination with other reproductive hormones. For example, it is sometimes used in conjunction with gonadotropin-releasing hormone (GnRH) analogs to enhance the ovulatory response. The specific combination and dosage will depend on the species and the desired outcome.

Quantitative Data Summary

The following tables summarize key quantitative data related to induced spawning in various fish species. Note that dosages and success rates can vary significantly based on experimental conditions.

Table 1: Examples of Hormone Dosages for Induced Spawning in Various Fish Species

SpeciesHormone(s)DosageNotesReference(s)
Steindachneridion parahybaeCarp Pituitary Extract (cPE) + hCGPriming: 0.5 mg/kg cPE; Resolving: 5.0 mg/kg cPE + 2 IU/kg hCGTwo doses administered with a 12-hour interval.
Food Fish (general)Channel Catfish Pituitary (CCP)Max: 10 mg/kgAdministered via multiple intraperitoneal injections.
Food Fish (general)Salmon Gonadotropin-Releasing Hormone analog (sGnRHa)Total: 15 µg/kgAdministered in two doses (20% and 80%) at a 15-hour interval.
Ornamental/Baitfish (general)Ovaprim®0.5 mL/kg (0.5 µL/g)A commercial mix of a GnRH analog and a dopamine antagonist.
Heteropneustes fossilisOvaprim®0.5 ml/kgDivided into two separate injections.

Table 2: Spawning Success Metrics from a Study on Steindachneridion parahybae

GroupTotal Spawned Egg Weight (g)Fertilization Rate (%)
Control (one female per aquarium)80.1031.50 ± 10.20
Dominant (two females per aquarium)30.8027.20 ± 18.70
Non-dominant (two females per aquarium)19.4021.50 ± 10.00

Data from a study where fish were induced with cPE and hCG.

Experimental Protocols

This section provides detailed methodologies for key experimental procedures.

Protocol 1: this compound Administration
  • Broodstock Selection: Select sexually mature and healthy fish. Assess females for a soft, swollen abdomen and males for the presence of milt.

  • Anesthesia: Anesthetize the fish to reduce stress and facilitate handling. Tricaine methanesulfonate (MS-222) is a commonly used anesthetic, with effective dosages typically ranging from 20 to 200 mg/L, depending on the species.

  • Hormone Preparation: Prepare the this compound solution using a sterile saline solution (0.9% NaCl). Calculate the required volume based on the desired dosage and the weight of the fish.

  • Injection: Use a sterile syringe and an appropriately sized needle for the fish. Injections are typically administered either intramuscularly (IM) into the dorsal musculature or intraperitoneally (IP) into the body cavity.

  • Recovery: Place the injected fish in a recovery tank with clean, well-aerated water until they regain their equilibrium.

  • Monitoring: Monitor the fish for signs of ovulation (for females) or increased milt production (for males). The latency period will vary depending on the species and water temperature.

Protocol 2: Gamete Quality Assessment

Egg Quality Assessment:

  • Visual Inspection: High-quality eggs are typically spherical, translucent, and have a uniform size. Opaque or irregularly shaped eggs are indicative of poor quality.

  • Fertilization Rate: After fertilization, take a subsample of eggs and observe them under a microscope. The presence of developing embryos is a clear indicator of successful fertilization. Calculate the percentage of fertilized eggs.

  • Hatching Rate: Monitor the fertilized eggs through incubation and record the number of larvae that successfully hatch. Calculate the hatching rate as a percentage of the total number of fertilized eggs.

Sperm Quality Assessment:

  • Milt Collection: Gently strip milt from the male into a clean, dry container. Avoid contamination with water, urine, or feces.

  • Sperm Motility:

    • Place a small drop of milt on a microscope slide.

    • Activate the sperm by adding a drop of clean water from the rearing tank.

    • Immediately observe the sperm under a microscope at 100-400x magnification.

    • Estimate the percentage of progressively motile sperm.

  • Sperm Concentration:

    • Dilute the milt sample in a known volume of saline solution.

    • Use a hemocytometer to count the number of sperm in a specific volume.

    • Calculate the sperm concentration (sperm/mL).

  • Computer-Assisted Sperm Analysis (CASA): For more objective and detailed analysis, a CASA system can be used to measure various motility parameters, such as velocity and trajectory.

Visualizations

Signaling Pathways and Workflows

Vasotocin_Signaling_Pathway cluster_pituitary Pituitary Cell Hypothalamus Hypothalamus This compound This compound (VT) Hypothalamus->this compound Synthesizes Pituitary Anterior Pituitary (Gonadotroph Cells) This compound->Pituitary Acts on V1a_Receptor V1a Receptor Gonadotropins Gonadotropins (LH & FSH) Release PLC Phospholipase C (PLC) V1a_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca_Release->Gonadotropins PKC->Gonadotropins Gonads Gonads (Ovary/Testis) Gonadotropins->Gonads Stimulates Steroidogenesis Steroidogenesis Gonads->Steroidogenesis Gametogenesis Gametogenesis Gonads->Gametogenesis Spawning Spawning Steroidogenesis->Spawning Gametogenesis->Spawning

Caption: this compound signaling pathway in fish pituitary gonadotrophs.

Troubleshooting_Workflow Start Poor Spawning Success Check_Broodstock Assess Broodstock Condition Start->Check_Broodstock Check_Environment Evaluate Environmental Parameters Start->Check_Environment Check_Protocol Review Hormone Protocol Start->Check_Protocol Mature Mature? Check_Broodstock->Mature Optimal_Env Optimal? Check_Environment->Optimal_Env Correct_Dosage Correct Dosage & Administration? Check_Protocol->Correct_Dosage Mature->Check_Environment Yes Improve_Husbandry Improve Broodstock Husbandry Mature->Improve_Husbandry No Optimal_Env->Check_Protocol Yes Adjust_Environment Adjust Environmental Parameters Optimal_Env->Adjust_Environment No Optimize_Protocol Optimize Hormone Protocol Correct_Dosage->Optimize_Protocol No Check_Gamete_Quality Assess Gamete Quality Correct_Dosage->Check_Gamete_Quality Yes Re_evaluate Re-evaluate Spawning Success Improve_Husbandry->Re_evaluate Adjust_Environment->Re_evaluate Optimize_Protocol->Re_evaluate Good_Quality Good Quality? Check_Gamete_Quality->Good_Quality Good_Quality->Re_evaluate Yes Improve_Gamete_Handling Improve Gamete Handling & Fertilization Good_Quality->Improve_Gamete_Handling No Improve_Gamete_Handling->Re_evaluate

Caption: Troubleshooting workflow for poor spawning success.

References

How to account for species-specific differences in vasotocin receptor pharmacology?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of species-specific differences in vasotocin (VT) and vasopressin (AVP) receptor pharmacology.

Frequently Asked Questions (FAQs)

Q1: Why am I observing different binding affinities for the same ligand in different species?

A1: Species-specific differences in receptor pharmacology are common and primarily arise from variations in the amino acid sequences of the receptors. These variations can alter the shape and chemical properties of the ligand-binding pocket, leading to different affinities for the same ligand. For example, the nonapeptide hormones vasopressin and oxytocin are major regulators of social behavior, with their actions being mediated by the V1a receptor. The V1a receptor exhibits significant variation across species, which has been linked to diverse behavioral phenotypes.

Key amino acid residues that differ between species can dramatically impact ligand binding. For instance, a single amino acid change in the V1a receptor has been shown to alter ligand binding and is associated with different social behaviors in primates. Therefore, it is crucial to consider the species you are working with and consult literature for known receptor variants.

Q2: My selective V1a receptor antagonist is showing off-target effects. What could be the cause?

A2: The selectivity of an antagonist can be highly species-dependent. An antagonist that is highly selective for the V1a receptor in one species may bind to other receptor subtypes (e.g., V1b, V2, or oxytocin receptors) in another. This is due to the evolutionary divergence of these related receptors. For example, the V1a receptor is believed to have evolved from the ancestral this compound receptor through gene duplication. This shared ancestry results in sequence similarities, particularly in the ligand-binding domains, which can lead to cross-reactivity.

To troubleshoot this, consider the following:

  • Receptor Phylogeny: Examine the phylogenetic relationship of the this compound/vasopressin receptor family in your species of interest. Receptors that are more closely related are more likely to exhibit pharmacological cross-reactivity.

  • Expression Profiling: Confirm the expression of other related receptor subtypes in your tissue or cell line of interest. Off-target effects may be more pronounced in tissues where multiple receptor subtypes are co-expressed.

  • Orthogonal Pharmacology: Use structurally different antagonists to confirm that the observed effect is specific to the V1a receptor.

Q3: I am not seeing the expected downstream signaling (e.g., calcium mobilization) after receptor activation. What are some potential reasons?

A3: While the general signaling pathways of this compound/vasopressin receptors are conserved, the efficiency of coupling to G-proteins and subsequent second messenger production can vary between species. The V1-type (V1a, V1b) and V2-type vasopressin receptors are known to couple to different G-proteins, leading to distinct cellular responses. V1a and V1b receptors typically couple to Gq/11, leading to phospholipase C activation and subsequent increases in intracellular calcium. In contrast, V2 receptors couple to Gs, activating adenylyl cyclase and increasing cAMP levels.

Possible reasons for a lack of signaling include:

  • Species-Specific Coupling: The receptor in your species may preferentially couple to a different G-protein than what has been reported in other species.

  • Cellular Context: The availability of specific G-proteins and other signaling molecules in your experimental system can influence the observed response.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and a diminished signaling response.

Signaling_Pathway

Troubleshooting Guides

Issue: Inconsistent results in radioligand binding assays.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Homogenization Membrane_Prep Membrane Preparation Tissue_Prep->Membrane_Prep Protein_Quant Protein Quantification Membrane_Prep->Protein_Quant Incubation Incubate membranes with radioligand +/- competitor Protein_Quant->Incubation Separation Separate bound and free ligand (filtration) Incubation->Separation Counting Quantify bound radioactivity (scintillation counting) Separation->Counting Binding_Isotherm Generate binding isotherm Counting->Binding_Isotherm Scatchard Scatchard/Non-linear regression Binding_Isotherm->Scatchard Kd_Bmax Determine Kd and Bmax Scatchard->Kd_Bmax

Potential Cause Troubleshooting Step
Degradation of radioligand Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Protease activity in membrane prep Add a protease inhibitor cocktail to all buffers used during membrane preparation.
Incorrect buffer composition This compound/vasopressin receptor binding can be sensitive to pH and divalent cations. Verify that the buffer composition matches established protocols.
Incubation time and temperature Optimize incubation time and temperature to ensure the binding reaction has reached equilibrium.
Non-specific binding is too high Decrease the amount of membrane protein in the assay. Increase the concentration of the competing non-labeled ligand used to define non-specific binding.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki in nM) of vasopressin and oxytocin for their receptors in different species. Note the significant variation across species, highlighting the importance of considering the specific species and receptor subtype in experimental design.

Receptor Ligand Human Rat Marmoset
V1a Vasopressin0.51.20.8
Oxytocin254030
V1b Vasopressin1.12.5N/A
Oxytocin5080N/A
V2 Vasopressin0.81.5N/A
Oxytocin>1000>1000N/A
OTR Vasopressin152018
Oxytocin1.02.21.5

Experimental Protocols

1. Radioligand Binding Assay for V1a Receptor

  • Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for the V1a receptor.

  • Materials:

    • Membrane preparation expressing the V1a receptor

    • Radiolabeled ligand (e.g., [3H]-vasopressin)

    • Non-labeled competing ligand

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Glass fiber filters

    • Scintillation fluid

  • Procedure:

    • Prepare serial dilutions of the non-labeled competing ligand.

    • In a 96-well plate, add membrane preparation, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding) or varying concentrations of the non-labeled ligand (for competitive binding).

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine Kd and Bmax.

2. Inositol Phosphate (IP) Accumulation Assay

  • Objective: To measure the activation of Gq/11-coupled receptors, such as the V1a receptor.

  • Materials:

    • Cells expressing the V1a receptor

    • [3H]-myo-inositol

    • Agonist of interest

    • LiCl solution

    • Dowex AG1-X8 resin

  • Procedure:

    • Seed cells in a multi-well plate and grow to confluency.

    • Label the cells with [3H]-myo-inositol overnight.

    • Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits the breakdown of inositol phosphates, allowing them to accumulate.

    • Stimulate the cells with the agonist for a defined period.

    • Lyse the cells and stop the reaction.

    • Separate the inositol phosphates from free [3H]-myo-inositol using Dowex chromatography.

    • Quantify the accumulated [3H]-inositol phosphates by scintillation counting.

How to control for the effects of stress on endogenous vasotocin levels during experiments?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the effects of stress on endogenous vasotocin levels during experiments.

Frequently Asked Questions (FAQs)

Q1: How does stress physiologically affect endogenous this compound levels?

A1: Stress activates the hypothalamic-pituitary-adrenal (HPA) axis, a primary neuroendocrine stress response system.[1][2] In response to a stressor, the hypothalamus releases corticotropin-releasing factor (CRF) and arginine this compound (AVT), the non-mammalian homolog of arginine vasopressin (AVP).[1][3][4] These neuropeptides act synergistically on the anterior pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH). ACTH then travels to the adrenal glands, stimulating the release of glucocorticoids, such as cortisol or corticosterone. This cascade of hormone release can lead to elevated plasma this compound levels. Both acute and chronic stress have been shown to up-regulate this compound gene expression and release. For instance, acute confinement stress has been found to significantly increase AVT transcript prevalence in the parvocellular neurons of the preoptic nucleus in rainbow trout.

Stress_Vasotocin_Pathway Stressor Stressor (e.g., Handling, Confinement) Hypothalamus Hypothalamus (Paraventricular Nucleus) Stressor->Hypothalamus Activates AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary + CRF & this compound VasotocinRelease Increased Endogenous This compound Levels Hypothalamus->VasotocinRelease Leads to AdrenalGland Adrenal Gland AnteriorPituitary->AdrenalGland + ACTH AdrenalGland->Hypothalamus - Cortisol (Negative Feedback)

Q2: What are the most critical environmental factors to control to minimize stress in animal subjects?

A2: To minimize stress, it is crucial to control several environmental factors. These include:

  • Housing: Provide species-appropriate housing with adequate space and environmental enrichment to allow for natural behaviors like nesting, foraging, and social interaction. Overcrowding and social deprivation can be significant stressors.

  • Husbandry: Maintain stable and appropriate lighting, temperature, humidity, and ventilation. Avoid sudden changes in these conditions. Cage and room cleaning should be performed in a way that minimizes disruption to the animals' olfactory environment.

  • Noise and Odors: Minimize loud noises and unfamiliar odors, as these can be significant sources of stress. House animals away from high-traffic areas and noisy equipment.

  • Social Environment: For social species, house animals in stable, compatible groups. Isolation can be a stressor for some species.

Q3: What is a suitable acclimation period for new animals to minimize transport and novelty stress?

A3: A proper acclimation period is critical for the physiological and behavioral stabilization of animals in a new environment. Stress from transportation can significantly affect the cardiovascular, endocrine, and immune systems. The recommended duration of acclimation varies by species:

  • Rodents and non-mammalian vertebrates: A minimum of 72 hours is recommended.

  • Larger mammals (including non-human primates): A minimum of 7 days is advised.

  • Fish: Acclimation periods can range from 1-2 hours for behavioral stabilization of some species to several days or weeks for physiological adaptation to new water quality parameters. One study on tambaqui fish found that a 30-minute acclimation procedure was effective in mitigating post-transport stress, while a 60-minute period was less effective. Another study on juvenile Chinese sturgeon recommended an acclimation period of 1 hour during the day and 3 hours at night for behavioral stabilization.

Troubleshooting Guides

Issue 1: High variability in baseline this compound levels across control animals.

This issue often points to underlying, uncontrolled stressors affecting individual animals differently.

Potential Cause Troubleshooting/Optimization Strategy
Insufficient Acclimation Ensure all animals have undergone a sufficient and consistent acclimation period appropriate for the species before any experimental procedures begin. Monitor animals closely during this period for signs of stress.
Handling Stress Implement gentle and consistent handling techniques. Habituate animals to the presence of researchers and the experimental procedures. For repeated measures, consider using less invasive sampling methods if possible.
Subtle Environmental Stressors Systematically review the animal housing and experimental environment for potential stressors such as inconsistent light cycles, temperature fluctuations, or nearby sources of noise and vibration.
Social Stress For group-housed animals, observe for signs of social hierarchy disputes or aggression. If necessary, house animals individually or in stable, compatible pairs.

Troubleshooting_Workflow Start High Variability in Baseline This compound Levels CheckAcclimation Review Acclimation Protocol Start->CheckAcclimation CheckHandling Evaluate Handling Procedures Start->CheckHandling CheckEnvironment Assess Environmental Conditions Start->CheckEnvironment CheckSocial Observe Social Interactions Start->CheckSocial ImplementChanges Implement Protocol Refinements CheckAcclimation->ImplementChanges CheckHandling->ImplementChanges CheckEnvironment->ImplementChanges CheckSocial->ImplementChanges Remeasure Re-measure Baseline This compound Levels ImplementChanges->Remeasure

Issue 2: Unexpected spike in this compound levels during a non-stressful experimental procedure.

Even seemingly benign procedures can be perceived as stressful by animals.

Potential Cause Troubleshooting/Optimization Strategy
Novelty of Procedure Habituate the animals to all aspects of the experimental procedure, including the room, the equipment, and the researchers, over several days before the actual experiment.
Restraint If restraint is necessary, use the least restrictive method possible and habituate the animals to the restraint device. Consider positive reinforcement training to encourage voluntary cooperation.
Injection Stress If administering substances, consider less invasive routes than injections, such as voluntary oral consumption. If injections are unavoidable, ensure they are performed quickly and skillfully by trained personnel.
Blood Sampling The method of blood collection can be a significant stressor. If possible, use methods that minimize handling and restraint. For chronic studies, consider non-invasive methods for monitoring stress hormones, such as collecting fecal or urine samples.

Detailed Experimental Protocols

Protocol 1: Minimizing Handling Stress During Blood Collection for this compound Measurement

This protocol is designed to reduce the acute stress response associated with blood sampling.

  • Habituation:

    • For at least five days prior to the experiment, handle the animals daily in the same manner as will be done during the blood collection procedure.

    • Habituate the animals to the experimental room and any restraint devices that will be used.

  • Sampling Procedure:

    • Work quickly and efficiently to minimize the duration of handling and restraint.

    • Use a consistent and gentle handling technique for all animals.

    • For species where it is feasible, consider using a protocol that does not require restraint, such as training for voluntary blood collection.

  • Control Group:

    • Include a "no-handling" control group that is sampled at the same time points but without the experimental manipulation to assess the baseline this compound levels in the absence of procedural stress.

  • Post-Procedure:

    • Return the animal to its home cage immediately after the procedure.

    • Minimize disturbances to the animal for a period following the procedure.

Protocol 2: Acclimation of Fish to a New Environment to Stabilize Baseline this compound

This protocol is adapted from studies on mitigating post-transport stress in fish.

  • Initial Transfer:

    • Upon arrival, float the sealed transport bags in the destination tank for 15-20 minutes to equalize the water temperature.

  • Water Parameter Equalization:

    • Over a period of 30-60 minutes, gradually add small amounts of water from the destination tank to the transport bag. This allows the fish to acclimate to differences in pH and other water chemistry parameters.

  • Release:

    • Gently release the fish into the destination tank.

  • Post-Release Acclimation Period:

    • Allow for a minimum of 72 hours of undisturbed acclimation before initiating any experimental procedures. For some species and experimental designs, a longer period of up to 12 days may be necessary for complete physiological stabilization.

  • Monitoring:

    • During the acclimation period, monitor the fish for normal behavior such as swimming, feeding, and social interactions.

Quantitative Data Summary

The following table summarizes data from a study on the effects of acute air exposure stress on plasma cortisol and hypothalamic arginine this compound (avt) mRNA expression in gilthead sea bream.

Time Post-StressPlasma Cortisol (ng/mL)Hypothalamic avt mRNA Expression (relative to control)
0 min (Control) ~251.0
15 min ~150~1.5
30 min ~175~2.0
1 hour ~125~2.5
2 hours ~100~2.0
4 hours ~75~1.5
8 hours ~50~1.0

Data are approximate values interpreted from graphical representations in the source study and are for illustrative purposes.

This data demonstrates a rapid increase in both plasma cortisol and hypothalamic avt mRNA expression following an acute stressor, with levels gradually returning to baseline over several hours.

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow_Stress_Control cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase AnimalArrival Animal Arrival Acclimation Acclimation Period (Species-specific duration) AnimalArrival->Acclimation Habituation Habituation to Handling & Procedures Acclimation->Habituation ControlGroup Control Group (No Stressor) Habituation->ControlGroup ExperimentalGroup Experimental Group (Stress Protocol) Habituation->ExperimentalGroup SampleCollection Sample Collection (e.g., Blood, Brain Tissue) ControlGroup->SampleCollection ExperimentalGroup->SampleCollection VasotocinAssay This compound Measurement (EIA, HPLC, etc.) SampleCollection->VasotocinAssay DataAnalysis Data Analysis & Comparison VasotocinAssay->DataAnalysis

References

What are the strategies for improving the solubility and stability of vasotocin peptides?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility and stability of vasotocin peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its solubility and stability critical for research?

Arginine this compound (AVT) is a nonapeptide hormone, the evolutionary ancestor of oxytocin and vasopressin, that plays crucial roles in social behavior and physiological functions in non-mammalian vertebrates.[1][2][3] Like other peptides, its efficacy in experiments and as a potential therapeutic agent is highly dependent on its ability to remain soluble and stable in aqueous solutions. Poor solubility can lead to inaccurate concentration measurements and loss of material, while instability can result in degradation, loss of biological activity, and the formation of potentially confounding by-products.[4][5]

Q2: What are the primary challenges affecting the solubility of this compound peptides?

The main challenges in solubilizing this compound and other peptides stem from their amino acid composition and structure:

  • Hydrophobicity: A high percentage of hydrophobic amino acids can cause the peptide to aggregate in aqueous solutions.

  • Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net charge.

  • Secondary Structure: The formation of secondary structures like β-sheets can promote self-association and aggregation, leading to poor solubility.

Q3: What chemical and physical factors influence the stability of this compound peptides?

This compound peptides are susceptible to several degradation pathways:

  • pH: Extreme pH levels can catalyze the hydrolysis of peptide bonds. The stability of related peptides like oxytocin is shown to be optimal at a slightly acidic pH (around 3.5-4.5).

  • Temperature: Elevated temperatures accelerate degradation reactions. For long-term storage, peptides should be kept as a lyophilized powder at -20°C or lower.

  • Oxidation: Residues like Cysteine (which forms the critical disulfide bridge in this compound), Methionine, and Tryptophan are prone to oxidation, especially in the presence of oxygen.

  • Enzymatic Degradation: Proteases present in biological samples (e.g., plasma, tissue homogenates) can rapidly cleave the peptide.

  • Physical Instability: This includes aggregation, precipitation, and adsorption to surfaces, all of which lead to a loss of active peptide from the solution.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound peptides.

Issue 1: My lyophilized this compound peptide will not dissolve.

If you are having trouble dissolving your lyophilized this compound peptide, follow this systematic approach. Always start with a small amount of the peptide for solubility testing before dissolving the entire batch.

Troubleshooting Workflow for Peptide Solubilization

G start Start: Lyophilized this compound Peptide charge Determine Net Charge of Peptide (Acidic, Basic, or Neutral) start->charge basic_peptide Basic Peptide (Net Charge > 0) charge->basic_peptide Basic acidic_peptide Acidic Peptide (Net Charge < 0) charge->acidic_peptide Acidic neutral_peptide Neutral/Hydrophobic Peptide (Net Charge = 0 or >25% hydrophobic residues) charge->neutral_peptide Neutral water Try Sterile Deionized Water basic_peptide->water acidic_peptide->water organic_solvent Dissolve in minimal DMSO (<50 µL) then add dropwise to aqueous buffer neutral_peptide->organic_solvent sonicate1 Sonication / Gentle Vortexing water->sonicate1 acetic_acid Add 10% Acetic Acid (dropwise) sonicate1->acetic_acid Insoluble (Basic Peptide) base Add 0.1% Ammonium Hydroxide or 10% Ammonium Bicarbonate (dropwise) sonicate1->base Insoluble (Acidic Peptide) success Peptide Dissolved sonicate1->success Soluble acetic_acid->success Soluble fail Consult Manufacturer / Consider Synthesis Modification acetic_acid->fail Insoluble base->success Soluble base->fail Insoluble organic_solvent->success Soluble organic_solvent->fail Insoluble

Caption: Decision tree for troubleshooting this compound peptide solubility issues.

Experimental Protocol: Step-by-Step Peptide Solubilization

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Determine Peptide Charge: Calculate the net charge of your specific this compound analogue at neutral pH.

    • Positively charged (basic) residues: K, R, H (+1 each), free N-terminus (+1).

    • Negatively charged (acidic) residues: D, E (-1 each), free C-terminus (-1).

    • This compound (CYIQNCPRG-NH2) has a net charge of +1 at neutral pH due to the Arginine (R) residue, making it a basic peptide.

  • Initial Solvent Choice: For a basic peptide like this compound, first attempt to dissolve it in sterile, deionized water.

  • Enhance Dissolution: If solubility is poor, use sonication or gentle vortexing to aid dissolution.

  • pH Adjustment (if needed):

    • For basic peptides that are insoluble in water, add a small amount (a few drops) of 10% aqueous acetic acid to lower the pH.

    • For acidic peptides , add a small amount of 0.1% aqueous ammonia or 10% ammonium bicarbonate to raise the pH.

  • For Highly Hydrophobic Peptides: If the peptide is neutral or very hydrophobic, dissolve it first in a minimal volume of an organic solvent like DMSO (e.g., 50 µl). Once fully dissolved, add this solution dropwise to your aqueous buffer while vortexing. Note: Avoid using DMSO with peptides containing Cysteine if oxidation is a concern.

Issue 2: My this compound solution is clear initially but becomes cloudy or shows precipitation over time.

This indicates either physical aggregation or chemical degradation leading to insoluble products.

Causes and Solutions for Peptide Aggregation/Precipitation

Potential Cause Explanation Recommended Solution(s)
Sub-optimal pH The solution pH is near the peptide's isoelectric point (pI), minimizing electrostatic repulsion and promoting aggregation.Adjust the pH of the buffer to be at least 1-2 units away from the pI. For basic peptides like this compound, a slightly acidic buffer (e.g., pH 4-6) is often optimal.
High Concentration Peptide-peptide interactions, especially hydrophobic ones, are more likely at higher concentrations, leading to self-assembly and aggregation.Work with the lowest feasible concentration. If a stock solution is needed, prepare it at a high concentration in a solubilizing agent (like DMSO or acidic water) and dilute it into the final aqueous buffer just before use.
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation and degradation.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Ionic Strength High salt concentrations can sometimes "salt out" peptides, reducing solubility. Conversely, for some peptides, salts can shield charges and prevent aggregation.Test a range of buffer ionic strengths to find the optimal condition for your specific this compound analogue. Avoid using buffers like PBS for initial reconstitution as salts can hinder solubility.
Issue 3: How can I improve the stability of this compound in my experiments, especially in biological fluids?

Improving stability involves both chemical modification of the peptide and optimization of the formulation.

Strategies to Enhance this compound Stability

Strategy Description Examples & Outcomes
Chemical Modification
N- and C-Terminal ModificationCapping the ends of the peptide protects against degradation by exopeptidases.N-terminal deamination (as in Desmopressin) or acetylation, and C-terminal amidation (already present in native this compound) significantly increase stability.
D-Amino Acid SubstitutionReplacing L-amino acids at cleavage-susceptible sites with D-amino acids enhances resistance to proteases.The substitution of L-Arg with D-Arg at position 8 in Desmopressin dramatically improves its proteolytic stability and extends its half-life.
PEGylationCovalently attaching polyethylene glycol (PEG) chains increases the peptide's size, protecting it from renal clearance and enzymatic degradation.PEGylation has been shown to increase the stability of oxytocin at high temperatures.
Formulation Strategy
pH OptimizationMaintaining the solution at the pH of maximum stability minimizes degradation pathways like hydrolysis and deamidation.Studies on oxytocin show degradation is slowest at pH 3.5. The optimal pH must be determined empirically for each this compound analogue.
Lyophilization with ExcipientsFreeze-drying removes water, halting hydrolytic degradation. Adding cryoprotectants (bulking agents) like sucrose, mannitol, or trehalose protects the peptide during freezing and improves the stability and reconstitution of the lyophilized cake.A stable lyophilized formulation of Vasoactive Intestinal Peptide (VIP) was successfully developed using sucrose as a bulking agent.
Use of Co-solvents / StabilizersAdding agents like glycerol, polyols, or certain amino acids (e.g., arginine) can inhibit aggregation and improve stability in aqueous solutions.Arginine is a common excipient used to reduce aggregation in protein and peptide formulations.

Key Experimental Protocols & Methodologies

Protocol: Assessment of Peptide Stability by RP-HPLC

This protocol outlines a typical workflow for evaluating the stability of a this compound analogue under specific conditions (e.g., in plasma or at a certain pH/temperature).

Workflow for a Peptide Stability Study

G cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_peptide Prepare this compound Stock Solution spike Spike Peptide into Matrix at Time Zero (T0) prep_peptide->spike prep_matrix Prepare Incubation Matrix (e.g., Plasma, Buffer at target pH) prep_matrix->spike incubate Incubate at Desired Temperature (e.g., 37°C) spike->incubate sampling Withdraw Aliquots at Defined Time Points (T1, T2, T3...Tn) incubate->sampling quench Quench Reaction (e.g., add Acetonitrile/TCA) sampling->quench centrifuge Centrifuge to Remove Precipitate quench->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc peak_area Measure Peak Area of Parent Peptide hplc->peak_area plot Plot % Remaining vs. Time peak_area->plot half_life Calculate Degradation Rate / Half-life plot->half_life

Caption: General workflow for conducting a this compound peptide stability assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the this compound peptide in a suitable solvent (e.g., water with 0.1% TFA).

    • Prepare the incubation medium (e.g., rat plasma, simulated intestinal fluid, or a buffer at a specific pH).

  • Initiation of Experiment:

    • Pre-warm the incubation medium to the desired temperature (e.g., 37°C).

    • Spike the this compound stock solution into the medium to achieve the final target concentration. This is your T=0 sample.

    • Immediately withdraw an aliquot from the T=0 sample and quench the reaction by adding it to a tube containing a quenching solution (e.g., acetonitrile or trichloroacetic acid) to precipitate proteins and stop enzymatic activity.

  • Incubation and Sampling:

    • Continue incubating the main sample at the desired temperature.

    • Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes). Quench each aliquot immediately as described above.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject the samples onto a reverse-phase HPLC system (e.g., a C18 column).

    • Use a gradient elution method, for example, with Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Monitor the elution profile using a UV detector at ~220-280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound peptide based on its retention time from a standard.

    • Quantify the peak area at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time. The slope of this line can be used to determine the degradation rate constant and the half-life (t½ = 0.693 / rate constant).

Comparison of Analytical Techniques for Characterization
Technique Primary Use Case Information Provided Advantages Limitations
RP-HPLC Purity assessment, quantification, stability studies.Purity (%), concentration, detection of degradation products.Robust, reproducible, widely available, quantitative.Limited structural information, may require method development.
Mass Spectrometry (MS) Identity confirmation, impurity identification, metabolite analysis.Exact molecular weight, amino acid sequence confirmation, identification of modifications and degradation products.High sensitivity and specificity, provides detailed structural data.Can be less quantitative than HPLC unless coupled (LC-MS), complex mixtures can be challenging.
Circular Dichroism (CD) Secondary structure analysis, conformational stability.Information on α-helix, β-sheet, and random coil content.Sensitive to changes in peptide conformation, useful for studying aggregation.Requires higher concentrations, provides low-resolution structural data.
Dynamic Light Scattering (DLS) Aggregation analysis.Measures the size distribution of particles (aggregates) in solution.Fast and non-invasive way to detect the onset of aggregation.Not suitable for distinguishing between different types of aggregates, sensitive to dust and contaminants.

Signaling Pathway Visualization

This compound receptors, like their vasopressin and oxytocin counterparts, are G-protein coupled receptors (GPCRs). Many this compound receptors signal through the Gαq pathway, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

This compound Gαq Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VT This compound VTR This compound Receptor (GPCR) VT->VTR Binds Gq Gαq Protein VTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca CellularResponse Cellular Response Ca->CellularResponse Modulates PKC->CellularResponse Phosphorylates Targets

Caption: Simplified diagram of the this compound Gαq-mediated signaling cascade.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the statistical analysis of vasotocin-related behavioral data. It includes frequently asked questions, troubleshooting guides for common statistical challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common statistical challenges when analyzing this compound-related behavioral data?

Researchers often encounter several statistical hurdles in behavioral neuroendocrinology. These include dealing with non-normally distributed data, handling repeated measurements from the same subjects, managing small sample sizes, and avoiding pseudo-replication.[1][2][3] Many behavioral studies produce data that violate the assumptions of traditional parametric tests.[4] Furthermore, the inherent variability in animal behavior and the ethical and practical constraints leading to small sample sizes can reduce statistical power, making it difficult to detect true effects.[5]

Q2: My behavioral data is not normally distributed. What should I do?

Non-normal data is a common feature of behavioral research. You have two primary options:

  • Data Transformation: Apply a mathematical function (e.g., log, square root, or arcsine) to your data to make its distribution more normal, allowing for the use of parametric tests.

  • Use Non-parametric Tests: These tests do not assume a normal distribution. They are often based on ranking the data and are generally more robust but can be less powerful than their parametric counterparts.

Q3: How should I analyze data when I have multiple observations from the same animal over time or under different conditions?

This is a repeated measures design. Using standard ANOVAs or t-tests is inappropriate because it violates the assumption of independence and can lead to an inflated rate of false positives. The recommended approaches are:

  • Repeated Measures ANOVA (RM ANOVA): A traditional method used when participants are measured across different time points or conditions.

  • Linear Mixed-Effects Models (LMMs): A more flexible and powerful approach. LMMs can handle missing data points and complex covariance structures, providing simultaneous group-level and individual-level predictions. They are highly recommended for analyzing longitudinal studies.

Q4: My study involves a small sample size. Which statistical methods are most appropriate?

Small sample sizes are a significant challenge in animal research, impacting statistical power. With small samples, the validity of classical tests that rely on large-sample assumptions can be questionable. Consider the following:

  • Non-parametric Tests: These are often preferred for small sample sizes as they make fewer assumptions about data distribution.

  • Randomization or Permutation Tests: These computer-intensive methods do not rely on distributional assumptions and can be more powerful than traditional non-parametric tests for detecting small effect sizes.

  • Effect Size Reporting: In addition to p-values, always report effect sizes (e.g., Cohen's d, eta-squared) to quantify the magnitude of the observed effect, which is particularly important in underpowered studies.

Statistical Method Selection Guide

Research Question & Data StructureRecommended Parametric TestRecommended Non-parametric TestAdvanced Method
Comparing two independent groups (e.g., this compound vs. Vehicle)Independent Samples t-testMann-Whitney U Test-
Comparing two related groups (e.g., Same animal before and after treatment)Paired Samples t-testWilcoxon Signed-Rank Test-
Comparing three or more independent groups (e.g., Vehicle, Low Dose VT, High Dose VT)One-Way ANOVAKruskal-Wallis Test-
Comparing three or more related measurements (e.g., Same animal at Time 0, Time 1, Time 2)Repeated Measures ANOVAFriedman TestLinear Mixed-Effects Model
Investigating the relationship between two continuous variables (e.g., this compound dose and time spent in social contact)Pearson's CorrelationSpearman's Rank Correlation-
Investigating the effect of multiple independent variables on one dependent variable (e.g., Effect of Dose and Sex on social behavior)Factorial ANOVA (e.g., Two-Way ANOVA)-General Linear Model (GLM)

Troubleshooting Common Issues

  • Issue: High Variance in Behavioral Data. Behavioral responses can be highly variable. Ensure standardized experimental conditions, sufficient animal habituation, and control for extraneous variables like time of day, noise, and handler effects.

  • Issue: Multiple Comparisons. Testing multiple hypotheses on the same dataset increases the chance of false positives. Use appropriate corrections like the Bonferroni or False Discovery Rate (FDR) correction when performing multiple post-hoc tests.

  • Issue: Pseudoreplication. This occurs when observations are treated as independent when they are not (e.g., treating multiple measurements from the same animal as individual data points). This can be addressed by averaging data for each subject before analysis or, more effectively, by using mixed-effects models that account for non-independence.

Diagrams and Workflows

This compound V1a Receptor Signaling Pathway

The diagram below illustrates the canonical G-protein coupled signaling pathway activated by Arginine this compound (AVT) binding to its V1a-type receptor.

VasotocinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVT AVT V1aR V1a Receptor AVT->V1aR Binds PLC PLC V1aR->PLC Activates Gq/11 PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates CellResponse Cellular Responses (e.g., neurotransmitter release, behavioral modulation) PKC->CellResponse Ca_ER->CellResponse

Caption: Canonical V1a receptor signaling pathway initiated by this compound.

Statistical Analysis Decision Tree

This flowchart guides the selection of an appropriate statistical method based on the experimental design and data characteristics.

StatisticalDecisionTree decision decision result result start Start Analysis decision1 What is your goal? start->decision1 decision2 How many groups? decision1->decision2 Compare Groups result_corr Pearson's Correlation or Spearman's Correlation decision1->result_corr Assess Relationship decision3 Independent or Related Samples? decision2->decision3 Two decision4 Independent or Related Samples? decision2->decision4 Three+ result_ttest Independent t-test or Mann-Whitney U Test decision3->result_ttest Independent result_paired_ttest Paired t-test or Wilcoxon Signed-Rank decision3->result_paired_ttest Related result_anova One-Way ANOVA or Kruskal-Wallis Test decision4->result_anova Independent result_rm_anova Repeated Measures ANOVA or Linear Mixed Model decision4->result_rm_anova Related

Caption: A decision tree for selecting common statistical tests in behavioral analysis.

Experimental Protocol: Social Interaction Test

This protocol details a standard procedure for assessing social behavior in rodents following this compound administration.

Objective

To quantify social affiliative behavior (e.g., investigation time) of a subject animal towards a novel conspecific following central or peripheral administration of Arginine this compound (AVT) or a vehicle control.

Materials
  • Adult male rodents (e.g., mice or voles)

  • Arginine this compound (AVT)

  • Sterile saline (vehicle)

  • Three-chambered social interaction apparatus

  • Video recording equipment and analysis software (e.g., EthoVision, ANY-maze)

  • Standard animal handling and injection supplies

Experimental Workflow

ExperimentalWorkflow cluster_pre_test Phase 1: Preparation cluster_test Phase 2: Treatment & Testing cluster_post_test Phase 3: Analysis process process decision decision output output p1 Animals singly housed and habituated to handling p2 Habituate subject to test arena (10 min) p1->p2 p3 Administer AVT or Vehicle (e.g., intracerebroventricularly) p2->p3 p4 Place subject in center chamber. Place novel animal in one side chamber. p3->p4 p5 Record behavior for 10 minutes p4->p5 p6 Score behavioral data (Time in chambers, interaction time) p5->p6 p7 Check data for normality (e.g., Shapiro-Wilk test) p6->p7 p8 Select appropriate statistical test p7->p8 p9 Perform statistical analysis (e.g., Independent t-test) p8->p9 p10 Interpret results and report effect sizes p9->p10

Caption: Workflow for a typical this compound-related social interaction experiment.

Detailed Procedure
  • Animal Habituation: For one week prior to testing, habituate animals to the testing room and gentle handling to reduce stress.

  • Apparatus Habituation (Day of Test): Place the subject animal in the empty three-chambered apparatus and allow free exploration for 10 minutes.

  • Treatment Administration: Randomly assign subjects to receive either an injection of AVT (e.g., 10 ng in 1 µL) or an equal volume of sterile saline (vehicle). A 30-minute waiting period post-injection is common for the peptide to become effective.

  • Social Interaction Test:

    • Place a novel "stranger" animal inside a small wire cage in one of the side chambers. The other side chamber's cage remains empty.

    • Place the subject animal in the central chamber.

    • Remove the dividing doors and allow the subject to explore all three chambers for 10 minutes.

    • Record the entire session via an overhead camera.

  • Data Scoring & Analysis:

    • Use behavioral scoring software to automatically quantify or manually score the duration the subject's head is within a defined proximity zone to each wire cage (social vs. non-social stimulus).

    • Calculate a social preference index: (Time with stranger - Time with empty cage) / (Total time).

    • Check if the data from the two groups (AVT and Vehicle) are normally distributed using a Shapiro-Wilk test.

    • If data are normal, compare the social preference index between the two groups using an Independent Samples t-test .

    • If data are not normal, use a Mann-Whitney U test .

    • Report results including the test statistic, p-value, and an effect size.

References

How to ensure the reproducibility of vasotocin research findings across different studies?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals ensure the reproducibility of their vasotocin research findings.

Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Receptor Binding Assays

Q: Why is my non-specific binding (NSB) signal excessively high?

High non-specific binding can obscure your specific signal. Potential causes and solutions include:

  • Radioligand concentration is too high: Reduce the radioligand concentration. For competition assays, the concentration should be at or below the dissociation constant (Kd)[1].

  • "Sticky" radioligand: Add a small amount of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay buffer to minimize non-specific adherence[1].

  • Inappropriate filter type: Use glass fiber filters pre-treated with polyethyleneimine (PEI) to reduce binding of the radioligand to the filter itself[1].

Q: Why am I observing low or no specific binding?

This can be due to several factors related to your reagents or assay conditions:

  • Low receptor expression: Confirm receptor expression levels in your tissue or cell preparation using a complementary technique like Western Blot. You may need to use a cell line with higher expression or increase the amount of membrane protein in your assay[1].

  • Inactive ligand or receptor: Use fresh stocks of radioligand and unlabeled competitors. Ensure that membrane preparations have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles[1].

  • Assay not at equilibrium: Perform a time-course experiment to determine the optimal incubation time for your specific ligand and receptor.

Q: What could be causing high variability between my replicates?

Inconsistent results can stem from technical errors or reagent instability:

  • Pipetting errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy.

  • Inconsistent washing: Ensure that the vacuum for filtration is applied quickly and consistently for all samples. If using centrifugation, be careful not to disturb the pellet when removing the supernatant.

  • Temperature fluctuations: Use a calibrated incubator or water bath to maintain a constant temperature during incubation.

Immunoassays (RIA & ELISA)

Q: My radioimmunoassay (RIA) is showing low maximum binding and high non-specific binding. What should I do?

This often points to an issue with your radiolabeled ligand:

  • Damaged radioligand: The radioactive tracer may have degraded. Use a fresh, high-purity radioligand. You can also try a pre-incubation step with the antibody and sample before adding the tracer to improve sensitivity.

  • Cross-reactivity: Your antibody may be binding to structurally similar compounds in the sample. Use a highly selective antibody with low cross-reactivity.

Q: I am not getting a signal or a very weak signal in my ELISA.

Several factors could be at play:

  • Incorrect reagent usage: Double-check that all reagents were prepared correctly and added in the proper order as per the protocol.

  • Insufficient antibody concentration: The concentration of the primary or secondary antibody may be too low. Titrate your antibodies to find the optimal concentration.

  • Improper antigen coating: Ensure that the antigen is properly adhering to the plate. You can try longer coating times or different coating buffers.

Q: My ELISA has high background signal.

High background can be caused by:

  • Insufficient washing or blocking: Increase the number and duration of wash steps. Also, ensure your blocking buffer is effective and that the wells are completely blocked.

  • High antibody concentration: The concentration of your primary or secondary antibody might be too high, leading to non-specific binding.

  • Contaminated reagents: Use fresh, clean reagents and glassware to avoid contamination.

Behavioral Assays

Q: My this compound administration is not producing the expected behavioral effects.

The lack of a behavioral response can be due to a variety of factors:

  • Dosage and administration route: The dose of this compound may be too low or too high. The route of administration (e.g., intracerebroventricular vs. peripheral) will also significantly impact the outcome. Conduct dose-response studies to determine the optimal concentration and delivery method for your species and research question.

  • Social and environmental context: The social environment (e.g., presence of a mate or rival) and testing conditions can significantly influence the behavioral effects of this compound. Standardize your experimental conditions and report them in detail.

  • Species, sex, and seasonal differences: The effects of this compound can vary dramatically between species, between males and females, and even depending on the time of year. These factors must be carefully considered in your experimental design.

Q: How can I minimize stress in my animals to ensure reliable behavioral data?

Animal stress can be a major confounding factor in behavioral studies.

  • Habituation: Allow animals to acclimate to the testing environment and handling procedures before the experiment begins.

  • Consistent handling: Handle all animals in the same gentle manner to minimize stress.

  • Stable environment: Maintain consistent housing conditions, including cage size, temperature, humidity, and light-dark cycles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors contributing to the lack of reproducibility in this compound research?

Several factors can contribute to poor reproducibility, including:

  • Biological Variables: Species, sex, age, genetic background, and hormonal status of the animals can all influence the effects of this compound.

  • Experimental Design: Poorly defined control groups, lack of randomization, and insufficient statistical power can lead to unreliable results.

  • Methodological Details: Incomplete reporting of experimental protocols, including the source of reagents and specific parameters of assays, makes it difficult for other researchers to replicate the findings.

  • Environmental Factors: Variations in housing conditions, handling procedures, and the social environment of the animals can introduce variability.

Q2: How can I select the appropriate animal model for my this compound research?

The choice of animal model is critical and depends on your research question. Consider the following:

  • Species-specific behaviors: Different species exhibit different social and reproductive behaviors that are modulated by this compound. Choose a species that is well-suited to the behavior you are investigating.

  • Genetic background: The genetic makeup of an animal can influence its response to this compound. Use well-characterized strains whenever possible.

  • Relevance to human physiology: If your research has translational goals, consider using a model where the this compound/vasopressin system shares similarities with that of humans.

Q3: What is the importance of antibody validation in this compound research?

Antibody validation is crucial for ensuring the specificity and reliability of immunoassays and immunohistochemistry.

  • Specificity: You must confirm that your antibody specifically binds to this compound and does not cross-react with other peptides, such as vasopressin or oxytocin, which can lead to inaccurate results.

  • Reproducibility: Using a validated antibody ensures that your results are consistent and can be replicated by other researchers.

Q4: How should I handle and store my this compound samples?

Proper sample handling and storage are essential to prevent degradation of the peptide.

  • Collection: Collect samples (e.g., plasma, cerebrospinal fluid, tissue) using appropriate methods to minimize contamination and degradation. For blood samples, use tubes containing EDTA and centrifuge at 4°C.

  • Storage: Aliquot samples to avoid multiple freeze-thaw cycles and store them at -80°C for long-term stability.

Quantitative Data Summary

Table 1: this compound/Vasopressin Receptor Binding Affinities (Ki in nM)

LigandReceptorSpeciesKi (nM)
OxytocinOTRSyrian Hamster4.28
Arginine Vasopressin (AVP)OTRSyrian Hamster36.06
Manning CompoundOTRSyrian Hamster213.8
OxytocinV1aRSyrian Hamster495.2
Arginine Vasopressin (AVP)V1aRSyrian Hamster4.70
Manning CompoundV1aRSyrian Hamster6.87
Arginine this compound (AVT)cV1bRChicken-
Manning CompoundcV1bRChickenHigher affinity than AVT

Table 2: Effective Doses of this compound in Behavioral Studies

SpeciesBehaviorDoseRoute of AdministrationEffect
Zebra Finch (Male)Courtship1320 ngSubcutaneous (osmotic minipump)Reduced singing and courtship displays
White-crowned Sparrow (Female)SingingNot specifiedIntraventricular infusionIncreased number of songs and other vocalizations
Weakly electric fish (Brachyhypopomus gauderio)Electric Organ Discharge (EOD) rate1 µg/g body weightIntraperitoneal injectionIncreased EOD rate
Zebrafish (Female)Courtship (quivering)Not applicable (knock-out model)Genetic ablationReduced quivering behavior

Experimental Protocols

Protocol 1: this compound Radioimmunoassay (RIA)

This protocol outlines the general steps for performing a competitive radioimmunoassay to quantify this compound levels in biological samples.

Materials:

  • This compound antibody

  • Radiolabeled this compound (e.g., ¹²⁵I-AVT)

  • This compound standards

  • Sample (e.g., plasma, tissue extract)

  • Assay buffer

  • Second antibody (for precipitation)

  • Gamma counter

Procedure:

  • Sample Preparation: Extract this compound from the sample using a method like reverse-phase liquid chromatography to remove interfering substances.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.

  • Assay Setup: In assay tubes, combine the this compound antibody, a known amount of radiolabeled this compound, and either the standard or the extracted sample.

  • Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody.

  • Separation: Add a second antibody to precipitate the antibody-bound this compound. Centrifuge to pellet the precipitate.

  • Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the this compound standards. Use this curve to determine the concentration of this compound in your samples.

Protocol 2: In Vivo Administration of this compound for Behavioral Studies

This protocol provides a general workflow for administering this compound to animals to study its effects on behavior.

Materials:

  • Arginine this compound (AVT)

  • Sterile saline or appropriate vehicle

  • Syringes and needles or osmotic minipumps

  • Animal model

  • Behavioral testing apparatus

Procedure:

  • Animal Preparation: House animals under controlled environmental conditions and allow for an acclimation period. Handle animals gently to minimize stress.

  • This compound Preparation: Dissolve AVT in sterile saline or the appropriate vehicle to the desired concentration.

  • Administration: Administer AVT via the chosen route (e.g., subcutaneous injection, intraperitoneal injection, or continuous infusion via an osmotic minipump). For central administration, stereotaxic surgery for cannula implantation is required.

  • Behavioral Testing: At a predetermined time after administration, place the animal in the behavioral testing apparatus and record the relevant behaviors.

  • Data Analysis: Score and analyze the behavioral data using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

This compound Receptor Signaling Pathways

Vasotocin_Signaling

Experimental Workflow for a this compound Behavioral Study

Behavioral_Workflow start Start: Experimental Design animal_model Select Animal Model start->animal_model housing Standardized Housing and Acclimation animal_model->housing randomization Randomly Assign to Treatment Groups housing->randomization control control randomization->control treatment_group treatment_group randomization->treatment_group behavioral_testing Behavioral Testing data_collection Data Collection and Scoring behavioral_testing->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Interpretation of Results statistical_analysis->results end End: Conclusion results->end control->behavioral_testing treatment_group->behavioral_testing

References

Validation & Comparative

Vasopressin Antibody Cross-Reactivity with Vasotocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, endocrinology, and drug development, the specificity of immunoassays is paramount for generating reliable and reproducible data. When studying vasopressin (AVP), a key neuropeptide in mammals, the potential for antibody cross-reactivity with its non-mammalian homolog, vasotocin (AVT), is a critical consideration. This guide provides a comparative analysis of the cross-reactivity of commercially available vasopressin antibodies with this compound, supported by experimental data and detailed protocols.

Understanding the Structural Homology

Arginine vasopressin (AVP) and arginine this compound (AVT) are structurally similar nonapeptides, differing by only a single amino acid at position 8 in most species. This high degree of homology presents a challenge for developing highly specific antibodies that can distinguish between the two molecules, particularly in comparative studies across different vertebrate species.

Quantitative Comparison of Cross-Reactivity

The cross-reactivity of an antibody is typically determined using competitive immunoassays, such as ELISA or RIA. In these assays, the ability of this compound to compete with vasopressin for binding to the antibody is measured. The percentage of cross-reactivity is calculated based on the concentration of each peptide required to achieve 50% inhibition of the signal.

Below is a summary of reported cross-reactivity data for several vasopressin antibodies with this compound:

Antibody/Kit NameAssay TypeReported Cross-Reactivity with this compoundReference/Source
[Arg8]-Vasopressin (AVP) Fluorescent EIA KitFEIA54%Phoenix Pharmaceuticals
DetectX® Arg8-Vasopressin (AVP) Immunoassay KitELISA26.2%Arbor Assays
Rabbit anti-AVP AntiserumRIA30%[1]
Rabbit anti-AVP Antiserum (TGI)RIA0.6%[2]
Anti-Vasopressin AntibodyRIANot specified for this compoundMerck Millipore (AB1565)

Note: Cross-reactivity data can be lot-specific and may vary between experiments. It is crucial to validate antibody performance in your specific application.

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust experimental design. Below are generalized protocols for competitive ELISA and RIA, which can be adapted to assess the cross-reactivity of vasopressin antibodies with this compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of a vasopressin antibody.

Materials:

  • 96-well microtiter plates

  • Vasopressin-specific primary antibody

  • Vasopressin standard

  • This compound standard

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with a capture antibody (e.g., goat anti-rabbit IgG) or directly with the vasopressin antigen, diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the vasopressin standard and the this compound standard in assay buffer.

    • In a separate plate or tubes, pre-incubate the vasopressin primary antibody with the standard dilutions or the this compound dilutions for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked microplate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the peptide concentration for both vasopressin and this compound. Determine the concentration of each peptide that gives 50% of the maximum binding (IC50). Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity = (IC50 of Vasopressin / IC50 of this compound) x 100)

Radioimmunoassay (RIA) Protocol

This protocol provides a general framework for a competitive RIA to assess cross-reactivity.

Materials:

  • Polypropylene assay tubes

  • Vasopressin-specific primary antibody

  • Radiolabeled vasopressin (e.g., ¹²⁵I-AVP)

  • Vasopressin standard

  • This compound standard

  • Assay buffer (e.g., phosphate buffer with BSA)

  • Precipitating agent (e.g., second antibody and polyethylene glycol)

  • Gamma counter

Procedure:

  • Assay Setup: To assay tubes, add assay buffer, the vasopressin primary antibody, and either the vasopressin standard dilutions or the this compound standard dilutions.

  • Incubation: Vortex the tubes and incubate for 24 hours at 4°C.

  • Addition of Radiolabel: Add a known amount of radiolabeled vasopressin to each tube.

  • Incubation: Vortex and incubate for another 24-48 hours at 4°C.

  • Separation of Bound and Free Antigen: Add the precipitating agent to separate the antibody-bound radiolabeled antigen from the free radiolabeled antigen. Centrifuge the tubes.

  • Data Acquisition: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Plot the percentage of bound radiolabeled vasopressin against the log of the peptide concentration for both vasopressin and this compound. Determine the IC50 values and calculate the percent cross-reactivity as described in the ELISA protocol.

Signaling Pathways of Vasopressin and this compound

Both vasopressin and this compound exert their physiological effects by binding to G protein-coupled receptors (GPCRs). In mammals, there are three main vasopressin receptor subtypes: V1a, V1b, and V2. This compound can also bind to these receptors, initiating similar downstream signaling cascades.

Gq_Signaling_Pathway V1a Receptor Signaling Pathway AVP_AVT Vasopressin (AVP) / This compound (AVT) V1aR V1a Receptor (GPCR) AVP_AVT->V1aR Gq Gq Protein V1aR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, Glycogenolysis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: V1a Receptor Signaling Pathway.

Gs_Signaling_Pathway V2 Receptor Signaling Pathway AVP_AVT Vasopressin (AVP) / This compound (AVT) V2R V2 Receptor (GPCR) AVP_AVT->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Aquaporin Aquaporin-2 Translocation PKA->Aquaporin Cellular_Response Cellular Response (e.g., Water Reabsorption) Aquaporin->Cellular_Response

Caption: V2 Receptor Signaling Pathway.

Conclusion

The cross-reactivity of vasopressin antibodies with this compound is a significant factor that researchers must consider, especially in comparative and evolutionary studies. The data presented in this guide highlight the variability in cross-reactivity among different commercially available antibodies and assay formats. It is imperative for researchers to carefully select and validate their antibodies to ensure the specificity and accuracy of their findings. The provided experimental protocols offer a framework for conducting such validation studies in the laboratory. A thorough understanding of both antibody specificity and the underlying signaling pathways is essential for advancing our knowledge of the physiological roles of vasopressin and this compound.

References

A Comparative Guide to Vasotocin and its Mammalian Homolog, Vasopressin: Functional Distinctions for Researchers and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the functional divergences between the non-mammalian neurohypophysial hormone, vasotocin, and its mammalian counterpart, vasopressin, is crucial for researchers in neuroscience, endocrinology, and pharmacology. This guide provides a comprehensive comparison of their physiological roles, receptor interactions, and signaling pathways, supported by quantitative data and detailed experimental methodologies.

Arginine this compound (AVT), the ancestral neurohypophysial peptide in non-mammalian vertebrates, and its mammalian homolog, arginine vasopressin (AVP), are critical regulators of a wide array of physiological processes and behaviors.[1][2] While structurally similar, differing by only a single amino acid, these peptides exhibit significant functional differences that are essential to understand for translational research and drug development. This guide will objectively compare their performance in key functional areas, providing supporting experimental data and methodologies.

Receptor Binding Affinity: A Tale of Two Ligands

The functional specificity of this compound and vasopressin is largely determined by their binding affinity to various receptor subtypes. In mammals, vasopressin interacts with three main receptor subtypes: V1a, V1b (also known as V3), and V2.[3][4] Non-mammalian vertebrates possess a similar, yet distinct, set of this compound receptors, often designated as VT1 (V1a-like), VT2 (V1b-like), and VT4 (V2-like), among others.[5]

The following table summarizes the binding affinities (Ki values) of vasopressin and related ligands to human and hamster receptors. A comprehensive comparative table including this compound binding to its native receptors is challenging to construct due to the diversity of receptor subtypes across non-mammalian species and the varied experimental conditions reported in the literature. However, available data indicates that both peptides generally exhibit the highest affinity for their cognate receptors.

LigandReceptorSpeciesKi (nM)Reference(s)
Arginine Vasopressin (AVP)V1aRHamster4.70
Arginine Vasopressin (AVP)OTRHamster36.1
Oxytocin (OT)V1aRHamster495.2
Oxytocin (OT)OTRHamster4.28
Manning Compound (V1aR antagonist)V1aRHamster6.87
Manning Compound (V1aR antagonist)OTRHamster213.8
d[Cha4]AVP (V1a agonist)V1aRHuman0.24
d[Cha4]AVP (V1a agonist)V2RHuman138
d[Cha4]AVP (V1a agonist)OTRHuman2.5
dDAVP (V2 agonist)V1aRHuman62.4
dDAVP (V2 agonist)V2RHuman23.3
dDAVP (V2 agonist)OTRHuman>1000

Functional Divergence in Water Balance and Osmoregulation

A primary and evolutionarily conserved function of the this compound/vasopressin lineage is the regulation of water and salt balance. However, the specific mechanisms and quantitative effects differ between this compound in non-mammalian vertebrates and vasopressin in mammals.

Vasopressin, acting on V2 receptors in the kidney's collecting ducts, promotes water reabsorption, leading to the concentration of urine. This antidiuretic effect is a cornerstone of mammalian water homeostasis. In contrast, this compound in many non-mammalian species, such as amphibians and birds, not only has antidiuretic effects but can also influence ion transport and, in some cases, even induce a diuretic effect at higher doses.

PeptideSpeciesExperimental ConditionKey Quantitative FindingReference(s)
Arginine VasopressinHumanDehydrationA 1% increase in plasma osmolality can increase plasma AVP by 1 pg/mL, significantly altering urine concentration.
Arginine VasopressinDogIntravenous infusionAVP is 5 to 6 times more potent than lysine vasopressin in its antidiuretic effect.
Arginine this compoundHenIntravenous injectionLow doses (0.025-0.25 µg/kg) decreased urine volume, while high doses (2.5-25 µg/kg) dramatically increased urine volume.
Arginine this compoundFrog (Rana esculenta)In vivo administrationAVT induced antidiuresis and influenced sodium and potassium excretion.

Modulation of Social Behavior: A Complex and Evolving Picture

Both this compound and vasopressin are potent modulators of social behaviors, including aggression, affiliation, and social recognition. However, their effects are often species-specific, sex-specific, and context-dependent.

In mammals, vasopressin, primarily acting through the V1a receptor in brain regions like the lateral septum and amygdala, is strongly implicated in male social behaviors, including aggression and pair bonding. In non-mammalian vertebrates, this compound plays a similarly crucial role in regulating social interactions. For instance, in various bird species, AVT influences territoriality, courtship, and flocking behavior.

PeptideSpeciesBehavior AssessedKey Quantitative FindingReference(s)
Arginine VasopressinRat (juvenile)Social PlayAVP-deficient rats exhibit significantly lower levels of social play behavior.
Arginine VasopressinRat (juvenile)Social PlayAdministration of a V1a receptor antagonist into the lateral septum increased social play in males and decreased it in females.
Arginine this compoundGreen Anole LizardChemosensory BehaviorAVT-treated males were faster to perform tongue flicks towards conspecifics, indicating increased interest in chemical cues.
Arginine this compoundGreen Anole LizardAggressionAVT administration decreased aggression towards a mirror image but had no effect on aggression towards a size-matched male.

Signaling Pathways: Common Themes and Divergent Mechanisms

The intracellular signaling pathways activated by this compound and vasopressin share common themes, primarily involving G-protein coupled receptors (GPCRs). Mammalian vasopressin receptors are well-characterized: V1a and V1b receptors couple to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The V2 receptor, on the other hand, couples to the Gs protein, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.

The signaling pathways of this compound receptors in non-mammalian vertebrates are less uniformly characterized but generally follow a similar pattern. V1a-like receptors (VT1) are typically coupled to the Gq/11 pathway, while V2-like receptors (VT4) are coupled to the Gs pathway.

Vasopressin_Signaling cluster_V1a_V1b V1a/V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1_Receptor V1a/V1b Receptor AVP1->V1_Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates AVP2 Vasopressin V2_Receptor V2 Receptor AVP2->V2_Receptor Gs Gs V2_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Vasotocin_Signaling cluster_VT1 V1a-like (VT1) Receptor Signaling cluster_VT4 V2-like (VT4) Receptor Signaling AVT1 This compound VT1_Receptor V1a-like Receptor AVT1->VT1_Receptor Gq_11_VT Gq/11 VT1_Receptor->Gq_11_VT activates PLC_VT Phospholipase C Gq_11_VT->PLC_VT activates PIP2_VT PIP2 PLC_VT->PIP2_VT hydrolyzes IP3_VT IP3 PIP2_VT->IP3_VT DAG_VT DAG PIP2_VT->DAG_VT Ca_release_VT Ca²⁺ Release IP3_VT->Ca_release_VT induces PKC_VT Protein Kinase C DAG_VT->PKC_VT activates AVT2 This compound VT4_Receptor V2-like Receptor AVT2->VT4_Receptor Gs_VT Gs VT4_Receptor->Gs_VT activates AC_VT Adenylyl Cyclase Gs_VT->AC_VT activates ATP_VT ATP AC_VT->ATP_VT converts cAMP_VT cAMP ATP_VT->cAMP_VT PKA_VT Protein Kinase A cAMP_VT->PKA_VT activates Radioligand_Binding_Assay start Start prepare_membranes Prepare cell membranes expressing the receptor of interest start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end Resident_Intruder_Test start Start singly_house Singly house the 'resident' male mouse for a period to establish territory (e.g., 1-2 weeks) start->singly_house introduce_intruder Introduce a smaller, unfamiliar 'intruder' male mouse into the resident's home cage singly_house->introduce_intruder record_behavior Videorecord the interaction for a set duration (e.g., 10 minutes) introduce_intruder->record_behavior separate_mice Separate the mice record_behavior->separate_mice score_behavior Score the video for aggressive behaviors (e.g., latency to attack, number of attacks, duration of fighting) separate_mice->score_behavior end End score_behavior->end

References

How does the V1a receptor for vasotocin compare to the V1a receptor for vasopressin?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the V1a receptor for arginine vasotocin (VT-V1aR), predominantly found in non-mammalian vertebrates, and the V1a receptor for arginine vasopressin (AVP-V1aR), characteristic of mammals. This comparison focuses on ligand binding, signal transduction, and the experimental methodologies used to characterize these receptors, supported by available experimental data.

Ligand Binding Affinity: A Tale of Two Peptides

The V1a receptors for this compound and vasopressin exhibit a clear co-evolution with their respective endogenous ligands. Generally, each receptor shows a higher affinity for its cognate peptide. While extensive quantitative data for this compound binding to its V1a receptor is less prevalent in readily available literature, studies on non-mammalian species consistently indicate a higher sensitivity of the VT-V1aR to this compound over vasopressin. In contrast, the binding affinities of vasopressin and other ligands to the mammalian AVP-V1aR have been more extensively quantified.

Table 1: Ligand Binding Affinities (Ki) at the V1a Receptor

Receptor TypeSpeciesLigandKi (nM)Reference
AVP-V1aRSyrian Hamster (Mesocricetus auratus)Arginine Vasopressin (AVP)4.70[1][2][3]
AVP-V1aRSyrian Hamster (Mesocricetus auratus)Oxytocin (OT)495.2[1][2]
VT-V1aRAmphibian (General)Arginine this compound (AVT)Higher affinity than AVP
VT-V1aRAmphibian (General)Arginine Vasopressin (AVP)Lower affinity than AVT

Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.

Signal Transduction Pathways: A Conserved Mechanism

Both the VT-V1aR and the AVP-V1aR are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of these receptors initiates a well-characterized signaling cascade, leading to an increase in intracellular calcium.

Upon ligand binding, the receptor undergoes a conformational change, activating the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse physiological responses. While this general pathway is conserved, subtle differences in G-protein coupling efficiency or downstream effector engagement between the two receptor types may exist but are not extensively documented in comparative studies.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane V1aR V1a Receptor Gq Gq/11 V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand This compound / Vasopressin Ligand->V1aR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates Response Physiological Response PKC->Response phosphorylates targets

V1a Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for V1a Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the V1a receptor.

1. Objective: To determine the inhibition constant (Ki) of an unlabeled ligand for the V1a receptor by measuring its ability to displace a specific radiolabeled ligand.

2. Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the V1a receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the V1a receptor (e.g., [3H]-SR49059).

  • Test Compound: The unlabeled ligand for which the Ki is to be determined (e.g., this compound or vasopressin).

  • Non-specific Binding Control: A high concentration of an unlabeled reference ligand (e.g., unlabeled AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer and a vacuum filtration manifold.

  • Scintillation Counter and Scintillation Fluid.

3. Methodology:

  • Membrane Preparation:

    • Culture cells expressing the V1a receptor to a high density.

    • Harvest and homogenize the cells in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value).

    • For the determination of total binding, add only the radioligand and membrane preparation.

    • For the determination of non-specific binding, add the radioligand, membrane preparation, and a saturating concentration of the unlabeled reference ligand.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Prepare V1aR-expressing cell membranes Incubation 3. Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare radioligand, test compound dilutions, and buffers Reagent_Prep->Incubation Filtration 4. Rapidly filter to separate bound and free radioligand Incubation->Filtration Counting 5. Quantify radioactivity on filters Filtration->Counting IC50_Calc 6. Calculate IC50 from competition curve Counting->IC50_Calc Ki_Calc 7. Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This protocol describes a functional assay to measure the activation of V1a receptors by monitoring changes in intracellular calcium concentration.

1. Objective: To determine the potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist at the V1a receptor.

2. Materials:

  • Cells: HEK293 or CHO cells stably expressing the V1a receptor.

  • Plates: Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar calcium indicator.

  • Probenecid (optional): To prevent dye leakage from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: Agonists and/or antagonists for the V1a receptor.

  • Fluorescence Plate Reader: With the capability for kinetic reads and automated liquid handling.

3. Methodology:

  • Cell Plating:

    • Seed the V1aR-expressing cells into the microplates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid (if used) in the assay buffer.

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • For agonist testing, add serial dilutions of the agonist to the wells and immediately begin recording the fluorescence intensity over time.

    • For antagonist testing, pre-incubate the cells with the antagonist for a specific period before adding a fixed concentration of a reference agonist (typically at its EC80). Record the fluorescence response.

4. Data Analysis:

  • The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

  • For agonists, plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

  • For antagonists, calculate the percentage of inhibition of the agonist response at each antagonist concentration and determine the IC50 value.

Conclusion

The V1a receptors for this compound and vasopressin share a high degree of structural and functional homology, particularly in their Gq/11-mediated signaling pathway. The primary distinction lies in their ligand selectivity, which is a direct consequence of the co-evolution of these neuropeptides and their receptors across different vertebrate lineages. The experimental protocols provided herein offer robust methods for the further characterization and comparison of these important receptors, which are crucial for understanding their diverse physiological roles and for the development of novel therapeutic agents targeting the vasopressin/vasotocin system.

References

What are the comparative effects of vasotocin and mesotocin on social behavior in amphibians?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current research reveals the distinct and sometimes overlapping roles of the neuropeptides vasotocin (AVT) and mesotocin (MT) in modulating social behaviors in amphibians. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a clear comparison of the effects of these two hormones on parental care, courtship, and aggression, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

Arginine this compound (AVT) and mesotocin (MT) are the amphibian homologues of the mammalian neuropeptides vasopressin (AVP) and oxytocin (OT), respectively.[1] These hormones are known to play crucial roles in regulating a variety of social behaviors across vertebrates.[2] In amphibians, AVT and MT systems are widely distributed throughout the brain and have been implicated in behaviors essential for reproduction and survival.[1] This guide provides a comparative analysis of their effects, highlighting species-specific and context-dependent actions.

Comparative Effects on Social Behaviors

The influence of AVT and MT on amphibian social behavior is multifaceted, with AVT being the more extensively studied of the two. Research indicates that AVT is a key regulator of male reproductive behaviors, while the role of MT is less clear and appears to be more context-dependent.

Parental Care

Direct comparative studies on parental care have yielded significant insights into the differential effects of AVT and MT. A key study on the biparental poison frog, Ranitomeya imitator, provides the most direct quantitative comparison to date.

Table 1: Comparative Effects of this compound (AVT) and Mesotocin (MT) on Parental Care in Ranitomeya imitator

BehaviorTreatmentEffect in MalesEffect in FemalesReference
Intense Egg Care AVTDecreasedDecreased[1]
MTNo significant effectNo significant effect[1]
General Egg Care AVTTrend towards an increaseTrend towards an increase
MTNo significant effectNo significant effect
Tadpole Transport Success AVTNot assessedNot assessed
MTDecreased likelihoodNot assessed

Intense egg care was defined as direct body contact with the clutch, while general egg care involved being within a 2 cm radius of the clutch.

Courtship and Vocalization

AVT has been consistently shown to play a significant role in promoting male courtship behaviors, particularly vocalizations, which are critical for attracting mates.

Table 2: Effects of this compound (AVT) on Male Courtship and Vocalization

SpeciesBehaviorTreatmentEffectReference
Túngara Frog (Physalaemus pustulosus)Advertisement CallingAVT InjectionIncreased probability and decreased latency to call
Cricket Frog (Acris crepitans)Calling BehaviorAVT InjectionIncreased calling rate during and after simulated agonistic encounters
Puerto Rican Coqui (Eleutherodactylus coqui)Advertisement CallingAVT InjectionStimulated calling in non-calling satellite males

There is a notable lack of quantitative data on the effects of mesotocin on amphibian courtship and vocalization.

Aggression

The role of AVT in aggression has been investigated in several amphibian species, with findings suggesting a complex and context-dependent influence. In contrast, there is a significant gap in the literature regarding the effects of mesotocin on amphibian aggression.

Table 3: Effects of this compound (AVT) on Male Aggression

SpeciesBehaviorTreatmentEffectReference
Cricket Frog (Acris crepitans)Aggressive CallingAVT InjectionDid not block aggressive call changes in response to an agonistic stimulus

No direct comparative or quantitative studies on the effects of mesotocin on aggression in amphibians were identified in the current literature search.

Signaling Pathways

Both this compound and mesotocin exert their effects by binding to specific G-protein coupled receptors (GPCRs) in the brain and peripheral tissues. The V1a-type receptor is considered the most important for the behavioral effects of AVT in amphibians.

This compound (V1a Receptor) Signaling Pathway

The amphibian V1a receptor is homologous to the mammalian V1a vasopressin receptor and is coupled to Gq/11 proteins. Activation of the V1a receptor initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Vasotocin_Signaling AVT This compound (AVT) V1aR V1a Receptor AVT->V1aR Gq11 Gq/11 V1aR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Behavior Social Behavior Modulation Ca2->Behavior PKC->Behavior

This compound (AVT) V1a Receptor Signaling Pathway.
Mesotocin Receptor Signaling Pathway

The mesotocin receptor (MTR) in amphibians is homologous to the mammalian oxytocin receptor. Functional characterization has shown that the MTR is coupled to the inositol phosphate/calcium pathway. Similar to the V1a receptor, the MTR likely activates phospholipase C, leading to an increase in intracellular calcium.

Mesotocin_Signaling MT Mesotocin (MT) MTR Mesotocin Receptor (MTR) MT->MTR G_protein G-protein MTR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Behavior Social Behavior Modulation Ca2->Behavior

Mesotocin (MT) Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following protocols are based on the study by Schulte and Summers (2017) on Ranitomeya imitator.

Hormone and Antagonist Preparation and Administration
  • Hormones: Arginine this compound (AVT) and mesotocin (MT) were used.

  • Antagonist: A V1a/V2a receptor antagonist was utilized.

  • Vehicle: Saline solution was used as a control.

  • Administration: Frogs were injected intraperitoneally (IP) with the respective hormone, antagonist, or saline. The volume of the injection was adjusted based on the individual's body weight to ensure a consistent dosage.

Behavioral Observation and Analysis
  • Experimental Setup: Frogs were placed in individual terraria equipped with a water source and a hiding place. A clutch of eggs was also placed in the terrarium.

  • Observation Period: The behavior of the frogs was recorded for a specified period following the injection.

  • Behavioral Scoring: Two types of egg-caring behaviors were quantified:

    • Intense Care: Direct physical contact with the egg clutch.

    • General Care: Remaining within a 2 cm radius of the egg clutch.

  • Tadpole Transport: The success rate of tadpole transportation by males was monitored in the days following the experiment.

  • Statistical Analysis: Non-parametric statistical tests were used to compare the behavioral outcomes between the different treatment groups.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Frogs Acclimatize Frogs Injection Intraperitoneal Injection Frogs->Injection Hormones Prepare Hormone/Antagonist/Saline Injections Hormones->Injection Observation Behavioral Observation in Terraria Injection->Observation Scoring Quantify Parental Care Behaviors Observation->Scoring Stats Statistical Analysis Scoring->Stats Results Compare Treatment Groups Stats->Results

Generalized Experimental Workflow.

Conclusion

The available evidence clearly indicates that this compound is a primary driver of male-typical reproductive behaviors in amphibians, including courtship vocalizations and certain aspects of aggression. The effects of mesotocin are less pronounced and may be inhibitory in some contexts, such as tadpole transport. The direct comparative study on parental care highlights the nuanced and sometimes opposing roles of these two neuropeptides. Future research should focus on direct comparative studies of this compound and mesotocin on a wider range of social behaviors, particularly aggression, and in a greater diversity of amphibian species to fully elucidate their conserved and divergent functions. A deeper understanding of their receptor subtypes and downstream signaling pathways will also be critical for a comprehensive picture of their modulatory roles in amphibian sociality.

References

A Comparative Analysis of Vasotocin and Isotocin in Teleost Fish: Physiological Roles and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate neuroendocrine systems of teleost fish, the nonapeptides arginine vasotocin (VT) and isotocin (IT) stand out as critical regulators of a wide array of physiological processes. These peptides are the teleostean homologs of the well-studied mammalian hormones, arginine vasopressin (AVP) and oxytocin (OXT), respectively.[1][2] Both VT and IT are believed to have evolved from a single ancestral peptide, arginine this compound, highlighting a deep phylogenetic conservation.[1][3] Synthesized primarily within the preoptic area of the hypothalamus, they function as both neuromodulators within the central nervous system and as peripheral hormones released from the neurohypophysis.[4] Their pleiotropic actions span osmoregulation, reproduction, and complex social behaviors, making them key targets for understanding fish physiology and for potential applications in aquaculture and conservation. This guide provides an objective comparison of the physiological roles of VT and IT, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Physiological Roles

The functional distinction between this compound and isotocin, while not absolute, is evident across several key domains. This compound is predominantly associated with stress responses, osmoregulation in hyperosmotic environments, and the expression of male-typical aggressive and courtship behaviors. Isotocin's role, though historically considered more enigmatic, is now understood to be crucial for reproductive processes, particularly in females, and in modulating social and ionoregulatory functions.

Table 1: Comparison of Roles in Osmoregulation
Physiological ParameterThis compound (VT)Isotocin (IT)
Primary Function Antidiuretic; promotes water conservation in hyperosmotic environments.Iono- and osmoregulatory, with roles in both hyper- and hypo-osmotic conditions.
Response to Salinity Plasma levels increase rapidly upon transfer to higher salinity water.Plasma levels may also increase upon transfer to higher salinity, but the response is often slower than VT.
Effect on Kidney Reduces Glomerular Filtration Rate (GFR) and urine production.Less defined, but may influence ion transport.
Effect on Gills Regulates Cl- transport via V1-type receptors, inhibiting Cl- uptake and facilitating Cl- secretion in seawater.In freshwater, has been shown to increase the rate of sodium uptake across the gills. In zebrafish, it controls the differentiation and proliferation of ionocyte progenitors.
Receptor Upregulation V1a2 receptor transcripts in the gill are upregulated following transfer to seawater.Not well characterized.
Table 2: Comparison of Roles in Reproduction
Physiological ParameterThis compound (VT)Isotocin (IT)
Male Behavior Stimulates courtship, territoriality, and aggressive behaviors.In medaka, knockout males showed reduced courtship displays but increased mate-guarding.
Female Behavior Role is less prominent than in males but can influence reproductive success.In medaka, knockout females exhibited a lack of mate preference for familiar males. May regulate female courtship via effects on prostaglandin synthesis.
HPG Axis Regulation Can stimulate the release of Luteinizing Hormone (LH) from the pituitary.Can indirectly promote reproduction by inhibiting the dopamine neurons that suppress LH release.
Gamete/Gonad Function In vitro, stimulated testosterone release from testes in rainbow trout and cichlids. Increased spermatozoa concentration in catfish.In catfish, the density of IT fibers around dopamine neurons peaks during the spawning season, suggesting a critical role in timing reproduction.
Spawning/Fertilization Genetic knockout of the this compound gene in zebrafish resulted in a significant reduction in the number of fertilized eggs per clutch.Can influence uterine-like contractions and spawning reflexes.
Table 3: Comparison of Roles in Social Behavior
Physiological ParameterThis compound (VT)Isotocin (IT)
Dominance & Aggression Strongly linked to dominance and aggression; hypothalamic VT mRNA levels are often higher in dominant males.Less directly linked to aggression, but influences social bonding and preference.
Social Status Can promote a territorial phenotype in non-territorial males. In the cichlid A. burtoni, high VT expression is associated with social dominance.In biparental cichlids, brain IT levels are correlated with the specific breeding phase and parental care behaviors.
Shoaling/Grouping Effects are variable and context-dependent.In zebrafish, the IT system (referred to as the oxytocin system) is a key regulator of social cohesion and preference.

Key Experimental Protocols

The following protocols represent common methodologies used to investigate the function of this compound and isotocin in teleost fish.

Protocol 1: Intraperitoneal (IP) Neuropeptide Administration

This protocol is a standard method for examining the systemic effects of exogenous neuropeptides on behavior and physiology.

  • Objective: To assess the effect of peripherally administered VT or IT.

  • Materials:

    • Arginine this compound (AVT) or Isotocin (IT) peptide (e.g., from Sigma-Aldrich)

    • Sterile teleost saline solution (0.9% NaCl)

    • Anesthetic (e.g., MS-222)

    • 1 mL syringes with fine-gauge needles (e.g., 30-gauge)

    • Recovery tank

  • Methodology:

    • Preparation: Dissolve AVT or IT peptide in sterile saline to the desired concentration (e.g., 1.0 µg/µL). A common dosage is 1.0 µg per gram of body weight.

    • Anesthesia: Anesthetize the fish by immersion in a solution of MS-222 until ventilation rate slows and the fish loses equilibrium.

    • Injection: Weigh the fish to calculate the precise injection volume. Hold the fish ventral side up and insert the needle into the peritoneal cavity, posterior to the pelvic fins, taking care to avoid internal organs.

    • Administration: Slowly inject the calculated volume of the peptide solution or a saline vehicle for the control group.

    • Recovery: Immediately transfer the fish to an aerated recovery tank.

    • Observation: Once fully recovered, transfer the fish to an experimental tank for behavioral observation (e.g., Resident-Intruder Test) or hold for physiological sampling at a predetermined time point.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the abundance of mRNA transcripts for VT, IT, and their receptors in specific tissues.

  • Objective: To quantify changes in gene expression in response to a stimulus (e.g., social interaction, salinity change).

  • Materials:

    • RNA extraction kit (e.g., TRIzol reagent)

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Gene-specific primers (for VT, IT, receptors, and a stable reference gene)

    • Real-time PCR system

  • Methodology:

    • Tissue Sampling: Humanely euthanize the fish and rapidly dissect the tissue of interest (e.g., preoptic area of the brain, gills). Immediately freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.

    • RNA Extraction: Homogenize the tissue and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry.

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA).

    • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and master mix.

    • Thermocycling: Run the samples in a real-time PCR machine using an appropriate cycling protocol.

    • Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.

Signaling Pathways and Experimental Workflows

This compound and Isotocin Signaling

This compound and isotocin exert their effects by binding to specific G-protein coupled receptors (GPCRs) on target cells. Teleost fish possess a diversity of these receptors, including two V1a-type (V1a1, V1a2), at least one V2-type for this compound, and two oxytocin-type receptors for isotocin. The activation of these receptors triggers distinct intracellular signaling cascades.

  • V1a-type and Isotocin Receptors: These receptors typically couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • V2-type Receptors: These receptors couple to Gs proteins, activating adenylyl cyclase (AC). This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).

Vasotocin_Signaling_Pathway cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway VT1 This compound V1aR V1a Receptor VT1->V1aR Gq Gq/11 V1aR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC VT2 This compound V2R V2 Receptor VT2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA

Caption: this compound (VT) signaling via V1a and V2 receptor subtypes.

Isotocin_Signaling_Pathway IT Isotocin ITR Isotocin Receptor (Oxtr) IT->ITR Gq Gq/11 ITR->Gq activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG cleaves PIP2 into Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Cell Proliferation, Contraction) Ca->Response PKC->Response

Caption: Isotocin (IT) signaling primarily through the Gq/11 pathway.

Experimental_Workflow A Hypothesis Formulation (e.g., VT increases aggression) B Experimental Design (Control, VT, IT, Antagonist groups) A->B C Neuropeptide Administration (e.g., IP Injection) B->C D Behavioral Assay (e.g., Resident-Intruder) OR Physiological Challenge (e.g., Salinity Transfer) C->D E Data Collection (Behavioral Scoring / Blood Sampling) D->E F Tissue Collection (Brain, Gills, Gonads) D->F H Statistical Analysis & Interpretation E->H G Molecular & Endocrine Analysis (qPCR, ELISA, etc.) F->G G->H

References

What are the key differences in the neuroanatomical distribution of vasotocin and mesotocin?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroanatomical distribution of vasotocin (VT) and mesotocin (MT), the non-mammalian homologues of vasopressin and oxytocin, respectively. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the distinct locations of the cell bodies and fiber projections of these critical neuropeptidergic systems. Quantitative data are presented in structured tables, and detailed experimental protocols for the cited studies are provided. Visual diagrams generated using Graphviz illustrate the distinct signaling pathways and experimental workflows.

Key Differences in Neuroanatomical Distribution

This compound and mesotocin systems originate primarily from magnocellular and parvocellular neurons within the hypothalamus, but their projections and the locations of additional cell groups show significant divergence and species-specific variations. Generally, both neuropeptides are found in the supraoptic nucleus (SON) and paraventricular nucleus (PVN), from where they project to the neurohypophysis (posterior pituitary) to act as hormones.[1][2] However, they also have extensive intracerebral projections, suggesting their roles as neurotransmitters or neuromodulators in a wide array of behaviors.[1][3]

Hypothalamic Nuclei:

  • Supraoptic Nucleus (SON): In the snake Bothrops jararaca, magnocellular VT-immunoreactive (ir) neurons are more numerous than MT-ir neurons in the SON.[1] Furthermore, a specific portion in the lateroventral margin of the diencephalon contains only VT-ir cell bodies and fibers, while the most caudal part of the SON displays exclusively mesotocinergic neurons.

  • Paraventricular Nucleus (PVN): Both parvocellular and magnocellular VT-ir and MT-ir cell bodies are present in the PVN of snakes, with VT-ir fibers being more abundant. In avian species like the domestic mallard and Japanese quail, separate vasotocinergic and mesotocinergic neurons have been identified in the PVN and SON.

  • Extrahypothalamic Hypothalamic Nuclei: In chickens, the medial and posterior hypothalamus contain approximately twice the amount of mesotocin compared to this compound. Mesotocinergic cell bodies have also been identified in the recessus infundibular nucleus in snakes.

Extrahypothalamic Regions:

The distribution of VT and MT in extrahypothalamic areas reveals more pronounced differences, highlighting their distinct functional roles.

  • Limbic System: In snakes, VT-ir fibers are present in the nucleus accumbens, whereas MT-ir fibers are found in the septum. In the amphibian Rana ridibunda, VT-ir cell bodies are located in the nucleus accumbens, dorsal striatum, and both the lateral and medial amygdala, while MT-ir cell bodies are restricted to the medial amygdala and preoptic area.

  • Mesencephalon and Rhombencephalon: In the snake B. jararaca, MT-ir fibers are more numerous than VT-ir fibers in the mesencephalon and rhombencephalon. Conversely, in chickens, this compound is 2- to 10-fold more abundant in the optic lobe and midbrain.

  • Species-Specific Variation: Significant differences are observed even within the same class of vertebrates. For example, in the amphibian Rana, the number of MT-ir fibers is notably higher than that of VT-ir fibers, particularly in the forebrain and brainstem. In contrast, the opposite is observed in the urodele Pleurodeles, where VT-ir fibers are more abundant.

Data Presentation

Table 1: Comparative Distribution of this compound (VT) and Mesotocin (MT) Immunoreactive Neurons in Select Vertebrates
Brain RegionSpeciesThis compound (VT) NeuronsMesotocin (MT) NeuronsReference
Supraoptic Nucleus (SON) Snake (B. jararaca)More numerous than MT; exclusively present in a lateroventral portion.Present; exclusively present in the caudalmost portion.
Birds (Mallard, Quail)Present (separate from MT neurons)Present (separate from VT neurons)
Paraventricular Nucleus (PVN) Snake (B. jararaca)Present (parvo- and magnocellular)Present (parvo- and magnocellular)
Birds (Mallard, Quail)Present (separate from MT neurons)Present (separate from VT neurons)
Preoptic Area (POA) Amphibian (Rana)Magnocellular preoptic nucleusPresent
Amphibian (Pleurodeles)PresentPresent
Amygdala Amphibian (Rana)Present (lateral and medial)Present (medial only)
Amphibian (Pleurodeles)Present (medial only)Absent
Nucleus Accumbens Amphibian (Rana)PresentAbsent
Recessus Infundibularis Snake (B. jararaca)AbsentPresent
Table 2: Comparative Distribution of this compound (VT) and Mesotocin (MT) Immunoreactive Fibers in Select Vertebrates
Brain RegionSpeciesThis compound (VT) FibersMesotocin (MT) FibersReference
Median Eminence (External Zone) Snake (B. jararaca)Dense network presentDense network present
Birds (Mallard, Quail)PresentPresent
Septum Snake (B. jararaca)AbsentPresent
Nucleus Accumbens Snake (B. jararaca)PresentAbsent
Forebrain & Brainstem Amphibian (Rana)Less abundant than MTMore abundant than VT
Forebrain & Brainstem Amphibian (Pleurodeles)More abundant than MTLess abundant than VT
Mesencephalon & Rhombencephalon Snake (B. jararaca)Less numerous than MTMore numerous than VT
Table 3: Quantitative Comparison of this compound and Mesotocin Levels in the Chicken Brain (pg/mg tissue)
Brain RegionThis compound (VT)Mesotocin (MT)Reference
Septal Area Equal to MTEqual to VT
Archistriatum Equal to MTEqual to VT
Paleostriatum 2- to 10-fold > MT2- to 10-fold < VT
Optic Lobe 2- to 10-fold > MT2- to 10-fold < VT
Midbrain 2- to 10-fold > MT2- to 10-fold < VT
Medulla Oblongata ~2-fold < MT~2-fold > VT
Anterior Hypothalamus Equal to MTEqual to VT
Medial Hypothalamus ~2-fold < MT~2-fold > VT
Posterior Hypothalamus ~2-fold < MT~2-fold > VT
Cerebellum Not DetectedDetected
Posterior Pituitary 2- to 10-fold > MT2- to 10-fold < VT

Experimental Protocols

The data presented in this guide were primarily generated using immunohistochemistry and radioimmunoassay techniques.

Immunohistochemistry (IHC)

This technique is used to visualize the location of specific proteins (antigens) in tissue sections by using antibodies that bind to them.

  • Objective: To identify the neuroanatomical location of this compound and mesotocin-producing neurons and their fiber projections.

  • Methodology:

    • Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline). The brains are then removed, post-fixed, and cryoprotected (e.g., in 30% sucrose solution).

    • Sectioning: The brains are sectioned on a cryostat or vibratome at a thickness of 30-100 µm.

    • Immunostaining:

      • Free-floating sections are rinsed and then incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

      • Sections are incubated with a primary antibody specific to either this compound or mesotocin (e.g., polyclonal rabbit anti-AVT or anti-MST) for 24-48 hours at 4°C.

      • After rinsing, sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore (e.g., FITC, Cy3). The secondary antibody is raised against the species of the primary antibody (e.g., goat anti-rabbit).

    • Visualization:

      • For enzymatic detection, a chromogen substrate (e.g., diaminobenzidine, DAB) is added, which produces a colored precipitate at the antigen site.

      • For fluorescent detection, sections are mounted on slides and viewed with a fluorescence microscope.

    • Analysis: The distribution and density of immunoreactive cell bodies and fibers are mapped onto brain atlases.

Radioimmunoassay (RIA)

This is a highly sensitive in vitro assay used to measure the concentration of antigens (e.g., neuropeptides) by use of antibodies.

  • Objective: To quantify the levels of this compound and mesotocin in discrete brain regions.

  • Methodology:

    • Tissue Preparation: Brains are rapidly dissected, and specific regions are micropunched from frozen sections.

    • Peptide Extraction: The tissue samples are homogenized in an extraction solution (e.g., 0.1 N HCl) and centrifuged to pellet the non-soluble material. The supernatant containing the peptides is collected and lyophilized.

    • Assay Procedure:

      • A known quantity of radiolabeled peptide (e.g., ¹²⁵I-VT) and a specific antibody are incubated with the unlabeled peptide from the brain extract (or a standard).

      • The unlabeled peptide from the sample competes with the radiolabeled peptide for binding to the limited number of antibody binding sites.

      • After incubation, the antibody-bound peptide is separated from the free peptide (e.g., by precipitation with a secondary antibody).

    • Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of the peptide in the sample is determined by comparing its inhibitory effect on the binding of the radiolabeled peptide to a standard curve generated with known concentrations of the unlabeled peptide.

Mandatory Visualization

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_vis Visualization & Analysis perf Perfusion & Fixation post_fix Post-Fixation & Cryoprotection perf->post_fix section Brain Sectioning post_fix->section block Blocking Non-specific Sites section->block primary_ab Primary Antibody Incubation (anti-VT or anti-MT) block->primary_ab secondary_ab Secondary Antibody Incubation (labeled) primary_ab->secondary_ab develop Chromogen Development (DAB) or Fluorescence secondary_ab->develop image Microscopy & Imaging develop->image mapping Neuroanatomical Mapping image->mapping vasotocin_pathways cluster_hypothalamus Hypothalamus cluster_limbic Limbic System cluster_other Other Projections SON_VT Supraoptic Nucleus (SON) Pit Posterior Pituitary SON_VT->Pit Hormonal PVN_VT Paraventricular Nucleus (PVN) ME Median Eminence PVN_VT->ME Hormonal PVN_VT->Pit Hormonal Brainstem Brainstem PVN_VT->Brainstem Neuromodulatory POA_VT Preoptic Area (POA) NAcc Nucleus Accumbens POA_VT->NAcc Neuromodulatory Amyg Amygdala POA_VT->Amyg Neuromodulatory mesotocin_pathways cluster_hypothalamus Hypothalamus cluster_limbic Limbic System cluster_other Other Projections SON_MT Supraoptic Nucleus (SON) Pit Posterior Pituitary SON_MT->Pit Hormonal PVN_MT Paraventricular Nucleus (PVN) ME Median Eminence PVN_MT->ME Hormonal PVN_MT->Pit Hormonal Brainstem Brainstem & Rhombencephalon PVN_MT->Brainstem Neuromodulatory POA_MT Preoptic Area (POA) Sept Septum POA_MT->Sept Neuromodulatory Amyg_med Medial Amygdala POA_MT->Amyg_med Neuromodulatory

References

How to perform a comparative analysis of vasotocin gene expression across different vertebrate classes?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to performing a comparative analysis of vasotocin gene expression across different vertebrate classes, designed for researchers, scientists, and drug development professionals.

Introduction to this compound Comparative Analysis

Arginine this compound (AVT) is a neuropeptide hormone that is the evolutionary precursor to the mammalian hormones arginine vasopressin (AVP) and oxytocin.[1][2] Found in all non-mammalian vertebrates, including fish, amphibians, reptiles, and birds, AVT plays a crucial role in regulating a variety of physiological processes and social behaviors.[1][3][4] Its functions include osmoregulation, cardiovascular control, and the modulation of reproductive and aggressive behaviors. The general anatomical organization of the AVT system is highly conserved across vertebrates, with cell bodies primarily located in the preoptic area (POA) of the hypothalamus.

A comparative analysis of this compound gene expression across different vertebrate classes offers valuable insights into the evolution of neuroendocrine systems and the molecular basis of social behavior. By quantifying and localizing AVT mRNA transcripts in homologous brain regions of different species, researchers can understand how gene expression patterns correlate with species-specific behaviors and physiological adaptations. This guide provides an overview of the methodologies, quantitative data, and experimental workflows required to conduct such a comparative analysis.

Data Presentation: Comparative this compound mRNA Expression

Quantitative analysis of this compound gene expression reveals significant variation associated with social status, reproductive state, and sex across different vertebrate classes. The following table summarizes representative findings from studies using techniques like quantitative PCR (qPCR) and in situ hybridization (ISH).

Vertebrate ClassSpeciesBrain RegionComparisonMethodKey Finding
Fish African cichlid (Astatotilapia burtoni)Preoptic Area (Gigantocellular)Dominant vs. Subordinate MalesISHAVT expression is significantly higher in dominant males.
Fish Amargosa pupfish (Cyprinodon nevadensis)HypothalamusDominant vs. Subordinate MalesqPCRHypothalamic pro-AVT transcript abundance is elevated in dominant males compared to subordinates.
Amphibians Rough-skinned Newt (Taricha granulosa)Optic Tectum & Dorsal POABreeding vs. Non-breeding SeasonImmunohistochemistryHigher AVT concentrations are found in the optic tectum during the breeding season, while concentrations in the dorsal POA are higher outside of this period.
Birds Domestic chicken (Gallus gallus)Bed Nucleus of Stria TerminalisMale vs. FemaleImmunohistochemistryParvocellular AVT cells in this limbic area express AVT in a manner sensitive to gonadal steroids, correlating with masculine behaviors like courtship.

Experimental Protocols

Accurate comparative analysis relies on robust and standardized experimental protocols. The two primary methods for quantifying and localizing gene expression are Quantitative Real-Time PCR (qPCR) and In Situ Hybridization (ISH).

Protocol 1: Quantitative Real-Time PCR (qPCR) for this compound mRNA

qPCR is used to measure the abundance of specific mRNA transcripts in a tissue sample, providing highly sensitive and quantitative data.

1. Tissue Collection and RNA Extraction:

  • Rapidly dissect the brain region of interest (e.g., hypothalamus, preoptic area) from the selected vertebrate species.

  • Immediately stabilize the tissue in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen and store at -80°C.

  • Extract total RNA from the tissue using a standardized kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based phenol-chloroform extraction method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer.

2. cDNA Synthesis (Reverse Transcription):

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., iScript, M-MLV) and a mix of oligo(dT) and random hexamer primers. This reaction converts the RNA transcripts into a more stable cDNA library.

3. Primer Design and Validation:

  • Design qPCR primers specific to the this compound gene of the target species. Primers should typically be 18-24 base pairs long, have a GC content of 40-60%, and amplify a product of 70-150 base pairs.

  • To avoid amplifying genomic DNA, design primers that span an exon-exon junction or flank a large intron.

  • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90-110%.

4. qPCR Reaction:

  • Prepare the qPCR reaction mix. A typical 20 µL reaction includes: 10 µL of SYBR Green Master Mix (2x), 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA template, and 6 µL of nuclease-free water.

  • Run the reaction in a real-time PCR cycler with a typical program: 95°C for 2-3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.

  • Include a melt curve analysis at the end to confirm the specificity of the amplified product.

5. Data Analysis:

  • The output is a threshold cycle (Ct) value, which is the cycle number at which the fluorescence signal crosses a set threshold.

  • Normalize the Ct value of the this compound gene to the Ct value of a stably expressed reference gene (e.g., GAPDH, β-actin) to account for variations in RNA input (ΔCt = Ctthis compound - Ctreference).

  • Calculate relative expression levels using the 2-ΔΔCt method, comparing the ΔCt of the experimental group to a control group.

Protocol 2: In Situ Hybridization (ISH) for this compound mRNA

ISH allows for the visualization of gene expression within the anatomical context of the tissue, identifying the specific cells that are transcribing the this compound gene.

1. Tissue Preparation:

  • Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline) to preserve tissue morphology and RNA.

  • Dissect the brain and post-fix overnight at 4°C.

  • Cryoprotect the tissue by sinking it in a sucrose solution (e.g., 30% sucrose in PBS).

  • Freeze the brain and cut thin (10-20 µm) sections on a cryostat. Mount the sections onto coated slides (e.g., poly-L-lysine).

2. Probe Synthesis:

  • Synthesize an antisense RNA probe complementary to the this compound mRNA sequence. This is typically done via in vitro transcription from a plasmid containing the this compound cDNA.

  • Label the probe with a detectable marker, such as digoxigenin (DIG) or a radioactive isotope (e.g., 35S). A corresponding sense probe should be created as a negative control.

3. Hybridization:

  • Pre-treat the tissue sections to improve probe penetration. This includes washes in PBS, acetylation, and a brief proteinase K digestion.

  • Apply the hybridization buffer containing the labeled probe to the sections and incubate overnight at an elevated temperature (e.g., 65-70°C) to allow the probe to anneal to the target mRNA.

4. Washing and Detection:

  • Perform a series of high-stringency washes with saline-sodium citrate (SSC) buffer to remove any non-specifically bound probe.

  • For DIG-labeled probes, detect the signal using an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP). Add a substrate (e.g., NBT/BCIP) that produces a colored precipitate where the probe is bound.

  • For radioactive probes, expose the slides to autoradiographic film or a phosphor screen.

5. Imaging and Analysis:

  • Image the slides under a microscope. The colored precipitate or silver grains will indicate the cells expressing this compound mRNA.

  • Quantify the signal by measuring the optical density of the precipitate or by counting silver grains within specific nuclei. This provides a semi-quantitative measure of expression levels in different anatomical regions.

Visualizations: Workflows and Pathways

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical steps for conducting a comparative analysis of this compound gene expression.

G cluster_prep Phase 1: Experimental Setup cluster_quant Phase 2: Gene Expression Quantification cluster_analysis Phase 3: Data Analysis & Comparison A Species & Tissue Selection (e.g., Fish, Amphibian, Bird POA) B Tissue Collection & Preservation A->B C Total RNA Extraction & QC B->C D Method 1: qPCR E Method 2: In Situ Hybridization F cDNA Synthesis C->F H Probe Synthesis C->H D->F E->H G Real-Time PCR F->G J Data Normalization (Reference Genes for qPCR) G->J I Hybridization & Imaging H->I I->J K Statistical Analysis J->K L Comparative Analysis Across Vertebrate Classes K->L

Caption: Workflow for comparative analysis of this compound gene expression.

This compound Signaling Pathways

This compound exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. There are several receptor subtypes, primarily classified as V1-type and V2-type, which activate distinct intracellular signaling cascades.

G cluster_membrane Cell Membrane cluster_pathway1 V1-type Signaling cluster_pathway2 V2-type Signaling V1_Receptor V1a / V1b Receptor Gq11 Gq/11 V1_Receptor->Gq11 V2_Receptor V2-type Receptor Gs Gs V2_Receptor->Gs PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Responses (e.g., smooth muscle contraction) Ca->Response1 PKC->Response1 AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response2 Cellular Responses (e.g., osmoregulation) PKA->Response2 AVT Arginine this compound (AVT) AVT->V1_Receptor AVT->V2_Receptor

Caption: Simplified this compound intracellular signaling pathways.

References

What are the evolutionary advantages of vasotocin compared to vasopressin in non-mammals?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct evolutionary advantages of vasotocin in non-mammalian vertebrates compared to its mammalian counterpart, vasopressin.

In the intricate tapestry of vertebrate evolution, the neurohypophysial hormones, this compound and vasopressin, stand out as compelling examples of molecular adaptation. While structurally similar, these nonapeptides exhibit functional divergences that reflect the unique physiological and behavioral demands of their respective animal groups. This compound, the ancestral form found in all non-mammalian vertebrates, orchestrates a broader range of functions, including osmoregulation and social behaviors. In contrast, vasopressin, the mammalian homolog, has evolved more specialized roles, particularly in water conservation and complex social cognition. This guide provides an in-depth comparison of the evolutionary advantages of this compound, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Core Functional Domains: A Comparative Overview

This compound in non-mammalian vertebrates and vasopressin in mammals share fundamental roles in regulating water balance and social interactions. However, the nuances of their actions reveal key evolutionary adaptations.

Osmoregulation: A Tale of Two Kidneys (and Gills, and Skin)

A primary evolutionary advantage of vasopressin over this compound lies in its potent and specific antidiuretic effect, crucial for terrestrial life.[1] this compound, while also involved in water balance, often exhibits a broader, less specialized suite of effects.

Key Experimental Evidence:

One of the most direct comparisons of the renal effects of this compound and vasopressin was conducted in rats. This study highlighted the natriuretic (sodium-excreting) effect of this compound, a property largely absent in vasopressin.[1] This difference is evolutionarily significant; for mammals, the retention of sodium is critical for maintaining extracellular fluid volume and blood pressure, making the reduced natriuretic effect of vasopressin a key adaptation to terrestrial life.

In non-mammalian vertebrates, this compound's role in osmoregulation is more varied, reflecting the diverse environments they inhabit. For instance, in amphibians, arginine this compound (AVT) facilitates water uptake through the skin and reduces water loss by decreasing glomerular filtration rate.[2][3] In fish, AVT is involved in both renal water conservation and the regulation of ion transport across the gills.[4]

Experimental Protocol: Assessing the Antidiuretic Effect of this compound in Amphibians

This protocol is based on studies investigating the in vivo effects of AVT on water retention in frogs.

  • Animal Model: Adult male frogs of the species Leiopelma archeyi and L. hamiltoni.

  • Acclimation: Animals are housed individually in conditions mimicking their natural environment and acclimated for a period of at least one week.

  • Hydration: Frogs are hydrated by placing them in dechlorinated tap water for 2 hours.

  • Hormone Administration: A baseline body weight is recorded. A single intraperitoneal injection of either arginine this compound (AVT) dissolved in saline or a saline vehicle control is administered. A common dosage is 7 x 10⁻¹³ mol/g body weight.

  • Water Retention Measurement: Frogs are placed in a dry container, and their body weight is measured at regular intervals (e.g., every 30 minutes) for a period of 2-4 hours to determine the rate of water loss.

  • Data Analysis: The percentage of initial body weight retained over time is calculated and compared between the AVT-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Social Behavior: From Simple Interactions to Complex Bonds

Both this compound and vasopressin are pivotal in modulating a wide array of social behaviors, including aggression, affiliation, and pair-bonding. The evolutionary advantage of this compound in this domain appears to be its remarkable plasticity, allowing it to regulate a diverse range of social systems in non-mammals.

Key Experimental Evidence:

Studies in various non-mammalian species demonstrate the multifaceted role of this compound in social behavior. In zebra finches, intracerebroventricular (ICV) administration of AVT has been shown to dose-dependently increase aggression in both males and females during mate competition. In contrast, studies in amphibians have shown that AVT can either increase or decrease aggressive displays depending on the species and social context. This context-dependent action highlights the adaptability of the this compound system.

In mammals, vasopressin, acting primarily through the V1a receptor, plays a crucial role in more complex social behaviors such as pair-bond formation in monogamous species like the prairie vole.

Experimental Protocol: Assessing the Effect of this compound on Aggression in Birds

This protocol is adapted from studies on zebra finches.

  • Animal Model: Adult male and female zebra finches (Taeniopygia guttata).

  • Surgical Procedure: Birds are implanted with a chronic guide cannula directed at the lateral ventricle for intracerebroventricular (ICV) infusions.

  • Hormone/Antagonist Administration: Birds receive ICV infusions of either arginine this compound (VT), a V1a receptor antagonist (e.g., Manning compound), or a vehicle control (e.g., artificial cerebrospinal fluid). Doses are typically administered in a range to establish a dose-response relationship.

  • Behavioral Testing (Mate Competition Paradigm):

    • A resident male and female pair are established in a test cage.

    • An intruder male or female (depending on the sex of the resident being tested) is introduced into the cage.

    • The social interactions are recorded for a set period (e.g., 30 minutes).

  • Behavioral Analysis: The frequency and duration of aggressive behaviors (e.g., threats, pecks, chases) and affiliative behaviors (e.g., clumping, allopreening) are scored by trained observers blind to the treatment conditions.

  • Data Analysis: Behavioral data are compared across treatment groups using non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Mann-Whitney U tests for pairwise comparisons).

Quantitative Data Summary

Functional Domain Hormone Species Experimental Effect Dosage/Concentration Reference
Osmoregulation This compoundFrogs (Leiopelma)Increased water retention7 x 10⁻¹³ mol/g body weight (in vivo)
Osmoregulation This compoundToad (Bufo marinus)Increased cutaneous vascular resistance3 x 10⁻¹⁰ M (in vitro)
Osmoregulation VasopressinRatDecreased diuresis, increased water reabsorption0.05 µ g/100 g body mass
Osmoregulation This compoundRatDecreased diuresis, increased water and sodium excretion0.05 µ g/100 g body mass
Social Behavior This compoundZebra Finch (male & female)Increased aggression10 ng (ICV)
Social Behavior VasopressinPrairie Vole (male)Facilitation of pair-bonding1 ng (ICV)
Social Behavior This compoundZebrafish (male)Associated with dominant social status-

Signaling Pathways: A Visual Comparison

The actions of this compound and vasopressin are mediated by a family of G protein-coupled receptors (GPCRs). In mammals, these are primarily the V1a, V1b, and V2 receptors. Non-mammalian vertebrates possess homologous receptors that mediate the effects of this compound. The V1-type receptors are primarily coupled to the Gq/11 signaling pathway, leading to intracellular calcium mobilization, while the V2-type receptors are coupled to the Gs pathway, resulting in the activation of adenylyl cyclase and cAMP production.

Vasotocin_Vasopressin_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects AVT This compound V1_like V1-like Receptor (Non-mammals) AVT->V1_like V2_like V2-like Receptor (Non-mammals) AVT->V2_like AVP Vasopressin V1a V1a Receptor (Mammals) AVP->V1a V2 V2 Receptor (Mammals) AVP->V2 Gq Gq/11 V1_like->Gq V1a->Gq Gs Gs V2_like->Gs V2->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation Physiological_Response Physiological Response Ca_release->Physiological_Response PKC_activation->Physiological_Response PKA_activation->Physiological_Response

Caption: Generalized signaling pathways for this compound and vasopressin receptors.

Experimental Workflow: From Hypothesis to Data

The following diagram illustrates a typical experimental workflow for investigating the behavioral effects of this compound in a non-mammalian vertebrate.

Experimental_Workflow A Hypothesis Formulation (e.g., AVT modulates aggression) B Animal Model Selection (e.g., Zebra Finch) A->B C Experimental Design (e.g., Within-subjects, dose-response) B->C D Surgical Procedures (e.g., Cannula Implantation) C->D E Hormone/Antagonist Preparation C->E F Behavioral Paradigm Setup (e.g., Resident-Intruder Test) C->F G Data Collection (Video recording of social interactions) D->G E->G F->G H Behavioral Scoring (Quantification of aggressive and affiliative acts) G->H I Statistical Analysis H->I J Interpretation of Results I->J K Publication J->K

Caption: A typical experimental workflow for behavioral neuroendocrinology studies.

Conclusion: A Versatile Ancestor and a Specialized Descendant

The evolutionary trajectory from this compound to vasopressin is a clear illustration of how neuropeptide systems adapt to meet the specific demands of an animal's environment and social structure. This compound's broader functional profile in non-mammalian vertebrates provides a versatile toolkit for regulating a wide range of physiological and behavioral processes in diverse ecological niches. In contrast, the evolution of vasopressin in mammals, with its potent antidiuretic and highly specific social bonding effects, represents a specialization that was likely crucial for the successful radiation of this group into terrestrial environments and the development of complex social systems. Understanding these evolutionary advantages provides a critical framework for researchers in fields ranging from comparative physiology to drug development, offering insights into the fundamental principles of neuropeptide function and evolution.

References

Validating a Cytochemical Bioassay for Plasma Vasotocin Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate measurement of plasma vasotocin activity is crucial for a wide range of physiological and pharmacological studies. This guide provides a comprehensive comparison of the cytochemical bioassay with alternative methods, offering supporting experimental data and detailed protocols to aid in the validation and selection of the most appropriate assay for your research needs.

The cytochemical bioassay offers a unique approach to measuring the biologically active concentration of this compound by quantifying its effect on a specific cellular function. This method stands in contrast to immunoassays, which measure immunologically reactive molecules, and chromatographic techniques, which quantify the absolute amount of the peptide. The validation of a cytochemical bioassay is paramount to ensure the reliability and accuracy of its results. This guide will delve into the validation parameters for the cytochemical bioassay and compare them against two common alternatives: High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA).

Comparative Performance of this compound Assays

The selection of an appropriate assay depends on various factors, including the required sensitivity, specificity, precision, and the nature of the research question. The following table summarizes the key performance characteristics of the cytochemical bioassay, HPLC, and RIA for the measurement of plasma this compound.

Performance ParameterCytochemical BioassayHigh-Performance Liquid Chromatography (HPLC)Radioimmunoassay (RIA)
Principle Measures the biological activity of this compound by quantifying the stimulation of Na+/K+-ATPase in target cells.Separates and quantifies this compound based on its physicochemical properties.Measures immunoreactive this compound based on competitive binding with a radiolabeled antigen to a specific antibody.
Sensitivity (LOD) High (as low as 0.002 pg/ml or 2 x 10⁻¹⁵ mol/l for vasopressin)[1].Moderate (0.8 pmol/ml for AVT)[2].High (as low as 0.5 pg/ml for vasopressin)[3].
Specificity High for biological activity. Specificity is conferred by the use of specific antisera to block the effect[1][4]. Cross-reactivity with structurally related peptides like oxytocin is low.High, able to separate this compound from other peptides and metabolites.Variable, depends on the specificity of the antibody. Cross-reactivity with related peptides can be a concern.
Precision (CV) Intra-assay CV: ~22-35%; Inter-assay CV: ~53-104% for vasopressin.Intra-day CV: < 5.5%; Inter-day CV: < 9% for AVT.Intra-assay CV: ~3.8%; Inter-assay CV: ~11.3% for a high-sensitivity RIA.
Accuracy (Recovery) Correlates well with RIA (r = +0.97).89-93% for AVT.Mean recovery of ~60% for vasopressin.
Linearity Log-dose-related response.Linear in the range of 15-220 pmol/ml for AVT (r²=0.998).Dependent on the standard curve.
Throughput Low, requires specialized equipment and is labor-intensive.Moderate, can be automated but requires sample preparation.High, suitable for processing large numbers of samples.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of any bioassay. Below are the methodologies for the cytochemical bioassay, HPLC, and RIA for measuring plasma this compound.

Cytochemical Bioassay for this compound

This protocol is based on the principle that this compound stimulates the activity of Na+/K+-ATPase in the thick ascending limb of the loop of Henle in the kidney.

Materials:

  • Rat kidney tissue

  • Culture medium (e.g., Trowell's T8 medium)

  • This compound standards

  • Plasma samples

  • ATP

  • Lead acetate

  • Ammonium sulfide

  • Microscope with a microdensitometer

Procedure:

  • Tissue Preparation: Prepare cryostat sections (10-20 µm) of fresh rat kidney.

  • Pre-incubation: Incubate the sections in a suitable culture medium to remove endogenous hormones.

  • Incubation with this compound: Incubate the sections with either this compound standards or plasma samples for a defined period.

  • Enzyme Reaction: Transfer the sections to a reaction medium containing ATP and lead acetate. The Na+/K+-ATPase will hydrolyze ATP, and the released phosphate will precipitate as lead phosphate.

  • Visualization: Convert the colorless lead phosphate precipitate to a colored product (lead sulfide) by treatment with ammonium sulfide.

  • Quantification: Measure the intensity of the colored precipitate in the thick ascending limb of the loop of Henle using a microdensitometer. The intensity of the color is proportional to the Na+/K+-ATPase activity, which in turn is proportional to the concentration of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound

This protocol describes a method for the determination of arginine-vasotocin (AVT) in fish plasma using solid-phase extraction and fluorescence derivatization.

Materials:

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Fluorescence derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole, NBD-F)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Acetonitrile, trifluoroacetic acid (TFA), and other necessary solvents

Procedure:

  • Plasma Extraction: Acidify plasma samples and pass them through a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the this compound from the cartridge using an appropriate solvent.

  • Derivatization: Derivatize the eluted this compound with a fluorescent agent to enhance detection.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

  • Quantification: Separate the this compound derivative on a C18 column and detect it using a fluorescence detector. Quantify the amount of this compound by comparing the peak area to a standard curve.

Radioimmunoassay (RIA) for this compound

This is a general protocol for a competitive RIA for this compound.

Materials:

  • Specific antibody against this compound

  • Radiolabeled this compound (e.g., ¹²⁵I-vasotocin)

  • This compound standards

  • Plasma samples

  • Separation agent (e.g., second antibody, charcoal)

  • Gamma counter

Procedure:

  • Reaction Setup: In a series of tubes, combine a fixed amount of specific antibody and radiolabeled this compound with either this compound standards of known concentrations or the unknown plasma samples.

  • Incubation: Incubate the mixture to allow for competitive binding of labeled and unlabeled this compound to the antibody.

  • Separation: Separate the antibody-bound this compound from the free this compound using a separation agent.

  • Counting: Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Quantification: Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the this compound standards. Determine the concentration of this compound in the plasma samples by interpolating their percentage of bound radioactivity on the standard curve.

Visualizing the Mechanisms and Workflows

To further clarify the underlying principles and experimental procedures, the following diagrams illustrate the this compound signaling pathway and the workflows of the compared assays.

This compound Signaling Pathway

Vasotocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VT This compound V2R V2 Receptor (GPCR) VT->V2R Binding G_protein G-protein (Gs) V2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP AC->ATP Converts NaK_ATPase Na+/K+-ATPase cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylation_Cascade Phosphorylation Cascade PKA->Phosphorylation_Cascade Initiates Phosphorylation_Cascade->NaK_ATPase Modulation of Activity

Caption: this compound signaling pathway leading to the modulation of Na+/K+-ATPase activity.

Experimental Workflows

Assay_Workflows cluster_CB Cytochemical Bioassay cluster_HPLC HPLC cluster_RIA Radioimmunoassay CB1 Tissue Section Preparation CB2 Incubation with Sample/Standard CB1->CB2 CB3 Enzyme Reaction (ATP + Lead Acetate) CB2->CB3 CB4 Color Development (Ammonium Sulfide) CB3->CB4 CB5 Microdensitometry CB4->CB5 HPLC1 Plasma Extraction (SPE) HPLC2 Derivatization HPLC1->HPLC2 HPLC3 HPLC Separation HPLC2->HPLC3 HPLC4 Fluorescence Detection HPLC3->HPLC4 HPLC5 Quantification HPLC4->HPLC5 RIA1 Competitive Binding (Sample/Standard + Ab + Tracer) RIA2 Incubation RIA1->RIA2 RIA3 Separation of Bound/Free RIA2->RIA3 RIA4 Gamma Counting RIA3->RIA4 RIA5 Quantification RIA4->RIA5

Caption: Comparative workflows of Cytochemical Bioassay, HPLC, and RIA.

Conclusion

The validation of a cytochemical bioassay for measuring plasma this compound activity requires a thorough assessment of its performance characteristics. While it offers the distinct advantage of measuring biologically active hormone, its lower throughput and higher variability compared to HPLC and RIA must be considered. HPLC provides high specificity and good precision, making it suitable for detailed quantitative analysis. RIA, on the other hand, is a high-throughput method with excellent sensitivity, but its specificity is dependent on the quality of the antibody.

Ultimately, the choice of assay should be guided by the specific research question, the required level of precision and accuracy, and the available resources. This guide provides the necessary data and protocols to make an informed decision and to properly validate the chosen method for reliable and meaningful results in the study of this compound physiology and pharmacology.

References

What are the comparative cardiovascular effects of vasotocin, oxytocin, and vasopressin?

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of the Cardiovascular Effects of Vasotocin, Oxytocin, and Vasopressin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cardiovascular effects of three structurally related neuropeptides: this compound, oxytocin, and vasopressin. The information is compiled from various experimental studies and is intended to be a valuable resource for researchers and professionals in drug development.

Executive Summary

This compound, oxytocin, and vasopressin, while similar in structure, elicit distinct and sometimes opposing effects on the cardiovascular system. Vasopressin is predominantly a potent vasoconstrictor, leading to increased blood pressure. Oxytocin, in contrast, often has vasodilatory and cardioprotective effects, which can lead to a decrease in blood pressure. This compound, the evolutionary precursor to oxytocin and vasopressin, exhibits a mix of effects, including vasoconstriction and pressor responses, particularly demonstrated in non-mammalian vertebrates. Their cardiovascular actions are mediated through a family of related G-protein-coupled receptors, leading to complex and context-dependent physiological responses.

Quantitative Comparison of Cardiovascular Effects

The following tables summarize the quantitative effects of this compound, oxytocin, and vasopressin on key cardiovascular parameters as reported in various experimental models.

Table 1: Effects on Blood Pressure

HormoneSpeciesDoseRoute of AdministrationEffect on Mean Arterial Pressure (MAP)Citation(s)
This compound (AVT) Rat0.015-10 nmolIntracerebroventricular (i.c.v.)Dose-dependent increase[1]
Rat0.1 or 1 nmolHypothalamic nucleus preopticus medialis (POM)Increase (greater than i.c.v.)[1]
Oxytocin Rat0.015-100 nmoli.c.v.No significant effect[1]
Human5-10 units (bolus)Intravenous (i.v.)~30% decrease[2]
Human5 units (bolus)i.v.27 mmHg decrease[3]
Human5 units (infusion over 5 min)i.v.8 mmHg decrease
Vasopressin (AVP) RatGraded infusionsi.v.Pressor response (greater in males and estrous females)
Fetal Sheep0.5-700 ng/mini.v.0 to 12.1 mmHg increase
Human0.15 and 0.40 ng/kg/mini.v.Significant increase at higher dose

Table 2: Effects on Heart Rate

HormoneSpeciesDoseRoute of AdministrationEffect on Heart RateCitation(s)
This compound (AVT) Rat0.015-10 nmol (low dose)i.c.v.Tachycardia
Rat1 and 10 nmol (high dose)i.c.v.Bradycardia
Rat0.1 or 1 nmolHypothalamic nucleus preopticus medialis (POM)Increase
Oxytocin Human5-10 units (bolus)i.v.~30% increase
Human5 units (bolus)i.v.17 beats/min increase
Human5 units (infusion over 5 min)i.v.10 beats/min increase
Vasopressin (AVP) Fetal Sheep0.5-700 ng/mini.v.0 to 62 beats/min decrease
Human0.15 and 0.40 ng/kg/mini.v.Progressive reduction
RabbitInfusions up to 200 pg/ml plasma concentrationi.v.Decrease

Table 3: Other Cardiovascular Effects

HormoneSpeciesEffectCitation(s)
This compound (AVT) TroutPotent vasoconstrictor of systemic veins and branchial vasculature.
Oxytocin Human50% decrease in total peripheral resistance (bolus injection).
Human50% increase in cardiac output (bolus injection).
RatCardioprotective effects, including reduced inflammation and apoptosis in myocardial infarction.
Vasopressin (AVP) HumanIncreased total peripheral resistance.
HumanReduced cardiac output.
RabbitIncreased peripheral resistance.

Signaling Pathways

The cardiovascular effects of these neuropeptides are initiated by their binding to specific G-protein-coupled receptors (GPCRs).

Vasopressin Receptor Signaling

Vasopressin primarily acts through V1a and V2 receptors in the cardiovascular system.

  • V1a Receptors: Located on vascular smooth muscle cells, V1a receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn produces inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to vasoconstriction.

  • V2 Receptors: Primarily found in the renal collecting ducts, V2 receptors are coupled to Gs proteins and are responsible for the antidiuretic effects of vasopressin. In some vascular beds, V2 receptor stimulation can lead to vasodilation through the release of nitric oxide (NO).

Vasopressin_Signaling AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR V2R V2 Receptor AVP->V2R Gq11 Gq/11 V1aR->Gq11 Gs Gs V2R->Gs Vasodilation Vasodilation (NO-mediated) V2R->Vasodilation some tissues PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↑ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction PKC->Vasoconstriction PKA Protein Kinase A (PKA) cAMP->PKA Antidiuresis Antidiuresis PKA->Antidiuresis

Figure 1: Vasopressin Signaling Pathways

Oxytocin Receptor Signaling

Oxytocin exerts its cardiovascular effects primarily through the oxytocin receptor (OTR), which is also a Gq/11-coupled GPCR. In some instances, oxytocin can also bind to vasopressin receptors.

  • OTR Activation: Similar to the V1a receptor pathway, OTR activation stimulates PLC, leading to increased intracellular calcium and activation of protein kinase C (PKC). However, the downstream effects in the cardiovascular system often differ from those of vasopressin.

  • Cardioprotective Pathways: OTR signaling is linked to cardioprotective mechanisms, including the activation of the reperfusion injury salvage kinase (RISK) pathway, which involves phosphatidylinositol 3-kinase (PI3K)-Akt signaling and endothelial nitric oxide synthase (eNOS) activation. This can lead to vasodilation and anti-inflammatory effects. Oxytocin also stimulates the release of atrial natriuretic peptide (ANP), which contributes to its hypotensive effects.

Oxytocin_Signaling OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Gq11 Gq/11 OTR->Gq11 PI3K_Akt PI3K-Akt Pathway OTR->PI3K_Akt PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ANP ANP Release Ca2->ANP eNOS eNOS Activation PI3K_Akt->eNOS Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation ANP->Vasodilation

Figure 2: Oxytocin Signaling Pathways

This compound Receptor Signaling

This compound is the evolutionary precursor of both vasopressin and oxytocin and can bind to both vasopressin and oxytocin receptors. Its cardiovascular effects are therefore a composite of the actions mediated through these receptors. In non-mammalian vertebrates, specific this compound receptors (VTRs) exist, which are homologous to the mammalian V1a, V2, and oxytocin receptors.

Experimental Protocols

The following are summaries of the key experimental methodologies cited in the literature for assessing the cardiovascular effects of these neuropeptides.

In Vivo Cardiovascular Monitoring in Conscious Rats

This protocol is used to measure blood pressure and heart rate in awake, freely moving animals to avoid the confounding effects of anesthesia.

  • Animal Preparation: Adult male rats are surgically implanted with catheters in a major artery (e.g., femoral or carotid artery) for blood pressure measurement and a major vein (e.g., femoral or jugular vein) for drug administration. For central administration, a cannula is implanted into a cerebral ventricle (intracerebroventricular, i.c.v.) or a specific brain region. The animals are allowed to recover from surgery before the experiment.

  • Experimental Procedure: On the day of the experiment, the arterial catheter is connected to a pressure transducer, and the venous or central cannula is connected to an infusion pump. Baseline blood pressure and heart rate are recorded. The neuropeptide of interest is then administered, and cardiovascular parameters are continuously monitored.

  • Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are calculated and compared between different treatment groups.

InVivo_Protocol cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep1 Surgical Implantation of Catheters (Arterial, Venous, +/- Central) prep2 Post-operative Recovery prep1->prep2 exp1 Connect Arterial Catheter to Pressure Transducer prep2->exp1 exp2 Record Baseline Blood Pressure & Heart Rate exp1->exp2 exp3 Administer Neuropeptide (i.v. or i.c.v.) exp2->exp3 exp4 Continuous Monitoring of Cardiovascular Parameters exp3->exp4 an1 Calculate Change from Baseline in MAP and Heart Rate exp4->an1 an2 Statistical Comparison between Groups an1->an2

Figure 3: In Vivo Cardiovascular Monitoring Workflow

Isolated Langendorff Heart Perfusion

This ex vivo technique allows for the study of the direct effects of substances on the heart, independent of systemic neural and hormonal influences.

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal and immediately placed in ice-cold cardioplegic solution to arrest contraction and prevent ischemic damage.

  • Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to body temperature, is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

  • Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function (left ventricular developed pressure, dP/dt). Heart rate and coronary flow can also be monitored.

  • Experimental Intervention: After a stabilization period, the neuropeptide is added to the perfusate, and its effects on cardiac function are recorded.

Langendorff_Protocol cluster_prep Heart Preparation cluster_perfusion Perfusion Setup cluster_measurement Functional Measurement prep1 Rapid Excision of Heart prep2 Arrest in Ice-Cold Cardioplegic Solution prep1->prep2 perf1 Aortic Cannulation prep2->perf1 perf2 Mounting on Langendorff Apparatus perf1->perf2 perf3 Retrograde Perfusion with Oxygenated Buffer perf2->perf3 meas1 Insert LV Balloon perf3->meas1 meas2 Record Baseline Function (LVDP, dP/dt, HR, Coronary Flow) meas1->meas2 meas3 Add Neuropeptide to Perfusate meas2->meas3 meas4 Record Changes in Cardiac Function meas3->meas4

References

The Cross-Reactivity Conundrum: Limitations of Mammalian Vasopressin Assays for Vasotocin Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, endocrinology, and drug development, the accurate measurement of neuropeptides is paramount. While arginine vasopressin (AVP), the mammalian antidiuretic and social behavior-regulating hormone, is well-studied with a plethora of available immunoassays, its non-mammalian vertebrate homolog, arginine vasotocin (AVT), presents a measurement challenge. Due to their striking structural similarity, commercially available mammalian AVP assays are often employed for AVT quantification. However, this guide will delineate the significant limitations of this approach, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their study designs.

Structural Homology: The Root of the Issue

AVP and AVT are nonapeptides that differ by only a single amino acid at position 8. In AVP, this residue is arginine, while in AVT, it is also arginine. The key difference lies at position 3, where AVP has phenylalanine and AVT has isoleucine. This high degree of structural conservation is the primary reason for the cross-reactivity observed when using AVP-specific antibodies to detect AVT.

Performance of Mammalian Vasopressin Assays in Measuring this compound

The utility of a mammalian AVP assay for measuring AVT hinges on the specificity of the antibodies used. While some manufacturers provide cross-reactivity data, it is often limited. The following table summarizes the reported cross-reactivity of several commercial AVP immunoassays with AVT.

Assay TypeManufacturer/KitTarget SpeciesReported Cross-Reactivity with (Arg8)-VasotocinSensitivity
ELISA BMA Biomedicals (S-1358)Rat53%0.2 ng/ml
RIA Phoenix Pharmaceuticals (RK-065-07)Human, Rat, Mouse, Ovine, Canine100%29.7 pg/ml
ELISA MyBioSource (MBS700417)HumanNo significant cross-reactivity reported with analogues< 0.312 pg/ml
ELISA Abcam (ab205928)Biofluids, Cell CultureData not provided≤ 2.84 pg/mL
ELISA Invitrogen (EIAAVP)MultispeciesData not provided3.67 pg/mL

Note: The absence of cross-reactivity data does not imply a lack of it. It is crucial for researchers to validate any AVP assay for its specific cross-reactivity with AVT before use in non-mammalian studies. The 100% cross-reactivity of the Phoenix Pharmaceuticals RIA kit suggests that the antibody used in this particular assay recognizes an epitope common to both AVP and AVT, likely excluding the variable amino acid at position 3.

Experimental Protocols: A Closer Look at Immunoassay Methodologies

The two most common immunoassay formats for AVP and, by extension, AVT are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA). Both are typically competitive assays.

Competitive ELISA Protocol (General)

This protocol outlines the general steps for a competitive ELISA, a common format for AVP kits.

  • Coating: A microtiter plate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Competitive Binding: Standards or samples containing the target antigen (AVP or AVT) are added to the wells along with a fixed amount of enzyme-conjugated AVP (the "tracer"). The unlabeled antigen from the sample and the tracer compete for binding to a limited amount of primary antibody (e.g., rabbit anti-AVP).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove any unbound antigen and antibody.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the antigen in the sample.

  • Calculation: A standard curve is generated using known concentrations of the AVP standard, and the concentration of AVT in the samples is determined by interpolating from this curve.

Radioimmunoassay (RIA) Protocol (General)

The RIA protocol is similar in principle to the competitive ELISA but uses a radiolabeled antigen.

  • Competitive Binding: A known quantity of radiolabeled AVP (e.g., ¹²⁵I-AVP) is mixed with the sample containing an unknown amount of AVT and a limited amount of AVP-specific antibody.

  • Incubation: The mixture is incubated to allow for competitive binding.

  • Separation: The antibody-bound antigen is separated from the free (unbound) antigen. This is often achieved by adding a secondary antibody that precipitates the primary antibody-antigen complex.

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter.

  • Calculation: The concentration of AVT in the sample is determined by comparing the radioactivity of the sample to a standard curve generated with known concentrations of unlabeled AVP.

Signaling Pathways: A Visual Comparison

To understand the functional implications of measuring these hormones, it is essential to visualize their signaling pathways. Vasopressin and this compound exert their effects by binding to specific G protein-coupled receptors (GPCRs).

Mammalian Vasopressin Receptor Signaling

Mammalian vasopressin receptors are classified into three main subtypes: V1a, V1b, and V2.

  • V1a and V1b Receptors: These receptors are coupled to Gq/11 proteins. Upon AVP binding, they activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This pathway is primarily involved in vasoconstriction, glycogenolysis, and platelet aggregation.[1][2]

Gq_Signaling AVP Vasopressin (AVP) V1R V1a/V1b Receptor AVP->V1R Gq Gq protein V1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Vasopressin V1 Receptor Gq Signaling Pathway.

  • V2 Receptors: These receptors are coupled to Gs proteins. AVP binding leads to the activation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, most notably aquaporin-2 (AQP2) water channels in the kidney, leading to increased water reabsorption.[3][4][5]

Gs_Signaling AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs protein V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) PKA->AQP2 phosphorylates Response Cellular Response (e.g., Water Reabsorption) AQP2->Response

Caption: Vasopressin V2 Receptor Gs Signaling Pathway.

Non-Mammalian this compound Receptor Signaling

The signaling pathways for AVT receptors (VTr) in non-mammalian vertebrates are homologous to the mammalian AVP receptor pathways. However, the receptor subtypes and their specific physiological roles can vary across species. Generally, AVT can activate both Gq- and Gs-coupled pathways, similar to AVP, to regulate processes like osmoregulation and reproductive behaviors.

AVT_Signaling AVT This compound (AVT) VTr This compound Receptor (VTr) AVT->VTr Gq Gq pathway VTr->Gq activates Gs Gs pathway VTr->Gs activates Response1 Physiological/ Behavioral Response 1 (e.g., Smooth Muscle Contraction) Gq->Response1 Response2 Physiological/ Behavioral Response 2 (e.g., Water Balance) Gs->Response2

Caption: General this compound Receptor Signaling Pathways.

Key Limitations and Recommendations

The primary limitations of using mammalian AVP assays to measure AVT are:

  • Unknown and Variable Cross-Reactivity: Without proper validation, the degree of cross-reactivity is uncertain, leading to potentially inaccurate quantification of AVT.

  • Lack of Specificity: These assays cannot distinguish between AVT and any endogenously present AVP-like molecules in the sample, although the presence of AVP in non-mammalian vertebrates is not established.

  • Standard Curve Inaccuracy: The use of an AVP standard to quantify AVT assumes that the antibody binds to both peptides with identical affinity, which may not be the case. This can lead to an over- or underestimation of the true AVT concentration.

Recommendations for Researchers:

  • Assay Validation is Crucial: Before using a mammalian AVP assay for AVT measurement, it is imperative to perform a thorough validation. This includes determining the specific cross-reactivity of the antibody with synthetic AVT.

  • Use of AVT-Specific Assays: Whenever possible, researchers should opt for assays specifically developed and validated for AVT. While less common, dedicated AVT immunoassays are available and will provide more accurate and reliable data.

  • Consider Alternative Techniques: For absolute quantification and to overcome the limitations of immunoassays, consider using techniques like liquid chromatography-mass spectrometry (LC-MS), which can distinguish between AVP and AVT based on their mass-to-charge ratio.

  • Careful Interpretation of Data: If a mammalian AVP assay is the only option, the data should be interpreted with caution, and the limitations of the assay should be clearly stated in any publications. The results should be considered as "AVT-like immunoreactivity" rather than absolute AVT concentrations.

References

A Researcher's Guide to Validating a Vasotocin Immunoassay Using Parallel Dilution Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of immunoassays are paramount. When quantifying endogenous molecules like vasotocin, a key validation step is the parallel dilution assessment. This guide provides a detailed comparison and a step-by-step protocol for conducting this essential experiment, ensuring that the immunoassay provides accurate and meaningful data.

The primary goal of a parallel dilution assessment is to demonstrate that the native, endogenous analyte in a sample matrix behaves in the same way as the purified standard used to create the calibration curve.[1][2][3] If the serially diluted sample curve is parallel to the standard curve, it indicates that there are no significant matrix effects interfering with the antibody-analyte binding and that the assay can accurately quantify the endogenous this compound.[4] This is particularly crucial for this compound and vasopressin immunoassays, where matrix components in unextracted plasma can lead to erroneously high measurements.

Comparison of this compound Quantification Methods

While immunoassays are a common choice for their sensitivity and throughput, other methods exist for this compound quantification. The choice of method depends on the specific research question, available resources, and the required level of specificity and sensitivity.

FeatureThis compound Immunoassay (Validated)High-Performance Liquid Chromatography (HPLC)Bioassay
Principle Antibody-based detection of this compound.Separation and quantification based on physicochemical properties.Measures the biological activity of this compound (e.g., pressor response).
Specificity Can be high, but cross-reactivity with related molecules is possible.Very high, can distinguish between closely related peptides.Can be affected by other molecules that elicit a similar biological response.
Sensitivity Typically high (pg/mL range).Can be lower than immunoassays, depending on the detector.Sensitivity can vary widely based on the specific assay design.
Throughput High, suitable for analyzing many samples in parallel (e.g., 96-well plates).Lower, samples are processed sequentially.Generally low throughput.
Matrix Effects A significant concern, requiring validation with parallelism.Less susceptible to matrix effects, but sample cleanup is often required.Can be influenced by interfering substances in the sample matrix.
Validation Requires rigorous validation, including parallelism, to ensure accuracy.Requires validation of parameters like linearity, precision, and accuracy.Requires careful standardization and control for non-specific effects.

Experimental Protocol: Parallel Dilution Assessment

This protocol outlines the steps to perform a parallel dilution assessment for a this compound immunoassay.

Sample Selection and Preparation
  • Objective: To obtain samples with a high endogenous concentration of this compound.

  • Procedure:

    • Select a minimum of 3 to 5 individual samples from the target species and matrix (e.g., plasma, serum) that are expected to contain high levels of endogenous this compound. These are often referred to as incurred samples.

    • The concentration should be high enough to allow for at least 3-4 serial dilutions to fall within the quantifiable range of the standard curve.

    • If samples with sufficiently high endogenous levels are unavailable, a "spiked parallelism" or dilutional linearity experiment using a blank matrix spiked with a known amount of analyte can be an alternative, though true parallelism with endogenous samples is preferred.

Serial Dilution
  • Objective: To create a series of dilutions for each sample to test the consistency of measurement across a range of concentrations.

  • Procedure:

    • For each selected sample, perform a series of serial dilutions (e.g., two-fold or four-fold) using the same assay buffer that is used for the standard curve.

    • The number of dilutions should be sufficient to cover a significant portion of the standard curve range, from the upper to the lower limit of quantification (ULOQ to LLOQ).

    • It is critical to perform dilutions accurately in separate tubes or a dilution plate before adding them to the immunoassay plate.

Immunoassay Execution
  • Objective: To measure the this compound concentration in the prepared dilutions.

  • Procedure:

    • Run the this compound immunoassay according to the manufacturer's or the laboratory's established protocol.

    • Include the standard curve, quality controls, and the serially diluted samples on the same plate to minimize inter-assay variability.

    • Analyze each dilution in duplicate or triplicate for better precision.

Data Analysis and Interpretation
  • Objective: To determine if the dose-response of the diluted samples is parallel to the standard curve.

  • Procedure:

    • Calculate the concentration of this compound in each dilution by interpolating from the standard curve.

    • Correct the calculated concentration for the dilution factor. To do this, multiply the interpolated concentration by the dilution factor for that specific well.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the dilution-corrected concentrations for each sample.

Acceptance Criteria
  • Objective: To objectively assess whether parallelism has been achieved.

  • Criteria:

    • The %CV of the back-calculated (dilution-corrected) concentrations across the dilution series for a given sample should be within a predefined limit, typically ≤20-30%.

    • There should be no systematic trend in the back-calculated concentrations as the dilution factor increases (e.g., concentrations should not consistently increase or decrease with dilution).

    • Graphically, when the measured concentrations are plotted against the dilution factor, the resulting curve should be parallel to the standard curve.

Data Presentation

Summarize the results in a clear table to facilitate interpretation and comparison.

Table 1: Parallelism Assessment for Endogenous this compound in Human Plasma

Sample IDDilution FactorMeasured Conc. (pg/mL)Dilution-Corrected Conc. (pg/mL)Mean Corrected Conc. (pg/mL)%CVParallelism Met?
Sample A 1:4125.2500.8491.53.1%Yes
1:862.1496.8
1:1630.4486.4
1:3214.7470.4
Sample B 1:498.5394.0321.025.2%No
1:845.1360.8
1:1618.2291.2
1:328.0256.0
Sample C 1:4150.8603.2599.81.9%Yes
1:874.5596.0
1:1637.9606.4
1:3218.6595.2

In this example, Samples A and C demonstrate good parallelism, as indicated by a low %CV. Sample B fails the parallelism assessment due to a high %CV and a clear downward trend in the dilution-corrected concentrations, suggesting a matrix effect.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the parallel dilution assessment process.

Parallelism_Workflow start Start: Validate this compound Immunoassay select_samples 1. Select Samples (High Endogenous this compound) start->select_samples serial_dilute 2. Perform Serial Dilutions (e.g., 1:4, 1:8, 1:16, 1:32) select_samples->serial_dilute run_assay 3. Run Immunoassay (Include Standards, QCs, and Dilutions) serial_dilute->run_assay calc_conc 4. Calculate Concentrations (Interpolate from Standard Curve) run_assay->calc_conc correct_dilution 5. Correct for Dilution Factor (Measured Conc. x Dilution Factor) calc_conc->correct_dilution analyze_data 6. Analyze Data (Calculate Mean, %CV for each sample) correct_dilution->analyze_data decision Does %CV meet acceptance criteria (e.g., <=20%) and show no trend? analyze_data->decision pass PASS Assay is valid for sample type decision->pass Yes fail FAIL Investigate Matrix Effects / Optimize Assay decision->fail No end End pass->end fail->end

Caption: Workflow for Parallel Dilution Assessment.

References

What are the comparative binding affinities of vasotocin and vasopressin to their respective receptors?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of vasotocin and vasopressin, supported by experimental data and methodologies.

This guide provides a detailed comparison of the binding affinities of arginine this compound (AVT) and arginine vasopressin (AVP) to their respective G protein-coupled receptors. This information is crucial for understanding the selectivity and potential cross-reactivity of these neuropeptides, which play vital roles in physiological processes ranging from social behavior to cardiovascular and renal function.

Executive Summary

Arginine vasopressin (AVP), the primary antidiuretic and vasopressor hormone in mammals, and its non-mammalian vertebrate homolog, arginine this compound (AVT), exhibit a high degree of structural similarity, differing by only a single amino acid. This structural conservation leads to significant cross-reactivity at their respective receptors. Generally, both peptides bind with the highest affinity to their cognate receptors. However, the degree of selectivity varies across different receptor subtypes and species. This guide summarizes the available quantitative binding data, details the experimental protocols used to obtain this data, and illustrates the associated signaling pathways.

Comparative Binding Affinities

The binding affinities of vasopressin and this compound for the vasopressin (V1a, V1b, V2) and oxytocin (OTR) receptors are typically determined using radioligand binding assays. The affinity is commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.

The following table summarizes the binding affinities (Ki in nM) of vasopressin and oxytocin (as a proxy for this compound due to limited direct comparative data for AVT at all mammalian receptors) at various receptors in the Syrian hamster.

LigandReceptorBinding Affinity (Ki in nM)
Vasopressin (AVP)V1aR4.70
Oxytocin (OT)V1aR495.2
Vasopressin (AVP)OTR36.1
Oxytocin (OT)OTR4.28

Data sourced from a study on male Syrian hamster brains.

These data indicate that in hamsters, AVP binds with significantly higher affinity to its canonical V1a receptor than oxytocin does. Conversely, oxytocin shows a higher affinity for the oxytocin receptor than AVP. This demonstrates a degree of receptor selectivity for their respective endogenous ligands. It is important to note that significant species-specific differences in binding affinities have been observed.

Experimental Protocols

The determination of binding affinities for vasopressin and this compound receptors predominantly relies on radioligand binding assays. These assays can be categorized into saturation binding assays, to determine receptor density (Bmax) and radioligand affinity (Kd), and competition binding assays, to determine the affinity (Ki) of unlabeled ligands.

Radioligand Competition Binding Assay

This method is used to determine the affinity of an unlabeled test compound (e.g., vasopressin or this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from tissues or cells expressing the receptor of interest (e.g., V1a, V1b, V2, or VTR).

  • Radiolabeled ligand (e.g., [³H]-Arginine Vasopressin).

  • Unlabeled competitor ligands (vasopressin, this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate or microcentrifuge tubes, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor ligand.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Competition Binding Assay Workflow prep Prepare reagents: - Cell membranes with receptors - Radiolabeled ligand - Unlabeled competitor incubation Incubate membranes, radioligand, and competitor to reach equilibrium prep->incubation Mix filtration Separate bound and free radioligand via vacuum filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify radioactivity on filters washing->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

Radioligand Competition Binding Assay Workflow.

Signaling Pathways

Vasopressin and this compound receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding. The V1a and V1b receptors are coupled to Gq/11 proteins, while the V2 receptor is coupled to the Gs protein. This compound receptors in non-mammalian vertebrates are also GPCRs and are homologous to the mammalian vasopressin and oxytocin receptors, activating similar signaling pathways.

V1a and V1b Receptor Signaling

Activation of V1a and V1b receptors by vasopressin or this compound leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes such as vasoconstriction, glycogenolysis, and platelet aggregation.

G cluster_V1 V1a/V1b Receptor Signaling Pathway ligand Vasopressin / this compound receptor V1a / V1b Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates response Cellular Response (e.g., Vasoconstriction) ca_release->response pkc->response

V1a/V1b Receptor Gq Signaling Pathway.
V2 Receptor Signaling

The V2 receptor, upon binding vasopressin or this compound, activates the Gs protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). This signaling cascade is the primary mechanism for the antidiuretic effect of vasopressin, leading to the insertion of aquaporin-2 water channels into the apical membrane of kidney collecting duct cells.

G cluster_V2 V2 Receptor Signaling Pathway ligand Vasopressin / this compound receptor V2 Receptor ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Aquaporin insertion) pka->response

Safety Operating Guide

Essential Procedures for the Safe Disposal of Vasotocin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal of vasotocin, ensuring laboratory safety and minimizing environmental impact. The following procedures are based on best practices for handling peptide-based compounds.

Risk Assessment and Waste Categorization

Before disposal, it is crucial to assess the nature of the this compound waste. The appropriate disposal route depends on whether the material is in its pure form, in a non-hazardous solution, or mixed with hazardous chemicals.

Waste CategoryDescriptionPrimary Disposal ConcernExamples
Non-Hazardous Uncontaminated solid (lyophilized) this compound; solutions with non-hazardous buffers (e.g., saline, PBS).General chemical waste.- Lyophilized this compound powder in its original vial.- Dilutions of this compound in phosphate-buffered saline.
Chemically Hazardous This compound dissolved in or mixed with hazardous chemicals.Chemical reactivity, toxicity, flammability, or corrosivity.- this compound dissolved in solvents like DMSO or acetonitrile.- Reaction mixtures containing hazardous reagents.
Biohazardous This compound that has been in contact with potentially infectious materials.Presence of biological agents.- Cell culture media containing this compound and animal cells.- this compound solutions used in animal studies.

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the inactivation and disposal of this compound waste.

2.1. Chemical Inactivation: Alkaline Hydrolysis

Alkaline hydrolysis is an effective method for breaking down peptides into smaller, inactive components.[1][2][3][4] This process uses a strong base at an elevated temperature.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inactivation:

    • For liquid this compound waste, add a sufficient volume of the 1 M NaOH or KOH solution to the waste to ensure the final pH is >11.

    • For solid this compound waste, dissolve it in a minimal amount of water before adding the alkaline solution.

  • Heating: Gently heat the mixture to approximately 150°C for at least 3-6 hours.[1] This will accelerate the hydrolysis of the peptide bonds.

  • Cooling and Neutralization: Allow the solution to cool to room temperature. Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Disposal: The neutralized, inactivated solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

2.2. Chemical Inactivation: Sodium Hypochlorite (Bleach)

Sodium hypochlorite is a strong oxidizing agent that can effectively degrade peptides.

Experimental Protocol:

  • Preparation: In a well-ventilated area, prepare a fresh solution of sodium hypochlorite with at least 5000 ppm available chlorine (a 1:10 dilution of household bleach is often sufficient).

  • Inactivation:

    • Add the this compound waste to the sodium hypochlorite solution. A recommended ratio is 1 part waste to 9 parts bleach solution.

    • Allow the mixture to stand for at least 30 minutes to ensure complete inactivation.

  • Disposal: After the inactivation period, the solution can usually be disposed of down the drain with a large volume of water, pending local regulations.

2.3. Disposal of Chemically Hazardous this compound Waste

If this compound is mixed with hazardous solvents or other chemicals, it must be treated as hazardous waste.

  • Collect the waste in a clearly labeled, sealed, and appropriate waste container.

  • Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's environmental health and safety department.

2.4. Disposal of Biohazardous this compound Waste

Waste containing this compound and biohazardous materials must be decontaminated before final disposal.

  • Decontaminate the waste using a validated method, such as autoclaving or chemical disinfection with an appropriate agent.

  • Once decontaminated, the waste can be disposed of according to your institution's procedures for treated biohazardous waste.

Quantitative Data on Peptide Inactivation and Environmental Risk

ParameterAlkaline HydrolysisSodium Hypochlorite InactivationEnvironmental Considerations
Reagent Concentration 1 M NaOH or KOH>5000 ppm available chlorineNaturally occurring peptides are generally exempt from extensive environmental risk assessments.
Temperature ~150°CRoom TemperatureExpected to be readily biodegradable in the environment.
Contact Time 3-6 hours>30 minutesUnlikely to pose a significant risk to the environment due to rapid degradation.

This compound Signaling Pathway

This compound exerts its effects by binding to G-protein coupled receptors (GPCRs), which can trigger multiple downstream signaling cascades. The diagram below illustrates the primary signaling pathways activated by this compound receptors.

Vasotocin_Signaling cluster_membrane Plasma Membrane cluster_Gq Gq Pathway cluster_Gs Gs Pathway VTR This compound Receptor (GPCR) Gq Gq protein VTR->Gq activates Gs Gs protein VTR->Gs activates VT This compound VT->VTR binds PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC activates Cell_Resp_Gq Cellular Response PKC->Cell_Resp_Gq AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Resp_Gs Cellular Response PKA->Cell_Resp_Gs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vasotocin
Reactant of Route 2
Reactant of Route 2
Vasotocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.